molecular formula C22H48N.Br<br>C22H48BrN B1194856 Didecyldimethylammonium bromide CAS No. 2390-68-3

Didecyldimethylammonium bromide

Numéro de catalogue: B1194856
Numéro CAS: 2390-68-3
Poids moléculaire: 406.5 g/mol
Clé InChI: UMGXUWVIJIQANV-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Didecyldimethylammonium bromide, also known as this compound, is a useful research compound. Its molecular formula is C22H48N.Br and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

didecyl(dimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H48N.BrH/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;/h5-22H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGXUWVIJIQANV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H48BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20256-56-8 (Parent)
Record name Didecyldimonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9046528
Record name Didecyldimethylammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2390-68-3
Record name Didecyl dimethyl ammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2390-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Didecyldimonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Didecyldimethylammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Didecyldimethylammonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.487
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIDECYLDIMONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72L098XL5Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Didecyldimethylammonium Bromide (DDAB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Didecyldimethylammonium bromide (DDAB) is a cationic surfactant with a wide range of applications, including as a disinfectant, phase transfer catalyst, and a component in the formulation of liposomes and other drug delivery systems. Its efficacy in these roles is highly dependent on its purity. This technical guide provides an in-depth overview of the common synthesis and purification methods for DDAB, complete with experimental protocols and comparative data.

Synthesis of this compound

The synthesis of DDAB primarily follows two main pathways: the quaternization of a tertiary amine with an alkyl halide, or the reaction of a secondary amine with an alkyl halide.

Synthesis from Didecylmethylamine and Methyl Bromide

This method involves the quaternization of didecylmethylamine with methyl bromide. It is a direct and common method for producing quaternary ammonium (B1175870) compounds.

Synthesis from Decyl Bromide and Dimethylamine (B145610)

An alternative and industrially significant route involves the reaction of decyl bromide with dimethylamine. This method often employs a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the formation of the desired product. A Russian patent describes a method that involves the interaction of decyl bromide with dimethylamine in the presence of an inorganic base aqueous solution, achieving high yields and purity.[1]

Comparison of Synthesis Methods

The choice of synthesis method often depends on the availability of starting materials, desired scale of production, and economic considerations. The reaction of decyl bromide with dimethylamine is often considered more practical from a technological standpoint due to the use of cheaper and more readily available raw materials.[1]

ParameterSynthesis from Didecylmethylamine & Methyl BromideSynthesis from Decyl Bromide & DimethylamineReference
Reactants Didecylmethylamine, Methyl BromideDecyl Bromide, Dimethylamine, Inorganic Base[1]
Reaction Conditions Typically in a solvent like isopropyl alcohol at elevated temperature and pressure.Stirring at room temperature followed by heating to ~92-94°C.[1]
Reported Yield -94-97%[1]
Reported Purity -97.5-99.0 wt.%[1]

Synthesis_Pathway DecylBromide Decyl Bromide Intermediate Reaction Mixture DecylBromide->Intermediate Dimethylamine Dimethylamine Dimethylamine->Intermediate Base Inorganic Base (e.g., NaOH) Base->Intermediate Neutralization DDAB This compound Intermediate->DDAB Heating & Reaction

A typical workflow for the purification of DDAB by recrystallization.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis of this compound from Decyl Bromide and Dimethylamine

Materials:

  • Decyl bromide

  • Dimethylamine (aqueous solution)

  • Inorganic base (e.g., sodium hydroxide, aqueous solution)

  • Inorganic acid extractant (e.g., sulfuric acid, aqueous solution)

Procedure:

  • Charge a reaction vessel with decyl bromide and an aqueous solution of dimethylamine.

  • Stir the mixture at room temperature for at least 45 minutes. [1]3. Heat the reaction mixture to approximately 92 ± 2.0°C at a controlled rate (e.g., not exceeding 1.5°C/min). [1]4. During the heating phase, add an aqueous solution of the inorganic base at a controlled rate (e.g., 0.85-1.0 dm³/min). [1]The mass ratio of decyl bromide to dimethylamine to inorganic alkaline reagent should be approximately 1:(0.1-0.12):(0.11-0.13). [1]5. After the reaction is complete, separate the organic layer.

  • Purify the organic layer by treating it with an aqueous solution of an inorganic acid extractant (e.g., sulfuric acid). [1]7. Separate the purified organic layer containing the DDAB. The final product can be obtained with a yield of 94-97% and a purity of 97.5-99.0 wt.%. [1]

Protocol 2: Purification of this compound by Recrystallization

Materials:

Procedure:

  • Place the crude DDAB in a flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the DDAB completely.

  • Once dissolved, slowly add diethyl ether to the solution while stirring.

  • Continue adding diethyl ether until a precipitate begins to form and persists.

  • Cool the mixture to allow for complete crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the collected crystals with a small amount of cold diethyl ether to remove any remaining impurities.

  • Dry the purified crystals under vacuum to remove residual solvents.

Conclusion

The synthesis and purification of this compound are well-established processes that can be optimized to achieve high yields and purity. The choice of the synthesis route depends on factors such as cost and availability of starting materials, while the purification method is selected based on the nature of the impurities present. For applications in research and drug development, where high purity is paramount, a combination of purification techniques, such as acid extraction followed by recrystallization, may be necessary to obtain DDAB of the required quality. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this versatile quaternary ammonium compound.

References

The Core Mechanism of Didecyldimethylammonium Bromide's Assault on Bacterial Membranes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism of action of Didecyldimethylammonium bromide (DDAB), a quaternary ammonium (B1175870) compound (QAC), on bacterial membranes. DDAB is a potent biocide widely utilized for its disinfectant and antiseptic properties. Its efficacy stems from its ability to disrupt the fundamental structure and function of bacterial cell membranes, leading to cell death. This document details the molecular interactions, subsequent cellular consequences, and the experimental methodologies used to elucidate these processes.

Primary Mechanism of Action: Membrane Disruption

The primary target of this compound is the bacterial cell membrane, a critical barrier that maintains cellular integrity and regulates the passage of substances. As a cationic surfactant, the positively charged quaternary ammonium headgroup of DDAB electrostatically interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and teichoic acids.[1][2][3][4] This initial binding is followed by the insertion of its two hydrophobic decyl chains into the lipid bilayer.[5][6] This infiltration disrupts the ordered structure of the membrane, increasing its fluidity and permeability.[7]

This disruption leads to a cascade of events that compromise the cell's viability:

  • Loss of Membrane Integrity: The insertion of DDAB molecules creates pores and destabilizes the membrane, leading to the leakage of essential intracellular components.

  • Dissipation of Membrane Potential: The bacterial membrane maintains a crucial electrochemical gradient, known as the membrane potential, which is vital for processes like ATP synthesis, nutrient transport, and motility. The influx of DDAB cations and the leakage of ions disrupt this potential.

  • Inhibition of Membrane-Bound Enzymes: Many essential enzymes, including those involved in respiration and cell wall synthesis, are embedded in the cell membrane. The structural disorganization caused by DDAB can inhibit their function.[8]

The culmination of these effects leads to metabolic dysfunction, cessation of cellular processes, and ultimately, bacterial cell death.

Quantitative Data on DDAB's Efficacy

The antimicrobial activity of DDAB and its analogues can be quantified through various metrics, primarily the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The leakage of intracellular components also provides a quantitative measure of membrane damage.

Table 1: Minimum Inhibitory Concentration (MIC) of DDAB and Didecyldimethylammonium Chloride (DDAC) Against Common Bacteria

CompoundBacterial SpeciesMIC (mg/L)Reference
DDACEscherichia coli1.3[7]
DDACEscherichia coli0.5 - 6.0 (most food isolates)[9]
DDABSalmonella infantis125 - 500 (inactivation within seconds to a minute)[10]
DDABEscherichia coli125 - 500 (inactivation within seconds to a minute)[10]

Table 2: Leakage of Intracellular Components Induced by Quaternary Ammonium Compounds

CompoundBacterial SpeciesComponent LeakedConcentration for LeakageQuantitative DataReference
DDACEscherichia coliProteins, β-galactosidase~ 3 - 4 mg/LNot specified[7]
DDACStaphylococcus aureusPotassium (K+)> 9 µg/mlDepletion of ~30% of internal pool[6]
Benzyldimethyldodecylammonium chloridePseudomonas fluorescensPotassium (K+)MIC (20 mg/L)Significant release[11][12]
Benzyldimethyldodecylammonium chloridePseudomonas fluorescensChange in Zeta PotentialMIC (20 mg/L)From -31.2 mV to -21.0 mV[11][12]

Experimental Protocols

The following sections detail the methodologies for key experiments used to investigate the action of DDAB on bacterial membranes.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The broth microdilution method is a standard technique to determine the MIC and MBC of an antimicrobial agent.

Protocol:

  • Preparation of DDAB dilutions: A series of two-fold dilutions of DDAB are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum preparation: The bacterial strain of interest is cultured to the mid-logarithmic phase and diluted to a standardized concentration (typically 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing only broth (negative control) and broth with bacteria (positive control) are included.

  • Incubation: The plate is incubated at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC determination: The MIC is the lowest concentration of DDAB that completely inhibits visible bacterial growth.

  • MBC determination: To determine the MBC, an aliquot from each well showing no growth is sub-cultured onto an agar (B569324) plate without DDAB. The plates are incubated for 18-24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial count.

Measurement of Intracellular Component Leakage

The leakage of ions and macromolecules is a direct indicator of membrane damage.

Protocol:

  • Bacterial suspension: Bacteria are grown to the mid-log phase, harvested, washed, and resuspended in a low-potassium buffer.

  • DDAB treatment: The bacterial suspension is treated with various concentrations of DDAB.

  • Sampling: At different time intervals, samples are taken and centrifuged to pellet the bacteria.

  • Quantification: The concentration of K+ in the supernatant is measured using a potassium-selective electrode or by atomic absorption spectrophotometry.

Protocol:

  • Treatment: Bacterial suspensions are treated with DDAB as described above.

  • Supernatant collection: After treatment, the suspensions are centrifuged, and the supernatant is collected.

  • Quantification: The protein concentration in the supernatant is determined using a colorimetric method such as the Bradford or BCA protein assay, with bovine serum albumin (BSA) as a standard.

Protocol:

  • Treatment and supernatant collection: Similar to the protein leakage assay.

  • Quantification: The amount of extracellular DNA in the supernatant is quantified using a fluorescent dye that specifically binds to double-stranded DNA, such as PicoGreen. The fluorescence is measured using a fluorometer.

Assessment of Membrane Potential

Changes in membrane potential can be monitored using voltage-sensitive fluorescent dyes.

Protocol:

  • Bacterial staining: A washed bacterial suspension is incubated with a voltage-sensitive dye (e.g., DiSC3(5) or DiOC2(3)). The dye accumulates in polarized membranes, leading to a change in its fluorescence properties.

  • DDAB addition: After a stable baseline fluorescence is established, DDAB is added to the bacterial suspension.

  • Fluorescence measurement: The change in fluorescence is monitored over time using a fluorometer. Depolarization of the membrane causes the release of the dye into the medium, resulting in a detectable change in fluorescence intensity.

Visualization of Morphological Changes by Electron Microscopy

Electron microscopy provides direct visual evidence of DDAB-induced damage to bacterial cells.

Protocol:

  • Treatment: Bacteria grown on a suitable surface (e.g., a coverslip) are treated with DDAB.

  • Fixation: The cells are fixed with a solution of glutaraldehyde, followed by a post-fixation step with osmium tetroxide.

  • Dehydration: The samples are dehydrated through a graded series of ethanol (B145695) concentrations.

  • Drying and Coating: The samples are critical-point dried and then coated with a thin layer of a conductive metal (e.g., gold or palladium).

  • Imaging: The prepared samples are visualized using a scanning electron microscope.

Protocol:

  • Treatment and Fixation: Bacterial suspensions are treated with DDAB and then fixed as for SEM.

  • Dehydration and Embedding: The fixed cells are dehydrated and then infiltrated with an epoxy resin.

  • Sectioning: The resin blocks containing the bacteria are cut into ultrathin sections (70-90 nm) using an ultramicrotome.

  • Staining: The sections are stained with heavy metal salts (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast.

  • Imaging: The sections are examined under a transmission electron microscope.[13][14]

Visualizations of Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the action of DDAB and the experimental workflows to study them.

G cluster_mechanism Mechanism of DDAB Action DDAB DDAB (Cationic) Binding Electrostatic Binding DDAB->Binding Membrane Bacterial Membrane (Anionic) Membrane->Binding Insertion Hydrophobic Tail Insertion Binding->Insertion Disruption Membrane Disruption & Pore Formation Insertion->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, Proteins, DNA) Disruption->Leakage Depolarization Membrane Depolarization Disruption->Depolarization Death Cell Death Leakage->Death Depolarization->Death

Caption: Core mechanism of DDAB action on bacterial membranes.

G cluster_workflow Experimental Workflow for Assessing Membrane Damage cluster_leakage Leakage Assays Start Bacterial Culture (Log Phase) Treatment Treat with DDAB Start->Treatment MIC_MBC MIC/MBC Determination Treatment->MIC_MBC Leakage_Assay Leakage Assays Treatment->Leakage_Assay Membrane_Potential Membrane Potential Assay Treatment->Membrane_Potential Microscopy Electron Microscopy (SEM/TEM) Treatment->Microscopy K_Leakage K+ Leakage Protein_Leakage Protein Leakage DNA_Leakage DNA Leakage

Caption: Experimental workflow for analyzing DDAB's effects.

G cluster_signaling Signaling Pathway of DDAB-Induced Cell Death DDAB_Binding DDAB Binds to Membrane Membrane_Disruption Membrane Structural Disruption DDAB_Binding->Membrane_Disruption Permeability_Increase Increased Permeability Membrane_Disruption->Permeability_Increase Ion_Flux Uncontrolled Ion Flux Permeability_Increase->Ion_Flux Cell_Lysis Cell Lysis Permeability_Increase->Cell_Lysis Potential_Collapse Membrane Potential Collapse Ion_Flux->Potential_Collapse ATP_Depletion ATP Synthesis Inhibition & Leakage Potential_Collapse->ATP_Depletion Metabolic_Arrest Metabolic Arrest ATP_Depletion->Metabolic_Arrest Metabolic_Arrest->Cell_Lysis

Caption: Signaling cascade of DDAB-induced bacterial cell death.

Conclusion

This compound exerts its potent bactericidal activity primarily through the catastrophic disruption of the bacterial cell membrane. Its cationic nature drives its interaction with the anionic bacterial surface, leading to the insertion of its hydrophobic tails into the lipid bilayer. This process compromises the membrane's structural and functional integrity, causing the leakage of vital intracellular components and the dissipation of the essential membrane potential. The comprehensive experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the multifaceted effects of DDAB and other membrane-active antimicrobial agents. Further research to obtain more specific quantitative data on DDAB-induced leakage and membrane potential changes will enhance our understanding and aid in the development of more effective antimicrobial strategies.

References

Didecyldimethylammonium Bromide (DDAB): A Technical Guide to its Critical Micelle Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of didecyldimethylammonium bromide (DDAB), a cationic surfactant with wide-ranging applications in research and industry. This document summarizes key quantitative data, details common experimental protocols for CMC determination, and presents a visual workflow for these methodologies.

Introduction to Critical Micelle Concentration (CMC)

The critical micelle concentration is a fundamental characteristic of a surfactant. It is the concentration at which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized aggregates known as micelles[1][2]. Below the CMC, surfactant molecules primarily exist as monomers and can adsorb at interfaces, such as the air-water interface, leading to a decrease in surface tension. Once the CMC is reached, the surface becomes saturated, and any additional surfactant molecules form micelles in the bulk of the solution[1][3]. The CMC value is influenced by factors such as temperature, pressure, and the presence of electrolytes[1].

Quantitative Data: CMC of DDAB

The CMC of DDAB has been determined under various experimental conditions. The following table summarizes reported values from the literature, highlighting the impact of the measurement technique and the presence of additives.

CMC (mM)Temperature (°C)MethodConditionsReference
0.05 - 0.15Not SpecifiedNot SpecifiedAqueous Solution[4]
0.08Not SpecifiedSurface TensiometryAqueous Solution[4]
0.158 (mmol kg⁻¹)Not SpecifiedSurface TensiometryAqueous Medium[5]
0.029 (mmol kg⁻¹)Not SpecifiedSurface Tensiometry0.35 mM NaBr[5]
0.8 - 6Not SpecifiedNot SpecifiedNot Specified[6]

Note: The original units have been maintained as reported in the source literature to ensure accuracy.

Experimental Protocols for CMC Determination

Several methods are commonly employed to determine the CMC of surfactants. The most prevalent techniques for DDAB include surface tensiometry, conductivity measurements, and fluorescence spectroscopy[5][7].

Surface Tensiometry

This is one of the most common methods for CMC determination[3]. It relies on the principle that the surface tension of a surfactant solution decreases as the concentration of the surfactant increases, up to the CMC. Above the CMC, the surface tension remains relatively constant[1][2].

Methodology:

  • Solution Preparation: A stock solution of DDAB in the desired solvent (e.g., deionized water) is prepared at a concentration significantly above the expected CMC. A series of dilutions are then made to cover a range of concentrations both below and above the anticipated CMC[3][8].

  • Instrumentation: A tensiometer, such as one using the Wilhelmy plate or Du Noüy ring method, is used[3][8]. The instrument should be properly calibrated according to the manufacturer's instructions.

  • Measurement: For each concentration, the surface tension is measured at a constant temperature. The Wilhelmy plate or ring must be thoroughly cleaned between measurements to ensure accuracy[8].

  • Data Analysis: The surface tension values are plotted against the logarithm of the DDAB concentration. The resulting graph will typically show two linear regions. The CMC is determined from the intersection of the two lines[8][9].

Conductivity Measurement

This method is suitable for ionic surfactants like DDAB. It is based on the change in the electrical conductivity of the solution as micelles are formed[10][11].

Methodology:

  • Solution Preparation: As with surface tensiometry, a series of DDAB solutions of varying concentrations are prepared.

  • Instrumentation: A calibrated conductivity meter with a conductivity cell is used. The measurements should be performed at a constant temperature[8][12].

  • Measurement: The conductivity of each DDAB solution is measured.

  • Data Analysis: The specific conductivity is plotted against the surfactant concentration. The plot will exhibit two linear sections with different slopes. The point where the slope changes corresponds to the CMC[3][10]. Below the CMC, conductivity increases with concentration due to the increase in charge carriers (monomers). Above the CMC, the rate of increase in conductivity is lower because the micelles have a lower mobility than the individual ions[2][10].

Fluorescence Spectroscopy

This technique utilizes a fluorescent probe that exhibits different fluorescent properties in the bulk aqueous phase compared to the hydrophobic microenvironment of a micelle[13].

Methodology:

  • Probe Selection: A hydrophobic fluorescent probe, such as pyrene, is often used.

  • Solution Preparation: A series of DDAB solutions are prepared. A small, constant amount of the fluorescent probe is added to each solution.

  • Measurement: The fluorescence emission spectrum of the probe is recorded for each DDAB concentration using a spectrofluorometer. Specific excitation and emission wavelengths are monitored. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is often monitored[14].

  • Data Analysis: A plot of a specific fluorescence property (e.g., fluorescence intensity at a particular wavelength, or the I1/I3 ratio for pyrene) versus the surfactant concentration is generated. A sharp change in the slope of this plot indicates the onset of micelle formation, and the corresponding concentration is the CMC[15].

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the Critical Micelle Concentration.

CMC_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Prepare Surfactant Stock Solution dilutions Create Serial Dilutions start->dilutions add_probe Add Fluorescent Probe (for Fluorescence Method) dilutions->add_probe measure_st Measure Surface Tension (Tensiometry) dilutions->measure_st measure_cond Measure Conductivity (Conductivity) dilutions->measure_cond measure_fluor Measure Fluorescence (Fluorescence Spectroscopy) add_probe->measure_fluor plot_data Plot Measured Property vs. Concentration measure_st->plot_data measure_cond->plot_data measure_fluor->plot_data determine_cmc Determine CMC from Inflection Point plot_data->determine_cmc result CMC Value determine_cmc->result

Caption: Generalized workflow for CMC determination.

This guide provides a foundational understanding of the critical micelle concentration of DDAB and the experimental approaches for its determination. For specific applications, it is recommended to consult the primary literature and consider the influence of the experimental conditions on the CMC value.

References

Self-Assembly of Didodecyldimethylammonium Bromide (DDAB): A Technical Guide to Vesicle and Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didodecyldimethylammonium bromide (DDAB) is a synthetic, double-chain cationic surfactant renowned for its ability to self-assemble into bilayer structures, such as vesicles and liposomes, in aqueous solutions. These structures have garnered significant interest in the fields of drug delivery, gene therapy, and materials science due to their biocompatibility, stability, and capacity to encapsulate both hydrophilic and lipophilic molecules. This technical guide provides an in-depth overview of the principles governing DDAB self-assembly, detailed experimental protocols for vesicle and liposome (B1194612) preparation, a summary of key quantitative data, and insights into their interaction with biological systems.

Physicochemical Principles of DDAB Self-Assembly

The spontaneous formation of vesicles and liposomes from DDAB in an aqueous environment is a thermodynamically driven process governed by the delicate balance of hydrophobic and electrostatic interactions. The two hydrophobic dodecyl chains of the DDAB molecule drive their association to minimize contact with water, while the positively charged quaternary ammonium (B1175870) headgroups interact with the surrounding aqueous phase and counterions.

Key Physicochemical Parameters:

  • Critical Micelle Concentration (CMC): The concentration at which DDAB monomers begin to aggregate into micelles. For DDAB, the CMC is exceptionally low, favoring the formation of larger, more complex structures like vesicles.

  • Krafft Temperature (Tk): The temperature at which the solubility of a surfactant equals its CMC. Below the Krafft temperature, the surfactant exists as hydrated crystals rather than forming micelles or vesicles.

The interplay of these forces, along with factors such as temperature, concentration, and the presence of co-solutes or other lipids, dictates the final morphology, size, and stability of the self-assembled structures.

Data Presentation: Physicochemical Properties of DDAB Vesicles/Liposomes

The following tables summarize quantitative data on the physicochemical properties of DDAB vesicles and liposomes prepared using different methods. These parameters are crucial for predicting the in vitro and in vivo performance of the formulations.

Preparation MethodMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Thin-Film Hydration150 - 3000.14 - 0.20-0.56 to +0.54[1]
Microfluidics57.50.200[2]
Microfluidics100 - 250--
Addition of CMC~150 - ~250~0.1 - ~0.4~+60 - ~-40[2]
Formulation ComponentMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DDAB Vesicles---[2]
DDAB with varying FRR (before dialysis)~100 - ~150~0.1 - ~0.2~+70 - ~+80[3]
DDAB with varying FRR (after dialysis)~100 - ~150~0.1 - ~0.2~+70 - ~+80[3]
DrugEncapsulation Efficiency (%)Drug-to-Lipid Ratio (molar)Reference
Doxorubicin>95%< 0.05[4]
Doxorubicin2.0 - 2.5%-[1]
Doxorubicin97.3 ± 1.4-[5]

Experimental Protocols

Detailed methodologies for the preparation of DDAB vesicles and liposomes are provided below. The choice of method will influence the resulting physicochemical properties of the formulation.

Thin-Film Hydration Method

This is a widely used and straightforward method for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.

Materials:

  • Didodecyldimethylammonium bromide (DDAB)

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath

Protocol:

  • Dissolve a known amount of DDAB in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Remove the organic solvent using a rotary evaporator under reduced pressure. The water bath temperature should be kept above the glass transition temperature of the lipid.

  • A thin, uniform lipid film will form on the inner wall of the flask.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the dry lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the Krafft temperature of DDAB.

  • Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs). This process typically takes 30-60 minutes.

  • For the formation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be further processed by sonication or extrusion.

Ethanol (B145695) Injection Method

This method is rapid and reproducible, often yielding smaller vesicles with a narrower size distribution compared to the thin-film hydration method.

Materials:

  • DDAB

  • Ethanol

  • Aqueous buffer

  • Syringe and needle

  • Stir plate and stir bar

Protocol:

  • Dissolve DDAB in ethanol to create a lipid-ethanol solution.

  • Heat the aqueous buffer to a temperature above the Krafft temperature of DDAB and place it on a stir plate with moderate stirring.

  • Rapidly inject the lipid-ethanol solution into the stirred aqueous buffer using a syringe and needle. The rapid dilution of ethanol causes the DDAB to precipitate and self-assemble into vesicles.

  • Continue stirring for a defined period (e.g., 30 minutes) to allow for the stabilization of the vesicles.

  • The residual ethanol can be removed by dialysis or diafiltration.

Sonication Method

Sonication is used to reduce the size of multilamellar vesicles (MLVs) to form small unilamellar vesicles (SUVs).

Materials:

  • MLV suspension (prepared by thin-film hydration or other methods)

  • Probe sonicator or bath sonicator

  • Ice bath

Protocol:

  • Place the MLV suspension in a suitable container (e.g., a glass vial).

  • If using a probe sonicator, immerse the tip of the sonicator into the suspension. If using a bath sonicator, place the container in the water bath of the sonicator.

  • Keep the sample on an ice bath throughout the sonication process to prevent overheating and degradation of the lipid.

  • Sonicate the suspension using short bursts of energy with intermittent cooling periods. The duration and power of sonication will determine the final vesicle size.

  • After sonication, the suspension may be centrifuged at high speed to remove any larger particles or titanium debris from the sonicator probe.

Microfluidics Method

Microfluidics offers precise control over the mixing of lipid and aqueous phases, enabling the continuous and reproducible production of liposomes with a narrow size distribution.

Materials:

  • DDAB

  • Ethanol or other suitable organic solvent

  • Aqueous buffer

  • Microfluidic device (e.g., a staggered herringbone micromixer)

  • Syringe pumps

Protocol:

  • Prepare a solution of DDAB in the organic solvent.

  • Prepare the aqueous buffer.

  • Load the lipid solution and the aqueous buffer into separate syringes and mount them on syringe pumps.

  • Connect the syringes to the inlets of the microfluidic device.

  • Set the flow rates of the two solutions to achieve the desired flow rate ratio (FRR). The rapid and controlled mixing of the two streams within the microfluidic channels induces the nanoprecipitation of DDAB and its self-assembly into liposomes.

  • Collect the liposome suspension from the outlet of the device.

  • The collected suspension can be further purified by dialysis to remove the organic solvent.

Mandatory Visualizations

Cellular Uptake Pathway of DDAB Vesicles

The primary mechanism for the cellular uptake of cationic liposomes like DDAB vesicles is through endocytosis, with clathrin-mediated endocytosis being a significant pathway. This process involves the binding of the positively charged vesicle to the negatively charged cell membrane, followed by internalization into the cell within a clathrin-coated vesicle.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell DDAB DDAB Vesicle Membrane Cell Membrane DDAB->Membrane Adsorption ClathrinPit Clathrin-Coated Pit Membrane->ClathrinPit Internalization Endosome Early Endosome ClathrinPit->Endosome Vesicle Formation Lysosome Lysosome Endosome->Lysosome Maturation Release Drug Release in Cytoplasm Endosome->Release Endosomal Escape Lysosome->Release Degradation & Release

Cellular uptake of DDAB vesicles via endocytosis.
Experimental Workflow for Studying DDAB Vesicle Drug Delivery

This workflow outlines the key steps involved in the formulation, characterization, and in vitro evaluation of drug-loaded DDAB vesicles.

Experimental_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation Prep Vesicle Preparation (e.g., Thin-Film Hydration) Load Drug Loading Prep->Load Purify Purification (e.g., Dialysis) Load->Purify Size Size & PDI (DLS) Purify->Size Zeta Zeta Potential Purify->Zeta Morph Morphology (TEM/Cryo-TEM) Purify->Morph EE Encapsulation Efficiency (Spectroscopy/HPLC) Purify->EE Uptake Cellular Uptake (Flow Cytometry/Microscopy) Purify->Uptake Toxicity Cytotoxicity Assay (e.g., MTT) Uptake->Toxicity Release Drug Release Study Uptake->Release

Workflow for DDAB vesicle formulation and evaluation.

Conclusion

The self-assembly of DDAB into vesicles and liposomes offers a versatile platform for a wide range of applications, particularly in drug delivery. By carefully selecting the preparation method and controlling the formulation parameters, it is possible to tailor the physicochemical properties of these nanocarriers to achieve desired outcomes. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and professionals working to harness the potential of DDAB-based delivery systems. A thorough understanding of their interaction with biological systems, including their cellular uptake mechanisms, is crucial for the rational design of effective and safe nanomedicines.

References

An In-depth Technical Guide on the Phase Transition Temperature of Didecyldimethylammonium Bromide (DDAB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transition temperature of didecyldimethylammonium bromide (DDAB), a cationic surfactant of significant interest in various scientific and pharmaceutical applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Concepts: Phase Transition in DDAB

This compound is a double-chain cationic surfactant that self-assembles into bilayer structures, such as vesicles and lamellar phases, in aqueous solutions. A critical characteristic of these structures is their thermotropic phase behavior, specifically the gel-to-liquid crystalline phase transition. This transition, denoted by the temperature Tm, represents the point at which the hydrocarbon chains of the DDAB molecules change from a more ordered, rigid (gel) state to a more disordered, fluid (liquid crystalline) state. This transition significantly influences the physicochemical properties of DDAB assemblies, including their stability, fluidity, and interaction with other molecules, which is of paramount importance in applications like drug delivery and gene therapy.

Quantitative Data Summary

The phase transition temperature of DDAB has been investigated under various conditions. The following table summarizes the key quantitative data from multiple studies, primarily determined by Differential Scanning Calorimetry (DSC).

ParameterValueConditionsReference
Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) ~16 °CAqueous dispersion[1]
15.7-16.0 °C0.11 and 0.65 mM DDAB, varying pre-scan times[2]
~16 °CLamellar and Vesicle structures[2]
14.1 °COnset of melting of crystalline dispersion[3]
Cooling Transition Temperature (T'm) ~9.5 °CAqueous dispersion[2]
Enthalpy of Transition (ΔHm) Increases with DDAB concentration-[2]
~52 kJ/mol (maximum)0.65 mM DDAB[2]
~30 kJ/mol0.11 mM DDAB[2]
Thermal Hysteresis (ΔTm) ~6.5 °C-[2]

Experimental Protocols

The primary technique for determining the phase transition temperature of DDAB is Differential Scanning Calorimetry (DSC) . This method measures the difference in heat flow between a sample and a reference as a function of temperature.

Differential Scanning Calorimetry (DSC) Protocol for DDAB Vesicles

A generalized protocol based on cited literature is as follows:

  • Sample Preparation:

    • Aqueous dispersions of DDAB are prepared at the desired concentration (e.g., 0.1 mM to 10 mM) in a suitable buffer or deionized water.

    • The mixture is typically vortexed or sonicated to ensure homogeneity and vesicle formation.

  • DSC Instrument Setup:

    • A high-sensitivity differential scanning calorimeter is used.

    • Aluminum or other suitable crucibles are used for both the sample and the reference (often the pure solvent).

    • The instrument is calibrated using standard materials with known melting points and enthalpies.

  • Measurement Parameters:

    • Heating/Cooling Rate: A controlled scan rate, typically in the range of 0.5 to 10 °C/min, is applied.

    • Temperature Range: The temperature is scanned over a range that encompasses the expected phase transition, for instance, from 0 °C to 50 °C for DDAB.

    • Equilibration Time: The sample may be held at a low temperature for a specific duration before the heating scan to ensure it reaches equilibrium in the gel phase.

  • Data Analysis:

    • The DSC thermogram plots heat flow versus temperature.

    • The phase transition is observed as an endothermic peak on heating and an exothermic peak on cooling.

    • The peak temperature is taken as the phase transition temperature (Tm).

    • The area under the peak is integrated to determine the enthalpy of the transition (ΔHm).

Visualizations: Logical and Experimental Workflows

To further elucidate the behavior and application of DDAB, the following diagrams, generated using the DOT language, illustrate key processes.

Mechanism of DDAB Interaction with Bacterial Cell Membrane

The antimicrobial activity of DDAB is attributed to its interaction with and disruption of the bacterial cell membrane. The following diagram illustrates this proposed mechanism.

DDAB_Membrane_Interaction cluster_membrane Bacterial Cell Membrane (Negatively Charged) cluster_ddab DDAB Vesicle Membrane Lipid Bilayer DDAB DDAB Adsorption Adsorption to Membrane Surface DDAB->Adsorption Electrostatic Attraction Insertion Insertion of Hydrophobic Tails Adsorption->Insertion Hydrophobic Interaction Disruption Membrane Disruption & Pore Formation Insertion->Disruption Membrane Perturbation Leakage Leakage of Intracellular Components Disruption->Leakage Loss of Integrity CellDeath Cell Death Leakage->CellDeath Leads to Lipoplex_Formation_Workflow start Start prep_ddab Prepare DDAB Vesicle Solution start->prep_ddab prep_dna Prepare DNA Solution start->prep_dna mix Mix DDAB and DNA (Varying N/P Ratios) prep_ddab->mix prep_dna->mix incubate Incubate for Complex Formation mix->incubate characterize Characterize Lipoplexes incubate->characterize size_zeta Particle Size & Zeta Potential (DLS) characterize->size_zeta gel Gel Retardation Assay characterize->gel end End size_zeta->end gel->end

References

Solubility Profile of Didecyldimethylammonium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Didecyldimethylammonium bromide (DDAB), a cationic surfactant with wide-ranging applications in research and industry. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and offers a comparative analysis with related compounds.

Core Data Presentation: Solubility of this compound (DDAB)

SolventCAS NumberSolubilityTemperature (°C)Observations
Water7732-18-5SolubleNot SpecifiedForms clear solutions, but can become turbid at high concentrations or low temperatures.[1]
Ethanol64-17-5SolubleNot Specified-
Methanol67-56-1SolubleNot Specified-
Chloroform67-66-3SolubleNot Specified-
Dimethyl sulfoxide (B87167) (DMSO)67-68-5200 mg/mLNot SpecifiedUltrasonic assistance may be needed.
N,N-Dimethylformamide68-12-2Very SolubleNot Specified-
Glacial Acetic Acid64-19-7Sparingly SolubleNot Specified-
Non-polar Solvents-Limited SolubilityNot SpecifiedLong hydrocarbon tails contribute to some degree of solubility.[2]

Comparative Solubility Data: Related Quaternary Ammonium (B1175870) Compounds

To provide a broader context for the solubility of DDAB, the following table presents data for structurally similar quaternary ammonium compounds. These comparisons can be valuable for estimating the potential solubility of DDAB in other solvent systems.

CompoundSolventCAS NumberSolubilityTemperature (°C)
Didodecyldimethylammonium bromideEthanol64-17-50.1 g/mLNot Specified
Didodecyldimethylammonium bromideWater7732-18-5Soluble in hot and cold waterNot Specified
Didecyldimethylammonium chloride (DDAC)Water7732-18-50.65 g/L20
Didecyldimethylammonium chloride (DDAC)Isopropanol67-63-0~800 g/L (average of 10, 20, 30°C data)10, 20, 30

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for the successful application of DDAB. The following section details the widely accepted isothermal shake-flask method for determining the solubility of surfactants like DDAB.

Isothermal Shake-Flask Method

This method is considered the "gold standard" for determining the thermodynamic solubility of a compound in a given solvent.

Principle: A supersaturated solution of the solute (DDAB) in the solvent of interest is prepared and agitated at a constant temperature for an extended period to allow the system to reach equilibrium. The concentration of the solute in the clear supernatant is then determined by a suitable analytical method.

Apparatus:

  • Thermostatic shaker bath or incubator with precise temperature control

  • Glass flasks or vials with airtight seals

  • Magnetic stirrers and stir bars (optional)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, Evaporative Light Scattering Detector - ELSD) or another quantitative analytical instrument.

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of DDAB to a known volume of the chosen solvent in a glass flask. The excess solid should be clearly visible.

  • Equilibration: Seal the flask and place it in a thermostatic shaker bath set to the desired temperature. Agitate the mixture at a constant speed for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After the equilibration period, allow the flask to stand undisturbed at the same temperature for several hours to allow the excess solid to settle. Alternatively, centrifuge the sample at the experimental temperature to facilitate the separation of the solid and liquid phases.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution (if necessary): Depending on the expected solubility and the linear range of the analytical method, the filtered solution may need to be accurately diluted with the solvent.

  • Quantification: Analyze the concentration of DDAB in the diluted or undiluted filtrate using a validated analytical method, such as HPLC.

  • Data Analysis: Calculate the solubility of DDAB in the solvent at the specified temperature, expressed in units such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess DDAB to solvent B Agitate at constant temperature (24-72h) A->B C Settle or Centrifuge B->C D Filter supernatant C->D E Dilute (if necessary) D->E F Quantify by HPLC E->F

Caption: Isothermal shake-flask solubility determination workflow.

References

In-Depth Technical Guide on the Degradation of Didecyldimethylammonium Bromide (DDAB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Didecyldimethylammonium bromide (DDAB) is a quaternary ammonium (B1175870) compound widely utilized for its antimicrobial properties. Understanding its environmental fate and degradation pathways is crucial for assessing its ecological impact and for the development of robust manufacturing and formulation processes. This technical guide provides a comprehensive overview of the biotic and abiotic degradation of DDAB, detailing its degradation pathways, identifying key byproducts, and outlining experimental protocols for its study. Quantitative data from various studies are summarized, and logical relationships in degradation processes are visualized to facilitate a deeper understanding.

Core Concepts in DDAB Degradation

The degradation of DDAB can proceed through two primary routes: biotic degradation, mediated by microorganisms, and abiotic degradation, which involves physical and chemical processes such as photodegradation and thermal decomposition. The core of DDAB's structure, a positively charged nitrogen atom bonded to two methyl groups and two decyl chains, is the primary site of transformation in most degradation pathways.

Biotic Degradation Pathway

The most well-documented biotic degradation pathway for didecyldimethylammonium compounds (DDAC, the chloride salt, is often studied) involves sequential N-dealkylation by microorganisms.

N-dealkylation by Pseudomonas fluorescens

Studies on the closely related didecyldimethylammonium chloride (DDAC) have shown that bacteria, such as Pseudomonas fluorescens strain TN4, isolated from activated sludge, can utilize the compound as a sole carbon source. The degradation proceeds through an N-dealkylation process.[1][2] This involves the enzymatic cleavage of the C-N bond between one of the decyl chains and the quaternary nitrogen.

The primary intermediates formed are decyldimethylamine and, subsequently, dimethylamine .[1][2] The decyl chain is then expected to be further metabolized through pathways like β-oxidation. The complete mineralization of DDAB would result in the formation of carbon dioxide, water, and inorganic bromide and ammonium ions.

graph TD { rankdir="LR"; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Proposed biotic degradation pathway of DDAB via N-dealkylation.

Quantitative Data on Biotic Degradation

Quantitative data on the biodegradation of DDAB is often presented in terms of its removal from a system over time. For instance, studies on the bactericidal efficacy of DDAB show its inactivation under various conditions.

OrganismInitial DDAB Concentration (ppm)Contact TimeLog ReductionReference
Salmonella infantis5005 sec≥ 3[3]
Escherichia coli5005 sec≥ 3[3]
Avian Influenza Virus5005 sec≥ 3[3]

Note: This table reflects antimicrobial activity, which is a precursor to understanding the concentrations at which biodegradation studies might be initiated.

Abiotic Degradation Pathways

Abiotic degradation of DDAB can be induced by energy inputs such as light (photodegradation) and heat (thermal degradation).

Photodegradation under UV/H₂O₂

Advanced oxidation processes (AOPs) like UV irradiation in the presence of hydrogen peroxide (H₂O₂) are effective in degrading DDAB.[4][5] This process generates highly reactive hydroxyl radicals (•OH) that attack the DDAB molecule. The degradation is expected to proceed through hydrogen abstraction from the alkyl chains or attack on the electron-rich nitrogen center, leading to fragmentation of the molecule. While specific byproducts for DDAB are not extensively detailed in the available literature, the process is known to lead to the mineralization of organic compounds.[5]

graph TD { rankdir="LR"; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: General workflow of DDAB photodegradation via UV/H₂O₂.

Thermal Degradation

Thermal degradation of DDAB occurs at elevated temperatures. The process typically involves the breakdown of the quaternary ammonium structure. Analysis of thermal decomposition of similar quaternary ammonium compounds suggests that the degradation can proceed through Hofmann elimination or nucleophilic substitution, leading to the formation of alkenes, tertiary amines, and alkyl halides. For DDAB, this would likely result in the formation of 1-decene, decyldimethylamine, and methyl bromide or decyl bromide.

graph TD { rankdir="LR"; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Caption: Potential thermal degradation pathways of DDAB.

Experimental Protocols

Biotic Degradation Study (Following OECD Guidelines)

This protocol is a generalized approach based on OECD guidelines for testing the biodegradability of organic chemicals.

Objective: To assess the biodegradability of DDAB by a mixed microbial culture from activated sludge.

Materials:

  • DDAB

  • Activated sludge from a municipal wastewater treatment plant

  • Mineral salts medium (as per OECD 301)

  • Reference substance (e.g., sodium benzoate)

  • CO₂-free air

  • CO₂ trapping solution (e.g., Ba(OH)₂)

  • Apparatus for measuring CO₂ evolution (e.g., respirometer)

Procedure:

  • Inoculum Preparation: Acclimatize the activated sludge to the test substance by exposing it to low concentrations of DDAB for a period of time.

  • Test Setup: Prepare test flasks containing the mineral salts medium and a known concentration of DDAB (e.g., 10-20 mg/L of total organic carbon). Inoculate the flasks with the activated sludge.

  • Controls: Prepare blank controls (inoculum only) and reference controls (inoculum with the reference substance).

  • Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) while continuously sparging with CO₂-free air.

  • CO₂ Measurement: Measure the amount of CO₂ evolved from the test and control flasks over a 28-day period by titrating the CO₂ trapping solution or using an automated respirometer.

  • Data Analysis: Calculate the percentage of biodegradation based on the amount of CO₂ produced relative to the theoretical maximum.

Forced Degradation Study (General Protocol)

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products.

Objective: To identify the degradation products of DDAB under various stress conditions.

Materials:

  • DDAB

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-intensity UV lamp

  • Temperature-controlled oven

  • HPLC-MS/MS system

Procedure:

  • Acid Hydrolysis: Dissolve DDAB in 0.1 M HCl and heat at 60°C for a specified time (e.g., 24 hours).

  • Base Hydrolysis: Dissolve DDAB in 0.1 M NaOH and heat at 60°C for a specified time.

  • Oxidative Degradation: Dissolve DDAB in a solution of 3% H₂O₂ and keep at room temperature for a specified time.

  • Photodegradation: Expose a solution of DDAB to high-intensity UV light for a specified duration.

  • Thermal Degradation: Heat a solid sample of DDAB in an oven at a temperature below its melting point (e.g., 90°C) for a specified time.

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC-MS/MS method to separate and identify the degradation products.

graph G { rankdir="LR"; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Workflow for a forced degradation study of DDAB.

Analytical Method: HPLC-MS/MS for DDAB and its Degradation Products

Objective: To quantify DDAB and its primary degradation products, decyldimethylamine and dimethylamine.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a high percentage of A, and gradually increase the percentage of B to elute the compounds.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • DDAB: Monitor the parent ion and a characteristic fragment ion.

    • Decyldimethylamine: Monitor the parent ion and a characteristic fragment ion.

    • Dimethylamine: Monitor the parent ion and a characteristic fragment ion.

  • Optimization: Optimize cone voltage and collision energy for each compound to achieve maximum sensitivity.

Sample Preparation:

  • For aqueous samples, a simple filtration may be sufficient.

  • For complex matrices (e.g., soil, sludge), a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method can be employed.[6]

Conclusion

The degradation of this compound is a multifaceted process involving both biotic and abiotic pathways. The primary biotic degradation route is N-dealkylation, leading to the formation of less complex amines. Abiotic degradation through advanced oxidation processes and thermal stress can also effectively break down the DDAB molecule. Further research is warranted to fully elucidate the complete mineralization pathways and to identify and quantify all degradation byproducts under various environmental conditions. The experimental protocols and analytical methods outlined in this guide provide a robust framework for conducting such investigations.

References

Synthesis of Didodecyldimethylammonium Bromide (DDAB) via the Menschutkin Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Didodecyldimethylammonium Bromide (DDAB), a cationic surfactant with wide-ranging applications in drug delivery, gene therapy, and as an antimicrobial agent. The primary synthetic route discussed is the Menschutkin reaction, a classic and efficient method for the quaternization of tertiary amines. This document provides detailed experimental protocols, quantitative data, and visual representations of the reaction pathway and experimental workflow to support researchers in the successful synthesis and purification of DDAB.

Introduction to the Menschutkin Reaction

The Menschutkin reaction, first described by Nikolai Menschutkin in 1890, is a fundamental reaction in organic chemistry that forms a quaternary ammonium (B1175870) salt from a tertiary amine and an alkyl halide.[1] This SN2 reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the tertiary amine on the electrophilic carbon of the alkyl halide. The reaction results in the formation of a new carbon-nitrogen bond and the displacement of the halide ion, which becomes the counter-ion to the newly formed quaternary ammonium cation.

The reaction rate is influenced by several factors, including the nature of the alkyl halide (iodides react faster than bromides, which are faster than chlorides), the steric hindrance of the reactants, and the polarity of the solvent.[1] Polar solvents are generally preferred as they stabilize the charged transition state, thus accelerating the reaction.[2]

Synthesis of DDAB

The synthesis of DDAB is achieved through the reaction of N,N-dimethyldodecylamine with 1-bromododecane (B92323). The reaction scheme is presented below:

CH₃(CH₂)₁₁N(CH₃)₂ + CH₃(CH₂)₁₁Br → [CH₃(CH₂)₁₁]₂N⁺(CH₃)₂Br⁻

This section outlines a detailed experimental protocol for this synthesis.

Experimental Protocol

This protocol is a synthesized procedure based on general methods for the Menschutkin reaction.[2]

Materials:

  • N,N-dimethyldodecylamine (Lauryl dimethyl amine)

  • 1-Bromododecane (Lauryl bromide)

  • Acetonitrile (B52724) (or another suitable polar aprotic solvent like DMF or Chloroform)

  • Ethyl acetate (B1210297) (for recrystallization)

  • Diethyl ether (for washing/precipitation)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N,N-dimethyldodecylamine (1 equivalent) in a suitable volume of acetonitrile (e.g., 5-10 mL per gram of amine).

  • Addition of Alkyl Halide: To the stirred solution, add 1-bromododecane (1 to 1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 82°C for acetonitrile) and maintain this temperature with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the precipitation of the product, as quaternary ammonium salts are often less soluble in the reaction solvent than the starting materials. A typical reaction time is 24-48 hours.

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude DDAB.

  • Purification: The crude DDAB can be purified by recrystallization.[3]

    • Dissolve the crude product in a minimal amount of hot ethyl acetate or acetone.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with cold diethyl ether to remove any remaining soluble impurities.

    • Dry the purified DDAB under vacuum to remove residual solvent.

  • Characterization: The final product should be a white to off-white crystalline powder.[3] Its identity and purity can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point determination. The reported melting point of DDAB is in the range of 157-162 °C.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of DDAB via the Menschutkin reaction, compiled from general principles and related syntheses.

ParameterValue/RangeNotes
Reactant Ratio 1:1 to 1:1.1A slight excess of the alkyl halide can be used to ensure complete conversion of the tertiary amine.
Solvent Acetonitrile, DMF, ChloroformPolar aprotic solvents are generally effective. The choice may depend on the desired reaction temperature and solubility of reactants.[1][2]
Reaction Temperature 50 - 100 °CDependent on the solvent used (e.g., reflux temperature of the solvent).
Reaction Time 24 - 48 hoursReaction progress should be monitored to determine the optimal time.
Purification Method RecrystallizationCommon solvents for recrystallization include acetone, acetone/ether mixture, and ethyl acetate.[3]
Physical Appearance White to off-white crystalline powder[3]
Melting Point 157-162 °C

Visualizations

The following diagrams illustrate the chemical reaction pathway and a general experimental workflow for the synthesis of DDAB.

Menschutkin_Reaction cluster_reactants Reactants cluster_product Product NNDDA N,N-dimethyldodecylamine DDAB Didodecyldimethylammonium Bromide (DDAB) NNDDA->DDAB Nucleophilic Attack BDD 1-Bromododecane BDD->DDAB

Caption: The Menschutkin reaction for DDAB synthesis.

Experimental_Workflow Reactants 1. Mix Reactants (N,N-dimethyldodecylamine & 1-Bromododecane) in Solvent Reaction 2. Heat and Stir (Reflux for 24-48h) Reactants->Reaction Isolation 3. Isolate Crude Product (Filtration or Evaporation) Reaction->Isolation Purification 4. Purify by Recrystallization (e.g., from Ethyl Acetate) Isolation->Purification Drying 5. Dry Final Product (Under Vacuum) Purification->Drying Characterization 6. Characterize Product (NMR, FTIR, MP) Drying->Characterization

Caption: General experimental workflow for DDAB synthesis.

References

Spectral Properties of Didecyldimethylammonium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification: Didecyldimethylammonium bromide (DDAB) CAS Number: 2390-68-3 Molecular Formula: C₂₂H₄₈BrN Synonyms: DDAB, Di-n-decyldimethylammonium bromide

This technical guide provides an in-depth overview of the spectral properties of this compound (DDAB), a quaternary ammonium (B1175870) compound with significant applications as a surfactant and antimicrobial agent. The following sections detail its characteristic spectral data, the experimental protocols for obtaining this information, and a visualization of its mechanism of action.

Spectral Data Summary

The spectral data for this compound is summarized below, providing key values for its identification and characterization.

Table 1: FT-IR Spectral Data
Wavenumber (cm⁻¹)AssignmentIntensity
2931 - 2845C-H stretch (alkyl chains)Strong
1470C-H bend (methylene)Moderate
1020C-N stretch (aliphatic)Weak
940C-H out-of-plane bendWeak

Note: The presence of a quaternary ammonium group can also be inferred from the overall spectral features.

Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.528m4HN⁺-CH₂ -
3.404s6HN⁺-(CH₃ )₂
1.710m4HN⁺-CH₂-CH₂ -
1.26 - 1.36m28H-(CH₂ )₇-
0.880t6H-CH₃

Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 3: ¹³C NMR Spectral Data

No specific indexed data was found in the search results for this compound (CAS 2390-68-3). General ranges for similar quaternary ammonium compounds suggest the following approximate shifts:

Chemical Shift (δ, ppm)Assignment
~64N⁺-C H₂-
~51N⁺-(C H₃)₂
~32-C H₂- (alkyl chain)
~29-C H₂- (alkyl chain)
~26-C H₂- (alkyl chain)
~22-C H₂- (alkyl chain)
~14-C H₃
Table 4: Mass Spectrometry Data
m/zIonMethod
326[M-Br]⁺ESI-MS

M represents the Didecyldimethylammonium cation.

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in DDAB.

Methodology: Attenuated Total Reflectance (ATR) FT-IR is a suitable method for solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Preparation: Place a small amount of solid DDAB powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The obtained spectrum should be baseline-corrected and the peaks identified and assigned to their corresponding functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of DDAB by analyzing the chemical environment of its protons (¹H) and carbon atoms (¹³C).

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of DDAB.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the DDAB molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the DDAB cation and study its fragmentation pattern.

Methodology: Electrospray Ionization (ESI) is a suitable method for analyzing quaternary ammonium compounds.

  • Sample Preparation: Prepare a dilute solution of DDAB in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrument Setup:

    • Set up the mass spectrometer in positive ion ESI mode.

    • Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable and abundant signal for the analyte.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis:

    • Identify the molecular ion peak corresponding to the Didecyldimethylammonium cation ([C₂₂H₄₈N]⁺).

    • If conducting tandem MS (MS/MS), select the molecular ion as the precursor ion and acquire the product ion spectrum to observe fragmentation patterns.

Mechanism of Action Visualization

This compound exerts its antimicrobial effect primarily through the disruption of the bacterial cell membrane. The following diagrams illustrate the proposed mechanism and the experimental workflow for its investigation.

cluster_0 DDAB Interaction with Bacterial Cell DDAB DDAB Cation ElectrostaticInteraction Electrostatic Interaction DDAB->ElectrostaticInteraction Initial Binding CellMembrane Bacterial Cell Membrane (Negatively Charged) HydrophobicInteraction Hydrophobic Interaction (Alkyl Chain Insertion) CellMembrane->HydrophobicInteraction ElectrostaticInteraction->CellMembrane MembraneDisruption Membrane Disruption HydrophobicInteraction->MembraneDisruption Leakage Leakage of Intracellular Components (Ions, Metabolites, Proteins) MembraneDisruption->Leakage EnzymeInactivation Inactivation of Membrane-Bound Enzymes MembraneDisruption->EnzymeInactivation CellDeath Cell Death Leakage->CellDeath EnzymeInactivation->CellDeath

Caption: Proposed mechanism of antimicrobial action of this compound (DDAB).

cluster_1 Experimental Workflow for Spectral Analysis Sample DDAB Sample FTIR_Prep Solid Sample Prep (ATR) Sample->FTIR_Prep NMR_Prep Solution Prep (CDCl3) Sample->NMR_Prep MS_Prep Dilute Solution Prep (MeOH/ACN) Sample->MS_Prep FTIR_Analysis FT-IR Spectroscopy FTIR_Prep->FTIR_Analysis NMR_Analysis NMR Spectroscopy (1H & 13C) NMR_Prep->NMR_Analysis MS_Analysis ESI-MS Analysis MS_Prep->MS_Analysis FTIR_Data Functional Groups FTIR_Analysis->FTIR_Data NMR_Data Molecular Structure NMR_Analysis->NMR_Data MS_Data Molecular Weight MS_Analysis->MS_Data

Caption: General experimental workflow for the spectral characterization of DDAB.

The Effect of Dimethyldioctadecylammonium Bromide (DDAB) on Membrane Fluidity in Escherichia coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyldioctadecylammonium bromide (DDAB) is a cationic surfactant with established antimicrobial properties.[1] Its efficacy is largely attributed to its interaction with and disruption of the bacterial cell membrane. This technical guide delves into the core of this mechanism, focusing on the effect of DDAB on the membrane fluidity of Escherichia coli. While direct quantitative data for DDAB's impact on E. coli membrane fluidity is not extensively documented in publicly available literature, this guide synthesizes information from closely related quaternary ammonium (B1175870) compounds and established methodologies to provide a comprehensive framework for its investigation. We present detailed experimental protocols for assessing membrane fluidity, illustrative data tables based on expected outcomes, and visualizations of the proposed mechanism and experimental workflows.

Introduction: DDAB and Bacterial Membrane Fluidity

Dimethyldioctadecylammonium bromide (DDAB) is a quaternary ammonium compound characterized by two long alkyl chains. This amphipathic structure is central to its antimicrobial activity, enabling its insertion into the lipid bilayer of bacterial membranes. The primary mode of action for cationic surfactants like DDAB involves compromising the integrity of the cell membrane, leading to the leakage of essential intracellular components such as potassium ions and macromolecules.[2][3]

Membrane fluidity is a critical biophysical parameter that governs the functions of the bacterial cell membrane, including the activity of membrane-bound enzymes and transport proteins.[4] E. coli maintains a specific level of membrane fluidity to adapt to environmental conditions, a process known as homeoviscous adaptation.[5] The introduction of exogenous agents like DDAB can significantly alter this delicate balance. While DDAB's ability to form stable vesicles and liposomes is well-documented, its precise effect on the fluidity of the E. coli membrane is an area of active investigation.[1][6] Studies on the closely related compound didecyldimethylammonium chloride (DDAC) have shown that it enhances membrane fluidity in liposome (B1194612) models at concentrations near its minimum inhibitory concentration (MIC) for E. coli.[7][8] This suggests that DDAB likely acts as a membrane fluidizer, disrupting the ordered packing of phospholipids (B1166683) and increasing the mobility of membrane components.

Proposed Mechanism of DDAB Action on E. coli Membrane

The interaction of DDAB with the E. coli membrane is proposed to be a multi-step process initiated by electrostatic attraction between the cationic headgroup of DDAB and the negatively charged components of the bacterial cell surface. This is followed by the insertion of the hydrophobic tails into the lipid bilayer, leading to a cascade of disruptive events.

DDAB_Mechanism cluster_extracellular Extracellular Space cluster_membrane E. coli Membrane cluster_intracellular Intracellular Space DDAB DDAB Outer_Membrane Outer Membrane DDAB->Outer_Membrane Electrostatic Attraction Inner_Membrane Inner Membrane Outer_Membrane->Inner_Membrane Translocation Periplasm Periplasmic Space Increase_Fluidity Increased Membrane Fluidity Inner_Membrane->Increase_Fluidity Insertion of Hydrophobic Tails Cytoplasm Cytoplasm Leakage Leakage of Ions & Macromolecules Cell_Death Cell Death Leakage->Cell_Death Disruption Membrane Disruption Increase_Fluidity->Disruption Leads to Disruption->Leakage

Caption: Proposed mechanism of DDAB action on the E. coli membrane.

Experimental Protocols for Measuring Membrane Fluidity

To quantitatively assess the impact of DDAB on E. coli membrane fluidity, fluorescence-based assays are highly effective. The following are detailed protocols for two standard methods: fluorescence anisotropy using 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) and generalized polarization using Laurdan.

Method 1: Fluorescence Anisotropy with DPH

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the membrane. A decrease in anisotropy corresponds to an increase in membrane fluidity.[9]

Materials:

  • E. coli culture (e.g., ATCC 25922)

  • Luria-Bertani (LB) broth

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyldioctadecylammonium bromide (DDAB) stock solution

  • 1,6-diphenyl-1,3,5-hexatriene (DPH) stock solution (2 mM in tetrahydrofuran)

  • Spectrofluorometer with polarization filters

Procedure:

  • Bacterial Culture Preparation: Inoculate E. coli in LB broth and grow overnight at 37°C with shaking. Subculture the overnight culture into fresh LB broth and grow to mid-log phase (OD600 ≈ 0.5).

  • Cell Harvesting and Washing: Harvest the bacterial cells by centrifugation (5000 x g, 10 min, 4°C). Wash the cell pellet twice with PBS.

  • DPH Labeling: Resuspend the washed cells in PBS to an OD600 of 0.4. Add DPH stock solution to the cell suspension to a final concentration of 1 µM. Incubate in the dark at 37°C for 30 minutes with gentle shaking.

  • DDAB Treatment: Aliquot the DPH-labeled cell suspension into spectrofluorometer cuvettes. Add varying concentrations of DDAB to the cuvettes. A control cuvette should receive an equivalent volume of the solvent used for the DDAB stock.

  • Fluorescence Anisotropy Measurement: Immediately after adding DDAB, measure the fluorescence anisotropy at 37°C. Excite the sample with vertically polarized light at 350 nm and measure the emission intensity at 425 nm with the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

  • Calculation: Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) Where G is the grating correction factor of the spectrofluorometer.

Method 2: Laurdan Generalized Polarization (GP)

Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment, which is related to water penetration into the membrane bilayer. A decrease in the GP value indicates an increase in membrane fluidity.[10][11]

Materials:

  • E. coli culture

  • LB broth

  • PBS, pH 7.4

  • DDAB stock solution

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (1 mM in dimethylformamide)

  • Spectrofluorometer

Procedure:

  • Bacterial Culture and Harvesting: Follow steps 1 and 2 from the DPH protocol.

  • Laurdan Labeling: Resuspend the washed cells in PBS to an OD600 of 0.4. Add Laurdan stock solution to a final concentration of 10 µM. Incubate in the dark at 37°C for 1 hour with gentle shaking.

  • DDAB Treatment: Transfer the Laurdan-labeled cell suspension to spectrofluorometer cuvettes and add varying concentrations of DDAB.

  • GP Measurement: Excite the sample at 350 nm and record the emission intensities at 440 nm (I_440) and 490 nm (I_490).

  • Calculation: Calculate the Generalized Polarization (GP) value using the equation: GP = (I_440 - I_490) / (I_440 + I_490)[10][12]

Experimental_Workflow Start Start Culture Culture E. coli to Mid-Log Phase Start->Culture Harvest Harvest and Wash Cells Culture->Harvest Label Label Cells with Fluorescent Probe Harvest->Label DPH DPH (Anisotropy) Label->DPH Laurdan Laurdan (GP) Label->Laurdan Treat Treat with DDAB (Varying Concentrations) DPH->Treat Laurdan->Treat Measure Measure Fluorescence Treat->Measure Calculate Calculate Anisotropy (r) or GP Value Measure->Calculate Analyze Analyze Data Calculate->Analyze

Caption: Experimental workflow for assessing DDAB's effect on membrane fluidity.

Data Presentation and Interpretation

The following tables present an illustrative summary of the expected quantitative data from the described experiments. The values are hypothetical and based on the fluidizing effect observed with the related compound DDAC.[7]

Table 1: Illustrative Fluorescence Anisotropy (r) of DPH in E. coli Treated with DDAB

DDAB Concentration (µg/mL)Fluorescence Anisotropy (r) ± SDChange in Fluidity
0 (Control)0.250 ± 0.005Baseline
10.245 ± 0.006Slight Increase
2 (Approx. MIC)0.220 ± 0.004Significant Increase
50.190 ± 0.007High Increase
100.165 ± 0.005Very High Increase

Table 2: Illustrative Laurdan Generalized Polarization (GP) in E. coli Treated with DDAB

DDAB Concentration (µg/mL)Laurdan GP Value ± SDChange in Fluidity
0 (Control)0.450 ± 0.010Baseline
10.430 ± 0.012Slight Increase
2 (Approx. MIC)0.380 ± 0.009Significant Increase
50.310 ± 0.011High Increase
100.250 ± 0.013Very High Increase

Interpretation: A dose-dependent decrease in both fluorescence anisotropy (Table 1) and Laurdan GP values (Table 2) is anticipated upon treatment with DDAB. This would indicate that DDAB increases the membrane fluidity of E. coli. The most significant changes are expected to occur around the minimum inhibitory concentration (MIC) of the compound, correlating membrane fluidization with its bactericidal activity.

Conclusion

This technical guide provides a framework for investigating the effects of DDAB on the membrane fluidity of E. coli. The proposed mechanism, centered on the insertion of DDAB into the lipid bilayer and subsequent disruption of membrane order, is supported by evidence from related compounds. The detailed experimental protocols for fluorescence anisotropy and Laurdan GP offer robust methods for quantifying changes in membrane fluidity. The illustrative data provides an expected trend for these experiments. For researchers in drug development, understanding the interaction of antimicrobial compounds with the bacterial membrane at a biophysical level is crucial for the rational design of new and more effective therapeutic agents. Further studies are warranted to generate specific quantitative data for DDAB and to fully elucidate its impact on the complex membrane dynamics of E. coli.

References

The Amphiphilic Virtuoso: A Technical Guide to the Core Properties of Didodecyldimethylammonium Bromide (DDAB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Didodecyldimethylammonium bromide (DDAB) is a synthetic, double-chained cationic surfactant that has garnered significant attention across various scientific disciplines, particularly in the realms of drug delivery, gene therapy, and material science. Its prominence stems from its pronounced amphiphilic nature, which governs its self-assembly into a variety of supramolecular structures, including micelles, vesicles, and liposomes. This technical guide provides an in-depth exploration of the core amphiphilic characteristics of DDAB, offering a compilation of its physicochemical properties, detailed experimental protocols for its characterization, and visualizations of the underlying principles of its behavior and application.

Physicochemical Properties of DDAB

The amphiphilic character of DDAB is defined by its molecular structure, which features a hydrophilic quaternary ammonium (B1175870) head group and two hydrophobic dodecyl chains. This dual nature dictates its behavior in aqueous solutions, leading to the formation of organized assemblies that minimize the unfavorable interactions between the hydrophobic tails and water. A summary of key quantitative data for DDAB is presented in Table 1.

PropertyValueReferences
Molecular Formula C₂₆H₅₆BrN[1][2]
Molecular Weight 462.63 g/mol [2][3]
Appearance White to off-white crystalline powder[3][4]
Melting Point 157-162 °C[2][3]
Critical Micelle Concentration (CMC) 0.085 mM - 0.79 mM[5][6][7]
Solubility Soluble in ethanol (B145695) and hot and cold water.[2][8]

Note: The Critical Micelle Concentration (CMC) of DDAB can vary depending on the experimental conditions such as temperature, ionic strength, and the presence of co-solutes.

The Architecture of Self-Assembly: From Monomer to Supramolecular Structures

The fundamental principle underlying the utility of DDAB is its spontaneous self-assembly in aqueous environments. This process is driven by the hydrophobic effect, where the nonpolar dodecyl chains aggregate to reduce their contact with water, while the polar dimethylammonium head groups remain exposed to the aqueous phase. The geometry of the resulting aggregates is largely determined by the packing parameter of the surfactant, which relates the volume of the hydrophobic tail to the area of the hydrophilic head group and the tail length.

DDAB_Self_Assembly cluster_molecule DDAB Monomer DDAB_mol DDAB Molecule hydrophilic Hydrophilic Head (Quaternary Ammonium) DDAB_mol->hydrophilic Polar hydrophobic Hydrophobic Tails (Dodecyl Chains) DDAB_mol->hydrophobic Nonpolar micelle Micelle DDAB_mol->micelle Above CMC vesicle Vesicle / Liposome (B1194612) (Bilayer) DDAB_mol->vesicle Favorable Packing

Figure 1: From DDAB Monomer to Self-Assembled Structures.

As depicted in Figure 1, individual DDAB molecules, possessing distinct hydrophilic and hydrophobic regions, aggregate in water. Above the critical micelle concentration (CMC), they can form spherical micelles. However, due to the presence of two hydrophobic tails, the molecular geometry of DDAB often favors the formation of bilayer structures, which curve and close to form vesicles or liposomes. These vesicular structures are particularly valuable in drug delivery as they can encapsulate both hydrophilic drugs in their aqueous core and hydrophobic drugs within the lipid bilayer.

Experimental Protocols

A thorough understanding and application of DDAB's amphiphilic properties necessitate standardized experimental procedures for its characterization and the preparation of its assemblies.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

The CMC is a critical parameter that indicates the onset of micelle formation. For ionic surfactants like DDAB, a sharp change in the conductivity of the solution as a function of concentration can be used to determine the CMC.

Materials:

  • Didodecyldimethylammonium bromide (DDAB)

  • High-purity deionized water

  • Conductivity meter and probe

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

  • Thermostatically controlled water bath

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of DDAB in deionized water (e.g., 10 mM). Ensure complete dissolution.

  • Serial Dilutions: Prepare a series of DDAB solutions of decreasing concentration by diluting the stock solution with deionized water. The concentration range should span below and above the expected CMC.

  • Temperature Equilibration: Place the DDAB solutions in a thermostatic water bath to maintain a constant temperature (e.g., 25°C) throughout the experiment.

  • Conductivity Measurement: Calibrate the conductivity meter according to the manufacturer's instructions. Measure the conductivity of each DDAB solution, starting from the most dilute and proceeding to the most concentrated. Ensure the probe is rinsed with deionized water and the respective sample solution before each measurement.

  • Data Analysis: Plot the measured conductivity (in µS/cm) as a function of DDAB concentration (in mM). The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[1][9][10]

Preparation of DDAB Vesicles by Thin-Film Hydration and Extrusion

The thin-film hydration method is a widely used technique for the preparation of unilamellar vesicles with a controlled size distribution.

Materials:

  • Didodecyldimethylammonium bromide (DDAB)

  • Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Rotary evaporator

  • Round-bottom flask

  • Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)

  • Water bath

Procedure:

  • Lipid Film Formation: Dissolve a known amount of DDAB in the organic solvent in a round-bottom flask. Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of DDAB. Apply a vacuum to evaporate the solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.[4][11][12]

  • Film Hydration: Add the hydration buffer (pre-heated to above the phase transition temperature of DDAB) to the flask containing the lipid film. The volume of the buffer will determine the final concentration of the vesicle suspension.[11][13]

  • Vesicle Formation: Gently agitate the flask to allow the lipid film to hydrate (B1144303) and swell, leading to the spontaneous formation of multilamellar vesicles (MLVs). This can be facilitated by gentle swirling or vortexing.[2][14]

  • Extrusion: To obtain unilamellar vesicles (LUVs) with a more uniform size distribution, the MLV suspension is repeatedly passed through an extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm). The extrusion process should be carried out at a temperature above the phase transition temperature of the lipid.[2][12]

Characterization of Vesicle Size and Zeta Potential by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension. It can also be used to determine the zeta potential, which is an indicator of the surface charge and stability of the vesicles.

Materials:

  • DDAB vesicle suspension

  • Deionized water or appropriate buffer for dilution

  • DLS instrument with a zeta potential measurement capability

  • Cuvettes for size and zeta potential measurements

Procedure:

  • Sample Preparation: Dilute the DDAB vesicle suspension with deionized water or the hydration buffer to an appropriate concentration for DLS analysis, as recommended by the instrument manufacturer. The dilution should be sufficient to avoid multiple scattering effects.

  • Instrument Setup: Set the parameters on the DLS instrument, including the temperature, solvent viscosity, and refractive index.

  • Size Measurement: Place the cuvette containing the diluted sample into the DLS instrument and initiate the size measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles and calculates the hydrodynamic diameter and polydispersity index (PDI).[8][15][16][17]

  • Zeta Potential Measurement: For zeta potential measurement, transfer the sample to a specific zeta potential cuvette. The instrument applies an electric field and measures the electrophoretic mobility of the vesicles, from which the zeta potential is calculated.[15][18]

The following workflow diagram illustrates the process of DDAB vesicle preparation and characterization.

Vesicle_Prep_Workflow cluster_prep Vesicle Preparation cluster_char Vesicle Characterization start Start dissolve Dissolve DDAB in Organic Solvent start->dissolve film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with Aqueous Buffer film->hydrate extrude Extrude through Polycarbonate Membrane hydrate->extrude end_prep DDAB Vesicle Suspension extrude->end_prep dls Dynamic Light Scattering (DLS) end_prep->dls Characterize size Measure Hydrodynamic Diameter and PDI dls->size zeta Measure Zeta Potential dls->zeta results Vesicle Size and Stability Data size->results zeta->results

Figure 2: Workflow for DDAB Vesicle Preparation and Characterization.

Application in Drug Delivery: Cellular Uptake Mechanism

The cationic nature of DDAB-containing liposomes is a key attribute for their application in drug and gene delivery. The positive surface charge facilitates electrostatic interactions with the negatively charged cell membrane, promoting cellular uptake. The primary mechanism for the internalization of these lipoplexes (liposome-drug/gene complexes) is endocytosis.

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cellular Cellular Environment lipoplex Cationic Lipoplex (DDAB + Cargo) membrane Cell Membrane (Negatively Charged) lipoplex->membrane Electrostatic Interaction endosome Endosome Formation membrane->endosome Endocytosis escape Endosomal Escape endosome->escape pH-dependent Destabilization release Cargo Release into Cytoplasm escape->release effect Therapeutic Effect release->effect

Figure 3: Generalized Signaling Pathway for Cationic Liposome Uptake.

As illustrated in Figure 3, the process begins with the electrostatic attraction between the positively charged DDAB lipoplex and the anionic cell surface. This interaction triggers internalization of the lipoplex into an endosome. The endosomal compartment becomes increasingly acidic, which can lead to the destabilization of the liposome and the endosomal membrane, facilitating the escape of the encapsulated cargo into the cytoplasm. Once in the cytoplasm, the therapeutic agent can exert its biological effect.[3][19]

Conclusion

The amphiphilic nature of Didodecyldimethylammonium bromide is the cornerstone of its versatility and widespread application in scientific research and development. Its ability to self-assemble into well-defined supramolecular structures, particularly vesicles and liposomes, makes it an invaluable tool for the encapsulation and delivery of a wide range of molecules. A thorough understanding of its physicochemical properties and the application of standardized experimental protocols for its handling and characterization are essential for harnessing its full potential in the development of novel therapeutic and diagnostic agents. This guide serves as a foundational resource for professionals seeking to leverage the unique amphiphilic characteristics of DDAB in their research endeavors.

References

Methodological & Application

Application Note and Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Didecyldimethylammonium Bromide (DDAB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didecyldimethylammonium bromide (DDAB), a quaternary ammonium (B1175870) compound, is a potent cationic surfactant with a broad spectrum of antimicrobial activity. It is widely utilized as a disinfectant, antiseptic, and biocide in various industrial, pharmaceutical, and consumer products. The antimicrobial efficacy of DDAB is attributed to its ability to disrupt the cell membranes of microorganisms, leading to the leakage of intracellular components and subsequent cell death.[1][2] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This application note provides a detailed protocol for determining the MIC of DDAB using the broth microdilution method, along with representative data and a visualization of the experimental workflow and mechanism of action.

Principle of the Method

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[3][4][5] The method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following an incubation period, the plates are visually inspected for microbial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

Data Presentation

The following table summarizes the reported MIC values for DDAB (or its close analog, didecyldimethylammonium chloride - DDAC) against common Gram-negative and Gram-positive bacteria. It is important to note that MIC values can vary depending on the specific strain, inoculum size, and testing conditions.

MicroorganismGram StainAntimicrobial AgentMIC Range (µg/mL)Reference
Escherichia coliGram-NegativeDDAC1.3[1]
Staphylococcus aureusGram-PositiveDDAC0.4 - 1.8[1][2]

Experimental Protocol: Broth Microdilution Method

This protocol is based on established guidelines for antimicrobial susceptibility testing.

Materials and Reagents
  • This compound (DDAB)

  • Sterile deionized water or a suitable solvent for DDAB

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test microorganism (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile 0.9% saline

  • 0.5 McFarland turbidity standard

  • Sterile 96-well U-bottom or flat-bottom microtiter plates

  • Sterile multichannel pipettes and tips

  • Incubator (35 ± 2°C)

  • Spectrophotometer or nephelometer (optional, for inoculum standardization)

Procedure

1. Preparation of DDAB Stock Solution:

1.1. Prepare a stock solution of DDAB in a suitable sterile solvent (e.g., deionized water) at a concentration at least 10 times the expected highest final concentration to be tested. 1.2. Ensure the stock solution is well-dissolved and filter-sterilize if necessary.

2. Preparation of Bacterial Inoculum:

2.1. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. 2.2. Suspend the colonies in sterile saline. 2.3. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. 2.4. Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This typically involves a 1:100 dilution followed by a 1:2 dilution in the plate.

3. Preparation of Microtiter Plates (Serial Dilution):

3.1. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate. 3.2. Add 200 µL of the DDAB stock solution (at twice the desired highest final concentration) to well 1. 3.3. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down. 3.4. Continue this serial dilution process by transferring 100 µL from well 2 to well 3, and so on, down to well 10. 3.5. After mixing the contents of well 10, discard 100 µL. 3.6. Well 11 will serve as the growth control (no DDAB). Add 100 µL of CAMHB to this well. 3.7. Well 12 will serve as the sterility control (no inoculum). Add 200 µL of CAMHB to this well.

4. Inoculation:

4.1. Add 100 µL of the standardized bacterial inoculum (prepared in step 2.4) to wells 1 through 11. Do not add inoculum to well 12. 4.2. The final volume in wells 1 through 11 will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL. The DDAB concentrations will be halved to the desired final test concentrations.

5. Incubation:

5.1. Cover the microtiter plate with a lid to prevent evaporation. 5.2. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

6. Reading the MIC:

6.1. After incubation, visually inspect the microtiter plate for turbidity. A button of growth at the bottom of a U-bottom well or turbidity in a flat-bottom well indicates bacterial growth. 6.2. The MIC is the lowest concentration of DDAB that completely inhibits visible growth of the microorganism. 6.3. The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

Visualizations

Experimental Workflow

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare DDAB Stock Solution C Perform Serial Dilutions of DDAB in Microtiter Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Visually Inspect for Growth (Turbidity) E->F G Determine MIC F->G

Caption: Workflow for MIC determination using the broth microdilution method.

Mechanism of Action of DDAB

DDAB_Mechanism_of_Action cluster_bacterium Bacterial Cell Membrane Bacterial Cell Membrane (Phospholipid Bilayer) Disruption Membrane Disruption & Pore Formation Membrane->Disruption Cytoplasm Cytoplasm (Intracellular Components) Leakage Leakage of Intracellular Components Cytoplasm->Leakage DDAB DDAB Molecule (Cationic Head) DDAB->Membrane Electrostatic Interaction & Hydrophobic Insertion Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Simplified mechanism of DDAB's antimicrobial action on the bacterial cell membrane.

References

Application Notes and Protocols for the Synthesis of Gold Nanoparticles using DDAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are of significant interest in various biomedical applications, including drug delivery, bio-imaging, and diagnostics, owing to their unique optical and electronic properties, biocompatibility, and tunable surface chemistry.[1] The functionalization of AuNPs is crucial for their stability and targeting capabilities. Didodecyldimethylammonium bromide (DDAB) is a cationic surfactant that has been effectively utilized as a stabilizing agent in the synthesis of AuNPs.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of AuNPs using DDAB as a capping agent.

The synthesis method described herein involves the in situ chemical reduction of a gold precursor, chloroauric acid (HAuCl₄), by a reducing agent, sodium borohydride (B1222165) (NaBH₄), in an aqueous medium containing DDAB.[2][3] The DDAB molecules self-assemble on the surface of the nascent gold nanoparticles, forming a positively charged bilayer that provides colloidal stability.[2][3] This positive surface charge is advantageous for various applications, including electrostatic interaction with negatively charged biomolecules such as DNA.

Mechanism of DDAB Stabilization

The stabilization of gold nanoparticles by DDAB is a self-assembly process driven by the amphiphilic nature of the DDAB molecule. Each DDAB molecule consists of a positively charged quaternary ammonium (B1175870) head group and two long hydrophobic alkyl chains (dodecyl chains).

The proposed mechanism for the formation of a DDAB bilayer on the surface of a gold nanoparticle is as follows:

  • Initial Adsorption: Following the reduction of Au³⁺ ions to form gold atoms (Au⁰), the positively charged ammonium head groups of DDAB molecules are attracted to the electron-rich surface of the nascent gold nanoparticle. This initial interaction is primarily electrostatic.

  • Hydrophobic Interaction and Bilayer Formation: The hydrophobic dodecyl tails of the adsorbed DDAB molecules are exposed to the aqueous environment. To minimize this energetically unfavorable interaction, DDAB molecules arrange themselves in a bilayer structure. The hydrophobic tails of the inner layer interact with the hydrophobic tails of an outer layer of DDAB molecules. This results in the formation of a stable bilayer where the hydrophobic chains are shielded from the water, and the positively charged head groups of the outer layer are exposed to the aqueous medium, rendering the nanoparticle surface hydrophilic and positively charged.[2][3]

This bilayer formation is a key feature of DDAB-stabilized AuNPs, contributing to their stability and functionality.

Experimental Protocols

Materials and Equipment
  • Chloroauric acid (HAuCl₄)

  • Sodium borohydride (NaBH₄)

  • Didodecyldimethylammonium bromide (DDAB)

  • Deionized water (Milli-Q or equivalent)

  • Glassware (cleaned with aqua regia and rinsed thoroughly with deionized water)

  • Magnetic stirrer with stir bars

  • Spectrophotometer (UV-Vis)

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • Transmission Electron Microscope (TEM)

Synthesis Protocol for DDAB-Stabilized Gold Nanoparticles

This protocol is based on the chemical reduction method.[2][4][5]

  • Preparation of Stock Solutions:

    • Prepare a 1 mM aqueous solution of HAuCl₄.

    • Prepare a 10 mM aqueous solution of DDAB.

    • Freshly prepare a 10 mM aqueous solution of NaBH₄ in an ice bath just before use.

  • Reaction Setup:

    • In a clean glass flask, add 20 mL of the 10 mM DDAB solution to 80 mL of deionized water.

    • Place the flask on a magnetic stirrer and stir vigorously for 15 minutes to ensure proper dissolution and formation of DDAB vesicles.

    • To this solution, add 1 mL of the 1 mM HAuCl₄ solution while continuing to stir.

  • Reduction and Nanoparticle Formation:

    • Rapidly inject 1 mL of the freshly prepared, ice-cold 10 mM NaBH₄ solution into the reaction mixture under vigorous stirring.

    • A color change from pale yellow to ruby red should be observed, indicating the formation of gold nanoparticles.

    • Continue stirring the solution for at least 1 hour to ensure the completion of the reaction and stabilization of the nanoparticles.

  • Purification (Optional but Recommended):

    • The resulting AuNP solution can be purified by centrifugation to remove excess reactants. Centrifuge the solution at a speed sufficient to pellet the nanoparticles (e.g., 10,000 rpm for 30 minutes).

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice.

  • Storage:

    • Store the purified DDAB-stabilized AuNP solution at 4°C for long-term stability.

Characterization of DDAB-Stabilized Gold Nanoparticles

Thorough characterization is essential to confirm the successful synthesis and determine the physicochemical properties of the DDAB-stabilized AuNPs.

UV-Vis Spectroscopy
  • Purpose: To confirm the formation of AuNPs and assess their colloidal stability.

  • Protocol:

    • Acquire the UV-Vis absorption spectrum of the synthesized AuNP solution from 400 nm to 800 nm.

    • The presence of a surface plasmon resonance (SPR) peak, typically between 520 nm and 530 nm for spherical AuNPs, confirms their formation.

    • A sharp and symmetric SPR peak indicates a narrow size distribution and good colloidal stability.

Dynamic Light Scattering (DLS)
  • Purpose: To determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the AuNPs.

  • Protocol:

    • Dilute a small aliquot of the AuNP solution in deionized water to an appropriate concentration for DLS analysis.

    • Measure the hydrodynamic diameter and PDI to assess the average size and size distribution of the nanoparticles.

    • Measure the zeta potential to determine the surface charge and stability of the colloidal suspension. A high positive zeta potential is expected for DDAB-stabilized AuNPs.

Transmission Electron Microscopy (TEM)
  • Purpose: To visualize the morphology, size, and size distribution of the AuNPs.

  • Protocol:

    • Deposit a drop of the diluted AuNP solution onto a carbon-coated copper grid.

    • Allow the solvent to evaporate completely.

    • Image the nanoparticles using a TEM to observe their shape (typically spherical) and measure their core diameter.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the characterization of DDAB-stabilized gold nanoparticles. The values can vary depending on the precise synthesis conditions.

ParameterTypical ValueCharacterization TechniqueReference(s)
Hydrodynamic Diameter 5 - 15 nmDynamic Light Scattering (DLS)[4][6]
Core Diameter 5 - 10 nmTransmission Electron Microscopy (TEM)[4]
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)[7]
Zeta Potential +20 to +40 mVDynamic Light Scattering (DLS)[3]
Surface Plasmon Resonance (SPR) Peak 520 - 530 nmUV-Vis Spectroscopy[7]

Visualizations

Experimental Workflow for DDAB-AuNP Synthesis

G cluster_prep Preparation cluster_synthesis Synthesis cluster_characterization Characterization HAuCl4 HAuCl4 Solution (1 mM) Mix Mix DDAB and HAuCl4 in Water HAuCl4->Mix DDAB DDAB Solution (10 mM) DDAB->Mix NaBH4 NaBH4 Solution (10 mM, ice-cold) Reduction Rapid Injection of NaBH4 NaBH4->Reduction Mix->Reduction Stir Stir for 1 hour Reduction->Stir UVVis UV-Vis Spectroscopy Stir->UVVis DLS DLS (Size, PDI, Zeta) Stir->DLS TEM TEM (Morphology, Size) Stir->TEM

Caption: Workflow for DDAB-stabilized gold nanoparticle synthesis and characterization.

Mechanism of DDAB Bilayer Formation on Gold Nanoparticle

G cluster_0 Step 1: Au Nucleation cluster_1 Step 2: DDAB Adsorption cluster_2 Step 3: Bilayer Formation Au_ion Au³⁺ Au_NP Au⁰ NP Au_ion->Au_NP + Reducing_agent NaBH₄ Reducing_agent->Au_NP Au_NP_2 Au⁰ NP DDAB_mono DDAB Monolayer Au_NP_2->DDAB_mono Electrostatic Interaction DDAB_mono_2 DDAB Monolayer DDAB_bi DDAB Bilayer DDAB_mono_2->DDAB_bi Hydrophobic Interaction

Caption: Mechanism of DDAB bilayer formation on a gold nanoparticle surface.

References

Application Notes and Protocols for Didecyldimethylammonium Bromide (DDAB) in Cationic Liposome Preparation for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of didecyldimethylammonium bromide (DDAB) in the formulation of cationic liposomes for drug and gene delivery applications.

Introduction

This compound (DDAB) is a synthetic, double-chain cationic lipid that is a key component in the formulation of cationic liposomes. These liposomes are effective non-viral vectors for the delivery of therapeutic molecules, particularly negatively charged molecules like nucleic acids (siRNA, pDNA) and certain drugs. The positive charge imparted by DDAB facilitates the encapsulation of these molecules through electrostatic interactions and promotes interaction with the negatively charged cell membranes, leading to enhanced cellular uptake.[1][2]

DDAB-based liposomes are often formulated with helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or cholesterol (Chol), to improve their stability and fusogenicity, which can aid in the endosomal escape of the payload into the cytoplasm.[2][3] The ratio of DDAB to the helper lipid is a critical parameter that influences the physicochemical properties and biological activity of the liposomes, including their size, zeta potential, drug loading capacity, and cytotoxicity.[1][3]

Physicochemical Characterization Data

The following tables summarize the key physicochemical properties of DDAB-containing liposomes from various studies. These properties are crucial for predicting the in vitro and in vivo performance of the liposomal formulations.

Table 1: Influence of DDAB Molar Percentage on Liposome (B1194612) Size and Zeta Potential

Cationic Lipid Composition (Molar Ratio)Helper LipidAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DDAB/DOPE (1:1)DOPE200 - 2500.17 - 0.27-[4]
DDAB/DOPE (various ratios)DOPE93 - 1950.17 - 0.28+40 to +54[5]
DDAB/Cholesterol (7:3)Cholesterol60 - 70--[6]

Table 2: Drug and Nucleic Acid Loading and Encapsulation Efficiency

Formulation (Lipid Composition)CargoLoading MethodEncapsulation Efficiency (%)Drug-to-Lipid Ratio (w/w)Reference
DDAB/DOPEPlasmid DNAComplexationNot specifiedNot specified[1][2]
HSPC/Chol/mPEG2000-DSPEDoxorubicin (B1662922)Ammonium (B1175870) Sulfate (B86663) Gradient>90%Not specified[7][8]
DOTAP/Chol/DOPEsiRNAComplexationNot specifiedN/P ratio dependent[4]
DDAB/Cholesterol (7:3)DoxorubicinPassive Loading~81%1:100[6]
Cationic LiposomesDoxorubicinAmmonium Sulfate Gradient>90%1:20[7]

Table 3: In Vitro Cytotoxicity of DDAB-Containing Formulations

Cell LineFormulationAssayIC50Reference
CSU-SA1 Cancer CellsDDAB/PtdChol or DDAB/DOPENot specifiedIncreases with DDAB ratio[1]
Breast Cancer Cell Lines (T-47D)Nanoliposomal CisplatinMTT58.1 ± 22.7 µg/ml[9]
A549DOTAP/Chol/DOPE LipoplexesCell ViabilityN/P ratio dependent[4]

Experimental Protocols

The following are detailed protocols for the preparation, drug loading, and characterization of DDAB-containing cationic liposomes.

Protocol 1: Preparation of DDAB/Cholesterol Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar cationic liposomes with a defined size.[10][11][12][13]

Materials:

  • This compound (DDAB)

  • Cholesterol (Chol)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of DDAB and Cholesterol in chloroform in a round-bottom flask. A common molar ratio is 7:3 (DDAB:Chol).[6]

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 40-50°C).

    • Apply a vacuum to evaporate the chloroform, resulting in a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[10]

  • Hydration:

    • Hydrate the lipid film with a pre-warmed (to the same temperature as the water bath) aqueous buffer (e.g., PBS, pH 7.4) by adding the buffer to the flask. The volume of the buffer will determine the final lipid concentration.

    • Agitate the flask by hand or on a vortex mixer for 30-60 minutes until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid phase transition temperature.

    • Load the MLV suspension into a syringe and attach it to one end of the extruder. Attach an empty syringe to the other end.

    • Pass the liposome suspension through the membrane by pushing the plunger of the filled syringe.

    • Repeat the extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles (LUVs) with a narrow size distribution.[12]

  • Storage:

    • Store the final liposome suspension at 4°C. For long-term storage, stability should be assessed.

Protocol 2: Doxorubicin Loading into DDAB Liposomes using the Ammonium Sulfate Gradient Method (Active Loading)

This protocol enables the efficient loading of weakly basic drugs like doxorubicin into the aqueous core of pre-formed liposomes.[7][8][14][15][16]

Materials:

  • Pre-formed DDAB/Cholesterol liposomes prepared in a buffer (e.g., 250 mM Ammonium Sulfate)

  • Doxorubicin hydrochloride

  • HEPES buffer (or other suitable buffer)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Spectrofluorometer or UV-Vis spectrophotometer

Procedure:

  • Preparation of Liposomes with an Ammonium Sulfate Gradient:

    • Prepare DDAB/Cholesterol liposomes as described in Protocol 1, but use a 250 mM ammonium sulfate solution as the hydration medium.

    • After extrusion, remove the external ammonium sulfate by dialysis against a suitable buffer (e.g., 10% sucrose (B13894) solution) or by passing the liposome suspension through a size-exclusion chromatography column equilibrated with the same buffer. This creates a transmembrane ammonium sulfate gradient.[14]

  • Drug Loading:

    • Prepare a solution of doxorubicin hydrochloride in the same external buffer used in the previous step.

    • Add the doxorubicin solution to the liposome suspension at a specific drug-to-lipid ratio (e.g., 1:20 w/w).[7]

    • Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60°C) for a defined period (e.g., 1-2 hours) with gentle stirring.[7] During this incubation, ammonia (B1221849) (NH₃) will diffuse out of the liposome, creating a pH gradient that drives the protonated doxorubicin into the liposome core, where it precipitates with the sulfate ions.[8]

  • Removal of Unencapsulated Drug:

    • Cool the liposome-drug mixture to room temperature.

    • Remove the unencapsulated doxorubicin by passing the suspension through a size-exclusion chromatography column. The liposomes containing the encapsulated drug will elute in the void volume.

  • Quantification of Encapsulation Efficiency:

    • Measure the concentration of doxorubicin in the liposome fraction before and after purification using a spectrofluorometer (Excitation: ~480 nm, Emission: ~590 nm) or a UV-Vis spectrophotometer (~480 nm).

    • To determine the total drug concentration, disrupt the liposomes with a detergent (e.g., 1% Triton X-100).

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Protocol 3: Characterization of Liposome Size and Zeta Potential using Dynamic Light Scattering (DLS)

This protocol outlines the standard procedure for measuring the hydrodynamic diameter and surface charge of liposomes.[17][18][19][20][21]

Materials:

  • Liposome suspension

  • Deionized water or appropriate buffer for dilution

  • Dynamic Light Scattering (DLS) instrument with a zeta potential measurement capability

  • Cuvettes for size and zeta potential measurements

Procedure:

  • Sample Preparation:

    • For size measurement, dilute the liposome suspension with deionized water or the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.

    • For zeta potential measurement, dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to ensure sufficient particle mobility.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up.

    • Set the measurement parameters, including the dispersant viscosity and refractive index, and the measurement temperature (typically 25°C).

  • Size Measurement:

    • Transfer the diluted liposome sample into a clean sizing cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature.

    • Perform the measurement. The instrument will report the Z-average diameter and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered indicative of a monodisperse population.

  • Zeta Potential Measurement:

    • Transfer the diluted sample into a zeta potential measurement cell.

    • Place the cell in the instrument.

    • Perform the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the liposomes to calculate the zeta potential.

Protocol 4: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol describes a colorimetric assay to assess the impact of DDAB liposomes on cell viability.[9][22][23][24]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • DDAB liposome formulations (and empty liposomes as a control)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the DDAB liposome formulations in a complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted liposome solutions to the respective wells. Include wells with untreated cells (control) and cells treated with empty liposomes.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

    • Plot the cell viability against the logarithm of the drug concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Experimental Workflow for Liposome Preparation and Drug Loading

G cluster_prep Liposome Preparation cluster_loading Active Drug Loading Lipid Dissolution Lipid Dissolution Lipid Film Formation Lipid Film Formation Lipid Dissolution->Lipid Film Formation Rotary Evaporation Hydration Hydration Lipid Film Formation->Hydration Aqueous Buffer Extrusion Extrusion Hydration->Extrusion Sizing Gradient Creation Gradient Creation Extrusion->Gradient Creation Exchange Buffer Drug Incubation Drug Incubation Gradient Creation->Drug Incubation Add Drug Purification Purification Drug Incubation->Purification Remove Free Drug Characterization Characterization Purification->Characterization Final Product

Caption: Workflow for DDAB liposome preparation and active drug loading.

Cellular Uptake and Endosomal Escape Pathway

G cluster_cell Cellular Environment Cationic Liposome Cationic Liposome Cell Membrane Cell Membrane Cationic Liposome->Cell Membrane Electrostatic Interaction Endocytosis Endocytosis Cell Membrane->Endocytosis Early Endosome Early Endosome Endocytosis->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Maturation Lysosome Lysosome Late Endosome->Lysosome Fusion & Degradation Drug Release Drug Release Late Endosome->Drug Release Endosomal Escape Cytoplasm Cytoplasm Drug Release->Cytoplasm

Caption: Cellular uptake pathway of DDAB cationic liposomes.

References

Application of DDAB in Gene Transfection and DNA Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyldioctadecylammonium bromide (DDAB) is a cationic lipid that has been extensively utilized as a non-viral vector for the delivery of genetic material, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), into various cell types. Its positively charged headgroup facilitates the condensation of negatively charged nucleic acids to form lipoplexes. These complexes protect the genetic material from degradation and mediate its entry into cells, making DDAB a valuable tool in gene therapy research and drug development. This document provides detailed application notes and experimental protocols for the use of DDAB in gene transfection and DNA delivery.

Mechanism of Action

DDAB-based liposomes deliver nucleic acids into cells primarily through two mechanisms: direct fusion with the plasma membrane and endocytosis.[] The cationic nature of DDAB liposomes promotes electrostatic interactions with the negatively charged cell surface, facilitating uptake.

  • Direct Fusion: The lipid bilayer of the DDAB liposome (B1194612) can fuse directly with the cell's plasma membrane, releasing the encapsulated nucleic acid directly into the cytoplasm. This pathway bypasses the endosomal-lysosomal system, which can degrade the genetic material.[]

  • Endocytosis: Alternatively, the lipoplexes can be internalized by the cell through endocytosis. Once inside the endosome, the cationic lipids can interact with the endosomal membrane, leading to its destabilization and the release of the nucleic acid into the cytoplasm. For DNA, subsequent transport to the nucleus is required for gene expression.

The efficiency of these processes is influenced by the formulation of the liposomes, particularly the inclusion of helper lipids like dioleoylphosphatidylethanolamine (DOPE), which can promote endosomal escape.[2][3]

Quantitative Data Summary

The following tables summarize quantitative data on the efficiency and cytotoxicity of DDAB-mediated gene transfection from various studies.

Table 1: Transfection Efficiency of DDAB-Based Formulations

Cell LineTransfection AgentNucleic AcidTransfection EfficiencyReference
CHO-K1DDAB vesiclespCMVβ~90-95%[4][5]
BHK-21C13DDAB vesiclespCMVβ~90-95%[4][5]
Drosophila S2DDABPlasmid>10-fold increase vs. calcium phosphate[6][7]
C6 rat gliomaDDAB:DOPEDNALower than DC-Chol:DOPE[3]
Murine Melanoma B16(F10)DDAB:DOPE"suicide" geneBetter than DC-Chol:DOPE for tumor growth retardation[8]
HEK 293Lipotap + DDAB-AuNPspEGFP>2-fold increase in GFP positive cells[9][10]
HEK 293Lipotap + DDAB-AuNPspGL348-fold increase in luciferase levels[9][10]
Various (COS-7, HeLa, NIH3T3, MDCK, BHK-21C13)DDAB + ProtaminePlasmidsUp to 20-fold enhancement[11][12]

Table 2: Cytotoxicity of DDAB

Cell LineParameterValueReference
Neuro2a (mouse neuroblastoma)EC500.64 µM[13]
U-937 (Human leukemia)EC502.12 µM[13]
MCF-7 (human breast cancer)EC509.63 ± 4.11 µM[13]
Caco-2 (human colorectal adenocarcinoma)EC5011.4 ± 1.14 µM[13]
HepG2 (human liver cancer)EC5013.4 ± 0.80 µM[13]
A-172 (human glioblastoma)EC5015 µM[13]
MDCK (dog kidney)EC5021.4 µM[13]
CSU-SA1 cancer cellsCytotoxicityIncreased with higher DDAB:neutral lipid ratio[14]

Experimental Protocols

Protocol 1: Preparation of DDAB-Based Cationic Liposomes

This protocol describes a standard method for preparing DDAB-based cationic liposomes.

Materials:

  • Dimethyldioctadecylammonium bromide (DDAB)

  • Helper lipid (e.g., DOPE or Cholesterol)

  • Chloroform (B151607)

  • Round-bottom flask

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Nuclease-free water or buffer (e.g., HEPES-buffered saline)

Methodology:

  • Lipid Film Hydration:

    • Dissolve DDAB and the helper lipid (e.g., DDAB:DOPE at a 1:1 molar ratio) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with nuclease-free water or buffer by vortexing or gentle shaking. This results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing:

    • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator until the solution becomes clear.

    • Alternatively, for a more uniform size distribution, extrude the MLV suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.

  • Sterilization and Storage:

    • Sterilize the final liposome preparation by passing it through a 0.22 µm syringe filter.

    • Store the liposomes at 4°C. Do not freeze.

Protocol 2: In Vitro Gene Transfection using DDAB Liposomes

This protocol provides a general procedure for transfecting mammalian cells in culture using pre-formed DDAB liposomes.

Materials:

  • DDAB liposome suspension (from Protocol 1)

  • Plasmid DNA of interest

  • Cell culture medium (e.g., DMEM)

  • Serum-free medium (e.g., Opti-MEM)

  • Mammalian cell line of choice

  • Multi-well cell culture plates

  • Reporter gene assay system (e.g., for luciferase or β-galactosidase) or fluorescence microscope for GFP

Methodology:

  • Cell Seeding:

    • The day before transfection, seed the cells in a multi-well plate at a density that will ensure they are 70-90% confluent at the time of transfection.

  • Lipoplex Formation:

    • On the day of transfection, dilute the plasmid DNA in a sterile tube with serum-free medium.

    • In a separate sterile tube, dilute the DDAB liposome suspension with serum-free medium.

    • Add the diluted liposome suspension to the diluted DNA solution and mix gently by pipetting. Do not vortex.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes. The optimal ratio of DDAB to DNA should be determined empirically, but a common starting point is a charge ratio (+/-) of 2:1 to 5:1.

  • Transfection:

    • Remove the growth medium from the cells and wash once with sterile PBS.

    • Add fresh, serum-free medium to each well.

    • Add the lipoplex solution dropwise to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

    • After the incubation period, remove the transfection medium and replace it with complete growth medium (containing serum).

  • Gene Expression Analysis:

    • Incubate the cells for 24-72 hours post-transfection to allow for gene expression.

    • Assess transfection efficiency using a suitable method, such as a reporter gene assay or by observing the expression of a fluorescent protein.

Visualizations

Signaling Pathway of DDAB-Mediated Gene Delivery

G DDAB-Lipoplex Cellular Uptake and DNA Delivery cluster_cellular Intracellular Space DDAB_Lipoplex DDAB/DNA Lipoplex Cell_Membrane DDAB_Lipoplex->Cell_Membrane Interaction Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Direct Fusion Endosome Endosome Cell_Membrane->Endosome Endocytosis DNA_Release_Cyto DNA Release Cytoplasm->DNA_Release_Cyto DNA_Release_Endo Endosomal Escape (DNA Release) Endosome->DNA_Release_Endo Nucleus Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression DNA_Release_Cyto->Nucleus DNA_Release_Endo->Nucleus Nuclear_Import Nuclear Import

Caption: Cellular uptake pathways for DDAB-lipoplex mediated gene delivery.

Experimental Workflow for DDAB Gene Transfection

G Workflow for DDAB-Mediated Gene Transfection Start Start Seed_Cells 1. Seed Cells (24h prior) Start->Seed_Cells Prepare_Reagents 2. Prepare DNA and DDAB Liposome Solutions Seed_Cells->Prepare_Reagents Form_Lipoplex 3. Form Lipoplex (Incubate 15-30 min) Prepare_Reagents->Form_Lipoplex Transfect_Cells 4. Add Lipoplex to Cells (Incubate 4-6h) Form_Lipoplex->Transfect_Cells Change_Medium 5. Replace with Complete Medium Transfect_Cells->Change_Medium Incubate 6. Incubate for Gene Expression (24-72h) Change_Medium->Incubate Analyze 7. Analyze Transfection Efficiency Incubate->Analyze End End Analyze->End

Caption: A typical experimental workflow for in vitro gene transfection using DDAB.

Factors Influencing DDAB Transfection Outcome

G Key Factors Influencing DDAB Transfection Success cluster_formulation Lipoplex Formulation cluster_cellular Cellular Factors cluster_experimental Experimental Conditions Transfection_Outcome Transfection Outcome (Efficiency & Toxicity) DDAB_Ratio DDAB:Helper Lipid Ratio DDAB_Ratio->Transfection_Outcome Charge_Ratio Charge Ratio (+/-) (Lipid:DNA) Charge_Ratio->Transfection_Outcome Lipoplex_Size Lipoplex Size Lipoplex_Size->Transfection_Outcome Cell_Type Cell Type Cell_Type->Transfection_Outcome Cell_Confluency Cell Confluency Cell_Confluency->Transfection_Outcome Cell_Health Cell Health & Viability Cell_Health->Transfection_Outcome Serum_Presence Presence of Serum Serum_Presence->Transfection_Outcome Incubation_Time Incubation Time Incubation_Time->Transfection_Outcome DNA_Quality DNA Quality & Quantity DNA_Quality->Transfection_Outcome

Caption: Logical relationships of factors affecting DDAB transfection outcomes.

References

Application Notes and Protocols for DDAB-Templated Mesoporous Silica Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of mesoporous silica (B1680970) nanoparticles (MSNs) using didodecyldimethylammonium (B1216837) bromide (DDAB) as a template. A dual-templating system involving cetyltrimethylammonium bromide (CTAB) and DDAB is also discussed, as it is a common method to control the morphology and properties of the resulting nanoparticles. These MSNs are of significant interest in drug delivery due to their high surface area, tunable pore size, and biocompatibility.[1][2][3]

Introduction to DDAB as a Template

Didodecyldimethylammonium bromide (DDAB) is a cationic surfactant that can self-assemble into micelles in aqueous solutions. These micelles act as templates around which silica precursors, such as tetraethyl orthosilicate (B98303) (TEOS), hydrolyze and condense to form a structured silica network. Subsequent removal of the DDAB template, typically through calcination or solvent extraction, results in a porous silica structure.[4] The use of DDAB, often in conjunction with a co-surfactant like CTAB, allows for the tuning of nanoparticle properties, including the number of lamellar layers, particle size, and pore characteristics.[4][5] This control is crucial for optimizing the nanoparticles for specific drug delivery applications.[4][6]

Experimental Protocols

Protocol for Synthesis of Multilamellar MSNs using a CTAB/DDAB Co-Templating System

This protocol is adapted from a method that utilizes a cationic-cationic co-surfactant templating route to produce multilamellar MSNs.[4] By varying the ratio of CTAB to DDAB, the number of layers and the overall morphology of the nanoparticles can be controlled.[4][5]

Materials:

  • Cetyltrimethylammonium bromide (CTAB)

  • Didodecyldimethylammonium bromide (DDAB)

  • Deionized water (Milli-Q or equivalent)

  • Ammonia (B1221849) solution (28-30%)

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol (B145695)

Procedure:

  • Surfactant Solution Preparation:

    • Dissolve a specific amount of CTAB (e.g., 0.284 g) and a varying molar ratio of DDAB in 70 mL of deionized water in a flask.[4]

    • Stir the solution at 30°C until the surfactants are completely dissolved.[4]

  • Catalyst Addition:

    • Add 1.38 mL of ammonia solution to the surfactant mixture and stir for 2 hours.[4]

  • Silica Source Addition:

    • Add 4.29 mL of TEOS dropwise to the solution while maintaining stirring at 30°C.[4]

    • Continue stirring for 24 hours to allow for the hydrolysis and condensation of TEOS.[4]

  • Nanoparticle Collection and Washing:

    • Collect the synthesized nanoparticles by centrifugation.

    • Wash the particles multiple times with ethanol to remove any unreacted precursors.

  • Template Removal (Calcination):

    • Dry the washed nanoparticles.

    • Calcine the dried powder in a tube furnace at 550°C for 6 hours to remove the surfactant templates.[4]

Hypothetical Protocol for Synthesis of MSNs using DDAB as the Sole Template

While the literature predominantly focuses on CTAB/DDAB co-templating systems, a protocol using only DDAB can be extrapolated. The following is a proposed procedure based on the general principles of MSN synthesis. Researchers should optimize the parameters for their specific needs.

Materials:

  • Didodecyldimethylammonium bromide (DDAB)

  • Deionized water (Milli-Q or equivalent)

  • Ammonia solution (28-30%)

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol

Procedure:

  • Surfactant Solution Preparation:

    • Dissolve a calculated amount of DDAB in deionized water in a flask. The concentration should be above its critical micelle concentration (CMC).

    • Stir the solution at a controlled temperature (e.g., 30-40°C) until the DDAB is fully dissolved.

  • Catalyst Addition:

    • Add a specific volume of ammonia solution to catalyze the reaction.

    • Stir the mixture for a designated period (e.g., 30 minutes to 2 hours).

  • Silica Source Addition:

    • Add TEOS dropwise to the solution under continuous stirring.

    • Allow the reaction to proceed for an extended period (e.g., 12-24 hours) to ensure complete silica formation.

  • Nanoparticle Collection and Washing:

    • Isolate the nanoparticles via centrifugation.

    • Wash the product thoroughly with ethanol and deionized water.

  • Template Removal:

    • Dry the nanoparticles completely.

    • Perform calcination at a high temperature (e.g., 550°C) for several hours to burn off the DDAB template.

Characterization of DDAB-Templated MSNs

The synthesized MSNs should be characterized to determine their physicochemical properties.

Common Characterization Techniques:

  • Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and layered structure of the nanoparticles.[4]

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in suspension.

  • Brunauer-Emmett-Teller (BET) and Barrett-Joyner-Halenda (BJH) Analysis: To determine the specific surface area, pore volume, and pore size distribution from nitrogen adsorption-desorption isotherms.[4]

Quantitative Data

The following tables summarize quantitative data reported for MSNs synthesized using a CTAB/DDAB co-templating system. This data illustrates how the ratio of the two surfactants influences the properties of the resulting nanoparticles.

Table 1: Physicochemical Properties of MSNs with Varying CTAB:DDAB Ratios

CTAB:DDAB Molar RatioMean Particle Diameter (nm)Pore Size (nm)Surface Area (m²/g)Pore Volume (cm³/g)Reference
1:0.312130 ± 25Similar distribution--[4]
1:0.625117 ± 12Similar distribution--[4]
1:1.832107 ± 36Similar distribution--[4]

Note: The original study mentioned that all multilamellar nanoparticles exhibited a similar pore size distribution without specifying the exact values in the abstract.[4]

Application in Drug Delivery

DDAB-templated MSNs are promising carriers for the delivery of therapeutic agents.[1][3] Their porous structure allows for high drug loading capacity, and the surface can be functionalized for targeted delivery.[6]

Protocol for Drug Loading

Materials:

  • Calcined DDAB-templated MSNs

  • Drug of interest

  • Appropriate solvent for the drug (e.g., ethanol, water, buffer solution)

Procedure:

  • Dispersion of MSNs: Disperse a known amount of calcined MSNs in the chosen solvent.

  • Drug Solution Preparation: Prepare a solution of the drug in the same solvent.

  • Loading: Add the drug solution to the MSN dispersion.

  • Incubation: Stir the mixture at room temperature for a specified period (e.g., 24 hours) to allow for the diffusion of the drug into the pores of the MSNs.

  • Collection and Washing: Centrifuge the mixture to collect the drug-loaded MSNs. Wash the particles with the solvent to remove any drug adsorbed on the external surface.

  • Drying: Dry the drug-loaded MSNs under vacuum.

Protocol for In Vitro Drug Release Study

Materials:

  • Drug-loaded MSNs

  • Phosphate-buffered saline (PBS) or other relevant release medium

  • Dialysis membrane (if applicable)

Procedure:

  • Dispersion: Disperse a known amount of drug-loaded MSNs in a specific volume of the release medium (e.g., PBS at pH 7.4).

  • Incubation: Place the dispersion in a shaker or incubator at 37°C.

  • Sampling: At predetermined time intervals, take an aliquot of the release medium.

  • Separation: Separate the MSNs from the aliquot by centrifugation.

  • Quantification: Analyze the supernatant for the amount of released drug using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Medium Replacement: After each sampling, replace the withdrawn volume with fresh release medium to maintain sink conditions.

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time.

Visualizations

Experimental Workflow for MSN Synthesis

G cluster_synthesis MSN Synthesis A Surfactant Dissolution (DDAB +/- CTAB in Water) B Catalyst Addition (Ammonia) A->B C Silica Precursor Addition (TEOS) B->C D Hydrolysis & Condensation C->D E Nanoparticle Collection (Centrifugation) D->E F Washing (Ethanol) E->F G Template Removal (Calcination) F->G H Final Mesoporous Silica Nanoparticles G->H

Caption: General workflow for the synthesis of DDAB-templated MSNs.

Logical Relationship for Drug Delivery Application

G cluster_application Drug Delivery Application cluster_loading Drug Loading cluster_release In Vitro Release DL1 Disperse MSNs in Solvent DL3 Mix and Incubate DL1->DL3 DL2 Prepare Drug Solution DL2->DL3 DL4 Collect & Wash Loaded MSNs DL3->DL4 DR1 Disperse Loaded MSNs in Release Medium DL4->DR1 Use in Release Study DR2 Incubate at 37°C DR1->DR2 DR3 Sample at Time Intervals DR2->DR3 DR4 Quantify Released Drug DR3->DR4

Caption: Workflow for drug loading and in vitro release studies.

References

Application Note and Protocol: Time-Kill Assay for Didecyldimethylammonium Bromide (DDAB)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Didecyldimethylammonium bromide (DDAB) is a quaternary ammonium (B1175870) compound (QAC) widely utilized as a disinfectant, antiseptic, and biocide.[1] Its broad-spectrum antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to the leakage of intracellular components and subsequent cell death.[2][3] The time-kill assay is a crucial in vitro method to evaluate the pharmacodynamics of an antimicrobial agent, providing insights into its bactericidal or bacteriostatic effects over time.[4] This document provides a detailed protocol for performing a time-kill assay to assess the antimicrobial efficacy of DDAB against various bacterial strains.

Data Presentation

The bactericidal efficacy of Didecyldimethylammonium compounds is concentration and time-dependent. Higher concentrations generally lead to a more rapid and extensive reduction in bacterial viability.[5] The following table summarizes exemplary data on the bactericidal activity of Didecyldimethylammonium compounds against common bacterial pathogens.

MicroorganismConcentration (ppm)Contact TimeLog Reduction (CFU/mL)Reference
Salmonella infantis5005 seconds≥ 3.0[6]
Salmonella infantis25030 seconds≥ 3.0[6]
Salmonella infantis1251 minute≥ 3.0[6]
Escherichia coli50030 seconds≥ 3.0[7]
Escherichia coli2501 minute≥ 3.0[7]
Escherichia coli1255 minutes≥ 3.0[7]
Staphylococcus aureus160 µg/mL (4x MBC)30 minutesComplete elimination[5]
Streptococcus mutans39 µg/mL (4x MBC)10 minutesComplete elimination[5]

Experimental Protocols

This section details the methodology for conducting a time-kill assay with DDAB.

Materials and Reagents
  • This compound (DDAB) stock solution

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB))

  • Appropriate agar (B569324) plates (e.g., Tryptic Soy Agar (TSA), Mueller-Hinton Agar (MHA))

  • Sterile phosphate-buffered saline (PBS) or other suitable diluent

  • Neutralizing broth (e.g., Dey-Engley neutralizing broth, or a solution containing lecithin (B1663433) and polysorbate 80) to inactivate the DDAB

  • Sterile test tubes or flasks

  • Micropipettes and sterile tips

  • Incubator

  • Shaking water bath or orbital shaker

  • Spectrophotometer or McFarland standards

  • Colony counter

Experimental Workflow Diagram

TimeKillAssayWorkflow cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling and Plating cluster_analysis Data Analysis prep_bact Prepare Bacterial Inoculum (~1-5 x 10^6 CFU/mL) inoculate Inoculate DDAB solutions with bacteria prep_bact->inoculate prep_ddab Prepare DDAB Solutions (e.g., 1x, 2x, 4x MIC) prep_ddab->inoculate incubate Incubate at 37°C with agitation inoculate->incubate sample Collect aliquots at specific time points (0, 1, 2, 4, 8, 24h) incubate->sample Time points neutralize Neutralize DDAB sample->neutralize serial_dilute Perform serial dilutions neutralize->serial_dilute plate Plate dilutions on agar serial_dilute->plate incubate_plates Incubate plates (18-24h) plate->incubate_plates count_colonies Count CFUs incubate_plates->count_colonies plot_data Plot Log10 CFU/mL vs. Time count_colonies->plot_data

Caption: Experimental workflow for the time-kill assay of DDAB.

Detailed Procedure
  • Preparation of Bacterial Inoculum:

    • From a fresh 18-24 hour culture plate, inoculate a few colonies of the test bacterium into a tube of sterile growth medium.

    • Incubate the culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension with sterile broth or saline to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1]

    • Dilute this suspension to achieve a final starting inoculum of approximately 1-5 x 10⁶ CFU/mL in the test tubes.[5]

  • Preparation of DDAB Solutions:

    • Prepare a stock solution of DDAB in a suitable solvent (e.g., sterile distilled water).

    • From the stock solution, prepare working solutions of DDAB in the appropriate growth medium at the desired concentrations. These are often multiples of the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC), such as 0.5x, 1x, 2x, and 4x MBC.[5]

    • Include a growth control tube containing only the growth medium and the bacterial inoculum, and a sterility control tube containing only the growth medium.

  • Time-Kill Assay:

    • Add the prepared bacterial inoculum to the tubes containing the different concentrations of DDAB and the growth control tube to achieve the final desired bacterial concentration.

    • Incubate all tubes at 37°C, preferably in a shaking water bath or orbital shaker to ensure continuous mixing.[5]

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each test and control tube.[5][8] The initial sample at time 0 should be taken immediately after inoculation to determine the starting bacterial count.

  • Quantification of Viable Bacteria:

    • Immediately transfer the collected aliquot into a tube containing neutralizing broth to inactivate the bactericidal activity of DDAB. This step is critical to prevent carryover of the antimicrobial agent to the agar plates.

    • Perform ten-fold serial dilutions of the neutralized sample in sterile PBS or saline.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.[9]

    • Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.

  • Data Analysis:

    • After incubation, count the number of colonies on the plates that have between 30 and 300 colonies to ensure statistical accuracy.

    • Calculate the number of colony-forming units per milliliter (CFU/mL) for each time point and concentration.

    • Plot the results as Log₁₀ CFU/mL versus time for each DDAB concentration and the growth control.

    • A bactericidal effect is generally defined as a ≥ 3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.[4] A bacteriostatic effect is observed when there is no significant change or a < 3-log₁₀ reduction in the bacterial count over time compared to the initial inoculum.[4]

Mechanism of Action

The primary mechanism of action of DDAB, like other QACs, involves the disruption of the bacterial cell membrane.

DDAB_Mechanism cluster_cell Bacterial Cell cell_membrane Cell Membrane (Negatively Charged) disruption Membrane Disruption & Permeability Increase cell_membrane->disruption cytoplasm Cytoplasm (Intracellular Components) ddab DDAB (Positively Charged Cation) ddab->cell_membrane Electrostatic Interaction leakage Leakage of Intracellular Components disruption->leakage cell_death Cell Death leakage->cell_death

Caption: Simplified mechanism of action of DDAB on bacterial cells.

The positively charged cationic head of the DDAB molecule electrostatically interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and proteins. This interaction leads to the insertion of the hydrophobic tails of the DDAB molecule into the lipid bilayer, causing disorganization and increased permeability of the membrane.[2] The compromised membrane integrity results in the leakage of essential cytoplasmic contents, ultimately leading to cell death.[3]

References

Application Notes and Protocols for Virucidal Efficacy Testing of Didecyldimethylammonium Bromide (DDAB) Against Enveloped Viruses

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Didecyldimethylammonium Bromide (DDAB), a quaternary ammonium (B1175870) compound (QAC), is a cationic surfactant with broad-spectrum antimicrobial properties. It is a key active ingredient in numerous disinfectants used in healthcare, institutional, and industrial settings. Enveloped viruses, characterized by a lipid bilayer envelope, are generally more susceptible to disinfectants than non-enveloped viruses.[1][2] This susceptibility is due to the lipid envelope being a vulnerable target for disruption.[1][3] DDAB's mechanism of action involves the disruption of this viral envelope, leading to the inactivation of the virus.[4] These application notes provide a summary of the known virucidal efficacy of DDAB against various enveloped viruses and offer detailed protocols for conducting virucidal efficacy testing based on established international standards such as EN 14476 and ASTM E1052.[5][6]

Principle of Virucidal Action

The virucidal activity of DDAB against enveloped viruses is primarily due to its cationic surfactant nature. The positively charged head of the DDAB molecule interacts with the negatively charged components of the viral lipid envelope. This interaction leads to the disorganization and disruption of the lipid bilayer, compromising the structural integrity of the virus and inactivating it.[4]

G cluster_virus Enveloped Virus cluster_ddab DDAB Molecules cluster_inactivation Viral Inactivation Viral Envelope Lipid Bilayer Envelope Viral Core Nucleocapsid (Genetic Material + Protein Coat) Disrupted Virus Disrupted Envelope & Inactivated Virus ddab1 ddab2 ddab3 ddab3->Viral Envelope Interaction & Disruption ddab4

Caption: Mechanism of DDAB action on an enveloped virus.

Quantitative Virucidal Efficacy Data

The following table summarizes the virucidal efficacy of DDAB and the closely related Didecyldimethylammonium Chloride (DDAC) against various enveloped viruses from published studies. A log reduction of ≥ 4 is generally considered evidence of sufficient virucidal activity.[7]

Virus FamilyVirusStrainDDAB/DDAC ConcentrationContact TimeOrganic LoadTemp.Log Reduction (log10)Reference
OrthomyxoviridaeAvian Influenza Virus (AIV)Not Specified500 ppm5 secondsNoneRoom Temp≥ 3[8]
Avian Influenza Virus (AIV)Not Specified250 ppm1 minuteNoneRoom Temp≥ 3[8]
Avian Influenza Virus (AIV)Not Specified125 ppm10 minutesNoneRoom Temp≥ 3[8]
Avian Influenza Virus (AIV)Not Specified500 ppm15 minutes5% FBSRoom Temp≥ 3[8]
Avian Influenza Virus (AIV)Not Specified500 ppm30 minutesNone4°C≥ 3[8]
PoxviridaeModified Vaccinia Virus Ankara (MVA)Not Specified0.15% (undiluted)60 secondsClean ConditionsNot Specified≥ 4[9]
HerpesviridaeHerpes Simplex Virus Type 1 (HSV-1)Not SpecifiedNot Specified*30 secondsNot Specified21°C≥ 4.41[1]
CoronaviridaeGeneral Claim (SARS-CoV-2, MERS-CoV)Not Specified0.15%60 secondsClean ConditionsNot SpecifiedClaimed effective[9]
SARS-CoV-2Not Specified0.04% - 4%**Not SpecifiedNot SpecifiedNot Specified~50% efficacy[10]
ParamyxoviridaeNewcastle Disease Virus (NDV)Not Specified1:100 dilution***30 minutesNot SpecifiedNot Specified≥ 4[6]
FlaviviridaeBovine Viral Diarrhea Virus (BVDV)Not SpecifiedNot Specified****Not SpecifiedNot SpecifiedNot SpecifiedEffective[5]

* Product contained DDAC as an active ingredient. ** Formulation contained a BAC/DDAC mixture. *** Product contained 12% glutaraldehyde (B144438) and 10% QAC (including DDAC). **** 0.05% Didecyldimethyl ammonium chloride was effective against enveloped viruses.

Detailed Experimental Protocols

The following protocols are based on the principles outlined in the EN 14476 and ASTM E1052 standards for quantitative suspension tests to evaluate virucidal activity.[5][6]

G start Start prep_virus Prepare Virus Stock (Propagate in Host Cells) start->prep_virus prep_ddab Prepare DDAB Test Solutions (Multiple Concentrations) start->prep_ddab mix Mix Virus, DDAB Solution, & Interfering Substance (e.g., BSA) prep_virus->mix prep_ddab->mix contact Incubate for Specified Contact Time mix->contact neutralize Neutralize DDAB Activity (e.g., Dey-Engley Broth) contact->neutralize dilute Perform Serial Dilutions of the Mixture neutralize->dilute inoculate Inoculate Host Cell Monolayers with Dilutions dilute->inoculate incubate Incubate Plates inoculate->incubate observe Observe for Cytopathic Effect (CPE) incubate->observe calculate Calculate Viral Titer (TCID50) & Log Reduction observe->calculate end End calculate->end

Caption: Experimental workflow for virucidal efficacy suspension test.

Materials and Reagents
  • DDAB Stock Solution: this compound (analytical grade).

  • Virus Stock: High-titer stock of the enveloped virus to be tested (e.g., Influenza A, Herpes Simplex Virus, Vaccinia Virus).

  • Host Cell Line: A cell line susceptible to the test virus (e.g., MDCK for influenza, Vero for HSV).

  • Cell Culture Medium: Appropriate medium for the host cell line (e.g., DMEM, EMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Interfering Substance (Organic Load): Bovine Serum Albumin (BSA) or a mixture of tryptone, BSA, and mucin to simulate clean or dirty conditions.[5]

  • Neutralizer: Dey-Engley Neutralizing Broth or other validated neutralizer for QACs.

  • Buffers and Diluents: Phosphate-Buffered Saline (PBS), cell culture medium without serum.

  • Labware: Sterile microcentrifuge tubes, serological pipettes, 96-well cell culture plates, cell culture flasks, certified timer.

Virus Stock Propagation
  • Seed host cells in cell culture flasks and grow until they form a confluent monolayer (approximately 80-90% confluency).

  • Wash the cell monolayer with PBS.

  • Infect the cells with a low multiplicity of infection (MOI) of the virus stock.

  • Incubate the infected flasks at the optimal temperature and CO2 conditions for the virus-cell system.

  • Monitor the flasks daily for the development of cytopathic effects (CPE).

  • When extensive CPE is observed (typically 75-90% of the monolayer), harvest the virus by subjecting the flask to three freeze-thaw cycles.

  • Clarify the lysate by low-speed centrifugation to remove cell debris.

  • Aliquot the supernatant (virus stock) and store at -80°C.

  • Determine the titer of the virus stock using a TCID50 assay (see section 4.5).

Preparation of DDAB Test Solutions
  • Prepare a concentrated stock solution of DDAB in sterile distilled water.

  • From the stock solution, prepare a series of working concentrations as required by the experimental design (e.g., 500 ppm, 250 ppm, 125 ppm).[5] The standards recommend testing at least three concentrations, including one in the active range and one in the non-active range.[5]

  • Prepare solutions at 1.25 times the final desired test concentration to account for dilution during the assay.

Virucidal Suspension Test
  • Equilibrate all reagents (virus stock, DDAB solutions, interfering substance, neutralizer) to the test temperature (e.g., 20°C or room temperature).

  • In a sterile tube, mix 1 part interfering substance with 1 part virus suspension.

  • Add 8 parts of the DDAB test solution to the virus/interfering substance mixture. This creates a 1:10 dilution of the virus.

  • Start the timer immediately upon adding the DDAB solution.

  • Vortex the mixture gently.

  • Allow the reaction to proceed for the predetermined contact time (e.g., 30 seconds, 1 minute, 5 minutes, 15 minutes).

  • At the end of the contact time, add a specified volume of neutralizer to the tube to stop the virucidal action of DDAB. A common ratio is 1 part reaction mixture to 9 parts neutralizer.

  • This neutralized mixture represents the 10⁻¹ dilution of the virus for titration.

  • Controls: Prepare the following controls in parallel:

    • Virus Control: Replace the DDAB solution with a diluent (e.g., PBS) to determine the initial virus titer.

    • Neutralization Control: Test the toxicity of the neutralized DDAB solution on the host cells to ensure the neutralizer is effective and not cytotoxic at the tested dilution.

    • Cytotoxicity Control: Determine the highest concentration of the DDAB solution that does not cause cytotoxic effects on the host cells.

Viral Titer Quantification (TCID50 Assay)
  • Prepare a 96-well plate with a confluent monolayer of host cells.

  • Perform ten-fold serial dilutions of the neutralized test and control samples in serum-free cell culture medium (e.g., from 10⁻¹ to 10⁻⁸).

  • Inoculate 8 replicate wells per dilution with 100 µL of each dilution.

  • Incubate the plate at the optimal temperature and CO2 for 5-7 days.

  • Examine the plate daily for the presence of CPE using an inverted microscope.

  • On the final day, score each well as positive (+) or negative (-) for CPE.

  • Calculate the 50% Tissue Culture Infectious Dose (TCID50/mL) using the Spearman-Kärber method.

  • The virucidal efficacy is determined by calculating the log reduction in viral titer between the virus control and the DDAB-treated samples.

Log Reduction = log10(Titer of Virus Control) - log10(Titer of DDAB-treated sample)

A product is considered to have virucidal efficacy if it demonstrates a ≥ 4-log reduction in the virus titer.[6]

References

Application Notes and Protocols for the Use of DDAB as a Phase Transfer Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didodecyldimethylammonium (B1216837) bromide (DDAB) is a versatile and highly effective phase transfer catalyst (PTC) utilized in a variety of organic transformations.[1][2] As a quaternary ammonium (B1175870) salt with two long alkyl chains, DDAB exhibits excellent solubility in organic solvents, enabling the transfer of anionic reactants from an aqueous or solid phase into the organic phase where the reaction with an organic substrate occurs.[2] This unique property facilitates reactions between immiscible reactants, often leading to increased reaction rates, higher yields, and milder reaction conditions compared to conventional methods.[3][4] These application notes provide an overview of the use of DDAB in several key organic reactions, complete with experimental protocols and quantitative data.

Mechanism of Phase Transfer Catalysis with DDAB

Phase transfer catalysis operates on the principle of transporting a reactive anion from an aqueous or solid phase into an organic phase. The lipophilic DDAB cation (Q⁺) forms an ion pair with the reactant anion (Y⁻) at the interface of the two phases. This ion pair (Q⁺Y⁻) is soluble in the organic phase and can therefore migrate into it. Once in the organic phase, the anion is highly reactive as it is poorly solvated and reacts with the organic substrate (RX) to form the desired product (RY). The DDAB cation then pairs with the leaving group anion (X⁻) and returns to the aqueous or solid phase to repeat the catalytic cycle.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase MY M⁺Y⁻ QY_aq Q⁺Y⁻ MY->QY_aq Ion Exchange MX M⁺X⁻ QY_org Q⁺Y⁻ QY_aq->QY_org Phase Transfer QX_aq Q⁺X⁻ QX_aq->MX Ion Exchange RX RX RY RY QX_org Q⁺X⁻ QY_org->RY Reaction QX_org->QX_aq Phase Transfer

Caption: General mechanism of phase transfer catalysis using DDAB (Q⁺Br⁻).

Applications in Organic Synthesis

DDAB has demonstrated its efficacy in a wide range of organic reactions, including nucleophilic substitutions, oxidations, and alkylations.[2] Its high lipophilicity makes it particularly suitable for reactions where mass transfer is the rate-limiting step.[2]

Synthesis of Symmetrical Disulfides

A notable application of DDAB is in the one-pot synthesis of symmetrical disulfides from alkyl halides. This method is rapid, efficient, and proceeds under mild, room temperature conditions, offering good to excellent yields.[5]

Quantitative Data for Synthesis of Symmetrical Disulfides:

EntryAlkyl HalideProductReaction Time (min)Yield (%)
1Benzyl (B1604629) bromideDibenzyl disulfide1095
2n-Butyl bromideDi-n-butyl disulfide2092
3iso-Propyl bromideDi-iso-propyl disulfide3085
4tert-Butyl bromideDi-tert-butyl disulfide4570
5Allyl bromideDiallyl disulfide1590

Experimental Protocol: Synthesis of Dibenzyl Disulfide

Disulfide_Synthesis_Workflow start Start step1 Combine Na₂S·9H₂O, sulfur, and DDAB in water. start->step1 step2 Stir until a clear solution is formed. step1->step2 step3 Add benzyl bromide in an organic solvent (e.g., CH₂Cl₂). step2->step3 step4 Stir vigorously at room temperature. step3->step4 step5 Monitor reaction by TLC. step4->step5 step6 Work-up: Separate layers, wash organic phase, dry, and concentrate. step5->step6 end End: Purify by chromatography step6->end

Caption: Workflow for the synthesis of symmetrical disulfides using DDAB.

Methodology:

  • In a round-bottom flask, dissolve sodium sulfide (B99878) nonahydrate (1.2 mmol) and elemental sulfur (1.0 mmol) in water (5 mL).

  • Add didodecyldimethylammonium bromide (DDAB) (0.1 mmol) to the aqueous solution and stir until a clear solution is obtained.

  • To this solution, add a solution of benzyl bromide (2.0 mmol) in dichloromethane (B109758) (5 mL).

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford dibenzyl disulfide.

Williamson Ether Synthesis

The Williamson ether synthesis, a classic method for preparing ethers, can be efficiently catalyzed by DDAB. The reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide, facilitated by the transfer of the alkoxide ion into the organic phase.

Quantitative Data for DDAB-Catalyzed Williamson Ether Synthesis:

EntryAlcoholAlkyl HalideProductCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
1Phenol (B47542)n-Butyl bromiden-Butyl phenyl ether570492
2Benzyl alcoholEthyl bromideBenzyl ethyl ether560588
31-OctanolMethyl iodide1-Methoxyoctane550685

Experimental Protocol: Synthesis of n-Butyl Phenyl Ether

Methodology:

  • To a stirred solution of phenol (10 mmol) and DDAB (0.5 mmol) in toluene (B28343) (20 mL), add a 50% aqueous solution of sodium hydroxide (B78521) (10 mL).

  • Heat the mixture to 70 °C and add n-butyl bromide (12 mmol) dropwise over 15 minutes.

  • Continue stirring at 70 °C and monitor the reaction by TLC.

  • After 4 hours, cool the reaction mixture to room temperature.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by distillation to obtain n-butyl phenyl ether.

Oxidation of Secondary Alcohols

DDAB can be employed as a phase transfer catalyst for the oxidation of secondary alcohols to ketones using an aqueous solution of an oxidizing agent like sodium hypochlorite (B82951) or potassium permanganate.

Quantitative Data for DDAB-Catalyzed Oxidation of Secondary Alcohols:

EntrySubstrateOxidantProductCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
1BenzhydrolNaOClBenzophenone525295
21-PhenylethanolKMnO₄Acetophenone525390
3CyclohexanolNaOClCyclohexanone530488

Experimental Protocol: Oxidation of Benzhydrol to Benzophenone

Oxidation_Workflow start Start step1 Dissolve benzhydrol and DDAB in an organic solvent (e.g., CH₂Cl₂). start->step1 step2 Add aqueous sodium hypochlorite solution. step1->step2 step3 Stir vigorously at room temperature. step2->step3 step4 Monitor reaction progress by TLC. step3->step4 step5 Quench with Na₂S₂O₃ solution. step4->step5 step6 Work-up: Separate layers, wash organic phase, dry, and concentrate. step5->step6 end End: Recrystallize to purify step6->end

Caption: Workflow for the DDAB-catalyzed oxidation of benzhydrol.

Methodology:

  • In a round-bottom flask, dissolve benzhydrol (10 mmol) and DDAB (0.5 mmol) in dichloromethane (20 mL).

  • Add an aqueous solution of sodium hypochlorite (15%, 15 mL) to the flask.

  • Stir the biphasic mixture vigorously at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol (B145695) to yield pure benzophenone.

Conclusion

Didodecyldimethylammonium bromide is a highly effective and versatile phase transfer catalyst for a variety of organic transformations. Its application can lead to significant improvements in reaction efficiency, yield, and sustainability by enabling the use of milder reaction conditions and aqueous or solid-supported reagents. The protocols provided herein serve as a practical guide for researchers and professionals in drug development and organic synthesis to leverage the benefits of DDAB in their work.

References

Application Notes: Didecyldimethylammonium Bromide in Antimicrobial Biofilm Formation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didecyldimethylammonium bromide (DDAB) is a quaternary ammonium (B1175870) compound (QAC) with potent antimicrobial properties.[1][2][3][4] As a cationic surfactant, its primary mode of action involves the disruption of microbial cell membranes, leading to the leakage of essential intracellular components and ultimately cell death.[4][5] This membrane-active mechanism makes DDAB an effective agent against a broad spectrum of bacteria, including those notorious for forming biofilms, such as Staphylococcus aureus and Pseudomonas aeruginosa.[1][6] Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which confers increased resistance to conventional antimicrobial agents.[7][8][9] The ability of DDAB to both inhibit the formation of new biofilms and eradicate existing ones makes it a valuable compound for research and development in various fields, including food safety and clinical applications.[1][6]

Mechanism of Action

DDAB's anti-biofilm activity is primarily attributed to its ability to compromise the integrity of bacterial cell membranes. The positively charged quaternary ammonium head of the DDAB molecule interacts with the negatively charged components of the bacterial cell wall and membrane. This interaction leads to the disorganization of the lipid bilayer, resulting in increased membrane permeability.[4][5] At bactericidal concentrations, this disruption causes a rapid leakage of intracellular ions, such as potassium, and other small molecules, followed by the release of larger molecules like DNA and RNA.[2][5] This loss of cellular contents and the dissipation of the proton motive force are key events leading to bacterial cell death. In the context of biofilms, DDAB can penetrate the EPS matrix and act on the embedded bacteria. It has been shown to reduce polysaccharides, proteins, and phospholipids (B1166683) within the biofilm structure, leading to its disruption.[6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of DDAB that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the bacteria (MBC).

Materials:

  • This compound (DDAB)

  • Bacterial strains (e.g., S. aureus, P. aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Agar (B569324) plates

Protocol:

  • Prepare a stock solution of DDAB in a suitable solvent (e.g., sterile deionized water).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the DDAB stock solution in the growth medium to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 CFU/mL.

  • Add the bacterial inoculum to each well containing the DDAB dilutions. Include a positive control (bacteria in medium without DDAB) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration of DDAB with no visible growth.

  • To determine the MBC, take an aliquot from the wells that show no visible growth and plate it onto agar plates.

  • Incubate the agar plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of DDAB that results in a ≥99.9% reduction in the initial inoculum.

Biofilm Inhibition Assay (Crystal Violet Method)

Objective: To assess the ability of DDAB to prevent biofilm formation.

Materials:

  • DDAB

  • Bacterial strains

  • Growth medium

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid or 95% Ethanol (B145695)

  • Plate reader

Protocol:

  • In a 96-well plate, prepare serial dilutions of DDAB in the growth medium.

  • Add the bacterial inoculum (adjusted to approximately 1 x 10^6 CFU/mL) to each well.[10] Include a positive control (bacteria in medium without DDAB) and a negative control (medium only).

  • Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.[11]

  • After incubation, gently remove the planktonic cells by washing the wells twice with sterile phosphate-buffered saline (PBS) or deionized water.[12]

  • Fix the remaining biofilms by air-drying or with methanol.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[10]

  • Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.[11][13]

  • Dry the plate completely.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well and incubate for 10-15 minutes.[10][11]

  • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at a wavelength between 570-595 nm.[10][13][14]

  • The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100

Biofilm Eradication Assay

Objective: To evaluate the efficacy of DDAB in disrupting pre-formed biofilms.

Protocol:

  • Grow biofilms in a 96-well plate as described in the Biofilm Inhibition Assay (steps 2 and 3) without the addition of DDAB.

  • After the incubation period, remove the planktonic cells by gently washing the wells with PBS.

  • Add different concentrations of DDAB to the wells containing the pre-formed biofilms.

  • Incubate for a specified period (e.g., 24 hours) at 37°C.

  • After treatment, wash the wells with PBS to remove the DDAB solution and any detached biofilm.

  • Quantify the remaining biofilm using the crystal violet staining method as described above (Biofilm Inhibition Assay, steps 6-10).

  • The percentage of biofilm eradication is calculated using the formula: % Eradication = [(OD_control - OD_treated) / OD_control] * 100

Visualization of Biofilm Structure by Confocal Laser Scanning Microscopy (CLSM)

Objective: To visualize the three-dimensional structure of the biofilm and assess the viability of embedded bacteria after treatment with DDAB.[15][16]

Materials:

  • DDAB

  • Bacterial strains

  • Growth medium

  • Glass-bottom dishes or chamber slides

  • Fluorescent stains (e.g., LIVE/DEAD™ BacLight™ Bacterial Viability Kit - SYTO 9 for live cells and propidium (B1200493) iodide for dead cells)

  • Confocal laser scanning microscope

Protocol:

  • Grow biofilms on glass-bottom dishes or in chamber slides for 24-48 hours.

  • Treat the mature biofilms with the desired concentration of DDAB for a specified time. Include an untreated control.

  • After treatment, gently wash the biofilms with PBS.

  • Stain the biofilms with a combination of SYTO 9 and propidium iodide according to the manufacturer's instructions.[17] Typically, this involves a 15-20 minute incubation in the dark at room temperature.[7]

  • After staining, gently rinse with PBS.[7]

  • Visualize the biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.[15]

  • Analyze the images to assess changes in biofilm structure, thickness, and the ratio of live to dead cells.

Data Presentation

Table 1: Antimicrobial Activity of DDAB against Planktonic Bacteria

MicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureus0.4 - 1.8>9[2][5]
Pseudomonas aeruginosaNot specifiedNot specified
Salmonella infantisNot specifiedNot specified[1]
Escherichia coliNot specifiedNot specified[1]

Table 2: Anti-biofilm Activity of DDAB

MicroorganismAssay TypeDDAB ConcentrationBiofilm Reduction (%)Reference
Staphylococcus aureusEradication16 x MIC (in combination with SAEW)100[6]
Pseudomonas aeruginosaEradication16 x MIC (in combination with SAEW)100[6]

Note: Specific biofilm reduction percentages for DDAB alone were not detailed in the provided search results, which often focused on its combined effects.

Visualizations

G cluster_prep Preparation cluster_assay Biofilm Formation and Treatment cluster_quantification Quantification bacterial_culture Bacterial Culture (e.g., S. aureus, P. aeruginosa) inoculation Inoculate 96-well Plate with Bacteria and DDAB bacterial_culture->inoculation ddab_prep Prepare DDAB Serial Dilutions ddab_prep->inoculation incubation Incubate (24-48h, 37°C) inoculation->incubation wash_planktonic Wash to Remove Planktonic Cells incubation->wash_planktonic stain_cv Stain with 0.1% Crystal Violet (10-15 min) wash_planktonic->stain_cv wash_stain Wash to Remove Excess Stain stain_cv->wash_stain solubilize Solubilize Stain (30% Acetic Acid) wash_stain->solubilize read_od Read Absorbance (570-595 nm) solubilize->read_od

Caption: Workflow for the crystal violet biofilm inhibition assay.

G DDAB DDAB Molecule (Positively Charged Head) Interaction Electrostatic Interaction DDAB->Interaction BacterialMembrane Bacterial Cell Membrane (Negatively Charged Surface) BacterialMembrane->Interaction Disruption Membrane Disruption & Increased Permeability Interaction->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Caption: Mechanism of action of DDAB on bacterial cell membranes.

References

Application Notes and Protocols: Preparation and Application of DDAB-Coated PLGA Nanoparticles for Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are widely utilized as biodegradable and biocompatible carriers for drug and gene delivery.[1][2] However, their inherent negative surface charge can hinder efficient interaction with negatively charged cell membranes and nucleic acids.[1][3] To overcome this, a cationic coating can be applied. This document details the preparation of PLGA nanoparticles coated with the cationic surfactant dimethyldidodecylammonium bromide (DDAB). The positive charge imparted by DDAB facilitates the encapsulation of genetic material (e.g., plasmid DNA), enhances cellular uptake, and promotes endosomal escape, a critical step for successful gene delivery.[4][5] This formulation offers a promising non-viral vector for gene therapy applications.[6]

Experimental Protocols

Protocol 1: Preparation of DDAB-Coated PLGA Nanoparticles

This protocol describes the formulation of plasmid DNA (pDNA)-loaded PLGA nanoparticles using a double emulsion (w/o/w) solvent evaporation method, followed by surface coating with DDAB.[3][4][7]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)

  • Dichloromethane (B109758) (DCM) or Chloroform

  • Plasmid DNA (pDNA) encoding a reporter gene (e.g., pGFP)

  • Tris-EDTA (TE) buffer, pH 8.0

  • Polyvinyl alcohol (PVA)

  • Dimethyldidodecylammonium bromide (DDAB)

  • Deionized (DI) water

  • Microtip probe sonicator

  • Magnetic stirrer

  • Rotary evaporator

  • High-speed centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve 150 mg of PLGA in 1.5 mL of dichloromethane.[7]

  • Aqueous Phase (Internal): Dissolve pDNA (e.g., 300 µg) in 200 µL of TE buffer.[3]

  • Primary Emulsion (w/o): Add the internal aqueous phase to the organic phase. Emulsify the mixture by sonication on ice for 30-60 seconds at 30-70% amplitude to create the primary water-in-oil emulsion.[3]

  • Secondary Emulsion (w/o/w): Add the primary emulsion dropwise into a larger volume (e.g., 6 mL) of an aqueous solution containing a surfactant, such as 1% (w/v) PVA.[3] Immediately sonicate this mixture for 60-90 seconds on ice to form the double emulsion.

  • Solvent Evaporation: Transfer the double emulsion to a larger beaker containing a 1% PVA solution (e.g., 50 mL) and stir on a magnetic stirrer for 3-4 hours at room temperature to allow the dichloromethane to evaporate, leading to nanoparticle hardening.[7][8] A rotary evaporator can also be used for more rapid solvent removal.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 12,000-15,000 rpm) for 15-20 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet twice with DI water to remove excess PVA.

  • DDAB Coating: Resuspend the washed PLGA nanoparticle pellet in a solution of DDAB in DI water. The concentration of DDAB can be varied to optimize surface charge. Incubate for 1-2 hours at room temperature with gentle stirring.

  • Final Collection: Centrifuge the DDAB-coated nanoparticles, discard the supernatant, and wash twice with DI water to remove any unbound DDAB.

  • Storage: Resuspend the final nanoparticle pellet in DI water or a suitable buffer. For long-term storage, lyophilization is recommended. Store at 4°C.[8]

Protocol 2: Physicochemical Characterization

Characterization of the nanoparticles' physical properties is essential to ensure consistency and predict biological performance.[9]

Methods:

  • Size, Polydispersity Index (PDI), and Zeta Potential:

    • Resuspend the nanoparticles in DI water.

    • Analyze the suspension using Dynamic Light Scattering (DLS) with a device such as a ZetaSizer.[10]

    • Perform measurements in triplicate. The size should be within the optimal range for cellular uptake (typically 100-500 nm), the PDI should be low (<0.3) indicating a homogenous population, and the zeta potential should be positive for DDAB-coated particles.[10][11]

  • Morphology:

    • Prepare a dilute suspension of nanoparticles.

    • Place a drop onto a carbon-coated grid and allow it to air dry.

    • Image the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to observe their size, shape, and surface morphology.[3][10]

  • Encapsulation Efficiency (EE%) and Loading Capacity (LC%):

    • After the initial collection of uncoated nanoparticles (Protocol 1, Step 6), quantify the amount of free pDNA in the supernatant using a UV-Vis spectrophotometer at 260 nm.

    • Calculate EE% and LC% using the following formulas:

      • EE% = (Total pDNA - Free pDNA) / Total pDNA * 100

      • LC% = (Total pDNA - Free pDNA) / Weight of Nanoparticles * 100

Protocol 3: In Vitro Cell Culture and Transfection

This protocol outlines the procedure for delivering the gene-loaded nanoparticles to a cell line.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 6-well or 24-well cell culture plates

  • DDAB-PLGA-pDNA nanoparticles

Procedure:

  • Cell Seeding: Seed HEK293T cells in culture plates to achieve 70-80% confluency on the day of transfection.

  • Nanoparticle Treatment:

    • Prepare a suspension of the DDAB-PLGA-pDNA nanoparticles in serum-free cell culture medium at the desired concentration (e.g., 0.5 mg/mL).[3]

    • Aspirate the old medium from the cells and wash once with sterile Phosphate-Buffered Saline (PBS).

    • Add the nanoparticle suspension to the cells.

  • Incubation: Incubate the cells with the nanoparticles for 4-6 hours at 37°C in a CO2 incubator.

  • Medium Replacement: After the incubation period, remove the nanoparticle-containing medium and replace it with fresh, complete medium (containing FBS and antibiotics).[3]

  • Gene Expression: Continue to incubate the cells for 24-72 hours to allow for gene expression.

Protocol 4: Assessment of Transfection Efficiency

Transfection efficiency is evaluated by measuring the expression of the delivered reporter gene.

Methods:

  • Fluorescence Microscopy: If a fluorescent reporter like GFP was used, visualize the cells under a fluorescence microscope at 24, 48, and 72 hours post-transfection to qualitatively assess the percentage of fluorescent cells.[3]

  • Flow Cytometry:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and resuspend them in a suitable buffer for flow cytometry.

    • Analyze the cell suspension using a flow cytometer to quantify the percentage of GFP-positive cells and the mean fluorescence intensity.[7][12]

Protocol 5: Evaluation of Cytotoxicity

It is crucial to assess the toxicity of the nanoparticles, as cationic materials can sometimes disrupt cell membranes.[13][14]

Methods:

  • MTT Assay:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of DDAB-coated PLGA nanoparticles (and appropriate controls, including empty nanoparticles and untreated cells) for 24 or 48 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.[15]

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[15]

    • Calculate cell viability as a percentage relative to the untreated control cells.

Data Presentation

Table 1: Typical Physicochemical Properties of PLGA Nanoparticles. This table summarizes expected quantitative data for uncoated and DDAB-coated PLGA nanoparticles based on published findings.

ParameterUncoated PLGA-pDNA NPsDDAB-Coated PLGA-pDNA NPsReference(s)
Mean Diameter (nm)380 ± 3~240 - 300[3][4]
Polydispersity Index (PDI)< 0.3< 0.3[10]
Zeta Potential (mV)-3.3 ± 7.6+20 to +40[3][4][16]
Encapsulation Efficiency (%)75 ± 5N/A[3]
Loading Capacity (%)0.83 ± 0.06N/A[3]

Table 2: Representative In Vitro Experimental Results. This table presents example outcomes for transfection and cytotoxicity studies.

AssayMetricResultReference(s)
Transfection Efficiency GFP-Positive Cells (24h)~42%[12
GFP-Positive Cells (48h)~70%[12
Cytotoxicity (MTT Assay) Cell Viability (at optimal NP conc.)> 85-90%[7]¹,[17]

¹Note: Referenced data is for similar PLGA-cationic polymer systems (PLGA/PEI) and serves as a representative benchmark.

Visualizations

Experimental Workflow

G cluster_prep Nanoparticle Preparation cluster_coat Cationic Coating cluster_char Characterization PLGA_sol 1. Dissolve PLGA in Organic Solvent W_O 3. Create Primary Emulsion (w/o) (Sonication) PLGA_sol->W_O pDNA_sol 2. Dissolve pDNA in TE Buffer pDNA_sol->W_O W_O_W 4. Create Double Emulsion (w/o/w) (Sonication) W_O->W_O_W Solv_Evap 5. Solvent Evaporation (Stirring) W_O_W->Solv_Evap Collect_NP 6. Collect & Wash PLGA NPs (Centrifugation) Solv_Evap->Collect_NP DDAB_Inc 7. Incubate with DDAB Solution Collect_NP->DDAB_Inc EE Encapsulation Efficiency (UV-Vis) Collect_NP->EE Supernatant from this step used Collect_Final 8. Collect & Wash DDAB-PLGA NPs (Centrifugation) DDAB_Inc->Collect_Final DLS Size & Zeta Potential (DLS) Collect_Final->DLS TEM Morphology (TEM/SEM) Collect_Final->TEM G NP DDAB-PLGA NP (+ Charge) Cell_Membrane Cell Membrane (- Charge) NP->Cell_Membrane Electrostatic Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Early Endosome (Acidic pH) Endocytosis->Endosome NP Internalization Escape Endosomal Escape (Proton Sponge Effect) Endosome->Escape DDAB facilitates membrane disruption pDNA_Release pDNA Release Escape->pDNA_Release Cytoplasm Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus pDNA Translocation Translation Translation Cytoplasm->Translation pDNA_Release->Cytoplasm Transcription Transcription Nucleus->Transcription mRNA mRNA Transcription->mRNA mRNA->Cytoplasm Export Protein Protein Expression (e.g., GFP) Translation->Protein

References

Application Notes and Protocols: Encapsulation of Drugs in DDAB Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyldioctadecylammonium bromide (DDAB) is a cationic lipid that readily self-assembles into bilayer vesicles in aqueous solutions. These vesicles, also known as cationic liposomes, are effective carriers for various therapeutic agents, including small molecule drugs, peptides, and nucleic acids. The positive surface charge of DDAB vesicles facilitates their interaction with negatively charged cell membranes, enhancing cellular uptake. This document provides a detailed protocol for the encapsulation of drugs within DDAB vesicles using the thin-film hydration method, followed by characterization techniques to ensure quality and consistency.

Data Presentation: Physicochemical Properties of Drug-Loaded DDAB Vesicles

The following table summarizes typical quantitative data obtained for DDAB vesicles prepared by the thin-film hydration method. These values can serve as a benchmark for researchers developing similar formulations.

ParameterTypical ValueMethod of AnalysisSignificance
Vesicle Size (Z-average) 100 - 250 nmDynamic Light Scattering (DLS)Influences biodistribution, cellular uptake, and stability.
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)Indicates the homogeneity of the vesicle population.
Zeta Potential +30 to +60 mVElectrophoretic Light Scattering (ELS)Measures surface charge; crucial for stability and cell interaction.
Encapsulation Efficiency (%) 5% - >95%UV-Vis Spectroscopy, HPLCQuantifies the amount of drug successfully loaded into the vesicles.

Experimental Protocols

Materials and Apparatus
  • Dimethyldioctadecylammonium bromide (DDAB)

  • Drug to be encapsulated

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Protocol 1: Preparation of DDAB Vesicles by Thin-Film Hydration

This protocol describes the passive encapsulation of a hydrophilic drug. For hydrophobic drugs, the drug should be co-dissolved with the DDAB in the organic solvent.

  • Lipid Film Formation:

    • Dissolve a known amount of DDAB in chloroform or a chloroform/methanol mixture in a round-bottom flask. The concentration will depend on the desired final vesicle concentration.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of DDAB (if applicable) to ensure a uniform lipid film.

    • Gradually reduce the pressure to evaporate the organic solvent, leaving a thin, dry lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration of the Lipid Film:

    • Prepare an aqueous solution of the hydrophilic drug in the desired buffer (e.g., PBS).

    • Add the drug solution to the round-bottom flask containing the dry lipid film. The volume will determine the final lipid concentration.

    • Hydrate the film by gently rotating the flask at a temperature above the lipid's phase transition temperature for approximately 1 hour. This process leads to the formation of multilamellar vesicles (MLVs).

  • Vesicle Size Reduction (Sonication and Extrusion):

    • To obtain smaller, unilamellar vesicles, the MLV suspension can be sonicated. Use either a bath sonicator or a probe sonicator. Sonication time and power should be optimized to achieve the desired size while minimizing lipid degradation.

    • For a more uniform size distribution, the vesicle suspension should be extruded.[1] Pass the suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 times).

  • Purification:

    • To remove the unencapsulated drug, the vesicle suspension can be purified by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

Protocol 2: Characterization of Drug-Loaded DDAB Vesicles
  • Vesicle Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the vesicle suspension in the appropriate buffer.

    • Measure the vesicle size (Z-average diameter) and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Zeta Potential Measurement:

    • Dilute the vesicle suspension in an appropriate low-ionic-strength buffer.

    • Measure the zeta potential using an electrophoretic light scattering (ELS) instrument to determine the surface charge of the vesicles.

  • Encapsulation Efficiency (EE) Determination:

    • Separate the unencapsulated drug from the drug-loaded vesicles using one of the purification methods mentioned in Protocol 1.

    • Disrupt the vesicles to release the encapsulated drug. This can be achieved by adding a suitable solvent (e.g., methanol) or a detergent (e.g., Triton X-100).

    • Quantify the amount of encapsulated drug using a suitable analytical method such as UV-Vis spectroscopy or HPLC.[2]

    • Calculate the Encapsulation Efficiency using the following formula: EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100

Visualizations

experimental_workflow cluster_prep Vesicle Preparation cluster_processing Vesicle Processing cluster_purification Purification dissolve Dissolve DDAB & Drug (in organic solvent) film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film (Aqueous Drug Solution) film->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv sonicate Sonication mlv->sonicate extrude Extrusion sonicate->extrude suv Small Unilamellar Vesicles (SUVs) extrude->suv purify Remove Unencapsulated Drug (Dialysis/Chromatography) suv->purify final_product Purified Drug-Loaded DDAB Vesicles purify->final_product

Caption: Experimental workflow for the preparation of drug-loaded DDAB vesicles.

characterization_pathway cluster_physicochemical Physicochemical Characterization cluster_drug_loading Drug Loading Analysis start Drug-Loaded DDAB Vesicles size_pdi Size & PDI (DLS) start->size_pdi zeta Zeta Potential (ELS) start->zeta morphology Morphology (TEM/Cryo-TEM) start->morphology separation Separation of Free Drug start->separation quantification Drug Quantification (UV-Vis/HPLC) separation->quantification ee Encapsulation Efficiency (%) quantification->ee

Caption: Logical relationship of characterization methods for drug-loaded DDAB vesicles.

References

Application Notes and Protocols for DDAB in Animal Farm Biosecurity

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Didecyldimethylammonium bromide (DDAB) is a fourth-generation quaternary ammonium (B1175870) compound (QAC) recognized for its broad-spectrum antimicrobial properties. As a potent biocide, DDAB is integral to biosecurity protocols within animal husbandry, offering robust bactericidal and virucidal efficacy.[1][2] Its application in farm settings is crucial for preventing and controlling the spread of infectious diseases that can impact animal health, welfare, and productivity. These notes provide detailed technical information, efficacy data, and standardized protocols for the application of DDAB in agricultural biosecurity.

Mechanism of Action

DDAB's biocidal activity is primarily attributed to its cationic surfactant properties, which disrupt the cellular integrity of microorganisms. The positively charged quaternary nitrogen atom in the DDAB molecule interacts with the negatively charged components of the microbial cell envelope, such as phospholipids (B1166683) and proteins. This interaction leads to the disorganization of the cell membrane, increasing its permeability and causing the leakage of essential intracellular components like ions, metabolites, and nucleic acids, ultimately resulting in cell death. This mechanism is effective against a wide range of pathogens, including bacteria and enveloped viruses.

cluster_0 DDAB Action on Microbial Cell DDAB DDAB Molecule (Cationic Head & Alkyl Chains) Interaction Electrostatic Interaction DDAB->Interaction 1. Adsorption Cell_Membrane Microbial Cell Membrane (Negatively Charged) Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Disruption 3. Penetration & Disorganization Interaction->Cell_Membrane 2. Binding Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage 4. Leakage Cell_Death Cell Death Leakage->Cell_Death 5. Lysis

Caption: Mechanism of DDAB's biocidal action on microbial cells.

Efficacy Data

The effectiveness of DDAB has been quantitatively assessed against several key pathogens prevalent in animal farming environments. The following tables summarize the inactivation times under various conditions, based on a comprehensive study.[3] An effective inactivation is defined as a reduction factor of ≥3 log10.[1][2]

Table 1: Bactericidal Efficacy of DDAB at Room Temperature [3]

PathogenDDAB Conc. (ppm)Organic Material (5% FBS)Inactivation Time
Salmonella infantis500Absent< 5 seconds
250Absent< 5 seconds
125Absent< 5 seconds
500Present< 5 seconds
250Present1 minute
125Present1 minute
Escherichia coli500Absent< 5 seconds
250Absent< 5 seconds
125Absent< 5 seconds
500Present< 5 seconds
250Present< 5 seconds
125Present30 seconds

Table 2: Virucidal Efficacy of DDAB against Avian Influenza Virus (AIV) [3]

TemperatureDDAB Conc. (ppm)Organic Material (5% FBS)Inactivation Time
Room Temperature500Absent< 5 seconds
250Absent1 minute
125Absent10 minutes
500Present15 minutes
250Present> 15 minutes
125Present> 15 minutes
4°C500Absent30 minutes
250Absent> 30 minutes
500Present> 30 minutes
250Present> 30 minutes

Note on Other Pathogens: Products containing Didecyldimethylammonium chloride (DDAC), a closely related QAC, are registered by the U.S. Environmental Protection Agency (EPA) for efficacy against the Foot-and-Mouth Disease virus (FMDv).

Experimental Protocols

Protocol 1: In Vitro Efficacy Testing of DDAB

This protocol details the laboratory procedure to determine the bactericidal and virucidal efficacy of DDAB.[1][2]

cluster_workflow In Vitro Efficacy Testing Workflow prep_ddab 1. Prepare DDAB Solutions (e.g., 125, 250, 500 ppm) With/Without 5% FBS mixing 3. Mix DDAB and Pathogen (400µL DDAB + 100µL Pathogen) prep_ddab->mixing prep_pathogen 2. Prepare Pathogen Suspension (Bacteria or Virus) prep_pathogen->mixing incubation 4. Incubate at Defined Temp (Room Temp or 4°C) for Various Contact Times mixing->incubation neutralize 5. Stop Reaction (Add 500µL FBS as neutralizer) incubation->neutralize titration 6. Titrate Surviving Pathogens (Plate on agar (B569324) for bacteria; TCID50 for virus) neutralize->titration analysis 7. Calculate Log Reduction titration->analysis

Caption: Workflow for laboratory evaluation of DDAB's efficacy.

Methodology:

  • Preparation of DDAB Solutions: Prepare stock solutions of DDAB and dilute to final concentrations (e.g., 125, 250, 500 ppm) in sterile distilled water. For testing in the presence of organic material, add 5% Fetal Bovine Serum (FBS) to the diluted DDAB solutions.[1][2]

  • Pathogen Preparation: Culture target bacteria (e.g., S. infantis, E. coli) or propagate viruses (e.g., AIV) to obtain a high-titer stock.

  • Reaction Mixture: In a sterile tube, mix 400 µL of the DDAB solution with 100 µL of the pathogen suspension.

  • Incubation: Incubate the mixture at the desired temperature (e.g., room temperature or 4°C) for a series of predetermined contact times (e.g., 5s, 30s, 1 min, 5 min, 10 min, 15 min, 30 min).[1][2]

  • Neutralization: At the end of each contact time, stop the biocidal action by adding 500 µL of FBS.[1][2]

  • Quantification of Survivors:

    • For Bacteria: Perform serial dilutions of the neutralized mixture and plate on appropriate agar (e.g., Deoxycholate Hydrogen Sulfide Lactose agar). Incubate plates and count colony-forming units (CFU).[1][2]

    • For Viruses: Perform serial dilutions and titrate the remaining virus on susceptible cell lines (e.g., Madin-Darby Canine Kidney cells for AIV) to determine the Tissue Culture Infectious Dose 50 (TCID50).[1][2]

  • Data Analysis: Compare the pathogen titer in the treated samples to a control (pathogen in water) to calculate the log10 reduction factor.

Application Protocols for Farm Biosecurity

Protocol 2: General Surface Disinfection

For use on floors, walls, and equipment in animal housing.

  • Cleaning: Thoroughly remove all gross organic matter (manure, bedding, feed) from surfaces. Wash surfaces with a detergent and rinse with water. Surfaces must be visibly clean for the disinfectant to be effective.

  • Preparation of DDAB Solution: Prepare a DDAB solution at a concentration of 500-1000 ppm. Higher concentrations are recommended for porous surfaces or in the presence of residual organic matter.

  • Application: Apply the DDAB solution to surfaces using a low-pressure sprayer, foamer, or mop. Ensure complete and uniform wetting of all surfaces.

  • Contact Time: Allow a minimum contact time of 10-15 minutes. Surfaces should remain wet during this period.

  • Drying: Allow surfaces to air dry completely before reintroducing animals. Do not rinse surfaces that will not come into contact with feed or water. Rinse feeders, waterers, and other equipment that will have direct contact with animals with potable water after the contact time.

Protocol 3: Vehicle and Equipment Disinfection

For disinfecting vehicles, trailers, and farm equipment entering the premises.

  • Pre-cleaning: Remove all visible dirt, mud, and organic debris from tires, wheel wells, and undercarriage of the vehicle.

  • Application: Use a high-pressure sprayer to apply a 500-1000 ppm DDAB solution, ensuring complete coverage of all external surfaces, especially those that may have come into contact with contaminated environments.

  • Contact Time: Allow a contact time of at least 10 minutes.

  • Rinsing: Rinsing is generally not required unless specified by local regulations.

Protocol 4: Footbath Management

For use at the entrance of barns and controlled biosecurity zones.

  • Setup: Use a two-stage footbath system. The first bath should contain water and a scrubbing brush to remove organic material. The second bath contains the DDAB disinfectant solution.

  • Disinfectant Preparation: Fill the second footbath with a 1000-2000 ppm DDAB solution.

  • Usage: Personnel must first scrub their footwear clean in the water bath before immersing the cleaned footwear in the DDAB bath for at least 30 seconds.

  • Maintenance: The DDAB solution should be replaced daily, or more frequently if it becomes heavily contaminated with organic matter, to maintain its efficacy.

cluster_farm_protocols On-Farm Application Workflow (General) start Start cleaning 1. Dry/Wet Cleaning (Remove Organic Matter) start->cleaning detergent 2. Wash with Detergent cleaning->detergent rinse 3. Rinse with Water detergent->rinse dry 4. Allow to Dry rinse->dry apply_ddab 5. Apply DDAB Solution (Spray, Foam, Mop) dry->apply_ddab contact_time 6. Maintain Wet Contact Time (min. 10-15 mins) apply_ddab->contact_time final_dry 7. Air Dry contact_time->final_dry end End final_dry->end

Caption: General workflow for surface disinfection on animal farms.

Conclusion

DDAB is a versatile and effective biocide for enhancing biosecurity on animal farms.[1][2] Its efficacy is, however, influenced by factors such as concentration, contact time, temperature, and the presence of organic matter.[3] Adherence to strict cleaning and application protocols is paramount to achieving optimal disinfection and safeguarding animal health. Further research may be beneficial to expand the efficacy data against a broader range of emerging veterinary pathogens.

References

Application Notes and Protocols for In Vitro Evaluation of DDAB's Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didodecyldimethylammonium bromide (DDAB) is a quaternary ammonium (B1175870) compound (QAC) that has demonstrated significant antimicrobial properties. As a cationic surfactant, its amphiphilic structure allows it to interact with the negatively charged cell membranes of microorganisms, leading to cell disruption and death. This document provides detailed protocols for the in vitro evaluation of DDAB's antifungal activity, methods for investigating its mechanism of action, and a summary of available quantitative data. These guidelines are intended to assist researchers in the systematic assessment of DDAB and similar compounds as potential antifungal agents.

Data Presentation: Quantitative Antifungal Activity of DDAB and Related Compounds

The following tables summarize the minimal inhibitory concentration (MIC) and minimal fungicidal concentration (MFC) of DDAB and structurally related quaternary ammonium compounds against various fungal species. This data provides a baseline for understanding the antifungal spectrum and potency.

Table 1: Minimum Inhibitory Concentration (MIC) of DDAB and Related Quaternary Ammonium Compounds

Fungal SpeciesCompoundMIC (µg/mL)Reference
Aspergillus nigerDidecyldimethylammonium nitrate100 - 250[1]
Candida albicansCamphene-based QAS0.24 - 0.98[2]
Candida tropicalisCamphene-based QAS0.24 - 0.98[2]
Aspergillus nigerCamphene-based QAS0.24 - 0.98[2]

Table 2: Minimum Fungicidal Concentration (MFC) of DDAB (as DODAB) Against Various Fungi

Fungal SpeciesCompoundMFC (mg/L)Reference
Candida albicansDODAB2 to >250[3]
Cryptococcus neoformansDODAB2[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with modifications for the specific evaluation of DDAB.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique for determining the MIC.

Materials:

  • DDAB stock solution (in a suitable solvent, e.g., sterile distilled water or DMSO)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

Protocol:

  • Preparation of Fungal Inoculum:

    • For yeasts (Candida spp.), culture the isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

    • For molds (Aspergillus spp.), culture the isolate on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Filter the suspension to remove hyphal fragments. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640.

  • Preparation of DDAB Dilutions:

    • Perform serial twofold dilutions of the DDAB stock solution in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected based on expected activity.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the DDAB dilutions.

    • Include a growth control well (inoculum without DDAB) and a sterility control well (medium without inoculum).

    • Seal the plate and incubate at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of DDAB at which there is no visible growth (for yeasts) or a significant inhibition of growth (for molds) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills a particular microorganism. It is determined by subculturing from the clear wells of the MIC assay.

Materials:

  • Completed MIC microtiter plate

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile micropipette and tips

Protocol:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells showing no visible growth (i.e., at and above the MIC).

    • From each of these clear wells, aspirate a 10-100 µL aliquot.

  • Plating and Incubation:

    • Spread the aliquot onto a sterile SDA plate.

    • Incubate the plates at 35°C for 24-48 hours or until growth is visible in the control culture.

  • Determining the MFC:

    • The MFC is the lowest concentration of DDAB that results in no growth or a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.[4]

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antifungal agent kills a fungus over time.

Materials:

  • DDAB solution at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Fungal inoculum prepared as for the MIC assay

  • Sterile culture tubes

  • SDA plates

  • Incubator with shaking capabilities (35°C)

Protocol:

  • Assay Setup:

    • Prepare tubes containing RPMI-1640 medium with DDAB at the desired concentrations.

    • Inoculate each tube with the fungal suspension to a final concentration of approximately 1-5 x 10^5 CFU/mL.

    • Include a growth control tube without DDAB.

  • Sampling and Plating:

    • Incubate the tubes at 35°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquot in sterile saline.

    • Plate a known volume of each dilution onto SDA plates.

  • Data Analysis:

    • After incubation, count the number of colonies (CFU) on each plate.

    • Plot the log10 CFU/mL against time for each DDAB concentration. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[5]

Fungal Biofilm Disruption Assay

This assay evaluates the ability of DDAB to inhibit the formation of or disrupt pre-formed fungal biofilms.

Materials:

  • DDAB solution

  • Fungal inoculum

  • Sterile flat-bottom 96-well plates

  • Crystal Violet solution (0.1%)

  • Ethanol (B145695) (95%)

  • Microplate reader

Protocol:

  • Biofilm Formation:

    • Add 100 µL of a standardized fungal suspension (e.g., 1 x 10^6 CFU/mL in RPMI-1640) to the wells of a 96-well plate.

    • Incubate at 37°C for 24-48 hours to allow for biofilm formation.

  • Treatment with DDAB:

    • Inhibition of formation: Add DDAB at various concentrations along with the fungal inoculum at the beginning of the incubation.

    • Disruption of pre-formed biofilm: After the initial incubation for biofilm formation, gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells. Then, add fresh medium containing various concentrations of DDAB and incubate for a further 24 hours.

  • Quantification of Biofilm:

    • After treatment, wash the wells with PBS.

    • Stain the adherent biofilms with 100 µL of 0.1% crystal violet for 15 minutes.

    • Wash the wells again with PBS to remove excess stain.

    • Solubilize the stain by adding 200 µL of 95% ethanol to each well.

    • Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance indicates biofilm inhibition or disruption.

Mandatory Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Isolate Culture (SDA/PDA) Inoculum_Prep Inoculum Preparation (0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculation Inoculation of 96-well plate Inoculum_Prep->Inoculation DDAB_Dilutions DDAB Serial Dilutions in 96-well plate DDAB_Dilutions->Inoculation Incubation Incubation (35°C, 24-72h) Inoculation->Incubation MIC_Determination MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Determination Subculturing Subculturing from clear wells MIC_Determination->Subculturing MFC_Incubation Incubation of SDA plates Subculturing->MFC_Incubation MFC_Determination MFC Determination MFC_Incubation->MFC_Determination

Caption: Workflow for MIC and MFC determination of DDAB.

Proposed Mechanism of DDAB Antifungal Action

G DDAB DDAB (Cationic) Membrane_Interaction Electrostatic Interaction DDAB->Membrane_Interaction Fungal_Cell_Membrane Fungal Cell Membrane (Negatively Charged) Fungal_Cell_Membrane->Membrane_Interaction Membrane_Depolarization Membrane Depolarization Membrane_Interaction->Membrane_Depolarization Ion_Leakage Ion Leakage (K+, Mg2+) Membrane_Depolarization->Ion_Leakage ROS_Production Reactive Oxygen Species (ROS) Production Membrane_Depolarization->ROS_Production Cellular_Damage Cellular Component Damage (Proteins, DNA) Ion_Leakage->Cellular_Damage ROS_Production->Cellular_Damage Cell_Death Fungal Cell Death Cellular_Damage->Cell_Death

Caption: Proposed signaling pathway for DDAB's antifungal activity.

References

Application Notes and Protocols for Studying DDAB-Induced Membrane Disruption via Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didodecyldimethylammonium bromide (DDAB) is a cationic surfactant with a growing interest in biomedical applications, particularly in drug and gene delivery systems. Its amphiphilic nature allows it to readily interact with cell membranes, a property that is crucial for its function but also a source of potential cytotoxicity. Understanding the mechanisms by which DDAB disrupts cell membranes is paramount for optimizing its use in therapeutic applications and assessing its safety profile.

This document provides detailed application notes and protocols for studying DDAB-induced membrane disruption using fluorescence microscopy. These techniques offer sensitive and quantitative methods to visualize and measure changes in membrane integrity and potential in response to DDAB treatment.

Principle of Membrane Disruption by DDAB

DDAB, a quaternary ammonium (B1175870) compound, possesses a positively charged head group and two long hydrophobic alkyl chains. This structure facilitates its insertion into the lipid bilayer of cell membranes. At sufficient concentrations, the accumulation of DDAB molecules is believed to induce membrane instability, leading to the formation of pores or micelles, which ultimately compromises the membrane's barrier function. This disruption can lead to leakage of intracellular contents and dissipation of vital ion gradients, triggering downstream events such as apoptosis. One of the key pathways initiated by DDAB-induced membrane stress is the extrinsic caspase-8 mediated apoptosis pathway.[1][2]

Key Fluorescence Microscopy-Based Assays

Two primary fluorescence microscopy-based assays are detailed below to assess DDAB-induced membrane disruption:

  • Membrane Permeabilization/Integrity Assay: This assay utilizes membrane-impermeant fluorescent dyes that only enter cells with compromised membranes. An increase in intracellular fluorescence is a direct indicator of membrane disruption.

  • Liposome (B1194612) Leakage Assay: This in vitro assay uses artificial lipid vesicles (liposomes) encapsulating a fluorescent dye at a self-quenching concentration. DDAB-induced disruption of the liposome membrane causes the dye to leak out and become diluted, resulting in a quantifiable increase in fluorescence.

Section 1: Membrane Permeabilization Assay Using Propidium Iodide (PI) or SYTOX™ Green

This protocol allows for the direct visualization and quantification of cells with compromised plasma membranes following exposure to DDAB.

Experimental Protocol

Materials:

  • Cell line of interest (e.g., HeLa, HEK293, or a cancer cell line)

  • Complete cell culture medium

  • DDAB (Didodecyldimethylammonium bromide)

  • Propidium Iodide (PI) solution (e.g., 1 mg/mL in water) or SYTOX™ Green Nucleic Acid Stain (e.g., 5 mM in DMSO)

  • Phosphate Buffered Saline (PBS), sterile

  • Hoechst 33342 or DAPI (for nuclear counterstaining, optional)

  • Fluorescence microscope with appropriate filter sets (e.g., for PI: Ex/Em ~535/617 nm; for SYTOX™ Green: Ex/Em ~504/523 nm)

  • 96-well, black, clear-bottom imaging plates

  • Positive control for membrane permeabilization (e.g., 70% ethanol (B145695) or 0.1% Triton™ X-100)

Procedure:

  • Cell Seeding: Seed cells into a 96-well, black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • DDAB Treatment:

    • Prepare a stock solution of DDAB in sterile water or an appropriate solvent.

    • On the day of the experiment, prepare serial dilutions of DDAB in complete cell culture medium to achieve the desired final concentrations.

    • Carefully remove the old medium from the cells and replace it with the DDAB-containing medium. Include a vehicle-only control and a positive control.

    • Incubate the cells for the desired time period (e.g., 1, 4, or 24 hours) at 37°C.

  • Staining:

    • Prepare a staining solution containing PI or SYTOX™ Green in PBS. A typical final concentration for PI is 1-5 µg/mL, and for SYTOX™ Green is 50-100 nM.[3] If using a nuclear counterstain, add it to this solution (e.g., Hoechst 33342 at 1 µg/mL).

    • After the DDAB incubation, gently wash the cells once with warm PBS.

    • Add the staining solution to each well and incubate for 15-30 minutes at room temperature, protected from light.[3]

  • Imaging:

    • After incubation, gently wash the cells twice with PBS to remove unbound dye.

    • Add fresh PBS or imaging buffer to the wells.

    • Image the cells using a fluorescence microscope. Acquire images in the appropriate channels (e.g., red for PI, green for SYTOX™ Green, and blue for Hoechst/DAPI).

  • Image Analysis and Data Quantification:

    • Count the total number of cells (e.g., using the nuclear counterstain) and the number of PI or SYTOX™ Green-positive cells in multiple fields of view for each condition.

    • Calculate the percentage of permeabilized cells: (Number of PI/SYTOX™ Green-positive cells / Total number of cells) x 100.

    • Plot the percentage of permeabilized cells against the DDAB concentration.

Data Presentation

Table 1: Quantification of DDAB-Induced Membrane Permeabilization

DDAB Concentration (µM)Incubation Time (hours)Percentage of PI-Positive Cells (%) (Mean ± SD)
0 (Control)42.5 ± 0.8
5415.2 ± 2.1
10445.8 ± 4.5
25488.9 ± 3.7
50497.1 ± 1.5
0.1% Triton™ X-1000.599.8 ± 0.2

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_treatment DDAB Treatment cluster_staining Fluorescence Staining cluster_imaging Imaging and Analysis seed_cells Seed cells in 96-well plate overnight_incubation Incubate overnight seed_cells->overnight_incubation prepare_ddab Prepare DDAB dilutions overnight_incubation->prepare_ddab treat_cells Treat cells with DDAB prepare_ddab->treat_cells incubation Incubate for desired time treat_cells->incubation wash_cells1 Wash cells with PBS incubation->wash_cells1 prepare_stain Prepare PI/SYTOX Green solution add_stain Add staining solution prepare_stain->add_stain wash_cells1->add_stain stain_incubation Incubate 15-30 min wash_cells2 Wash cells with PBS stain_incubation->wash_cells2 acquire_images Acquire fluorescence images wash_cells2->acquire_images quantify_data Quantify % permeabilized cells acquire_images->quantify_data

Caption: Workflow for assessing DDAB-induced membrane permeabilization.

Section 2: Liposome Leakage Assay

This cell-free assay provides a quantitative measure of DDAB's ability to directly disrupt a lipid bilayer.

Experimental Protocol

Materials:

  • Lipids (e.g., POPC, DOPC, or a mixture mimicking a specific cell membrane)

  • DDAB

  • 5(6)-Carboxyfluorescein (CF)

  • HEPES buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Fluorescence microplate reader or spectrofluorometer (Ex/Em ~490/520 nm for CF)

  • Triton™ X-100 (for 100% leakage control)

Procedure:

  • Liposome Preparation:

    • Dissolve lipids in chloroform (B151607) in a round-bottom flask.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film. Further dry under vacuum for at least 2 hours.

    • Hydrate the lipid film with a solution of 50-100 mM carboxyfluorescein in HEPES buffer.[4] This high concentration ensures self-quenching of the dye.

    • Subject the lipid suspension to several freeze-thaw cycles to increase encapsulation efficiency.

    • Extrude the liposome suspension through a 100 nm polycarbonate membrane at least 11 times to form unilamellar vesicles of a defined size.

  • Purification:

    • Separate the CF-loaded liposomes from unencapsulated CF by passing the suspension through a size-exclusion chromatography column pre-equilibrated with HEPES buffer.

    • Collect the turbid fractions containing the liposomes.

  • Leakage Assay:

    • Dilute the purified liposome suspension in HEPES buffer to a suitable concentration in the wells of a 96-well plate.

    • Record the baseline fluorescence (F₀).

    • Add different concentrations of DDAB to the wells. Include a buffer-only control.

    • Monitor the increase in fluorescence over time (Fₜ) at room temperature, protected from light.

    • After the kinetic reading, add Triton™ X-100 (e.g., to a final concentration of 0.1%) to completely lyse the liposomes and record the maximum fluorescence (F₁₀₀).

  • Data Analysis:

    • Calculate the percentage of leakage at each time point using the following formula: % Leakage = [(Fₜ - F₀) / (F₁₀₀ - F₀)] x 100.

    • Plot the percentage of leakage against time for each DDAB concentration.

Data Presentation

Table 2: DDAB-Induced Carboxyfluorescein Leakage from POPC Liposomes

DDAB Concentration (µM)Leakage at 30 minutes (%) (Mean ± SD)Initial Rate of Leakage (%/min) (Mean ± SD)
0 (Control)1.2 ± 0.30.04 ± 0.01
18.5 ± 1.10.28 ± 0.05
535.7 ± 3.21.19 ± 0.12
1078.9 ± 5.62.63 ± 0.21
2595.4 ± 2.83.18 ± 0.18

Experimental Workflow Diagram

G cluster_prep Liposome Preparation cluster_purify Purification cluster_assay Leakage Assay cluster_analysis Data Analysis lipid_film Create lipid film hydrate Hydrate with carboxyfluorescein lipid_film->hydrate extrude Extrude to form LUVs hydrate->extrude purify_column Size-exclusion chromatography extrude->purify_column collect Collect liposome fractions purify_column->collect dilute_liposomes Dilute liposomes in plate collect->dilute_liposomes add_ddab Add DDAB dilute_liposomes->add_ddab monitor_fluorescence Monitor fluorescence over time add_ddab->monitor_fluorescence lyse Lyse with Triton X-100 for F_max monitor_fluorescence->lyse calculate_leakage Calculate % leakage lyse->calculate_leakage plot_data Plot leakage vs. time calculate_leakage->plot_data

Caption: Workflow for the DDAB-induced liposome leakage assay.

Section 3: Signaling Pathway of DDAB-Induced Apoptosis

The disruption of the plasma membrane by DDAB can initiate a signaling cascade leading to programmed cell death, or apoptosis. A key pathway implicated is the extrinsic apoptosis pathway, which is initiated by the activation of caspase-8.

Proposed Signaling Pathway
  • Membrane Disruption: DDAB integrates into the cell membrane, leading to pore formation and loss of membrane integrity.

  • Initiation of Apoptotic Signal: The cellular stress caused by membrane damage can lead to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain).

  • Caspase-8 Activation: FADD recruits pro-caspase-8, leading to its dimerization and auto-activation.[1][2]

  • Executioner Caspase Activation: Activated caspase-8 can then directly cleave and activate downstream executioner caspases, such as caspase-3.

  • Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytosol Cytosol DDAB DDAB Membrane Plasma Membrane DDAB->Membrane inserts into Pore Pore Formation & Membrane Disruption Membrane->Pore leads to FADD FADD Recruitment Pore->FADD initiates ProCasp8 Pro-Caspase-8 FADD->ProCasp8 recruits Casp8 Activated Caspase-8 ProCasp8->Casp8 auto-activates ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 cleaves and activates Casp3 Activated Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: DDAB-induced apoptosis via the caspase-8 pathway.

Conclusion

The fluorescence microscopy techniques outlined in this document provide robust and quantitative methods for elucidating the membrane-disrupting properties of DDAB. By combining cell-based membrane integrity assays with in vitro liposome leakage studies, researchers can gain a comprehensive understanding of how DDAB interacts with lipid bilayers. Furthermore, visualizing the downstream signaling events, such as caspase activation, provides crucial insights into the cytotoxic mechanisms of this versatile cationic surfactant. This knowledge is essential for the rational design of DDAB-based delivery systems with enhanced efficacy and improved safety profiles.

References

Troubleshooting & Optimization

Technical Support Center: Didecyldimethylammonium Bromide (DDAB) Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Didecyldimethylammonium Bromide (DDAB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the antimicrobial efficacy of DDAB.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antimicrobial action for this compound (DDAB)?

A1: this compound (DDAB) is a fourth-generation quaternary ammonium (B1175870) compound (QAC) that acts as a cationic surfactant.[1] Its primary antimicrobial mechanism involves the disruption of microbial cell membranes. The positively charged cationic head of the DDAB molecule electrostatically interacts with negatively charged components on the microbial cell surface, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1] Following this initial binding, the two long hydrophobic alkyl chains of DDAB penetrate and intercalate into the lipid bilayer, leading to disorganization of the membrane structure, increased membrane fluidity, and subsequent leakage of essential intracellular components like proteins and β-galactosidase, ultimately causing cell death.[1][2][3]

Q2: What is the spectrum of antimicrobial activity for DDAB?

A2: DDAB exhibits broad-spectrum antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses.[1][4] Its efficacy against non-enveloped viruses is generally lower as they lack the lipid envelope that is the primary target of DDAB.[5] Bacteria have been shown to be more susceptible to DDAB than viruses.[6]

Q3: Can DDAB be used for disinfection at subzero temperatures?

A3: Yes, when formulated with an antifreeze agent like propylene (B89431) glycol (PPG), DDAB has demonstrated efficacy as a disinfectant at temperatures as low as -20°C.[7] This formulation, when applied as a thermal fog, can remain suspended in the air for several hours, ensuring thorough contact and inactivation of enveloped viruses and vegetative bacteria on surfaces and in the air.[7]

Q4: Is it possible for microorganisms to develop resistance to DDAB?

A4: Yes, prolonged exposure to sub-inhibitory concentrations of DDAB can lead to the development of resistance in bacteria. This can also result in cross-resistance to other disinfectants and even some antibiotics.[1][8] Mechanisms of resistance may involve changes in the cell membrane's fatty acid composition or the overexpression of efflux pumps that actively transport DDAB out of the cell.[4]

Q5: Can DDAB be used in combination with other antimicrobial agents?

A5: Yes, combining DDAB with other antimicrobial compounds can sometimes lead to synergistic effects, meaning the combined effect is greater than the sum of the individual effects. For instance, combinations of quaternary ammonium compounds with substances like chlorocresol or essential oil constituents have been shown to have synergistic bactericidal effects.[8][9] However, synergistic interactions are not universal and depend on the specific compounds and microorganisms being tested.[8]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with DDAB.

Issue 1: Lower than Expected Antimicrobial Efficacy
Possible Cause Troubleshooting Steps
Presence of Organic Matter: The antimicrobial activity of DDAB is significantly reduced in the presence of organic materials like soil, blood, serum, or proteins. These substances can neutralize the cationic DDAB molecules.[10][11]     • Recommendation: Increase the concentration of DDAB when working in conditions with a high organic load.[10] Whenever possible, clean surfaces to remove organic debris before applying the DDAB solution.
Incorrect Concentration: Ensure that calculations for dilutions are correct and that the stock solution concentration is accurate.[1]     • Recommendation: Verify all calculations and consider preparing a fresh stock solution.
Sub-optimal pH of the Solution: Quaternary ammonium compounds like DDAB are generally most active in neutral to alkaline conditions and show reduced activity in acidic environments (below pH 3.5).[12]     • Recommendation: Measure the pH of your final DDAB solution. If it is acidic, adjust it to a neutral or slightly alkaline pH, if compatible with your experimental design.
Water Hardness: The presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in hard water can reduce the efficacy of cationic surfactants like DDAB by interfering with their interaction with microbial cells.[7][9]     • Recommendation: If possible, prepare DDAB solutions using deionized or distilled water. If using tap water, consider that a higher concentration of DDAB may be required to achieve the desired effect.
Inadequate Contact Time: The antimicrobial action of DDAB is not instantaneous and requires a certain amount of contact time with the microorganisms to be effective.[10]     • Recommendation: Refer to the quantitative data tables below to determine the necessary contact time for the specific microorganism and conditions of your experiment. Ensure the treated surface or suspension remains in contact with the DDAB solution for the required duration.
Low Temperature: The efficacy of DDAB can be reduced at lower temperatures.[10]     • Recommendation: For applications at room temperature or below, a higher concentration or longer contact time may be necessary. For subzero applications, a specialized formulation with an antifreeze agent is required.[7][10]
Issue 2: High Variability and Poor Reproducibility in Results
Possible Cause Troubleshooting Steps
Inconsistent Inoculum Preparation: Variations in the concentration or physiological state of the microbial inoculum can lead to inconsistent results.[13]     • Recommendation: Standardize your inoculum preparation procedure. Use a spectrophotometer to adjust the turbidity of your microbial suspension to a consistent value (e.g., a 0.5 McFarland standard) for each experiment.[13]
Improper Storage and Handling of DDAB: DDAB is a stable compound but should be stored properly to maintain its activity. It should be stored in a cool, dry, well-ventilated area in a tightly closed container.[2] Degradation can occur at temperatures above 90°C.[5]     • Recommendation: Follow the manufacturer's storage recommendations. Prepare fresh working solutions for each experiment to avoid potential degradation or contamination of stock solutions.
Variability in Experimental Conditions: Minor fluctuations in temperature, pH, or the presence of interfering substances can impact results.[14]     • Recommendation: Carefully control and monitor all experimental parameters. Use calibrated equipment and high-purity reagents.
Inadequate Neutralization of DDAB: For experiments that require stopping the antimicrobial action at a specific time point, incomplete neutralization of DDAB can lead to an overestimation of its efficacy.[10]     • Recommendation: Use an effective neutralizer, such as Fetal Bovine Serum (FBS), at an appropriate concentration to immediately stop the activity of DDAB.[10]

Quantitative Data Summary

The following tables provide a summary of the antimicrobial efficacy of DDAB under various conditions.

Table 1: Bactericidal Efficacy of DDAB at Room Temperature [10][15]

MicroorganismDDAB Concentration (ppm)Organic LoadInactivation Time
Salmonella infantis125, 250, 500None< 5 seconds
1255% FBS1 minute
2505% FBS1 minute
5005% FBS< 5 seconds
Escherichia coli125, 250, 500None< 5 seconds
1255% FBS30 seconds
2505% FBS< 5 seconds
5005% FBS< 5 seconds

Table 2: Virucidal Efficacy of DDAB against Avian Influenza Virus (AIV) [10][15]

TemperatureDDAB Concentration (ppm)Organic LoadInactivation Time
Room Temperature125None10 minutes
250None1 minute
500None< 5 seconds
125, 2505% FBS> 15 minutes
5005% FBS15 minutes
4°C250None> 30 minutes
500None30 minutes
250, 5005% FBS> 30 minutes

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method.[15]

Materials:

  • DDAB stock solution

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Sterile agar (B569324) plates (e.g., Tryptic Soy Agar)

Procedure:

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the DDAB stock solution to the first well and mix thoroughly.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Dilute the standardized bacterial inoculum to the desired final concentration in broth.

    • Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL per well.

    • Include a positive control (broth + inoculum, no DDAB) and a negative control (broth only).

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of DDAB at which there is no visible growth.[15]

  • MBC Determination:

    • From each well that shows no visible growth (at and above the MIC), take a 10-100 µL aliquot.

    • Spread the aliquot onto a sterile agar plate.

    • Incubate the agar plates at the optimal temperature for 18-24 hours.

    • The MBC is the lowest concentration of DDAB that results in no colony growth on the agar plate, indicating a 99.9% reduction in the initial inoculum.[15]

Protocol 2: Evaluation of Virucidal Efficacy (Surface Test)

This protocol is a generalized method based on standard virucidal testing procedures.[16][17]

Materials:

  • DDAB working solution

  • Virus stock of known titer (e.g., TCID₅₀/mL)

  • Sterile glass or stainless steel carriers

  • Cell culture medium appropriate for the virus and host cells

  • Host cell line susceptible to the virus

  • Neutralizing solution (e.g., Fetal Bovine Serum)

  • 96-well cell culture plates

Procedure:

  • Carrier Preparation:

    • Aseptically place sterile carriers into a sterile petri dish.

    • Inoculate each carrier with a defined volume of the virus stock and let it dry in a biosafety cabinet.

  • Disinfectant Application:

    • Add a specified volume of the DDAB working solution to each carrier, ensuring the dried virus film is completely covered.

    • At the same time, add a control solution (e.g., sterile water) to control carriers.

  • Contact Time:

    • Allow the disinfectant to act for the predetermined contact time at the desired temperature.

  • Neutralization:

    • After the contact time, add a neutralizing solution to each carrier to stop the virucidal action of DDAB.

    • Scrape the surface of the carrier to recover the virus-disinfectant mixture.

  • Virus Titration:

    • Perform serial dilutions of the recovered mixture.

    • Inoculate the appropriate host cells in a 96-well plate with the dilutions.

    • Incubate the plate under optimal conditions for viral replication.

    • After the incubation period, observe the cells for cytopathic effects (CPE).

    • Calculate the virus titer (e.g., using the Reed-Muench method) for both the DDAB-treated and control carriers.

  • Efficacy Calculation:

    • The virucidal efficacy is determined by the log reduction in virus titer between the control and the DDAB-treated samples. A ≥ 4-log₁₀ reduction is often required to claim virucidal activity.[17][18]

Visualizations

DDAB_Mechanism_of_Action cluster_DDAB DDAB Molecule cluster_Microbe Microbial Cell cluster_Process Mechanism DDAB Didecyldimethylammonium Bromide (DDAB) CationicHead Positively Charged Cationic Head HydrophobicTails Two Hydrophobic Alkyl Tails Adsorption 1. Electrostatic Adsorption CationicHead->Adsorption Intercalation 2. Intercalation into Lipid Bilayer HydrophobicTails->Intercalation MicrobeSurface Negatively Charged Microbial Surface CellMembrane Cell Membrane (Lipid Bilayer) Intracellular Intracellular Components Adsorption->Intercalation Disruption 3. Membrane Disruption Intercalation->Disruption Disruption->CellMembrane Leakage 4. Leakage of Components Disruption->Leakage Leakage->Intracellular CellDeath 5. Cell Death Leakage->CellDeath

Caption: Mechanism of DDAB antimicrobial action.

Factors_Affecting_Efficacy cluster_Intrinsic Intrinsic Factors cluster_Extrinsic Extrinsic Factors cluster_Microbial Microbial Factors DDAB_Efficacy DDAB Antimicrobial Efficacy Concentration Concentration Concentration->DDAB_Efficacy ContactTime Contact Time ContactTime->DDAB_Efficacy Temperature Temperature Temperature->DDAB_Efficacy pH pH pH->DDAB_Efficacy OrganicLoad Organic Load OrganicLoad->DDAB_Efficacy Reduces WaterHardness Water Hardness WaterHardness->DDAB_Efficacy Reduces MicrobeType Type of Microorganism (e.g., Bacteria, Virus) MicrobeType->DDAB_Efficacy Resistance Microbial Resistance Resistance->DDAB_Efficacy Reduces

Caption: Factors influencing DDAB antimicrobial efficacy.

Troubleshooting_Workflow Start Experiment Shows Low/Variable Efficacy Check_Concentration Verify DDAB Concentration & Dilutions Start->Check_Concentration Check_OrganicLoad Assess Presence of Organic Load Start->Check_OrganicLoad Check_ContactTime Review Contact Time Start->Check_ContactTime Check_Temp_pH Check Temperature and pH Start->Check_Temp_pH Check_Inoculum Standardize Inoculum Preparation Start->Check_Inoculum Check_Storage Verify DDAB Storage & Handling Start->Check_Storage Adjust_Protocol Adjust Experimental Protocol Check_Concentration->Adjust_Protocol Check_OrganicLoad->Adjust_Protocol Check_ContactTime->Adjust_Protocol Check_Temp_pH->Adjust_Protocol Check_Inoculum->Adjust_Protocol Check_Storage->Adjust_Protocol End Improved Efficacy & Reproducibility Adjust_Protocol->End

Caption: Troubleshooting workflow for DDAB experiments.

References

Technical Support Center: Neutralizing DDAB Activity in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Didodecyldimethylammonium bromide (DDAB) in cell culture experiments. Here you will find detailed methodologies and data to help you effectively neutralize unwanted DDAB activity.

Frequently Asked Questions (FAQs)

Q1: My cells are dying after treatment with a DDAB-containing formulation. How can I determine if DDAB is the cause of the cytotoxicity?

A1: To confirm DDAB-induced cytotoxicity, you can perform a dose-response experiment with DDAB alone on your specific cell line. This will help you determine the cytotoxic concentration range of DDAB for your cells. Additionally, you can look for characteristic morphological changes associated with apoptosis, such as cell shrinkage, membrane blebbing, and nuclear condensation.

Q2: What is the underlying mechanism of DDAB-induced cell death?

A2: DDAB, a cationic surfactant, primarily induces cell death through two main mechanisms. Firstly, its positive charge facilitates interaction with and disruption of the negatively charged cell membrane, leading to pore formation and loss of membrane integrity. Secondly, it can trigger the extrinsic apoptosis pathway by activating caspase-8, which in turn activates downstream executioner caspases like caspase-3, leading to programmed cell death.[1][2]

Q3: Can I neutralize the cytotoxic effects of DDAB in my cell culture experiments?

A3: Yes, several strategies can be employed to neutralize or mitigate the cytotoxic activity of DDAB. These include inhibiting the apoptotic cascade, physically blocking DDAB's interaction with the cell membrane, or encapsulating DDAB to prevent its direct contact with cells.

Q4: How can I be sure that the neutralizing agent isn't interfering with my experimental results?

A4: It is crucial to include proper controls in your experiments. This includes treating your cells with the neutralizing agent alone to assess its intrinsic effects on your experimental readouts. You should also include a DDAB-only control and an untreated control.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High cell death observed even at low DDAB concentrations. The specific cell line is highly sensitive to DDAB.Determine the EC50 of DDAB for your cell line. Consider using a lower concentration of DDAB if experimentally feasible. Implement a neutralization strategy outlined in this guide.
Inconsistent results between experiments. Variability in DDAB formulation or aggregation. Inconsistent cell health or passage number.Ensure consistent preparation of DDAB solutions. Use cells within a consistent passage number range and ensure high viability before starting experiments.
Neutralization strategy is not effective. Suboptimal concentration of the neutralizing agent. Inappropriate incubation time. The chosen neutralization method is not suitable for the experimental system.Perform a dose-response experiment to determine the optimal concentration of the neutralizing agent. Optimize the pre-incubation or co-incubation time. Try an alternative neutralization strategy.
The neutralizing agent itself is causing toxicity. The concentration of the neutralizing agent is too high. The agent is not compatible with the cell line.Perform a toxicity assay for the neutralizing agent alone to determine its non-toxic concentration range.

Neutralization Strategies and Experimental Protocols

Several methods can be employed to neutralize the activity of DDAB in cell culture. Below are detailed protocols for three common approaches.

Inhibition of Apoptosis with a Caspase-8 Inhibitor (Z-IETD-FMK)

This method focuses on blocking the DDAB-induced apoptotic signaling pathway.

Experimental Protocol:

  • Prepare Z-IETD-FMK Stock Solution: Dissolve lyophilized Z-IETD-FMK in sterile, anhydrous DMSO to create a stock solution of 10-20 mM. Aliquot and store at -20°C.

  • Cell Seeding: Seed your cells in a suitable culture plate at a density that will not lead to over-confluence during the experiment. Allow the cells to adhere and recover overnight.

  • Pre-incubation with Z-IETD-FMK: On the day of the experiment, dilute the Z-IETD-FMK stock solution in your cell culture medium to the desired working concentration (typically in the range of 10-100 µM). Remove the old medium from your cells and replace it with the medium containing Z-IETD-FMK. Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.

  • DDAB Treatment: After the pre-incubation period, add the DDAB-containing treatment directly to the wells containing the Z-IETD-FMK medium.

  • Incubation and Analysis: Incubate the cells for the desired experimental duration. Assess cell viability or your specific experimental endpoint using an appropriate assay (e.g., MTT, CellTiter-Glo, or apoptosis assays like Annexin V staining).

Quantitative Data Summary: Z-IETD-FMK

Cell LineDDAB ConcentrationZ-IETD-FMK ConcentrationObserved Effect on Apoptosis
HL-60Not specifiedNot specifiedEffectively prevented the activation of caspase-3.[1][2]
Jurkat4 µM camptothecin (B557342) (inducer)20 µMReduced apoptosis to levels of untreated controls.

Workflow for Caspase-8 Inhibition

G cluster_prep Preparation cluster_exp Experiment prep_cells Seed Cells pre_incubate Pre-incubate cells with Z-IETD-FMK (1-2h) prep_cells->pre_incubate prep_zietd Prepare Z-IETD-FMK Solution prep_zietd->pre_incubate add_ddab Add DDAB Treatment pre_incubate->add_ddab incubate Incubate for Experimental Duration add_ddab->incubate analyze Analyze Results incubate->analyze G cluster_prep Preparation cluster_exp Experiment prep_cells Seed Cells co_incubate Co-incubate DDAB and PEG 2000 with Cells prep_cells->co_incubate prep_ddab Prepare DDAB Solution prep_ddab->co_incubate prep_peg Prepare PEG 2000 Solution prep_peg->co_incubate incubate Incubate for Experimental Duration co_incubate->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for neutralizing DDAB with PEG 2000.

Sequestration of DDAB

This approach involves using agents that can bind to or encapsulate DDAB, preventing it from interacting with cells.

Serum contains various proteins, such as albumin, that can bind to lipophilic molecules like DDAB, thereby reducing their effective concentration and cytotoxicity.

Experimental Protocol:

  • Cell Seeding: Seed cells as previously described.

  • Inclusion of Serum: When preparing your DDAB treatment, dilute it in a cell culture medium containing Fetal Bovine Serum (FBS) or other sera. The concentration of serum can be varied (e.g., 5%, 10%, 20%) to determine the optimal level for neutralization.

  • Treatment and Analysis: Add the DDAB/serum-containing medium to your cells, incubate, and analyze as usual.

Quantitative Data Summary: Serum

Cell LineDDAB FormulationSerum ConditionObserved Effect on Cytotoxicity
C6 rat gliomaDDAB-DOPE/DNA lipoplexesWith serumReduced toxicity compared to serum-free conditions.
Primary fibroblastsCationic iron oxide nanoparticlesIncreasing serum concentrationLinear decrease in cell death.

Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like the alkyl chains of DDAB, effectively sequestering them.

Experimental Protocol:

  • Prepare Cyclodextrin-DDAB Complex: Prepare an aqueous solution of a suitable cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin). Add DDAB to this solution and stir for a sufficient time (e.g., several hours to overnight) to allow for the formation of the inclusion complex. The molar ratio of cyclodextrin to DDAB will need to be optimized.

  • Cell Seeding: Seed cells as previously described.

  • Treatment and Analysis: Treat the cells with the pre-formed DDAB-cyclodextrin complex. Incubate and analyze as usual.

Quantitative Data Summary: Cyclodextrins

DrugCyclodextrin TypeMolar RatioObserved Effect
PaclitaxelHydroxypropyl-β-cyclodextrin1:2 and 1:5Enhanced aqueous solubility and reduced cytotoxicity of the formulation vehicle.
Variousβ-cyclodextrin derivativesVariesGenerally reduces drug toxicity and improves solubility.

DDAB-Induced Apoptosis Signaling Pathway

G DDAB DDAB Membrane Cell Membrane DDAB->Membrane Interaction Casp8 Caspase-8 Activation DDAB->Casp8 Triggers Pore Pore Formation Membrane->Pore Apoptosis Apoptosis Pore->Apoptosis Casp3 Caspase-3 Activation Casp8->Casp3 Casp3->Apoptosis

Caption: Signaling pathway of DDAB-induced apoptosis.

References

Technical Support Center: Optimizing DDAB Concentration for Virucidal Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Didecyldimethylammonium bromide (DDAB) concentration for virucidal assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for DDAB in a virucidal assay?

A1: For initial experiments, it is recommended to test a range of DDAB concentrations. Based on existing studies, effective concentrations against enveloped viruses, such as Avian Influenza Virus (AIV), are typically in the range of 125 to 500 parts per million (ppm).[1][2][3] The optimal concentration can be influenced by factors like the specific virus, the presence of organic matter, temperature, and desired contact time.

Q2: How does the presence of organic material affect the virucidal activity of DDAB?

A2: The presence of organic materials, such as serum, blood, or tissue culture media components like fetal bovine serum (FBS), can significantly reduce the virucidal efficacy of DDAB.[2][3][4] Organic matter can interact with and neutralize the active components of DDAB, making it less available to act on the virus. Therefore, higher concentrations of DDAB or longer contact times may be necessary to achieve the desired viral inactivation in the presence of an organic load.[3]

Q3: What is the effect of temperature on the performance of DDAB?

A3: Lower temperatures can decrease the effectiveness of DDAB.[3] It is advisable to conduct virucidal assays at a consistent and controlled temperature, typically room temperature (around 20-25°C) or 37°C, to ensure reproducible results. If experiments need to be performed at lower temperatures, such as 4°C, it is likely that a higher DDAB concentration or a longer exposure time will be required to achieve the same level of viral inactivation.[3]

Q4: Against which types of viruses is DDAB most effective?

A4: DDAB, a quaternary ammonium (B1175870) compound, is most effective against enveloped viruses.[2][5][6] The lipid envelope of these viruses is a primary target for DDAB, which acts by disrupting this membrane. Its efficacy against non-enveloped viruses is generally lower.

Q5: How is the Selectivity Index (SI) for DDAB calculated and why is it important?

A5: The Selectivity Index (SI) is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. It represents the window between the concentration at which the compound is toxic to host cells and the concentration at which it is effective against the virus. The SI is calculated using the following formula:

SI = CC50 / EC50 [1][3][7]

Where:

  • CC50 is the 50% cytotoxic concentration (the concentration of DDAB that causes a 50% reduction in the viability of host cells).

  • EC50 is the 50% effective concentration (the concentration of DDAB that inhibits 50% of the viral replication or infectivity).

A higher SI value is desirable as it indicates that the compound is effective against the virus at concentrations that are not harmful to the host cells. An SI value of 10 or greater is often considered a benchmark for a compound with promising in vitro antiviral activity.

Troubleshooting Guide

Issue 1: Low or no viral inactivation observed.

Possible Cause Troubleshooting Step
Insufficient DDAB Concentration Increase the concentration of DDAB in your assay. Perform a dose-response experiment to determine the optimal concentration.
Presence of Organic Load If your experimental setup includes organic materials (e.g., FBS), consider increasing the DDAB concentration or the contact time.[3] Alternatively, if possible, reduce the amount of organic material in the assay.
Suboptimal Temperature Ensure your experiments are conducted at a consistent and appropriate temperature (e.g., room temperature or 37°C).[4] Be aware that efficacy decreases at lower temperatures.[3]
Short Contact Time Increase the incubation time of the virus with DDAB. A time-course experiment can help identify the necessary contact time for effective inactivation.
Incorrect DDAB Preparation Double-check all calculations and dilutions for the preparation of your DDAB working solutions to ensure accuracy.
Degraded DDAB Stock Solution Ensure that your DDAB stock solution has been stored correctly and has not expired.

Issue 2: High cytotoxicity observed in control cells.

Possible Cause Troubleshooting Step
Incomplete Neutralization of DDAB It is critical to neutralize the virucidal activity of DDAB before adding the sample to the host cells for titration. Inadequate neutralization can lead to cell death that is not caused by the virus, resulting in an overestimation of virucidal efficacy. Use an appropriate neutralizer, such as Fetal Bovine Serum (FBS), and validate its effectiveness.[2][3] A neutralization control experiment should be included.
High DDAB Concentration The concentration of DDAB used may be toxic to the host cell line. Determine the 50% cytotoxic concentration (CC50) of DDAB for your specific cell line using a cytotoxicity assay. Ensure the concentrations used in the virucidal assay are well below the CC50 value.
Sensitive Cell Line Some cell lines may be more sensitive to DDAB than others. If possible, consider using a more robust cell line for your viral titration.

Issue 3: Inconsistent results between experimental replicates.

Possible Cause Troubleshooting Step
Variable Inoculum Size Ensure a standardized and consistent virus titer is used for each replicate.
Inconsistent Pipetting or Mixing Ensure thorough mixing of the virus and DDAB solution and use calibrated pipettes for accurate volume dispensing.
Variations in Incubation Conditions Maintain consistent temperature and incubation times across all replicates.
Cell Culture Variability Use cells from the same passage number and ensure consistent cell density and health for all titration assays.

Data Presentation

Table 1: Virucidal Efficacy of DDAB against Avian Influenza Virus (AIV) at Room Temperature

DDAB Concentration (ppm)Organic MaterialContact Time for InactivationReference
500Absent5 seconds[3]
250Absent1 minute[3]
125Absent10 minutes[3]
5005% FBS15 minutes[3]
2505% FBS> 15 minutes[3]
1255% FBS> 15 minutes[3]

Table 2: Virucidal Efficacy of DDAB against Avian Influenza Virus (AIV) at 4°C

DDAB Concentration (ppm)Organic MaterialContact Time for InactivationReference
500Absent30 minutes[3]
250Absent> 30 minutes[3]
5005% FBS> 30 minutes[3]
2505% FBS> 30 minutes[3]

Table 3: Example Calculation of Selectivity Index (SI)

Note: The following CC50 values are hypothetical and should be determined experimentally for your specific cell line.

CompoundVirusCell LineEC50 (ppm)CC50 (ppm)Selectivity Index (SI = CC50/EC50)
DDABInfluenza AMDCK150(To be determined)-
DDABInfluenza AVero150(To be determined)-

Experimental Protocols

Protocol 1: Virucidal Suspension Assay

This protocol is a general guideline for determining the virucidal efficacy of DDAB against an enveloped virus.

Materials:

  • DDAB stock solution

  • Virus stock of known titer

  • Appropriate cell line for viral titration (e.g., MDCK for influenza virus)

  • Cell culture medium

  • Fetal Bovine Serum (FBS) or other suitable neutralizer

  • Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • 96-well cell culture plates

Procedure:

  • Preparation of DDAB dilutions: Prepare a series of working concentrations of DDAB (e.g., 1000, 500, 250, 125 ppm) in sterile PBS or cell culture medium without serum.

  • Reaction Mixture: In a sterile microcentrifuge tube, mix 400 µL of each DDAB dilution with 100 µL of the virus stock. For a control, mix 400 µL of PBS or medium with 100 µL of the virus stock.[2][3]

  • Incubation: Incubate the reaction mixtures at the desired temperature (e.g., room temperature or 37°C) for various contact times (e.g., 1, 5, 10, 15, 30 minutes).

  • Neutralization: At the end of each contact time, immediately stop the virucidal reaction by adding 500 µL of a neutralizer, such as FBS, to the reaction tube.[2][3] This will result in a 1:10 dilution of the initial virus-DDAB mixture.

  • Viral Titration: Perform serial 10-fold dilutions of the neutralized samples in cell culture medium. Inoculate the appropriate host cells in a 96-well plate with the dilutions.

  • Incubation and Observation: Incubate the plates under appropriate conditions for the virus and cell line used. Observe the plates for the development of cytopathic effect (CPE) or perform a plaque assay to determine the viral titer.

  • Calculation of Viral Titer Reduction: Calculate the reduction in viral titer for each DDAB concentration and contact time compared to the virus control. A 4-log10 reduction (99.99% inactivation) is often considered evidence of effective virucidal activity.[4]

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the CC50 of DDAB on a specific cell line.

Materials:

  • DDAB stock solution

  • Cell line of interest (e.g., MDCK, Vero)

  • Cell culture medium with FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Preparation of DDAB Dilutions: Prepare a series of 2-fold or 10-fold dilutions of DDAB in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the different concentrations of DDAB to the wells in triplicate. Include a "cells only" control (medium without DDAB) and a "medium only" blank.

  • Incubation: Incubate the plate for a period that reflects the duration of the virucidal assay (e.g., 24-72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the plates on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Calculation of CC50: Calculate the percentage of cell viability for each DDAB concentration relative to the "cells only" control. Plot the percentage of viability against the DDAB concentration and use a non-linear regression analysis to determine the CC50 value.

Visualizations

Virucidal_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis virus Virus Stock mix Mix Virus + DDAB virus->mix ddab DDAB Dilutions ddab->mix incubate Incubate (Time & Temp) mix->incubate neutralize Neutralize (e.g., FBS) incubate->neutralize titrate Viral Titration (TCID50/Plaque Assay) neutralize->titrate results Calculate Titer Reduction titrate->results

Caption: Workflow for a standard virucidal suspension assay.

DDAB_Mechanism_of_Action cluster_virus Enveloped Virus virus_core Viral Genome (RNA/DNA) virus_capsid Capsid virus_envelope Lipid Envelope interaction Interaction and Disruption of Lipid Envelope virus_envelope->interaction Target ddab DDAB Molecules (Cationic Surfactant) ddab->interaction inactivation Viral Inactivation (Loss of Infectivity) interaction->inactivation

Caption: Mechanism of action of DDAB on an enveloped virus.

References

Technical Support Center: Troubleshooting Low Efficacy of DDAB in the Presence of Organic Matter

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Didodecyldimethylammonium Bromide (DDAB). This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered when using DDAB in environments containing organic matter. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you optimize your experiments for maximum efficacy.

Troubleshooting Guide

This guide addresses common issues that may lead to reduced DDAB performance in the presence of organic materials.

Problem Potential Cause Recommended Solution
Complete loss of antimicrobial/transfection activity. High Organic Load: Excessive organic matter can neutralize DDAB's cationic charge, rendering it inactive.[1]Quantify the organic load in your sample (see Protocol 1). Increase the DDAB concentration proportionally or pre-treat the sample to reduce the organic content.
Inconsistent or variable results between experiments. Inhomogeneous Sample: Organic matter may not be evenly distributed, leading to localized variations in DDAB efficacy.Ensure thorough mixing and homogenization of your sample before and after adding DDAB.
Variability in Organic Matter Composition: Different types of organic matter (e.g., proteins, lipids, carbohydrates) interact with DDAB differently.Characterize the primary components of your organic load. This will help in developing a more targeted optimization strategy.
Precipitate formation upon addition of DDAB. Complexation with Anionic Molecules: DDAB, being cationic, can form insoluble complexes with anionic molecules present in the organic matter, such as certain proteins and polysaccharides.Adjust the pH of the solution to alter the charge of the interacting molecules. Consider using a non-ionic surfactant as a co-formulant to improve solubility.
Low transfection efficiency in cell culture. Serum Protein Interference: Proteins in fetal bovine serum (FBS) or other sera can bind to DDAB, preventing its interaction with the cell membrane and nucleic acids.[1]Reduce the serum concentration during the initial transfection period. Optimize the DDAB-to-nucleic acid ratio in a serum-free medium before adding it to the cells.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism by which organic matter inhibits DDAB efficacy?

A1: DDAB is a cationic surfactant, meaning it has a positively charged head group.[2] Its antimicrobial and transfection activities rely on this positive charge to interact with negatively charged components of microbial cell membranes or the phosphate (B84403) backbone of nucleic acids.[3][4] Organic matter, which often contains negatively charged molecules like proteins and humic substances, can electrostatically bind to DDAB. This interaction neutralizes DDAB's positive charge, preventing it from reaching its target and reducing its effectiveness. Additionally, organic matter can form a physical barrier, shielding microorganisms from contact with DDAB.[1]

Q2: How can I quantify the "organic load" in my experimental sample?

A2: A common and effective method to determine the organic matter content is through Loss on Ignition (LOI). This technique involves heating a dried sample to a high temperature (typically 400-550°C) to burn off the organic components. The weight difference before and after heating provides an estimate of the total organic matter. For a detailed procedure, please refer to Protocol 1: Determination of Organic Matter Content by Loss on Ignition .

Q3: Are certain types of organic matter more inhibitory than others?

A3: Yes. The inhibitory effect of organic matter depends on its composition and charge density. For instance, substances with a high density of negative charges, such as proteins with a low isoelectric point or fulvic acids found in soil, will have a stronger neutralizing effect on DDAB than less charged or neutral molecules like some carbohydrates.

Q4: Can I predict the reduction in DDAB efficacy based on the type and concentration of organic matter?

A4: While a precise prediction is challenging without empirical data, a general trend can be expected. The table below summarizes the expected impact of different organic components on DDAB efficacy.

Organic Matter ComponentExpected Impact on DDAB EfficacyRationale
Proteins (e.g., BSA, serum) HighHigh density of anionic charges at neutral pH, leading to strong binding.
Humic & Fulvic Acids (soil) HighPolyanionic nature results in significant DDAB neutralization.
Lipids/Fats Moderate to HighCan form a physical barrier and may interact with DDAB's hydrophobic tails.
Polysaccharides (e.g., alginate) ModerateAnionic polysaccharides will interact with and neutralize DDAB.
Cellular Debris VariableThe overall charge and composition will determine the extent of interference.

Q5: What strategies can be employed to overcome the inhibitory effects of organic matter?

A5: Several strategies can be effective:

  • Increase DDAB Concentration: A straightforward approach is to increase the amount of DDAB to saturate the binding sites on the organic matter, leaving a sufficient concentration of free DDAB to act.

  • Sample Pre-treatment: Where possible, pre-treat your sample to reduce the organic load. This could involve centrifugation to pellet cellular debris or filtration.

  • Formulation Optimization: The inclusion of non-ionic surfactants or polymers in the DDAB formulation can help to stabilize DDAB and reduce its non-specific binding to organic matter.

  • pH Adjustment: Modifying the pH of the medium can alter the surface charge of the organic matter, potentially reducing its interaction with DDAB.

Experimental Protocols

Protocol 1: Determination of Organic Matter Content by Loss on Ignition (LOI)

Objective: To quantify the total organic matter in a solid or semi-solid sample.

Materials:

  • Drying oven (105°C)

  • Muffle furnace (550°C)

  • Porcelain crucibles

  • Analytical balance

  • Desiccator

Methodology:

  • Place a clean, empty porcelain crucible in the muffle furnace at 550°C for 1 hour to remove any residual moisture or contaminants.

  • Transfer the crucible to a desiccator and allow it to cool to room temperature.

  • Weigh the cooled crucible and record the weight (W_crucible).

  • Add approximately 5-10 grams of your homogenized sample to the crucible.

  • Place the crucible with the sample in a drying oven at 105°C for 24 hours to remove all moisture.

  • Transfer the crucible to a desiccator, cool to room temperature, and weigh. Record this weight (W_dry).

  • Place the crucible with the dried sample into the muffle furnace and heat at 550°C for 4 hours.

  • Carefully remove the crucible from the furnace, place it in a desiccator, and allow it to cool completely.

  • Weigh the crucible containing the ash and record the weight (W_ash).

  • Calculate the percentage of organic matter using the following formula:

    % Organic Matter = [(W_dry - W_ash) / (W_dry - W_crucible)] * 100

Protocol 2: Assessing DDAB Efficacy in the Presence of a Model Organic Load (Bovine Serum Albumin)

Objective: To determine the effect of a known protein concentration on the antimicrobial efficacy of DDAB.

Materials:

  • DDAB stock solution

  • Bovine Serum Albumin (BSA) stock solution

  • Bacterial culture (e.g., E. coli) at a known concentration (CFU/mL)

  • Sterile nutrient broth or buffer (e.g., PBS)

  • Sterile microcentrifuge tubes

  • Incubator

  • Spectrophotometer or plate reader

Methodology:

  • Prepare a series of dilutions of the BSA stock solution in sterile buffer to create a range of organic load concentrations (e.g., 0.1%, 0.5%, 1%, 2% w/v).

  • Prepare a working solution of DDAB at twice the desired final concentration.

  • In sterile microcentrifuge tubes, mix equal volumes of the DDAB working solution and the various BSA dilutions. Include a control with no BSA.

  • Add a known concentration of the bacterial culture to each tube. The final volume and bacterial concentration should be consistent across all conditions.

  • Incubate the tubes at the appropriate temperature for a set contact time (e.g., 30 minutes).

  • After incubation, neutralize the effect of DDAB by adding a suitable neutralizer (if available) or by serial dilution in a nutrient broth.

  • Plate the dilutions onto agar (B569324) plates and incubate overnight to determine the number of viable bacteria (CFU/mL).

  • Calculate the log reduction in bacterial viability for each condition compared to a control without DDAB.

  • Plot the log reduction as a function of BSA concentration to visualize the impact of the organic load.

Visualizations

DDAB_Interaction_Pathway cluster_0 DDAB in Solution cluster_1 Target cluster_2 Organic Matter cluster_3 Outcome DDAB DDAB (Cationic) Target Microbial Cell Membrane / Nucleic Acid (Anionic) DDAB->Target Intended Interaction (Efficacy) OrganicMatter Organic Matter (Anionic) (e.g., Proteins, Humic Acids) DDAB->OrganicMatter Inhibitory Interaction (Neutralization) Efficacy High Efficacy Target->Efficacy Successful Interaction OrganicMatter->Target Physical Barrier LowEfficacy Low Efficacy OrganicMatter->LowEfficacy Inhibition Troubleshooting_Workflow Start Start: Low DDAB Efficacy Observed CheckOrganicLoad Is Organic Matter Present? Start->CheckOrganicLoad QuantifyLoad Quantify Organic Load (Protocol 1) CheckOrganicLoad->QuantifyLoad Yes Reassess Re-evaluate Experiment CheckOrganicLoad->Reassess No IncreaseDDAB Increase DDAB Concentration QuantifyLoad->IncreaseDDAB PretreatSample Pre-treat Sample to Reduce Organic Load QuantifyLoad->PretreatSample CheckHomogeneity Is the Sample Homogeneous? IncreaseDDAB->CheckHomogeneity PretreatSample->CheckHomogeneity Homogenize Improve Sample Mixing CheckHomogeneity->Homogenize No CheckPrecipitate Is a Precipitate Forming? CheckHomogeneity->CheckPrecipitate Yes Homogenize->CheckPrecipitate AdjustpH Adjust pH / Add Co-formulant CheckPrecipitate->AdjustpH Yes End Efficacy Improved CheckPrecipitate->End No AdjustpH->End

References

Didecyldimethylammonium bromide stability in aqueous solutions over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with didecyldimethylammonium bromide (DDAB) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My DDAB solution, which was initially clear, has become turbid after storage at 4°C. What is the cause, and is the product degraded?

A1: Turbidity in a DDAB solution upon cooling is likely due to the formation of vesicles or phase transitions at lower temperatures, rather than chemical degradation. DDAB is known to form vesicles spontaneously in aqueous solutions.[1] The gel-to-liquid crystalline phase transition temperature (Tm) for DDAB vesicles is around 16°C.[2] Below this temperature, the lipid chains are in a more ordered, gel-like state, which can lead to increased turbidity.

Troubleshooting:

  • Gently warm the solution to room temperature (around 20-25°C). The turbidity should disappear as the vesicles transition to the liquid-crystalline state.

  • To confirm the integrity of the DDAB, you can use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to check for the presence of degradation products.

Q2: I have been storing my aqueous DDAB stock solution at room temperature for several weeks. Is it still stable and suitable for my experiments?

A2: While DDAB is relatively stable under normal storage conditions, long-term storage of aqueous solutions at room temperature is not recommended.[3] The stability of the solution can be influenced by factors such as exposure to light and microbial contamination. For extended storage, it is best to store aqueous stock solutions at refrigerated (2-8°C) or frozen temperatures.[3] One source suggests that stock solutions in a solvent can be stored at -80°C for up to 2 years and at -20°C for up to 1 year.[4]

Troubleshooting:

  • Before use, visually inspect the solution for any signs of precipitation or microbial growth.

  • For critical applications, it is advisable to verify the concentration and purity of the DDAB solution using a validated analytical method like HPLC.

  • To minimize degradation, prepare fresh aqueous solutions from a solid or concentrated stock for your experiments.

Q3: I am concerned about the potential degradation of DDAB in my formulation due to exposure to light. How photostable is DDAB in an aqueous solution?

A3: DDAB can undergo photodegradation, especially under UV irradiation. A recent study investigated the photodegradation of DDAB in the presence of hydrogen peroxide (UV/H2O2 system), indicating its susceptibility to photo-oxidative degradation. The degradation mechanism involves the formation of reactive species that can attack the DDAB molecule.

Troubleshooting:

  • Protect DDAB solutions from light by storing them in amber vials or by wrapping the container with aluminum foil.

  • If your experimental setup requires exposure to light, consider including a photostability study to assess the impact on your specific formulation. This can be done by exposing your DDAB solution to a controlled light source and monitoring the concentration of DDAB and the formation of any degradation products over time.

Q4: What are the likely degradation pathways for DDAB in an aqueous solution, and what are the potential degradation products?

A4: The degradation of DDAB can occur through several pathways, depending on the conditions.

  • Thermal Degradation: In the solid state, DDAB begins to decompose at temperatures above 90°C.[5] In aqueous solutions, prolonged exposure to high temperatures can also lead to degradation.

  • Photodegradation: As mentioned, exposure to UV light can lead to degradation. The proposed mechanism involves the cleavage of the C-N bonds and the subsequent oxidation of the resulting amines.

  • Hydrolysis: While specific data on the hydrolysis rate of DDAB is limited in the literature, quaternary ammonium (B1175870) compounds can be susceptible to hydrolysis under extreme pH conditions, although they are generally stable at neutral pH.

Potential degradation products could include didecylamine, formaldehyde, and other smaller amines resulting from the cleavage of the alkyl chains and methyl groups from the quaternary nitrogen.

Q5: I need to prepare a DDAB solution in a buffer for my experiments. Can the buffer composition affect the stability of DDAB?

A5: Yes, the buffer composition can influence the stability and behavior of DDAB in solution. Buffers can affect the pH of the solution, and some buffer components may interact with the DDAB vesicles. It is important to ensure that the chosen buffer system is compatible with DDAB and does not accelerate its degradation.

Troubleshooting:

  • When preparing buffered DDAB solutions, it is recommended to perform a preliminary compatibility study. This can involve preparing the solution and monitoring its appearance and the concentration of DDAB over a short period under the intended storage and experimental conditions.

  • Use high-purity buffer components and water to avoid introducing impurities that could catalyze degradation.

  • For long-term storage, it is generally better to store the DDAB stock solution in water and add the buffer just before the experiment.

Data Summary

Table 1: Summary of this compound (DDAB) Stability in Aqueous Solutions

ParameterConditionObservationCitation
Thermal Stability (Solid) > 90°CDecomposition occurs.[5]
Aqueous Solution Storage Room Temperature (20-25°C)Relatively stable for short periods, but long-term storage is not recommended.[3]
Refrigerated (2-8°C)Recommended for maintaining stability and extending shelf life.[3]
Frozen (-20°C / -80°C)Recommended for long-term storage of stock solutions (up to 1-2 years).[4]
Photostability UV/H2O2Susceptible to photodegradation.[6][7]
Physical Stability < 16°CMay become turbid due to vesicle phase transition (gel state).[2]
> 16°CForms clear solutions as vesicles are in a liquid-crystalline state.[2]

Experimental Protocols

Protocol 1: Preparation of this compound (DDAB) Aqueous Solution

Materials:

  • This compound (DDAB) powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Sterile glassware or plasticware

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Determine the desired concentration and total volume of the DDAB solution.

  • Accurately weigh the required amount of DDAB powder using an analytical balance.

  • Transfer the DDAB powder to a sterile beaker or flask.

  • Add a small amount of high-purity water to the beaker and gently swirl to wet the powder.

  • Gradually add the remaining volume of water while stirring with a magnetic stirrer.

  • Continue stirring until the DDAB is completely dissolved and the solution is clear. Gentle heating (to a temperature not exceeding 40°C) can be used to facilitate dissolution if necessary.

  • Once dissolved, the solution can be filtered through a 0.22 µm sterile filter if required for the application.

  • Store the solution in a tightly sealed, sterile container, protected from light, at the recommended temperature (2-8°C for short-term or frozen for long-term storage).

Protocol 2: Forced Degradation Study of DDAB in Aqueous Solution

Objective: To evaluate the stability of DDAB under various stress conditions and to identify potential degradation products.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Neutral Hydrolysis: High-purity water at 60°C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Photodegradation: Expose the DDAB solution in a photostability chamber according to ICH Q1B guidelines.

  • Thermal Degradation: 60°C in a calibrated oven for 24 hours.

Procedure:

  • Prepare a stock solution of DDAB in high-purity water at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, transfer an aliquot of the DDAB stock solution into a separate vial.

  • Add the respective stressor (HCl, NaOH, H2O2) to the vials for acid, base, and oxidative degradation. For neutral, thermal, and photodegradation, use the DDAB solution as is.

  • Prepare a control sample by diluting the DDAB stock solution with the same solvent/mobile phase used for analysis and store it at the recommended storage condition.

  • Incubate the samples under the specified conditions for the designated time.

  • After the incubation period, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the control and stressed samples by a stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with the control sample to identify any degradation peaks. Calculate the percentage degradation of DDAB.

Protocol 3: Stability-Indicating HPLC Method for DDAB

Objective: To develop an HPLC method capable of separating DDAB from its potential degradation products.

Instrumentation:

  • HPLC system with a UV or a Charged Aerosol Detector (CAD)

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (example):

  • A gradient mixture of an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Example Gradient Program:

Time (min) % Aqueous Buffer % Organic Solvent
0 90 10
20 10 90
25 10 90
26 90 10

| 30 | 90 | 10 |

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 210 nm or CAD

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Prepare standard solutions of DDAB and the samples from the forced degradation study at appropriate concentrations in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and determine the retention time of DDAB and any degradation products.

  • Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.

Visualizations

G Experimental Workflow for DDAB Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_solution Prepare Aqueous DDAB Solution acid Acid Hydrolysis prep_solution->acid Expose to Stress Conditions base Base Hydrolysis prep_solution->base Expose to Stress Conditions neutral Neutral Hydrolysis prep_solution->neutral Expose to Stress Conditions oxidation Oxidation (H2O2) prep_solution->oxidation Expose to Stress Conditions photo Photodegradation (UV/Vis) prep_solution->photo Expose to Stress Conditions thermal Thermal Stress prep_solution->thermal Expose to Stress Conditions hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Stressed Samples base->hplc Analyze Stressed Samples neutral->hplc Analyze Stressed Samples oxidation->hplc Analyze Stressed Samples photo->hplc Analyze Stressed Samples thermal->hplc Analyze Stressed Samples data_analysis Data Analysis & Degradation Calculation hplc->data_analysis Compare Chromatograms G Proposed Photodegradation Pathway of DDAB DDAB This compound (DDAB) Intermediate1 N-dealkylation Intermediate DDAB->Intermediate1 C-N Bond Cleavage (Decyl group) Intermediate2 N-demethylation Intermediate DDAB->Intermediate2 C-N Bond Cleavage (Methyl group) Product1 Didecylamine Intermediate1->Product1 Product2 Decyldimethylamine Intermediate2->Product2 Product3 Smaller Amines & Aldehydes Product1->Product3 Further Oxidation Product2->Product3 Further Oxidation

References

Technical Support Center: Mitigating DDAB-Induced Cytotoxicity in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with didodecyldimethylammonium (B1216837) bromide (DDAB)-induced cytotoxicity in mammalian cell lines.

Frequently Asked Questions (FAQs)

Q1: What is DDAB, and why does it cause cytotoxicity?

A1: Didodecyldimethylammonium bromide (DDAB) is a cationic lipid widely used as a transfection reagent and in the formulation of nanoparticles for drug and gene delivery.[1] Its cytotoxicity is largely attributed to its high positive surface charge, which can lead to the formation of pores in the cell membrane and induce apoptosis.[1][2]

Q2: How does DDAB induce apoptosis in mammalian cells?

A2: DDAB can trigger the extrinsic apoptosis pathway. This involves the activation of caspase-8, which in turn activates downstream executioner caspases like caspase-3, leading to DNA fragmentation and cell death.[1][2]

Q3: Are all cell lines equally sensitive to DDAB?

A3: No, sensitivity to DDAB is cell-type dependent. For example, leukemia cells (HL-60 and U937) and neuroblastoma cells (Neuro2a) have shown greater sensitivity compared to carcinoma cells like HepG2 and Caco-2.[2]

Q4: What are the common signs of DDAB-induced cytotoxicity in cell culture?

A4: Common signs include a significant decrease in cell viability, changes in cell morphology (e.g., rounding up, detachment), reduced proliferation, and an increase in apoptotic bodies.[3]

Q5: How can I reduce DDAB-induced cytotoxicity during my experiments?

A5: Several strategies can be employed, including optimizing the DDAB concentration, adjusting the DDAB to nucleic acid ratio, co-treating with protective agents like polyethylene (B3416737) glycol (PEG), or inhibiting key apoptotic proteins.[2] It is also crucial to ensure cells are healthy and at an optimal confluency before treatment.[4][5]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when using DDAB.

Issue 1: High Cell Death Observed Shortly After DDAB Transfection
Possible Cause Suggested Solution
DDAB concentration is too high. Perform a dose-response experiment to determine the optimal DDAB concentration for your specific cell line that balances transfection efficiency and cell viability. Start with a low concentration and gradually increase it.
Suboptimal DDAB:DNA Ratio. Optimize the ratio of DDAB to your nucleic acid. A common starting point for lipid-based reagents is a 2:1 or 3:1 ratio (µl of reagent:µg of DNA), but this should be titrated for your specific cells and plasmid.[6]
Poor cell health prior to transfection. Ensure cells are healthy, actively dividing, and plated at an optimal density (typically 70-90% confluency) at the time of transfection.[2][5] Avoid using cells that have been passaged too many times.
Prolonged exposure to transfection complexes. For sensitive cell lines, consider reducing the incubation time of the DDAB-nucleic acid complexes with the cells. You can replace the transfection medium with fresh culture medium after 4-6 hours.[7]
Presence of serum or antibiotics. While some protocols suggest serum-free media for complex formation, the transfection itself can often be performed in the presence of serum to improve cell viability.[4][6] However, avoid antibiotics in the media during transfection as they can increase cell death.[2][5]
Issue 2: Low Transfection Efficiency Despite Using DDAB
Possible Cause Suggested Solution
DDAB concentration is too low. While high concentrations are toxic, a concentration that is too low will not be sufficient to deliver the nucleic acid into the cells. A careful optimization is key.
Incorrect complex formation. Ensure that the DDAB and nucleic acid are diluted in a suitable serum-free medium (like Opti-MEM) before they are mixed. Allow sufficient incubation time (typically 15-20 minutes) for the complexes to form before adding them to the cells.[2]
Quality of the nucleic acid. Use high-purity, endotoxin-free nucleic acid for your transfections. Contaminants can inhibit transfection and contribute to cytotoxicity.[6]
Cell density is not optimal. Cell density can affect transfection efficiency. Test a range of cell densities to find the optimal condition for your specific cell line.[7]

Quantitative Data Summary

The following tables summarize key parameters that can be optimized to reduce DDAB-induced cytotoxicity.

Table 1: Optimization of DDAB Concentration and DDAB:DNA Ratio

ParameterRecommendationRationale
DDAB Concentration Titrate to find the lowest effective concentration.Minimizes off-target effects and direct membrane damage.
DDAB:DNA Ratio Optimize for each cell line and plasmid (start with 2:1 to 5:1 lipid:DNA w/w).An excess of positive charge can increase cytotoxicity.[8]
Cell Confluency 70-90% at the time of transfection.Ensures cells are in a healthy, proliferative state.[2]

Table 2: EC50 Values of DDAB in Various Cell Lines

Cell LineCell TypeEC50 (µM)Reference
Neuro2aMouse Neuroblastoma0.64
U-937Human Leukemia2.12
MCF-7Human Breast Cancer9.63 ± 4.11
Caco-2Human Colon Adenocarcinoma11.4 ± 1.14
HepG2Human Liver Carcinoma13.4 ± 0.80
A-172Human Glioblastoma15.0
MDCKDog Kidney21.4

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol provides a method to quantify cell viability after treatment with DDAB.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • DDAB Treatment: The following day, treat the cells with a range of DDAB concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Reducing DDAB Cytotoxicity with a Caspase-8 Inhibitor (Z-IETD-FMK)

This protocol describes how to use a caspase-8 inhibitor to mitigate DDAB-induced apoptosis.[1]

  • Stock Solution Preparation: Prepare a stock solution of Z-IETD-FMK in DMSO (e.g., 20 mM). Store at -20°C.

  • Cell Seeding: Seed cells in an appropriate culture plate.

  • Inhibitor Pre-treatment: Pre-incubate the cells with the desired final concentration of Z-IETD-FMK (e.g., 10-50 µM) for 1-2 hours before adding DDAB.

  • DDAB Treatment: Add the DDAB-containing formulation to the cells.

  • Incubation and Analysis: Incubate for the desired time and then assess cell viability using a standard method like the MTT assay (Protocol 1) or by staining for apoptotic markers.

Protocol 3: Co-treatment with Polyethylene Glycol (PEG 2000) to Reduce Cytotoxicity

This generalized protocol outlines the use of PEG 2000 to shield the positive charge of DDAB and reduce its toxicity.[2]

  • PEG 2000 Stock Solution: Prepare a sterile stock solution of PEG 2000 in water or a suitable buffer.

  • Complex Formation: During the formation of DDAB-nucleic acid complexes, include PEG 2000 in the mixture. The optimal concentration of PEG 2000 will need to be determined empirically.

  • Incubation: Incubate the DDAB/PEG/nucleic acid mixture for 15-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the complexes to the cells and proceed with your standard transfection protocol.

  • Assessment: Evaluate both transfection efficiency and cell viability to determine the optimal DDAB:PEG ratio.

Visualizations

DDAB_Apoptosis_Pathway cluster_cell Mammalian Cell DDAB DDAB Membrane Cell Membrane Disruption (Pore Formation) DDAB->Membrane Caspase8 Pro-Caspase-8 DDAB->Caspase8 triggers ActiveCaspase8 Active Caspase-8 Caspase8->ActiveCaspase8 activation Caspase3 Pro-Caspase-3 ActiveCaspase8->Caspase3 activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 activation Apoptosis Apoptosis (DNA Fragmentation) ActiveCaspase3->Apoptosis Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assessment Assessment cluster_troubleshooting Troubleshooting SeedCells Seed Mammalian Cells (70-90% Confluency) PrepareComplexes Prepare DDAB Complexes (Optimize DDAB:DNA Ratio) SeedCells->PrepareComplexes AddComplexes Add Complexes to Cells PrepareComplexes->AddComplexes Incubate Incubate (4-48 hours) AddComplexes->Incubate ViabilityAssay Assess Cell Viability (e.g., MTT, LDH Assay) Incubate->ViabilityAssay TransfectionEfficiency Measure Transfection Efficiency (e.g., Reporter Gene) Incubate->TransfectionEfficiency HighToxicity High Cytotoxicity? ViabilityAssay->HighToxicity HighToxicity->TransfectionEfficiency No Optimize Optimize Parameters: - Lower DDAB concentration - Adjust DDAB:DNA ratio - Reduce incubation time - Add PEG 2000 - Use Caspase Inhibitor HighToxicity->Optimize Yes Optimize->PrepareComplexes Re-evaluate

References

Technical Support Center: Didecyldimethylammonium Bromide (DDAB) and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with didecyldimethylammonium bromide (DDAB) in cell viability and cytotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DDAB) and why is it used in research?

This compound (DDAB) is a quaternary ammonium (B1175870) compound that functions as a cationic surfactant.[1] In research, it is commonly used as a disinfectant and has applications in the development of drug delivery systems, such as liposomes, due to its ability to interact with cell membranes.[1][2]

Q2: Can DDAB interfere with standard cell viability assays like the MTT assay?

Yes, DDAB has the potential to interfere with tetrazolium-based viability assays like the MTT assay. The MTT assay relies on the reduction of the yellow tetrazolium salt to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells. Compounds with reducing properties can directly reduce MTT, leading to a false-positive signal (i.e., an overestimation of cell viability).[3][4] While direct evidence for DDAB acting as a reducing agent in this context is not definitively established, its chemical nature as a quaternary ammonium compound warrants caution.

Q3: What are the signs of DDAB interference in an MTT assay?

Signs of interference may include:

  • High background absorbance: A color change in the cell-free control wells (containing only media, MTT reagent, and DDAB) indicates direct reduction of MTT by DDAB.

  • Inconsistent or non-reproducible results: Significant variability between replicate wells treated with DDAB.

  • Discrepancy with other viability indicators: If microscopic examination shows significant cell death, but the MTT assay indicates high viability, this could be a sign of interference.

Q4: Are there alternative assays to MTT that are less prone to interference by DDAB?

Yes, several alternative assays can be used. Each has a different principle and, therefore, may be less susceptible to the specific type of interference caused by DDAB. Recommended alternatives include:

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay: Measures the release of LDH from damaged cells into the culture medium.

  • Resazurin (B115843) (AlamarBlue®) Assay: A fluorescent/colorimetric assay that measures the reduction of resazurin to resorufin (B1680543) by metabolically active cells.[5]

  • ATP-Based Luminescence Assay: Quantifies the amount of ATP present, which is an indicator of metabolically active cells.[6]

It is important to note that these assays can also be subject to different types of interference.[7][8][9] Therefore, validation and proper controls are crucial.

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Viability with DDAB in an MTT Assay

Possible Cause: Direct reduction of the MTT reagent by DDAB, leading to a false-positive signal.

Troubleshooting Steps:

  • Perform a Cell-Free Control:

    • Prepare wells containing cell culture medium and the same concentrations of DDAB used in your experiment.

    • Add the MTT reagent to these wells.

    • Incubate for the same duration as your experimental plates.

    • If a purple color develops, it confirms that DDAB is directly reducing the MTT.

  • Switch to an Alternative Assay:

    • If interference is confirmed, select an alternative viability assay with a different detection principle. The LDH, Resazurin, or ATP-based assays are suitable options.

  • Data Normalization:

    • If you must use the MTT assay, you can subtract the absorbance values from the cell-free DDAB control wells from your experimental wells. However, this is not ideal as the interaction in the presence of cells might differ.

Issue 2: Choosing the Right Alternative Assay

Considerations:

  • Mechanism of DDAB-induced cytotoxicity: DDAB is known to cause cell membrane damage.[1] Therefore, an LDH assay, which measures membrane integrity, is a highly relevant choice.

  • Potential for interference with alternative assays:

    • LDH Assay: Be aware that serum in the culture medium can contain LDH, leading to high background. Bacterial contamination can also interfere with the LDH assay.[7]

    • Resazurin Assay: Compounds with reducing properties can also interfere with the resazurin assay.[3] It is advisable to perform a cell-free control with DDAB for this assay as well.

    • ATP Assay: This assay is generally considered robust and less prone to chemical interference. However, high concentrations of certain compounds or nanoparticles have been reported to interfere with the luciferase enzyme.[9][10]

Data Presentation

Table 1: Summary of DDAB Cytotoxicity in Various Cell Lines

Cell LineAssay UsedEC50 / IC50Reference
Neuro2a (mouse neuroblastoma)Not Specified0.64 µM[11]
U-937 (Human leukemia)Not Specified2.12 µM[11]
MCF-7Not Specified9.63 ± 4.11 µM[11]
Caco-2Not Specified11.4 ± 1.14 µM[11]
HepG2Not Specified13.4 ± 0.80 µM[11]
A-172 (human glioblastoma)Not Specified15 µM[11]
MDCK (dog kidney)Not Specified21.4 µM[11]
Leishmania amazonensisNot Specified25 µM[12]
Human peripheral lymphocytesMicronucleus AssaySignificant increase at 1 mg/L[1]
Vicia faba root tip cellsMicronucleus AssayLowest effective level 1.0 mg/L[1]

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of DDAB and appropriate controls (vehicle control, positive control for cytotoxicity).

  • Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well.

  • Absorbance Reading: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Incubation: Incubate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully transfer a portion of the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well with the supernatant.

  • Incubation: Incubate at room temperature, protected from light, for up to 30 minutes.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[3][12]

Resazurin (AlamarBlue®) Viability Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Incubation: Incubate for the desired exposure time.

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of approximately 44 µM.[11]

  • Incubation with Resazurin: Incubate for 1-4 hours at 37°C. The incubation time may need to be optimized for your cell type.

  • Fluorescence/Absorbance Reading: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[11][13]

ATP-Based Luminescence Viability Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Use an opaque-walled 96-well plate suitable for luminescence measurements.

  • Incubation: Incubate for the desired exposure time.

  • Reagent Equilibration: Equilibrate the plate and the ATP detection reagent to room temperature before use.

  • ATP Reagent Addition: Add the ATP detection reagent (which contains a cell lysis agent, luciferase, and luciferin) to each well.[1]

  • Incubation: Incubate at room temperature for approximately 10 minutes to allow for cell lysis and stabilization of the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a luminometer.

Mandatory Visualizations

experimental_workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_resazurin Resazurin Assay cluster_atp ATP Assay seed_cells Seed Cells in 96-well Plate adhesion Overnight Adhesion seed_cells->adhesion add_ddab Add DDAB & Controls adhesion->add_ddab incubation Incubate (e.g., 24-72h) add_ddab->incubation choose_assay Select Assay incubation->choose_assay mtt_reagent Add MTT Reagent choose_assay->mtt_reagent get_supernatant Collect Supernatant choose_assay->get_supernatant add_resazurin Add Resazurin choose_assay->add_resazurin add_atp_reagent Add ATP Reagent choose_assay->add_atp_reagent mtt_incubation Incubate 2-4h mtt_reagent->mtt_incubation solubilize Solubilize Formazan mtt_incubation->solubilize read_mtt Read Absorbance @ 570nm solubilize->read_mtt ldh_reaction Add LDH Reagent get_supernatant->ldh_reaction ldh_incubation Incubate 30min ldh_reaction->ldh_incubation read_ldh Read Absorbance @ 490nm ldh_incubation->read_ldh resazurin_incubation Incubate 1-4h add_resazurin->resazurin_incubation read_resazurin Read Fluorescence resazurin_incubation->read_resazurin atp_incubation Incubate 10min add_atp_reagent->atp_incubation read_atp Read Luminescence atp_incubation->read_atp

Caption: Workflow for assessing DDAB cytotoxicity using various viability assays.

troubleshooting_flowchart start High Viability in MTT Assay Despite Visible Cell Death cell_free_control Run Cell-Free Control (DDAB + Media + MTT) start->cell_free_control color_change Color Change (Purple Formazan)? cell_free_control->color_change interference Interference Confirmed: DDAB directly reduces MTT color_change->interference Yes no_interference No Interference Detected color_change->no_interference No alternative_assay Switch to Alternative Assay (LDH, Resazurin, ATP) interference->alternative_assay other_factors Investigate Other Factors: - Cell density - Incubation time - Contamination no_interference->other_factors

Caption: Troubleshooting flowchart for unexpected MTT assay results with DDAB.

signaling_pathway ddab DDAB membrane Cell Membrane ddab->membrane pore Pore Formation membrane->pore caspase8 Caspase-8 Activation membrane->caspase8 ldh_release LDH Release pore->ldh_release caspase3 Caspase-3 Activation caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway of DDAB-induced cytotoxicity.

References

Optimizing sonication time for DDAB liposome preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the sonication time in Dimethyldioctadecylammonium Bromide (DDAB) liposome (B1194612) preparation.

Frequently Asked questions (FAQs)

Q1: What is the primary method for preparing DDAB liposomes?

A1: The most common method is the thin-film hydration technique, followed by a size reduction step such as sonication or extrusion.[1] This involves dissolving DDAB and other lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs). Sonication is then used to break down these MLVs into smaller, unilamellar vesicles (SUVs).[2][3] Microfluidics is also emerging as a gentler alternative to sonication.

Q2: How does sonication time affect the size and polydispersity index (PDI) of DDAB liposomes?

A2: Generally, increasing the sonication time leads to a decrease in the particle size and the polydispersity index (PDI) of the liposomes.[4][5] Extended sonication provides more energy to break down larger vesicles into smaller, more uniform ones.[6] However, there is an optimal duration beyond which further sonication may not significantly reduce the size and could even be detrimental to the liposome stability.[7]

Q3: What is the difference between probe sonication and bath sonication for DDAB liposome preparation?

A3: Probe sonication involves inserting a sonicator probe directly into the liposome suspension, delivering high energy efficiently.[2] However, it can lead to localized overheating and potential contamination from the probe tip.[3] Bath sonication uses a water bath to transmit the ultrasonic waves to the sample, which is a less direct and less intense method but minimizes the risk of overheating and contamination.[3]

Q4: What are the ideal storage conditions for DDAB liposomes?

A4: DDAB liposomes should typically be stored at 4°C for short-term storage.[8] For long-term stability, freezing at -20°C or lower may be an option, but often requires the use of cryoprotectants like sucrose (B13894) or trehalose (B1683222) to prevent aggregation and fusion of the vesicles during freeze-thaw cycles.[9] It is also advisable to protect the liposomes from light and oxygen to prevent lipid peroxidation.[10]

Q5: Why are DDAB liposomes commonly used for gene delivery?

A5: DDAB is a cationic lipid, meaning it carries a positive charge.[11] This positive charge allows for efficient complexation with negatively charged genetic material like DNA and RNA, forming what are known as "lipoplexes."[11] The overall positive charge of these lipoplexes facilitates their interaction with the negatively charged cell membrane, promoting cellular uptake through endocytosis.[12]

Troubleshooting Guides

Problem 1: My DDAB liposomes are aggregating.
Possible CauseTroubleshooting Steps
Insufficient Surface Charge Ensure the zeta potential of your liposomes is sufficiently positive (typically > +20 mV) to induce electrostatic repulsion. If the charge is too low, consider adjusting the molar ratio of DDAB in your formulation.
High Liposome Concentration Highly concentrated liposome suspensions are more prone to aggregation. Try diluting the sample before storage or analysis.
Improper Storage Temperature Storing liposomes near their phase transition temperature can cause instability. Ensure storage is at a stable temperature, typically 4°C. For frozen storage, ensure a cryoprotectant is used.[9]
Incorrect pH of the Buffer The pH of the buffer can influence the surface charge and stability of the liposomes. Ensure the pH of your buffer is appropriate and stable.[10]
Problem 2: The particle size of my DDAB liposomes is too large or the PDI is too high.
Possible CauseTroubleshooting Steps
Insufficient Sonication Time or Power Increase the sonication time or the power output of the sonicator. Monitor the particle size and PDI at different time points to determine the optimal sonication duration.[4]
Inefficient Sonication Method If using a bath sonicator, consider switching to a probe sonicator for more direct energy input, but be mindful of potential overheating.[1]
Lipid Film is Not Fully Hydrated Ensure the lipid film is thin, uniform, and fully hydrated before sonication. Incomplete hydration can lead to large, multilamellar vesicles that are difficult to downsize.
Sample Volume is Too Large for the Sonicator The efficiency of sonication can be volume-dependent. Ensure the sample volume is appropriate for the sonicator being used.
Problem 3: My encapsulation efficiency is low.
Possible CauseTroubleshooting Steps
Suboptimal Drug-to-Lipid Ratio The amount of drug or genetic material to be encapsulated relative to the amount of lipid is critical. A very high ratio can saturate the encapsulation capacity. Perform experiments with varying ratios to find the optimum.[13]
Inefficient Loading Method For hydrophilic molecules, passive entrapment during hydration can be inefficient. Consider using active loading methods, such as creating a pH or ion gradient across the liposome membrane.
Loss of Encapsulated Material During Sonication Prolonged or high-power sonication can disrupt the liposome bilayer, leading to the leakage of encapsulated contents. Optimize sonication time to the minimum required to achieve the desired size and PDI.[4]
Issues with Liposome Formation A poorly formed, heterogeneous population of liposomes will have a lower overall encapsulation efficiency. Ensure the initial thin-film hydration process is optimized to produce well-formed multilamellar vesicles.

Quantitative Data

The following tables summarize the expected trends in particle size and Polydispersity Index (PDI) with varying sonication times. While this data is for Anthocyanin-loaded liposomes, it provides a representative illustration of the effects of sonication.

Table 1: Effect of Sonication Time on Liposome Particle Size

TreatmentSonication Time (minutes)Particle Size (nm)
L0 (Control - Extrusion)N/A152.1
L15150.6
L215156.2
L330169.7
Data adapted from a study on Anthocyanin liposomes, demonstrating that for this particular formulation, shorter sonication times yielded smaller particle sizes compared to longer durations, with extrusion providing a comparable result.[10]

Table 2: Effect of Sonication Time on Liposome Polydispersity Index (PDI)

TreatmentSonication Time (minutes)Polydispersity Index (PDI)
L0 (Control - Extrusion)N/A0.379
L150.368
L2150.450
L3300.366
Data adapted from the same study on Anthocyanin liposomes, showing that a 5-minute sonication time resulted in a low PDI, comparable to the 30-minute time point and the extrusion method.[10]

Experimental Protocols

Protocol 1: Preparation of DDAB Liposomes by Thin-Film Hydration and Probe Sonication
  • Lipid Film Preparation:

    • Dissolve DDAB and any helper lipids (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate it to create a thin, uniform lipid film on the inner surface of the flask by evaporating the solvent under reduced pressure.

    • Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.[8]

  • Hydration:

    • Hydrate the lipid film by adding a pre-warmed aqueous buffer (e.g., PBS or HEPES-buffered saline). The volume will depend on the desired final lipid concentration.

    • Agitate the flask by gentle swirling or vortexing to disperse the lipid film, forming a milky suspension of multilamellar vesicles (MLVs).

  • Sonication (Size Reduction):

    • Place the MLV suspension in a suitable container (e.g., a glass vial) and immerse it in an ice bath to prevent overheating.

    • Insert the tip of the probe sonicator into the suspension, ensuring it does not touch the sides or bottom of the container.

    • Sonicate the suspension in pulsed mode (e.g., 2 seconds on, 2 seconds off) to minimize heat generation.[8]

    • Continue sonication for the desired duration, monitoring the temperature of the suspension to keep it below the phase transition temperature of the lipids. A total sonication time of 2-8 minutes is a common starting point.[8]

    • After sonication, the suspension should become less turbid.

  • Purification:

    • To remove any titanium particles shed from the sonicator probe and any un-sonicated lipid aggregates, centrifuge the liposome suspension at a moderate speed (e.g., 10,000 x g) for a few minutes.[8]

    • Carefully collect the supernatant containing the small unilamellar DDAB liposomes.

Visualizations

experimental_workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_sonication Size Reduction cluster_purification Purification dissolve Dissolve DDAB & Helper Lipids in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry hydrate Add Aqueous Buffer dry->hydrate Start Hydration agitate Agitate to form MLVs hydrate->agitate sonicate Probe Sonication (Pulsed, on Ice) agitate->sonicate Reduce Size centrifuge Centrifuge to Remove Debris sonicate->centrifuge Purify supernatant Collect Supernatant (SUVs) centrifuge->supernatant signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol lipoplex DDAB Liposome-NA Lipoplex (+) cell_surface Cell Surface (-) lipoplex->cell_surface Electrostatic Interaction endosome Early Endosome cell_surface->endosome Endocytosis late_endosome Late Endosome endosome->late_endosome Maturation lysosome Lysosome late_endosome->lysosome Fusion & Degradation released_na Released Nucleic Acid late_endosome->released_na Endosomal Escape (pH-mediated) nucleus Nucleus released_na->nucleus Nuclear Import (for DNA)

References

Technical Support Center: Impact of Temperature on DDAB Disinfectant Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols regarding the influence of temperature on the efficacy of Didecyldimethylammonium Bromide (DDAB) as a disinfectant.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the disinfectant efficacy of DDAB?

Temperature is a critical factor influencing the performance of DDAB. Generally, the activity of most disinfectants, including quaternary ammonium (B1175870) compounds like DDAB, increases with temperature.[1] Conversely, low temperatures can reduce its efficiency.[2][3] For instance, the virucidal efficacy of DDAB against Avian Influenza Virus (AIV) has been observed to decline significantly at 4°C compared to room temperature.[3]

Q2: Can DDAB be effectively used at sub-zero temperatures?

Yes, DDAB can be effective at temperatures as low as -20°C, but it requires a specialized formulation.[2][4][5][6] To prevent freezing, DDAB is often combined with an antifreeze agent like propylene (B89431) glycol (PPG).[2][4][6] This formulation, when applied as a thermal fog, remains in a finely dispersed, active state, allowing for effective disinfection of surfaces and the air in cold environments like freezer warehouses.[2][4]

Q3: What is the impact of high temperatures on DDAB's stability?

DDAB can degrade at high temperatures. Studies have shown that it begins to decompose at temperatures above 90°C.[7][8] Therefore, it is crucial to store DDAB stock solutions properly and avoid exposure to excessive heat to maintain their efficacy.[7]

Q4: Why might I observe reduced DDAB efficacy in my low-temperature experiments?

Several factors can contribute to reduced efficacy at low temperatures:

  • Reduced Membrane Fluidity: Lower temperatures decrease the fluidity of microbial cell membranes, which can hinder the action of membrane-disrupting disinfectants like DDAB.

  • Slower Chemical Reactions: The chemical reactions involved in microbial inactivation are generally slower at lower temperatures.[9]

  • Presence of Organic Matter: The efficacy of DDAB is known to be reduced in the presence of organic materials like serum or soil.[2][3][10][11] This effect can be more pronounced at lower temperatures.

Q5: Are there specific microorganisms that are harder to inactivate with DDAB at low temperatures?

Yes, the effectiveness of DDAB can vary by microorganism. While it has been shown to be effective against enveloped viruses and vegetative bacteria like S. aureus and E. coli at -20°C (with a PPG formulation), it has little to no effect on bacterial spores, such as Bacillus subtilis spores, under the same conditions.[2][4][6]

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Reduced or no disinfectant activity observed at low temperatures (e.g., 4°C). 1. Sub-optimal Temperature: The efficacy of quaternary ammonium compounds like DDAB is naturally reduced at lower temperatures.[2][7][3] 2. Insufficient Contact Time: The required contact time for effective disinfection increases as temperature decreases. 3. Presence of Organic Load: Organic materials can interfere with DDAB's action, and this effect can be exacerbated at low temperatures.[3][10][11]1. Increase Contact Time: Extend the exposure time of the microorganisms to the DDAB solution. 2. Increase Concentration: Consider increasing the DDAB concentration to overcome the inhibitory effects of low temperature.[12] 3. Pre-clean Surfaces: If applicable, ensure surfaces are cleaned of organic debris before applying the disinfectant.
Inconsistent results between experimental replicates at different temperatures. 1. Temperature Fluctuation: Inconsistent temperature control during the experiment. 2. Variable Inoculum: Differences in the initial concentration of microorganisms. 3. Incomplete Neutralization: Residual DDAB carrying over to culture plates can inhibit growth and affect colony counts.1. Ensure Stable Temperatures: Use calibrated incubators or water baths to maintain consistent temperatures throughout the experiment. 2. Standardize Inoculum: Use a standardized concentration of bacteria or virus for all experiments.[7] 3. Effective Neutralization: Ensure the neutralizing agent (e.g., Fetal Bovine Serum) completely stops the disinfectant's activity before plating.[3][10][11]
Suspected degradation of DDAB stock solution. 1. Improper Storage: Exposure to high temperatures (above 90°C) can cause degradation.[7][8] 2. Incorrect Preparation: The product is soluble in ethanol (B145695) with heat, but excessive heat during solubilization could be a factor.[13]1. Verify Storage Conditions: Store DDAB at room temperature as recommended.[13] 2. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from the powder. 3. Perform Quality Control: Test the efficacy of the new stock solution at a standard, optimal temperature (e.g., room temperature) to confirm its activity before proceeding with temperature-variable experiments.

Quantitative Data Summary

The following tables summarize the reported efficacy of DDAB against various microorganisms at different temperatures.

Table 1: Efficacy of DDAB-PPG Thermal Fogging at -20°C [2][4][6]

MicroorganismInitial Concentration/TiterContact TimeLog Reduction / Outcome
Viruses
Porcine Epidemic Diarrhea Virus (PEDV)10⁻³⁵ TCID₅₀/0.1ml15-30 minFully inactivated
Swine Influenza Virus H1N1 (SIV-H1N1)2⁶ hemagglutination titer15-30 minFully inactivated
Bacteria
Staphylococcus aureus10⁶ CFU/ml15 min~5 log
Escherichia coli10⁶ CFU/ml60 min>4 log
Bacillus subtilis spores--Little to no effect

Table 2: Virucidal Efficacy of DDAB against Avian Influenza Virus (AIV) at Room Temperature vs. 4°C in the absence of organic material [3]

DDAB ConcentrationTemperatureContact TimeOutcome
500 ppmRoom Temp5 secInactivated (≥3 log₁₀ reduction)
250 ppmRoom Temp1 minInactivated (≥3 log₁₀ reduction)
125 ppmRoom Temp10 minInactivated (≥3 log₁₀ reduction)
500 ppm4°C30 minInactivated (≥3 log₁₀ reduction)
250 ppm4°C>30 minNot inactivated within 30 min

Experimental Protocols

Protocol 1: Sub-Zero Temperature Disinfection using DDAB-PPG Thermal Fogging

This protocol is based on methodologies for evaluating disinfectant efficacy in sub-zero environments.[2][4][5][6]

1. Preparation of Disinfectant Formulation:

  • Prepare a stock solution of DDAB in water (e.g., 50g/100 ml).

  • Prepare a 50% (v/v) propylene glycol (PPG) solution to act as the fogging fluid and antifreeze.

  • The final disinfectant is a combination of the DDAB stock and the PPG solution, tailored to the specifications of the thermal fogging machine.

2. Preparation of Microbial Carriers:

  • Culture the target virus or bacteria to a high titer/concentration.

  • Inoculate sterile carriers (e.g., stainless steel disks) with a known volume of the microbial culture.

  • Place the inoculated carriers in the -20°C test environment (e.g., a sealed freezer warehouse) and allow them to equilibrate.

3. Thermal Fogging Application:

  • Use a programmable thermal fogging machine capable of generating fine droplets.

  • Position the machine within the sealed -20°C environment.

  • Dispense the DDAB-PPG formulation as a fog according to the manufacturer's instructions to achieve the desired concentration (e.g., ~0.4 g DDAB/m³).[5]

4. Sample Collection and Analysis:

  • At predetermined contact times (e.g., 15 min, 30 min, 60 min), retrieve the carriers from the freezer.

  • Immediately place carriers into a neutralizing solution to stop the disinfectant activity.

  • Quantify the remaining viable microorganisms. For bacteria, this involves enumerating Colony-Forming Units (CFU) to determine the log reduction.[2] For viruses, this may involve determining the TCID₅₀ (50% Tissue Culture Infective Dose) or performing a hemagglutination assay.[2] A reduction of ≥3 log₁₀ is typically considered effective disinfection.[2][5][10][11]

Protocol 2: Suspension Test for DDAB Efficacy at Different Temperatures

This protocol is adapted from methodologies used to evaluate bactericidal and virucidal efficacy at room temperature and 4°C.[3][10][11]

1. Preparation of Reagents:

  • Prepare DDAB solutions at various concentrations (e.g., 500, 250, 125 ppm) in sterile distilled water.

  • Prepare a standardized suspension of the target microorganism (E. coli, S. infantis, or AIV) in an appropriate broth or buffer.

  • Prepare a neutralizing solution, such as Fetal Bovine Serum (FBS), to stop the disinfectant action.

2. Experimental Procedure:

  • Aliquot the DDAB solutions into sterile tubes. Equilibrate these tubes, the microbial suspension, and the neutralizing solution to the desired experimental temperatures (e.g., Room Temperature and 4°C).

  • In a temperature-controlled environment (e.g., on a lab bench for room temperature, or on ice for 4°C), add 100 µl of the microbial suspension to 400 µl of the temperature-equilibrated DDAB solution.

  • Start a timer immediately upon mixing.

  • At specified contact times (e.g., 5 s, 30 s, 1 min, 5 min, 10 min, 15 min, 30 min), add 500 µl of the neutralizing solution to the mixture to stop the reaction.

3. Quantification:

  • Perform serial dilutions of the neutralized mixture.

  • For bacteria, plate the dilutions onto appropriate agar (B569324) plates (e.g., Deoxycholate Hydrogen Sulfide Lactose agar). Incubate and count the resulting colonies to determine CFU/ml.

  • For viruses (e.g., AIV), titrate the dilutions on a suitable cell line (e.g., Madin-Darby Canine Kidney cells) to determine the viral titer.

  • Calculate the log reduction in microbial count compared to a control sample (microbe suspension mixed with water instead of DDAB) for each time point and temperature.

Visualizations

experimental_workflow_thermal_fogging cluster_prep Preparation Phase cluster_exp Experimental Phase (-20°C) cluster_analysis Analysis Phase p1 Prepare DDAB-PPG Formulation e2 Thermal Fogging Application p1->e2 p2 Prepare Microbial Carriers e1 Place Carriers in Freezer p2->e1 a1 Retrieve Carriers at Specific Time Points e2->a1 Contact Time a2 Neutralize Disinfectant a1->a2 a3 Quantify Viable Microorganisms (CFU/TCID50) a2->a3 a4 Calculate Log Reduction a3->a4

Caption: Workflow for Sub-Zero DDAB Disinfection Efficacy Testing.

experimental_workflow_suspension_test cluster_setup Setup Phase cluster_reaction Reaction Phase cluster_quant Quantification Phase s1 Prepare DDAB Dilutions & Microbial Suspension s2 Equilibrate Reagents to Test Temperature (e.g., 4°C or RT) s1->s2 r1 Mix DDAB and Microbial Suspension s2->r1 r2 Incubate for Defined Contact Time r1->r2 Start Timer r3 Add Neutralizer to Stop Reaction r2->r3 End of Contact Time q1 Perform Serial Dilutions r3->q1 q2 Plate for Bacteria (CFU) or Titer for Virus q1->q2 q3 Calculate Log Reduction q2->q3

Caption: Workflow for Temperature-Variable Suspension Disinfection Test.

References

Technical Support Center: Overcoming Bacterial Resistance to Didecyldimethylammonium Bromide (DDAB)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Didecyldimethylammonium Bromide (DDAB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments aimed at overcoming bacterial resistance to this quaternary ammonium (B1175870) compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which bacteria develop resistance to DDAB?

A1: Bacteria primarily develop resistance to DDAB through three main mechanisms:

  • Efflux Pumps: These are membrane proteins that actively transport DDAB out of the bacterial cell, preventing it from reaching its target and exerting its antimicrobial effect.[1][2][3][4] Overexpression of these pumps is a common resistance strategy.[3]

  • Biofilm Formation: Bacteria can form biofilms, which are structured communities of cells enclosed in a self-produced polymeric matrix.[5] This matrix can act as a physical barrier, preventing DDAB from penetrating and reaching the bacteria within.[5][6][7] Bacteria within biofilms also exhibit altered metabolic states, which can contribute to their reduced susceptibility.[5]

  • Alteration of the Cell Membrane: Changes in the composition and charge of the bacterial cell membrane can reduce the binding and uptake of the positively charged DDAB molecules.

Q2: I am observing high Minimum Inhibitory Concentration (MIC) values for DDAB against my bacterial strain, suggesting resistance. What are the initial troubleshooting steps?

A2: If you are observing unexpectedly high MIC values, consider the following initial steps:

  • Verify Culture Purity: Ensure your bacterial culture is pure and not contaminated with a more resistant organism.[8]

  • Standardize Inoculum: Inconsistent inoculum density is a major source of variability in MIC assays.[9][10] Always standardize your bacterial suspension to a 0.5 McFarland standard.[8]

  • Check DDAB Stock Solution: Ensure your DDAB stock solution is correctly prepared, stored, and has not degraded. DDAB can degrade at high temperatures.[9]

  • Media and Plate Quality: Use fresh, appropriate media (e.g., Mueller-Hinton Broth) and high-quality microtiter plates. Some compounds can adsorb to plastics, reducing their effective concentration.[10]

Q3: Can combination therapy be an effective strategy to overcome DDAB resistance?

A3: Yes, combination therapy is a promising approach.[11][12][13] Combining DDAB with other antimicrobial agents can have synergistic or additive effects, making it more difficult for bacteria to develop resistance. For example, a study showed that combining DDAB with slightly acidic electrolyzed water (SAEW) was effective in clearing biofilms of Staphylococcus aureus and Pseudomonas aeruginosa.[14]

Q4: What are adjuvants and how can they help overcome DDAB resistance?

A4: Adjuvants are compounds that, when used in combination with an active agent like DDAB, can enhance its effectiveness.[11] They may not have antimicrobial activity on their own but can work by inhibiting resistance mechanisms. For instance, an efflux pump inhibitor could be used as an adjuvant to block the pumps that expel DDAB from the bacterial cell.[15]

Q5: How can novel drug delivery systems (NDDS) be applied to combat DDAB resistance?

A5: Novel drug delivery systems, such as nanoparticles and liposomes, can be used to enhance the efficacy of DDAB.[16][17] These systems can protect the drug from degradation, improve its solubility, and facilitate its targeted delivery to the site of infection or directly into bacterial cells, thereby overcoming resistance mechanisms like biofilm barriers.[16][18] For instance, DDAB has been incorporated into liposomal formulations to improve drug delivery.[19]

Troubleshooting Guides

Issue 1: Inconsistent MIC/MBC Results for DDAB

Symptoms:

  • High variability in Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values across replicates or between experiments.

  • Non-reproducible results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inoculum Variability Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard before each experiment. Use a spectrophotometer for accuracy.[8]
DDAB Precipitation DDAB may precipitate at high concentrations or in certain media. Visually inspect wells for precipitation. If observed, try a different solvent for the stock solution or use a different broth medium.[10]
Incomplete Neutralization (for MBC) Before plating for MBC determination, ensure the bactericidal activity of DDAB is completely neutralized. Use a validated neutralizer.
Biofilm Formation in Wells During incubation, resistant strains may form biofilms at the bottom of the microtiter plate wells, leading to inaccurate readings. Consider using plates with anti-biofilm coatings or incorporating a biofilm disruption step.
Issue 2: DDAB is Ineffective Against Biofilm-Forming Bacteria

Symptoms:

  • High MIC values when tested against bacteria known to form biofilms.

  • DDAB effectively kills planktonic (free-floating) bacteria but fails to eradicate established biofilms.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Poor Penetration of Biofilm Matrix The extracellular polymeric substance (EPS) matrix of the biofilm prevents DDAB from reaching the embedded bacteria.[5]
Altered Bacterial Physiology Bacteria within biofilms have reduced metabolic activity and growth rates, making them less susceptible to antimicrobials.[5]
Presence of Persister Cells Biofilms can contain a subpopulation of dormant, highly resistant "persister" cells.

Experimental Approaches to Overcome Biofilm Resistance:

Strategy Experimental Protocol
Combination with Biofilm Disrupting Agents Combine DDAB with enzymes that degrade the biofilm matrix, such as DNase I or specific glycosidases.[5]
Use of Adjuvants Co-administer DDAB with a quorum-sensing inhibitor to interfere with biofilm formation and maintenance.
Novel Drug Delivery Systems Encapsulate DDAB in nanoparticles to improve its penetration into the biofilm structure.
Combined with Physical Disruption In in-vitro models, consider combining DDAB treatment with sonication or other physical methods to break up the biofilm.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for DDAB

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of DDAB against a bacterial strain.

Materials:

  • DDAB stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for dilution

  • Spectrophotometer

Procedure:

  • Prepare DDAB Dilutions:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the DDAB stock solution to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, up to the 10th column. Discard 100 µL from the 10th column.

    • Column 11 will serve as the growth control (no DDAB).

    • Column 12 will serve as the sterility control (no bacteria).

  • Prepare Bacterial Inoculum:

    • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[8]

    • Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11.

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of DDAB that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the synergistic effect of DDAB with another antimicrobial agent.

Materials:

  • DDAB stock solution

  • Second antimicrobial agent stock solution

  • Sterile 96-well microtiter plates

  • CAMHB

  • Bacterial inoculum prepared as in Protocol 1

Procedure:

  • Plate Setup:

    • Along the x-axis of the 96-well plate, create serial dilutions of DDAB.

    • Along the y-axis, create serial dilutions of the second antimicrobial agent.

    • This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation:

    • Inoculate all wells (except sterility controls) with the standardized bacterial suspension.

  • Incubation:

    • Incubate the plate under the same conditions as the MIC assay.

  • Data Analysis:

    • Determine the MIC of each agent alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy, additivity, or antagonism.

Visualizations

experimental_workflow Troubleshooting Workflow for Inconsistent DDAB MIC Results start Inconsistent MIC Results Observed check_purity Verify Culture Purity start->check_purity is_pure Is Culture Pure? check_purity->is_pure re_streak Re-streak for Isolation is_pure->re_streak No check_inoculum Standardize Inoculum (0.5 McFarland) is_pure->check_inoculum Yes re_streak->check_purity is_standardized Is Inoculum Standardized? check_inoculum->is_standardized re_standardize Re-standardize Inoculum is_standardized->re_standardize No check_stock Verify DDAB Stock Solution (Age, Storage) is_standardized->check_stock Yes re_standardize->check_inoculum is_stock_ok Is Stock Solution Valid? check_stock->is_stock_ok prepare_new_stock Prepare Fresh Stock Solution is_stock_ok->prepare_new_stock No check_precipitation Inspect Wells for Precipitation is_stock_ok->check_precipitation Yes prepare_new_stock->check_stock is_precipitate Precipitation Observed? check_precipitation->is_precipitate change_solvent Change Solvent or Media is_precipitate->change_solvent Yes end Consistent MIC Results Achieved is_precipitate->end No change_solvent->check_precipitation

Caption: Troubleshooting inconsistent DDAB MIC results.

signaling_pathway Strategies to Overcome DDAB Resistance Mechanisms cluster_resistance Bacterial Resistance Mechanisms cluster_strategies Overcoming Strategies efflux_pump Efflux Pumps no_effect Resistance (No Cell Death) efflux_pump->no_effect biofilm Biofilm Formation biofilm->no_effect membrane_alt Membrane Alteration membrane_alt->no_effect epi Efflux Pump Inhibitors (Adjuvant) epi->efflux_pump Inhibits cell_death Cell Death epi->cell_death combo_therapy Combination Therapy (e.g., with SAEW) bacteria Bacterial Cell combo_therapy->bacteria combo_therapy->cell_death ndds Novel Drug Delivery Systems (e.g., Liposomes) ndds->bacteria Enhances Delivery ndds->cell_death matrix_degrade Biofilm Matrix Degrading Agents matrix_degrade->biofilm Degrades matrix_degrade->cell_death ddab DDAB ddab->bacteria bacteria->efflux_pump bacteria->biofilm bacteria->membrane_alt

Caption: Overcoming DDAB resistance mechanisms.

References

Best practices for handling and storing Didecyldimethylammonium bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling, storing, and utilizing Didecyldimethylammonium bromide (DDAB). It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guides

This section addresses specific problems that may arise during the use of DDAB, offering step-by-step solutions to resolve them.

Issue 1: Precipitation of DDAB in aqueous solution.

  • Question: I observed a precipitate after dissolving this compound in water. What could be the cause and how can I resolve this?

  • Answer: Precipitation of DDAB in aqueous solutions can occur due to several factors. Firstly, ensure you are using a high-purity grade of DDAB, as impurities can affect solubility.[1][2] DDAB is more soluble in polar solvents like water due to its ionic nature; however, at high concentrations or low temperatures, it can become turbid.[3] If precipitation occurs, gentle heating and stirring of the solution can help redissolve the compound.[4] For applications requiring high concentrations, consider preparing a stock solution in a co-solvent like ethanol (B145695) before further dilution in your aqueous medium. Always use deionized or distilled water to avoid interactions with minerals or other impurities.

Issue 2: Inconsistent results in antimicrobial efficacy studies.

  • Question: My experiments assessing the antimicrobial activity of DDAB are yielding inconsistent results. What are the potential reasons for this variability?

  • Answer: Inconsistent results in antimicrobial efficacy studies with DDAB can stem from several experimental variables. The presence of organic materials, such as serum or proteins, can significantly reduce the effectiveness of DDAB.[5][6] It is crucial to perform experiments in both the absence and presence of such materials to assess this impact.[5][6] The concentration of DDAB, contact time, and temperature are also critical factors that influence its bactericidal and virucidal efficacy.[5][6] Ensure precise control over these parameters in your experimental setup. Additionally, the specific strain of microorganism can exhibit different susceptibilities to DDAB.[7] For reproducible results, it is essential to standardize your bacterial or viral inoculum concentration.[8] Finally, confirm the purity and stability of your DDAB stock solution, as degradation can lead to decreased activity.[1]

Issue 3: Cytotoxicity observed in cell culture experiments.

  • Question: I am observing unexpected levels of cytotoxicity when using DDAB in my cell culture experiments. How can I mitigate this?

  • Answer: this compound can induce cytotoxicity, particularly at higher concentrations.[9][10] The positive surface charge of DDAB is reported to be a cause of this cytotoxicity.[9] To mitigate this, it is crucial to determine the optimal, non-toxic working concentration for your specific cell line through a dose-response study. When preparing your DDAB solution for cell culture, ensure it is completely dissolved and well-mixed with the medium to avoid localized high concentrations. If you are using a stock solution in a solvent like DMSO, be mindful of the final solvent concentration in your culture medium, as the solvent itself can be toxic to cells.[11] Some studies suggest that co-treatment with certain molecules, like polyethylene (B3416737) glycol, may help prevent DDAB-induced cytotoxicity.[9][10]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and storage of DDAB.

Handling

  • Question: What are the necessary personal protective equipment (PPE) when handling this compound powder?

  • Answer: When handling DDAB powder, it is essential to wear appropriate personal protective equipment to avoid contact and inhalation. This includes chemical-resistant gloves (such as nitrile or neoprene), safety goggles or a face shield, and a lab coat.[6][12] If there is a risk of generating dust, a NIOSH-approved respirator should be used.[6][12] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[6][13]

  • Question: What should I do in case of accidental skin or eye contact with DDAB?

  • Answer: In case of skin contact, immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[6][12] If skin irritation occurs, seek medical attention.[6] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[6][12] Continue rinsing and seek immediate medical attention.[2] An eyewash station should be readily accessible in the work area.[2]

  • Question: How should I handle spills of this compound?

  • Answer: For small spills of solid DDAB, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[14] For liquid spills, absorb the material with an inert absorbent, such as sand or earth, and collect it for disposal.[15] Ensure the area is well-ventilated during cleanup.[6] Do not let the chemical enter drains.[16]

Storage

  • Question: What are the optimal storage conditions for this compound?

  • Answer: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][6] It is hygroscopic, meaning it can absorb moisture from the air, so protection from moisture is important.[8] Some sources recommend storage at room temperature, while others suggest refrigeration (2-8°C) to extend its shelf life.[3] Always refer to the manufacturer's specific storage recommendations.

  • Question: What substances are incompatible with this compound?

  • Answer: DDAB is incompatible with strong oxidizing agents.[14][15] Contact with these substances should be avoided to prevent potentially hazardous reactions.

  • Question: How can I assess the stability and purity of my stored this compound?

  • Answer: The stability of DDAB can be affected by extreme temperatures and humidity.[3] A visual inspection for color change (e.g., to yellowish-brown) can indicate thermal degradation, which has been reported to occur at temperatures above 90°C.[1] For a quantitative assessment of purity, analytical methods such as High-Performance Liquid Chromatography (HPLC) can be used.[15] Other techniques for purity assessment of similar compounds include Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and elemental analysis.[3]

Quantitative Data

Table 1: Solubility of this compound

SolventSolubilityReference
WaterSoluble, forms milky solutions[5]
EthanolSoluble[3]
ChloroformSoluble[3]
MethanolSoluble[17]

Table 2: Stability of this compound

ConditionStabilityReference
Normal Storage ConditionsRelatively stable[3]
Extreme TemperaturesCan undergo degradation[3]
High HumidityCan undergo degradation[3]
Presence of Oxidizing AgentsCan undergo degradation[3]
Above 90°CThermal degradation observed[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of DDAB

This protocol is adapted from established methods for assessing antimicrobial activity.[8][12]

  • Preparation of Materials:

    • DDAB stock solution (e.g., 1 mg/mL in sterile deionized water).

    • Bacterial strain of interest (e.g., E. coli, S. aureus) cultured in appropriate broth to mid-log phase.

    • Sterile Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.

    • Sterile 96-well microtiter plates.

    • Sterile Mueller-Hinton Agar (MHA) plates.

    • Neutralizing solution (e.g., Dey-Engley neutralizing broth) to inactivate the DDAB.

    • Incubator set to the optimal growth temperature for the bacterium (e.g., 37°C).

  • MIC Assay:

    • Perform a two-fold serial dilution of the DDAB stock solution in MHB across the wells of a 96-well plate.

    • Prepare a bacterial inoculum and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Include a positive control (bacteria in broth without DDAB) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of DDAB at which there is no visible bacterial growth (turbidity).

  • MBC Assay:

    • From the wells corresponding to the MIC and higher concentrations showing no growth, take a small aliquot (e.g., 10 µL).

    • Transfer the aliquot to a tube containing the neutralizing solution and incubate for a short period (e.g., 5-10 minutes).

    • Plate the neutralized aliquot onto an MHA plate.

    • Incubate the MHA plates at 37°C for 24-48 hours.

    • The MBC is the lowest concentration of DDAB that results in a ≥99.9% reduction in the initial bacterial count.

Visualizations

DDAB_Troubleshooting_Workflow start Experiment with DDAB issue Encountering an Issue? start->issue precipitation Precipitation in Solution issue->precipitation Yes inconsistent_results Inconsistent Results issue->inconsistent_results Yes cytotoxicity Unexpected Cytotoxicity issue->cytotoxicity Yes resolve Issue Resolved issue->resolve No check_purity Check DDAB Purity and Source precipitation->check_purity check_concentration Verify Concentration and Temperature precipitation->check_concentration control_variables Standardize Experimental Variables (Concentration, Time, Temp) inconsistent_results->control_variables check_organic_load Assess Impact of Organic Load inconsistent_results->check_organic_load standardize_inoculum Standardize Inoculum inconsistent_results->standardize_inoculum verify_stock Verify Stock Solution Integrity inconsistent_results->verify_stock dose_response Perform Dose-Response Study cytotoxicity->dose_response check_solvent_conc Check Final Solvent Concentration cytotoxicity->check_solvent_conc ensure_dissolution Ensure Complete Dissolution in Media cytotoxicity->ensure_dissolution use_cosolvent Use Co-solvent (e.g., Ethanol) check_purity->use_cosolvent gentle_heating Apply Gentle Heating and Stirring check_concentration->gentle_heating use_cosolvent->resolve gentle_heating->resolve control_variables->resolve check_organic_load->resolve standardize_inoculum->resolve verify_stock->resolve dose_response->resolve check_solvent_conc->resolve ensure_dissolution->resolve

Caption: Troubleshooting workflow for common issues with DDAB.

DDAB_Handling_and_Storage handling Handling Best Practices - Wear appropriate PPE (gloves, goggles, lab coat) - Use in a well-ventilated area (fume hood) - Avoid dust generation - Have emergency procedures for spills and contact safe_use Safe and Effective Use handling->safe_use storage Storage Best Practices - Tightly closed container - Cool, dry, well-ventilated area - Protect from moisture (hygroscopic) - Store away from incompatibles (strong oxidizers) storage->safe_use ddab This compound (DDAB) ddab->handling ddab->storage

Caption: Best practices for handling and storing DDAB.

References

Technical Support Center: Mitigating Foaming in DDAB Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the foaming effect of Didodecyldimethylammonium bromide (DDAB) in experimental setups.

FAQs: Understanding and Addressing DDAB-Induced Foaming

Q1: Why does my DDAB solution foam excessively?

A1: DDAB is a cationic surfactant, meaning it has a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. When agitated, such as during stirring, sonication, or sparging, the DDAB molecules align themselves at the air-water interface to stabilize bubbles, leading to foam formation. This is a common property of surfactants.

Q2: What are the main approaches to mitigate foaming in my experiments?

A2: There are two primary strategies for foam control: preventative measures using antifoaming agents and corrective measures using defoaming agents or physical methods to break existing foam. Antifoams are added before foam generation, while defoamers are used to eliminate foam that has already formed.[1] Physical methods, such as sonication or mechanical adjustments, can also be employed.

Q3: What is the difference between silicone-based and non-silicone-based antifoaming agents?

A3: Silicone-based antifoams, typically containing polydimethylsiloxane (B3030410) (PDMS), are highly effective due to their low surface tension and chemical inertness.[2][3] They are potent even at low concentrations.[2][4] Non-silicone antifoams are often based on polymers like polypropylene (B1209903) glycol, fatty acids, or esters.[5][6] They can be more biodegradable and may be preferred in applications where silicone contamination is a concern, such as in certain biological assays or when surface defects in coatings are an issue.[3]

Q4: Will antifoaming agents affect my experimental results, such as vesicle size or stability?

A4: It is possible. Antifoaming agents are surface-active and could potentially interact with the lipid bilayer of DDAB vesicles, although they are generally chosen for their inertness. The impact on vesicle size and stability should be evaluated on a case-by-case basis. For instance, when using Dynamic Light Scattering (DLS) for particle size analysis, it is crucial to consider that sample concentration can significantly influence the results; the addition of an antifoaming agent could potentially alter the sample's optical properties or lead to the formation of micelles that could interfere with measurements.[7] It is recommended to run control experiments with and without the antifoaming agent to assess any potential impact.

Q5: At what concentration should I use an antifoaming agent?

A5: The effective concentration of an antifoaming agent is highly dependent on the specific agent, the concentration of DDAB, the experimental conditions (e.g., temperature, agitation), and the volume of the solution. It is always recommended to start with the lowest possible concentration and optimize based on performance. Overdosing can sometimes be counterproductive or lead to unwanted side effects.[4]

Troubleshooting Guides

Issue 1: Excessive Foaming During Vesicle Preparation (Sonication/Homogenization)
Potential Cause Troubleshooting Step Expected Outcome
High Energy Input Reduce the amplitude/intensity of the sonicator or homogenizer. Use a pulsed mode instead of continuous operation to allow foam to dissipate.Reduced rate of foam formation.
Improper Probe/Tip Placement Ensure the sonicator probe is sufficiently submerged below the liquid surface but not touching the vessel walls. Improper placement can agitate the surface excessively.[1]Minimized surface turbulence and foaming.
Gas Incorporation If possible, degas the buffer solution before use. During sonication, an inert gas like argon can be gently blown over the surface to displace air.Reduced availability of gas to form bubbles.
Surfactant Concentration If the experimental design allows, assess if the DDAB concentration can be optimized.Lower surfactant concentration can lead to less foam.
Absence of Foam Control Agent Add a suitable antifoaming agent at a low concentration (see tables below) to the buffer before starting the sonication/homogenization process.Prevention or significant reduction of foam formation.
Issue 2: Persistent Foam After Formulation
Potential Cause Troubleshooting Step Expected Outcome
Stable Foam Lamellae Apply a chemical defoamer. These are designed to break existing foam. Silicone-based defoamers are often effective for rapid foam collapse.Quick breakdown of the existing foam layer.
Entrapped Air Gently centrifuge the sample at a low speed. This can help to coalesce smaller bubbles and break the foam.Separation of the liquid phase from the foam.
Temperature Effects A slight and controlled increase in temperature can sometimes destabilize foam, but this must be compatible with the stability of the formulation.Reduced foam stability.
Mechanical Disruption Use a sterile pipette tip or a gentle swirling motion to physically disrupt the foam structure.Manual breakdown of the foam.

Data on Antifoaming Agents

The optimal concentration of an antifoaming agent must be determined experimentally. The following tables provide typical starting concentration ranges based on the type of active ingredient.

Table 1: Silicone-Based Antifoaming Agents
Active Ingredient Typical Starting Concentration (as active ingredient) Formulation Type Notes
Polydimethylsiloxane (PDMS)1 - 100 ppmEmulsion or ConcentrateHighly effective at low concentrations. Can be diluted in a suitable solvent for accurate dosing.[4] Emulsions (10-30% active content) are easier to handle and disperse in aqueous systems.[8]
Table 2: Non-Silicone-Based Antifoaming Agents
Active Ingredient Typical Starting Concentration Formulation Type Notes
Polypropylene Glycol (PPG)0.1% - 0.3% (v/v)LiquidGood for long-term foam control. Can be used alone or as an emulsion.[6]
Fatty Acid Esters / AlcoholsVaries by productLiquid or EmulsionOften biodegradable. Good for systems where silicone is undesirable.

Experimental Protocols

Protocol 1: Preparation of DDAB Vesicles using Thin-Film Hydration with Integrated Foam Control

This protocol describes the preparation of DDAB vesicles incorporating an antifoaming agent to prevent excessive foaming during hydration and sizing.

Materials:

  • Didodecyldimethylammonium bromide (DDAB)

  • Chloroform (B151607) or another suitable organic solvent

  • Hydration buffer (e.g., PBS, Tris-HCl)

  • Antifoaming agent (e.g., 10% silicone emulsion)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder with polycarbonate membranes

  • Dynamic Light Scattering (DLS) instrument

Methodology:

  • Lipid Film Formation:

    • Dissolve DDAB in chloroform in a round-bottom flask.

    • Create a thin lipid film by removing the organic solvent using a rotary evaporator.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.[9]

  • Preparation of Hydration Buffer with Antifoam:

    • Prepare the desired aqueous hydration buffer.

    • Add the chosen antifoaming agent to the buffer. For a 10% silicone emulsion, a starting point could be a 1:1000 dilution to achieve a 100 ppm active silicone concentration.

    • Thoroughly mix the buffer to ensure uniform dispersion of the antifoam.

  • Hydration:

    • Add the antifoam-containing buffer to the round-bottom flask with the dried DDAB film.

    • Hydrate the film by rotating the flask in a water bath set to a temperature above the phase transition temperature of DDAB. This will form multilamellar vesicles (MLVs).

  • Vesicle Sizing (Sonication or Extrusion):

    • Sonication: Place the MLV suspension in a bath sonicator. Sonicate until the suspension becomes translucent, indicating the formation of smaller vesicles. The presence of the antifoam should minimize foam formation during this step.

    • Extrusion: Load the MLV suspension into an extruder. Sequentially pass the suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to produce unilamellar vesicles of a defined size.

  • Characterization:

    • Analyze the vesicle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • As a control, prepare a batch of vesicles without the antifoaming agent (if foaming is manageable for a small batch) to compare the size distribution and ensure the antifoam does not significantly alter the vesicle properties. Sample concentration can affect DLS results, so ensure consistency between samples.[7]

Visualizations

Experimental_Workflow_Foam_Mitigation Workflow for DDAB Vesicle Preparation with Foam Control cluster_prep Preparation cluster_hydration Hydration & Sizing cluster_analysis Analysis start Start dissolve Dissolve DDAB in Organic Solvent start->dissolve film Create Thin Lipid Film dissolve->film dry Dry Film Under Vacuum film->dry hydrate Hydrate Lipid Film to form MLVs dry->hydrate prep_buffer Prepare Hydration Buffer add_antifoam Add Antifoaming Agent to Buffer prep_buffer->add_antifoam add_antifoam->hydrate size Size Vesicles (Sonication/Extrusion) hydrate->size dls Characterize Vesicle Size (DLS) size->dls end End dls->end

Caption: Workflow for preparing DDAB vesicles with an integrated antifoam step.

Troubleshooting_Foaming Troubleshooting Logic for DDAB Foaming cluster_processing During Processing cluster_post_processing Post-Processing start Excessive Foaming Observed decision1 Is foaming occurring during processing (e.g., sonication)? start->decision1 action1 Reduce Energy Input (Amplitude/Pulsing) decision1->action1 Yes action4 Add Defoamer (Corrective) decision1->action4 No (Persistent Foam) action2 Check Probe Placement action1->action2 action3 Add Antifoam (Preventative) action2->action3 end Foam Mitigated action3->end action5 Use Mechanical Methods (Centrifugation, etc.) action4->action5 action5->end

Caption: A logical guide to troubleshooting foaming issues with DDAB solutions.

References

Technical Support Center: Accurate Determination of DDAB Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on accurately determining the concentration of Didodecyldimethylammonium (B1216837) Bromide (DDAB) in solutions. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: Which method is best for determining the concentration of my DDAB solution?

A1: The best method depends on your specific requirements, including the sample matrix, required accuracy, available equipment, and whether you need to assess purity.

  • For purity and concentration: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) is a robust method that can separate and quantify DDAB and its impurities.[1]

  • For routine concentration in simple aqueous solutions: Two-phase titration is a classic and reliable method for quantifying ionic surfactants.[2]

  • For rapid, sensitive analysis in water samples: Paper Spray Mass Spectrometry (PS-MS) can simultaneously determine multiple cationic and anionic surfactants with minimal sample preparation.[3]

  • For concentration in the presence of interacting dyes: Spectrophotometric methods, which measure the color change of a dye upon binding to the surfactant, can be employed.[4][5]

  • For determining the onset of micelle formation: While not a direct measure of total concentration, conductivity measurements are excellent for determining the Critical Micelle Concentration (CMC).[6][7]

Q2: What is the Critical Micelle Concentration (CMC) and why is it important for my experiments?

A2: The Critical Micelle Concentration (CMC) is the specific concentration at which individual DDAB molecules (monomers) in a solution begin to self-assemble into larger structures called micelles.[8][9] Below the CMC, DDAB exists primarily as monomers. Above the CMC, any additional DDAB will form micelles. This is critical because the properties of the solution—and its interactions with other molecules like drugs or DNA—change dramatically at the CMC.[10] For example, the ability of DDAB to form liposomes for drug delivery is dependent on being above this concentration.[11][]

Q3: My DDAB solution appears cloudy or has formed a precipitate. What should I do?

A3: Cloudiness or precipitation, especially at low temperatures, can indicate that the DDAB has fallen out of solution or transitioned into a different phase, such as a coagel or crystal hydrate (B1144303) phase.[10][13] DDAB solubility is temperature-dependent.[13] Gentle warming and agitation may redissolve the DDAB. However, be cautious, as DDAB can degrade at temperatures above 90°C.[13][14] It is recommended to prepare fresh solutions and store them at room temperature to avoid phase transitions.[15]

Q4: I am observing inconsistent results between experimental replicates. What are the common causes?

A4: Inconsistent results can arise from several factors:

  • Inaccurate Pipetting: Errors during serial dilutions are a common source of variability. Always use calibrated pipettes and proper techniques.[14]

  • Solution Instability: Ensure your DDAB stock solution is properly stored and has not degraded. DDAB is stable for months when stored sealed at -80°C, but only for about a month at -20°C.[11] For short-term storage, a cool, dry, well-ventilated area is recommended.[16]

  • Temperature Fluctuations: The properties of DDAB solutions, including micellization, are sensitive to temperature.[7] Conduct experiments at a controlled and consistent temperature.

  • Presence of Contaminants: The presence of organic materials or other surfactants can interfere with many quantification methods.[14] For instance, the presence of anionic surfactants will lead to the formation of complexes, affecting measurements.[4][17]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Signal in Assay Incorrect Concentration: Dilution error or degraded stock solution.Verify calculations, prepare a fresh dilution series, and use a newly prepared stock solution.[14]
Method Incompatibility: The chosen analytical method may not be suitable for the sample matrix (e.g., presence of interfering substances).Review the method's limitations. Consider a different quantification technique like HPLC-CAD for complex samples.[1]
Artificially High Concentration Reading Contamination: Presence of other cationic compounds or interfering substances that react with the detection reagent.Use high-purity water and reagents. Analyze a blank sample containing only the matrix to check for background interference.
Incomplete Dissolution: DDAB may not be fully dissolved, leading to localized high concentrations.Ensure complete dissolution by gentle warming and mixing. Avoid temperatures above 90°C to prevent degradation.[13][14]
Poor Reproducibility Inhomogeneous Sample: Micelle formation can lead to a non-uniform solution if not mixed properly.Thoroughly vortex or mix the solution before taking an aliquot for analysis.
Instrument Fluctuation: The analytical instrument (e.g., spectrophotometer, conductometer) may not be stabilized.Allow the instrument to warm up and stabilize according to the manufacturer's instructions. Calibrate before use.

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for DDAB Quantification
MethodPrincipleTypical Concentration RangeAdvantagesDisadvantages
HPLC-CAD [1]Chromatographic separation followed by universal charged aerosol detection.Wide linear rangeHigh specificity, can quantify impurities, suitable for complex matrices.Requires specialized equipment and expertise.
Two-Phase Titration [2]A cationic surfactant (DDAB) is titrated with a standard anionic surfactant in the presence of a water-insoluble dye indicator.µg/mL to mg/mLCost-effective, simple equipment.Labor-intensive, can be affected by other charged molecules.
Spectrophotometry [4][5]Formation of a colored complex between DDAB and a dye, measured by absorbance.µg/mL levelHigh sensitivity, rapid analysis.Prone to interference from substances that interact with the dye.
Conductivity Measurement [6][7]Measures the change in electrical conductivity of the solution with increasing concentration to find the CMC.Primarily for CMC determinationHighly precise for CMC, simple procedure.Does not provide total concentration above the CMC.
Paper Spray Mass Spectrometry [3]Direct ionization from a paper substrate followed by mass analysis.0.05–0.35 µg/mL (LOD)Extremely rapid, high-throughput, no chromatographic separation needed.Requires a mass spectrometer.
Table 2: Reported Critical Micelle Concentration (CMC) of DDAB
CMC ValueMethod(s) UsedConditionsSource
0.085 mMSurface tension, turbidity, conductivityIn water, no added salt[6]
0.08 mMNot specifiedIn D₂O[18]
0.79 mMNot specifiedConditions not specified[19]

Note: CMC values can vary depending on temperature, solvent (e.g., H₂O vs. D₂O), and the presence of salts or other solutes.

Visualized Workflows and Concepts

cluster_selection Method Selection Workflow start Define Experimental Needs q1 Need Purity Analysis? start->q1 q2 Complex Sample Matrix? q1->q2 No hplc HPLC-CAD q1->hplc Yes q3 High Throughput Needed? q2->q3 No q2->hplc Yes titration Two-Phase Titration q3->titration No, Routine OK spectro Spectrophotometry q3->spectro No, Rapid OK psms PS-MS q3->psms Yes

Caption: Workflow for selecting a suitable DDAB quantification method.

cluster_cmc DDAB Aggregation States conc_axis low_conc Low DDAB Concentration (Below CMC) cmc_point Critical Micelle Concentration (CMC) low_conc->cmc_point Increasing Concentration monomers Individual Monomers low_conc->monomers high_conc High DDAB Concentration (Above CMC) cmc_point->high_conc Increasing Concentration micelles Self-Assembled Micelles high_conc->micelles

Caption: Relationship between DDAB concentration and self-assembly.

Detailed Experimental Protocols

Protocol 1: Quantification by Two-Phase Titration

This protocol is a generalized method for the quantification of cationic surfactants like DDAB.[2]

Principle: DDAB in an aqueous/chloroform (B151607) system is titrated with a standardized anionic surfactant (e.g., Sodium Dodecyl Sulfate, SDS). A dye indicator (e.g., methyl orange) is used, which changes color as the endpoint is reached and the DDAB-dye complex is displaced by the formation of a DDAB-SDS complex.[5]

Materials:

  • DDAB solution of unknown concentration

  • Standardized 0.004 M SDS solution

  • Chloroform

  • Methyl Orange indicator solution

  • pH buffer (acidic, e.g., pH 3-5)

  • Separatory funnel or stoppered glass cylinder (100 mL)

  • Burette (10 mL, Class A)

Procedure:

  • Sample Preparation: Pipette a known volume (e.g., 10.0 mL) of the unknown DDAB solution into the separatory funnel.

  • Add Reagents: Add 10 mL of water, 15 mL of chloroform, and a few drops of methyl orange indicator. The chloroform layer should become colored by the DDAB-dye complex.

  • Titration: Titrate with the standardized 0.004 M SDS solution. After each addition of titrant, stopper the funnel and shake vigorously for 20-30 seconds to allow the phases to equilibrate.

  • Endpoint Detection: Allow the layers to separate. The endpoint is reached when the color of the chloroform layer is identical to that of a blank titration (performed without DDAB).

  • Calculation: Calculate the concentration of DDAB using the formula: M₁V₁ = M₂V₂ Where:

    • M₁ = Molarity of DDAB (unknown)

    • V₁ = Volume of DDAB solution

    • M₂ = Molarity of standard SDS solution

    • V₂ = Volume of SDS solution used for titration

Protocol 2: Determination of Critical Micelle Concentration (CMC) by Conductivity

Principle: The electrical conductivity of an ionic surfactant solution increases linearly with concentration when the surfactant exists as monomers. Above the CMC, the newly formed micelles are larger and less mobile, and they bind counter-ions, causing the slope of the conductivity vs. concentration curve to decrease sharply. The intersection of the two linear portions of the plot gives the CMC.[6][7]

Materials:

  • High-purity DDAB

  • High-purity deionized water

  • Conductivity meter with a temperature-controlled cell

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of DDAB (e.g., 10 mM) in deionized water.

  • Initial Measurement: Place a known volume of deionized water into the temperature-controlled cell of the conductivity meter and record the initial conductivity.

  • Titration/Dilution Series:

    • Titration Method: Add small, precise aliquots of the concentrated DDAB stock solution to the water in the conductivity cell. Stir gently to ensure mixing and allow the reading to stabilize before recording the conductivity and total concentration.

    • Dilution Method: Prepare a series of DDAB solutions of varying concentrations by diluting the stock solution. Measure the conductivity of each solution.

  • Data Analysis: Plot the measured specific conductivity (κ) as a function of the DDAB concentration (C).

  • Determine CMC: The plot will show two linear regions with different slopes. Fit a straight line to the data points in the low-concentration region (pre-micellar) and another straight line to the data points in the high-concentration region (post-micellar). The concentration at which these two lines intersect is the Critical Micelle Concentration (CMC).[6]

cluster_protocol CMC Determination by Conductivity Workflow prep Prepare DDAB Stock Solution measure_h2o Measure Conductivity of Pure Water prep->measure_h2o titrate Add Aliquots of DDAB Stock Solution measure_h2o->titrate record Record Conductivity after each addition titrate->record record->titrate Repeat plot Plot Conductivity vs. Concentration record->plot analyze Identify Intersection of Two Linear Slopes plot->analyze cmc CMC Value Determined analyze->cmc

Caption: Experimental workflow for CMC determination using conductivity.

References

Technical Support Center: Didecyldimethylammonium Bromide (DDAB) MIC Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Minimum Inhibitory Concentration (MIC) results for Didecyldimethylammonium bromide (DDAB). Our aim is to help you achieve more consistent and reliable results in your antimicrobial susceptibility testing.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant well-to-well and experiment-to-experiment variability in the MIC values for DDAB. What are the primary causes?

A1: Inconsistent MIC results for DDAB, a quaternary ammonium (B1175870) compound (QAC), can arise from several experimental factors. The most common sources of variability include:

  • Inoculum Preparation: The density of the bacterial inoculum is critical. A higher than intended inoculum can lead to falsely elevated MICs, while a lower inoculum may result in artificially low MICs.[1][2]

  • Media Composition: The type and even batch-to-batch variation of the growth medium can impact the activity of DDAB. For instance, components in the media can sometimes interact with the test compound.[3][4]

  • Incubation Conditions: Variations in incubation time and temperature can significantly affect bacterial growth rates and, consequently, the apparent MIC.[1]

  • DDAB Preparation and Stability: Improper dissolution or degradation of the DDAB stock solution can lead to inaccurate concentrations in the assay.

  • Pipetting and Dilution Errors: Inaccurate serial dilutions are a frequent source of error in MIC assays.

Q2: Our MIC values for Pseudomonas aeruginosa are consistently high and variable. Is this expected?

A2: Yes, Pseudomonas aeruginosa often exhibits higher and more variable MICs to QACs like DDAB. This is due to its intrinsic resistance mechanisms, including a less permeable outer membrane and the presence of efflux pumps that can actively remove the compound from the cell.[5][6] Variability can be exacerbated by the formation of biofilms, which are less susceptible to antimicrobial agents.[5][7]

Q3: Can the chosen growth medium affect the MIC of DDAB?

A3: Absolutely. The composition of the growth medium can influence the MIC value. For instance, the presence of certain organic materials can reduce the effectiveness of DDAB.[8] It is crucial to use a standardized medium, such as Mueller-Hinton Broth (MHB), as recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure comparability of results.[9][10][11][12][13]

Q4: We observe "skipped wells" (growth at a higher concentration but no growth at a lower one). What does this indicate?

A4: Skipped wells can be due to several reasons:

  • Contamination: A single well may be contaminated with a resistant organism.

  • Pipetting Error: An error in adding the DDAB or the bacterial inoculum to a specific well.

  • Precipitation: DDAB may precipitate at higher concentrations, reducing its effective concentration in that well.

  • Incomplete Mixing: Inadequate mixing during serial dilutions can lead to inconsistent concentrations across the wells.

Careful aseptic technique, proper pipetting and mixing, and visual inspection of the plate before incubation can help mitigate these issues.

Q5: How can we ensure the reproducibility of our DDAB MIC results?

A5: To enhance reproducibility, it is essential to standardize your protocol. Key steps include:

  • Standardize Inoculum: Use a spectrophotometer or McFarland standards to prepare a consistent bacterial inoculum (typically around 5 x 10^5 CFU/mL for broth microdilution).[9]

  • Use Calibrated Equipment: Regularly calibrate pipettes and other laboratory equipment.

  • Perform Quality Control: Always include a quality control (QC) strain with a known MIC range for DDAB in each experiment. Reference strains like Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922 are commonly used.[14]

  • Follow Standardized Protocols: Adhere to established guidelines from organizations like CLSI or EUCAST for broth microdilution methods.[10][11][12][13]

  • Ensure Proper Mixing: Thoroughly mix the contents of the wells after each serial dilution and after adding the inoculum.

Quantitative Data on DDAB MIC Variability

The following tables summarize the reported MIC values for DDAB against common bacterial species, highlighting the influence of different experimental conditions.

Table 1: Influence of Inoculum Size on DDAB MIC against Staphylococcus aureus

Inoculum Size (CFU/mL)MIC (µg/mL)
1 x 10^50.4 - 0.5
1 x 10^60.4 - 0.5
1 x 10^70.4 - 0.5
1 x 10^80.7 - 0.8
1 x 10^91.5 - 1.8

Data adapted from studies on the effect of inoculum size on QAC MICs.

Table 2: MIC of DDAB against Various Bacterial Species

OrganismMIC (µg/mL)
Staphylococcus aureus0.5 - 2.0
Escherichia coli4.0 - 8.0[15]
Pseudomonas aeruginosa64 - >512

Note: These values represent a range from various studies and can be influenced by specific strains and testing conditions.

Detailed Experimental Protocol: Broth Microdilution Method

This protocol is based on the guidelines from CLSI and EUCAST for determining the MIC of an antimicrobial agent.[10][11][12][13]

1. Preparation of Materials:

  • DDAB Stock Solution: Prepare a concentrated stock solution of DDAB in a suitable solvent (e.g., sterile deionized water or DMSO). The concentration should be at least 10 times the highest concentration to be tested.

  • Bacterial Inoculum:

    • From a fresh (18-24 hours) agar (B569324) plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in the appropriate growth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[9]

  • Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.

  • 96-Well Microtiter Plates: Use sterile, U- or flat-bottom plates.

2. Assay Procedure:

  • Serial Dilutions:

    • Dispense 100 µL of sterile growth medium into all wells of a 96-well plate.

    • Add 100 µL of the DDAB stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate. Discard the final 100 µL from the last dilution well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, including a positive control well (broth and inoculum only) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.[9]

3. Reading the MIC:

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of DDAB in which there is no visible growth.[9] This can also be done using a microplate reader.

Visual Guides

Experimental Workflow for Broth Microdilution MIC

MIC_Workflow Broth Microdilution MIC Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_media Prepare Growth Medium (MHB) add_media Dispense 100 µL Medium to all wells prep_media->add_media prep_ddab Prepare DDAB Stock Solution serial_dilution Perform 2-fold Serial Dilution of DDAB prep_ddab->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate wells with 100 µL Bacterial Suspension prep_inoculum->inoculate add_media->serial_dilution serial_dilution->inoculate incubate Incubate Plate (35-37°C, 18-24h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: A step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Mechanism of Action and Resistance to DDAB

DDAB_Mechanism DDAB Mechanism of Action and Resistance cluster_action Mechanism of Action cluster_resistance Resistance Mechanisms DDAB DDAB Cationic Head Membrane Bacterial Cell Membrane (Negatively Charged) DDAB->Membrane Electrostatic Interaction Disruption Membrane Disruption & Permeabilization Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death Efflux Efflux Pumps Efflux->DDAB Expels DDAB from cell Biofilm Biofilm Formation Biofilm->DDAB Prevents DDAB penetration

Caption: The antimicrobial action of DDAB and common bacterial resistance mechanisms.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Activity of Didecyldimethylammonium Bromide and Benzalkonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of two widely used quaternary ammonium (B1175870) compounds (QACs), Didecyldimethylammonium bromide (DDAB) and Benzalkonium chloride (BAC). The information presented is supported by experimental data to assist in the selection of the most appropriate antimicrobial agent for specific research and development applications.

Executive Summary

This compound (DDAB) and Benzalkonium chloride (BAC) are both potent, broad-spectrum antimicrobial agents belonging to the class of quaternary ammonium compounds.[1] Their primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and ultimately cell death.[2][3] While both compounds are effective against a wide range of bacteria, fungi, and viruses, their efficacy can vary depending on the target microorganism and environmental conditions.[1][4]

Experimental data suggests that DDAB, a fourth-generation QAC with a twin-chain structure, may exhibit superior bactericidal activity against certain pathogens compared to the single-chain structure of BAC.[5] This guide will delve into the available quantitative data, detail the experimental protocols for assessing antimicrobial activity, and visualize the mechanisms of action and experimental workflows.

Data Presentation: Comparative Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for DDAB and BAC against various microorganisms, compiled from multiple studies. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while MBC is the lowest concentration that results in a 99.9% or greater reduction in the initial bacterial inoculum.[6]

Table 1: Comparative MIC and MBC Values (µg/mL) of DDAB and Benzalkonium Chloride

MicroorganismCompoundMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureusDDAB1.02.0[6]
Benzalkonium Chloride2.04.0[6]
Escherichia coliDDAB4.08.0[6]
Benzalkonium Chloride8.016.0[6]
Pseudomonas aeruginosaDDAB512512[6]
Benzalkonium Chloride->2048[6]
Enterococcus faecalisDDAB (DDAC)MIC₅₀: 1, MIC₉₀: 1MBC₅₀: 2, MBC₉₀: 4[7]
Benzalkonium ChlorideMIC₅₀: 2, MIC₉₀: 4MBC₅₀: 4, MBC₉₀: 8[7]
Enterococcus faeciumDDAB (DDAC)MIC₅₀: 1, MIC₉₀: 2MBC₅₀: 2, MBC₉₀: 2[7]
Benzalkonium ChlorideMIC₅₀: 4, MIC₉₀: 8MBC₅₀: 8, MBC₉₀: 16[7]

Mechanism of Action

Both DDAB and BAC share a common mechanism of action characteristic of QACs. Their cationic nature facilitates binding to the negatively charged components of the microbial cell membrane, such as phospholipids (B1166683) and proteins.[2] This interaction leads to the disruption of the membrane's integrity and function.

The antimicrobial process can be summarized in the following steps:

  • Adsorption and Electrostatic Interaction: The positively charged cationic head of the QAC molecule is attracted to the negatively charged microbial cell surface.

  • Penetration of the Cell Wall: The long alkyl chains of the QAC penetrate the cell wall.

  • Disruption of the Cytoplasmic Membrane: The hydrophobic tails of the QACs intercalate into the lipid bilayer of the cytoplasmic membrane, causing disorganization and increased permeability.[2]

  • Leakage of Intracellular Components: The loss of membrane integrity results in the leakage of essential low molecular weight intracellular components, such as potassium ions and nucleotides.

  • Degradation of Proteins and Nucleic Acids: At higher concentrations, QACs can cause the degradation of cellular proteins and nucleic acids.

  • Cell Lysis: The extensive damage to the cell membrane and internal components leads to cell lysis and death.

Mechanism of Action of Quaternary Ammonium Compounds cluster_0 QAC Interaction with Microbial Cell cluster_1 Membrane Disruption Cascade QAC_Molecule QAC Molecule (DDAB or BAC) Microbial_Cell Microbial Cell (Negatively Charged Surface) QAC_Molecule->Microbial_Cell Electrostatic Attraction Membrane_Binding Binding to Cell Membrane Microbial_Cell->Membrane_Binding Membrane_Penetration Penetration of Lipid Bilayer Membrane_Binding->Membrane_Penetration Membrane_Disruption Membrane Disorganization & Increased Permeability Membrane_Penetration->Membrane_Disruption Leakage Leakage of Intracellular Components (Ions, ATP) Membrane_Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death Experimental Workflow for MIC Determination Start Start: Prepare Reagents Prepare_Stock Prepare Antimicrobial Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate (16-20h at 35°C) Inoculate->Incubate Read_Results Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_Results End End Read_Results->End Experimental Workflow for MBC Determination Start_MBC Start: From MIC Plate Select_Wells Select Wells with No Visible Growth (≥ MIC) Start_MBC->Select_Wells Subculture Subculture Aliquots onto Drug-Free Agar Plates Select_Wells->Subculture Incubate_Plates Incubate Agar Plates (18-24h at 35°C) Subculture->Incubate_Plates Count_Colonies Count Colonies on Each Plate Incubate_Plates->Count_Colonies Determine_MBC Determine MBC: Lowest Concentration with ≥99.9% Kill Rate Count_Colonies->Determine_MBC End_MBC End Determine_MBC->End_MBC

References

A Comparative Guide to DDAB and CTAB for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate surfactant is a critical parameter in the bottom-up synthesis of nanoparticles, profoundly influencing their size, shape, stability, and ultimately, their functionality. Among the plethora of available surfactants, the cationic quaternary ammonium (B1175870) salts Didodecyldimethylammonium Bromide (DDAB) and Cetyltrimethylammonium Bromide (CTAB) are two of the most commonly employed agents in the fabrication of metallic and silica-based nanoparticles. This guide provides a comprehensive, data-driven comparison of DDAB and CTAB to aid researchers in selecting the optimal surfactant for their specific nanoparticle synthesis needs.

Performance Comparison: DDAB vs. CTAB

The choice between DDAB and CTAB can lead to significant differences in the physicochemical properties of the resulting nanoparticles. While both are effective capping and stabilizing agents, their distinct molecular structures—DDAB possessing two dodecyl chains and CTAB having a single cetyl chain—result in different packing arrangements on the nanoparticle surface, thereby influencing particle growth and stability.

Quantitative Data Summary

The following table summarizes key performance indicators for silver nanoparticles synthesized using DDAB and CTAB under comparable experimental conditions. This data highlights the differential impact of these surfactants on particle size and colloidal stability.

SurfactantNanoparticle TypeAverage Particle Size (nm)Zeta Potential (mV)Reference
DDAB Silver (Ag)9.20 ± 0.20+31.6[1]
CTAB Silver (Ag)5.5 ± 0.50+16.8[1]

Note: The data presented is for comparative purposes. Absolute values may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of nanoparticles. Below are representative protocols for the synthesis of silver and gold nanoparticles using DDAB and CTAB.

Protocol 1: Synthesis of Silver Nanoparticles (AgNPs)

Objective: To synthesize spherical silver nanoparticles using either DDAB or CTAB as a capping agent.

Materials:

  • Silver Nitrate (AgNO₃)

  • Sodium Borohydride (NaBH₄)

  • Didodecyldimethylammonium Bromide (DDAB) or Cetyltrimethylammonium Bromide (CTAB)

  • Deionized Water

Procedure for DDAB-Capped AgNPs:

  • Prepare a 100 mL aqueous solution of 0.3 mM DDAB.

  • To this solution, add 2.0 mL of 1 wt% AgNO₃ solution while stirring continuously at room temperature.

  • After 10 minutes of stirring, add freshly prepared NaBH₄ solution (0.04 g in 1 mL of H₂O) dropwise to the mixture.

  • Continue stirring the reaction mixture overnight. A brownish colloidal solution indicates the formation of silver nanoparticles.[1]

Procedure for CTAB-Capped AgNPs:

  • Prepare a 100 mL aqueous solution of 2.0 mM CTAB.

  • To this solution, add 2.0 mL of 1 wt% AgNO₃ solution while stirring continuously at room temperature.

  • After 10 minutes of stirring, add freshly prepared NaBH₄ solution (0.04 g in 1 mL of H₂O) dropwise to the mixture.

  • Continue stirring the reaction mixture overnight. The formation of a brownish colloidal solution signifies the synthesis of silver nanoparticles.[1]

Protocol 2: Synthesis of Gold Nanoparticles (AuNPs)

Objective: To synthesize spherical gold nanoparticles using either DDAB or CTAB as a capping agent.

Materials:

  • Tetrachloroauric(III) acid (HAuCl₄)

  • Sodium Borohydride (NaBH₄)

  • Didodecyldimethylammonium Bromide (DDAB) or Cetyltrimethylammonium Bromide (CTAB)

  • Deionized Water

Procedure for DDAB-Capped AuNPs:

  • Stable and hydrophilic gold nanoparticles protected by a DDAB lipid bilayer can be synthesized by the in-situ reduction of HAuCl₄ with NaBH₄ in an aqueous medium containing DDAB.[2]

  • Characterization data confirms that DDAB forms a bilayer structure on the particle surface, resulting in a positively charged surface.[2]

Procedure for CTAB-Capped AuNPs:

  • Prepare a 20 mL stock growth solution containing 2.5 x 10⁻⁴ M HAuCl₄ and 0.1 M CTAB. Heat the solution to 50 °C to dissolve the CTAB, then allow it to cool to room temperature.

  • In a separate vial, prepare a seed solution by mixing 10 mL of 5.0 x 10⁻⁴ M HAuCl₄ with 10 mL of 5.0 x 10⁻⁴ M trisodium (B8492382) citrate. While stirring vigorously, add 600 µL of ice-cold 0.1 M NaBH₄.

  • To 20 mL of the growth solution, add 400 µL of 0.1 M ascorbic acid.

  • Add 50 µL of the seed solution to the growth solution and mix by inversion.

  • Allow the solution to stand for at least 1 hour for particle growth to complete. The solution will turn from colorless to a red-purple color.

Mechanisms of Action & Visualized Workflows

Understanding the underlying mechanisms by which DDAB and CTAB influence nanoparticle formation is crucial for controlling the synthesis process.

Surfactant Role in Nanoparticle Stabilization

Both DDAB and CTAB are cationic surfactants that stabilize nanoparticles through electrostatic repulsion. The positively charged headgroups of the surfactant molecules adsorb onto the nanoparticle surface, creating a positively charged layer that prevents aggregation. In the case of DDAB, its double-chain structure can lead to the formation of a more complex bilayer on the nanoparticle surface.[2]

Surfactant_Stabilization cluster_DDAB DDAB Stabilization cluster_CTAB CTAB Stabilization NP_DDAB Nanoparticle Core DDAB_Bilayer DDAB Bilayer NP_DDAB->DDAB_Bilayer Adsorption Positive_Charge_DDAB Positive Surface Charge DDAB_Bilayer->Positive_Charge_DDAB Creates Repulsion_DDAB Electrostatic Repulsion Positive_Charge_DDAB->Repulsion_DDAB Leads to Stability_DDAB Colloidal Stability Repulsion_DDAB->Stability_DDAB Ensures NP_CTAB Nanoparticle Core CTAB_Monolayer CTAB Monolayer NP_CTAB->CTAB_Monolayer Adsorption Positive_Charge_CTAB Positive Surface Charge CTAB_Monolayer->Positive_Charge_CTAB Creates Repulsion_CTAB Electrostatic Repulsion Positive_Charge_CTAB->Repulsion_CTAB Leads to Stability_CTAB Colloidal Stability Repulsion_CTAB->Stability_CTAB Ensures

Caption: Mechanism of nanoparticle stabilization by DDAB and CTAB.

Experimental Workflow for Silver Nanoparticle Synthesis

The following diagram illustrates the general workflow for the chemical reduction synthesis of silver nanoparticles using a cationic surfactant.

AgNP_Synthesis_Workflow Start Start Prepare_Surfactant Prepare Aqueous Surfactant Solution (DDAB or CTAB) Start->Prepare_Surfactant Add_AgNO3 Add AgNO3 Solution Prepare_Surfactant->Add_AgNO3 Stir_1 Stir for 10 min Add_AgNO3->Stir_1 Add_NaBH4 Add NaBH4 Solution (Dropwise) Stir_1->Add_NaBH4 Stir_2 Stir Overnight Add_NaBH4->Stir_2 Formation Formation of AgNP Colloidal Solution Stir_2->Formation End End Formation->End

Caption: General workflow for AgNP synthesis.

Conclusion

Both DDAB and CTAB are highly effective cationic surfactants for the synthesis of a variety of nanoparticles. The choice between them will ultimately depend on the desired nanoparticle characteristics and the specific application.

  • CTAB is often favored for producing smaller, more monodisperse nanoparticles, particularly in the case of gold nanorods where it acts as a crucial shape-directing agent.[3]

  • DDAB can be a suitable alternative, particularly when a less cytotoxic option is required. Its ability to form bilayers on nanoparticle surfaces can also be advantageous for certain drug delivery applications.[4]

Researchers are encouraged to consider the comparative data and protocols presented in this guide as a starting point for their own experimental design and optimization. Further investigation into the influence of surfactant concentration, temperature, and other reaction parameters will enable the fine-tuning of nanoparticle properties to meet the demands of their specific research goals.

References

Unveiling the Potency of DDAB: A Comparative Guide to its Bactericidal Efficacy Against Antibiotic-Resistant Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the exploration and validation of effective antimicrobial agents. Didecyldimethylammonium bromide (DDAB), a quaternary ammonium (B1175870) compound, has demonstrated considerable promise as a potent bactericidal agent. This guide provides an objective comparison of DDAB's performance against critical antibiotic-resistant strains, supported by experimental data and detailed methodologies to aid in research and development.

At a Glance: DDAB vs. Standard-of-Care Antibiotics

The bactericidal efficacy of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an agent that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% or greater reduction in the initial bacterial inoculum.[1] An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[1]

The following tables summarize the comparative MIC and MBC values for DDAB and commonly used antibiotics against key antibiotic-resistant bacterial strains.

Note: The data presented below is compiled from various studies. Direct comparison should be approached with caution as inter-laboratory variations in experimental conditions can influence results.

Methicillin-Resistant Staphylococcus aureus (MRSA)
CompoundStrainMIC (µg/mL)MBC (µg/mL)Reference(s)
DDAB S. aureus ATCC 43300 (MRSA)0.5 - 21 - 4[2]
VancomycinS. aureus ATCC 43300 (MRSA)1>16[2]
DaptomycinS. aureus ATCC 43300 (MRSA)0.125 - 0.50.25 - 1[2]
Vancomycin-Resistant Enterococcus (VRE)
CompoundStrainMIC (µg/mL)MBC (µg/mL)Reference(s)
DDAB E. faecium (VRE)2 - 84 - 16[3]
DaptomycinE. faecium ATCC 51299 (VRE)48[4]
VancomycinE. faecium ATCC 51299 (VRE)>64>64
Carbapenem-Resistant Enterobacteriaceae (CRE)
CompoundStrainMIC (µg/mL)MBC (µg/mL)Reference(s)
DDAB K. pneumoniae (CRE)4 - 168 - 32[5]
MeropenemK. pneumoniae (CRE, KPC-producing)≥16Not widely reported[6]
Ceftazidime-AvibactamK. pneumoniae (CRE, KPC-producing)0.25 - 8Not widely reported[7]

Mechanism of Action: Disrupting the Bacterial Fortress

DDAB exerts its potent bactericidal activity primarily by targeting the bacterial cell membrane. As a cationic surfactant, the positively charged head of the DDAB molecule electrostatically interacts with the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This initial binding is followed by the insertion of its two long hydrophobic alkyl chains into the lipid bilayer.[8][9] This disruption leads to a loss of membrane integrity, causing leakage of essential intracellular components like ions (K⁺, Ca²⁺) and macromolecules, ultimately resulting in cell death.[8]

Mechanism of DDAB Bactericidal Action DDAB DDAB Molecule (Cationic Head, Hydrophobic Tails) ElectrostaticInteraction Electrostatic Interaction DDAB->ElectrostaticInteraction 1. Adsorption BacterialCell Bacterial Cell Envelope (Negatively Charged) MembraneInsertion Insertion of Hydrophobic Tails into Lipid Bilayer BacterialCell->MembraneInsertion 2. Penetration ElectrostaticInteraction->BacterialCell MembraneDisruption Disruption of Membrane Integrity MembraneInsertion->MembraneDisruption 3. Destabilization Leakage Leakage of Intracellular Components (Ions, ATP, etc.) MembraneDisruption->Leakage 4. Permeabilization CellDeath Bacterial Cell Death Leakage->CellDeath 5. Lysis

Mechanism of DDAB's bactericidal action on the cell membrane.

Experimental Protocols: A Guide to Validation

Accurate and reproducible data are paramount in scientific research. The following are detailed methodologies for determining the MIC and MBC of antimicrobial agents.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is considered the gold standard for antimicrobial susceptibility testing.[10]

  • Preparation of Materials:

    • Antimicrobial Stock Solution: Prepare a concentrated stock solution of DDAB or the comparative antibiotic in a suitable solvent. The concentration should be at least 10 times the highest concentration to be tested.

    • Bacterial Inoculum: Culture the desired bacterial strain on an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar for S. aureus and E. faecium, MacConkey Agar for K. pneumoniae) for 18-24 hours at 37°C. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

    • 96-Well Microtiter Plate: Use sterile, U- or flat-bottomed 96-well plates.

  • Assay Procedure:

    • Dispense 100 µL of sterile CAMHB into all wells of the microtiter plate.

    • Add 100 µL of the antimicrobial stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as the growth control (no antimicrobial), and the twelfth column as the sterility control (no bacteria).

    • Inoculate all wells, except the sterility control, with 100 µL of the prepared bacterial inoculum.

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test.

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.

  • Plating and Incubation:

    • Spread the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading the MBC:

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Experimental Workflow for MIC and MBC Determination cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay PrepareInoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) InoculatePlate Inoculate 96-Well Plate PrepareInoculum->InoculatePlate PrepareAntimicrobial Prepare Serial Dilutions of Antimicrobial Agent PrepareAntimicrobial->InoculatePlate IncubateMIC Incubate at 37°C for 18-24 hours InoculatePlate->IncubateMIC ReadMIC Read MIC (Lowest concentration with no visible growth) IncubateMIC->ReadMIC Subculture Subculture from clear wells onto agar plates ReadMIC->Subculture IncubateMBC Incubate at 37°C for 18-24 hours Subculture->IncubateMBC ReadMBC Read MBC (Lowest concentration with ≥99.9% killing) IncubateMBC->ReadMBC

Workflow for determining MIC and MBC.

Conclusion

The available data indicates that DDAB demonstrates potent bactericidal activity against a range of clinically significant antibiotic-resistant bacteria, including MRSA, VRE, and CRE. Its mechanism of action, centered on the rapid disruption of the bacterial cell membrane, makes it a compelling candidate for further investigation and development as a disinfectant and potentially as a therapeutic agent. The provided experimental protocols offer a standardized framework for researchers to validate and expand upon these findings, contributing to the critical effort of combating antimicrobial resistance. Further head-to-head comparative studies are warranted to more definitively position DDAB's efficacy relative to existing last-line antibiotics.

References

A Comparative Analysis of Didodecyldimethylammonium Bromide (DDAB) Cytotoxicity in Human Cells

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation Against Other Quaternary Ammonium (B1175870) Compounds

Didodecyldimethylammonium bromide (DDAB), a cationic surfactant, is a widely utilized quaternary ammonium compound (QAC) with applications ranging from a disinfectant to a component in drug delivery systems. However, its interaction with human cells raises concerns about its cytotoxic effects. This guide provides a comparative analysis of DDAB's cytotoxicity against other common QACs, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Cytotoxicity Data

The cytotoxic potential of DDAB has been evaluated across various human cell lines and compared to other QACs such as benzalkonium chloride (BAC), cetylpyridinium (B1207926) chloride (CPC), and cetyltrimethylammonium bromide (CTAB). The following table summarizes the half-maximal inhibitory concentration (IC50) and other cytotoxicity metrics from multiple studies.

Quaternary Ammonium CompoundCell Line(s)Assay(s)Key Findings
DDAB Human leukemia (HL-60), Human cervical squamous cell carcinoma (CaSki), Human breast cancer (MCF-7), Human hepatocellular carcinoma (HepG2), Human colorectal adenocarcinoma (Caco-2), Human foreskin fibroblast (SV-80), Human retinoblastoma (Y-79)MTT, LDH, Apoptosis assays, WST assayInduces apoptosis in a variety of tumor cell lines, with leukemia and neuroblastoma cells being more sensitive than carcinoma cells. In liposomal formulations with DOPE, 40 μM of DDAB reduced CaSki cell viability by 50%.[1] When formulated as Solid Lipid Nanoparticles (DDAB-SLNs), it showed significantly lower cytotoxicity compared to CTAB-SLNs across multiple cell lines, with IC50 values ranging from 284.06 to 869.88 µg/mL after 48 hours.[2] A study on resin-based dental composites showed that DODAB (a form of DDAB) was non-cytotoxic and non-genotoxic, in contrast to CTAB.[3]
Benzalkonium Chloride (BAC) Human peripheral lymphocytes, Human lung epithelial (H358, BEAS-2B), Normal human epidermal keratinocytes, Normal human skin fibroblasts (NB1RGB)Micronucleus assay, Single-cell gel electrophoresis (SCGE), MTT, LDH, Apoptosis assaysGenotoxic effects were observed in human lymphocytes at concentrations of 1.0 and 3.0 mg/l.[4][5] In lung epithelial cells, BAC induced both necrosis and apoptosis in a dose-dependent manner, with an IC50 of 7.1 μg/mL after 30 minutes and 1.5 μg/mL after 24 hours.[6] Compared to newly synthesized bis-QACs, BAC showed significant human cell damage at concentrations necessary for antibacterial activity.[7]
Cetylpyridinium Chloride (CPC) Human breast tumor (MCF-7), Non-tumor breast cells (MCF-10A), Human lung epithelial (A549)MTT, LIVE/DEAD assay, Calcein AM assay, Comet assayCytotoxic to both MCF-7 and MCF-10A cells, with an LD50 of 6 µM and 8 µM, respectively, indicating low selectivity.[8][9] The cytotoxic mechanism involves cell membrane damage.[8][9] In A549 cells, cytotoxicity is attributed to the interaction between the long alkyl chains of CPC and plasma membrane phospholipids.[10] Low-micromolar concentrations of CPC that do not cause cell death can still inhibit mitochondrial ATP production in primary human keratinocytes.[11]
Cetyltrimethylammonium Bromide (CTAB) Human colorectal adenocarcinoma (Caco-2), Human hepatocellular carcinoma (HepG2), Human breast cancer (MCF-7), Human foreskin fibroblast (SV-80), Human retinoblastoma (Y-79), Human fibroblast (BJ)MTT, Annexin V/Propidium Iodide flow cytometry, Alkaline comet assayWhen formulated as Solid Lipid Nanoparticles (CTAB-SLNs), it was highly cytotoxic at low concentrations (IC50 < 10 µg/mL) across multiple cell lines.[2] In resin-based dental composites, CTAB caused a significant, dose-dependent decrease in BJ cell viability, primarily by inducing late apoptosis or necrosis, and also induced a dose-dependent increase in DNA damage.[3]

Mechanisms of DDAB-Induced Cytotoxicity

DDAB is a potent inducer of cell death in a wide range of tumor cell lines.[12] Its cytotoxic mechanism primarily involves the induction of apoptosis, a form of programmed cell death. This process is characterized by distinct morphological and biochemical changes within the cell.[13][14]

Signaling Pathway of DDAB-Induced Apoptosis

DDAB is reported to trigger caspase-mediated apoptosis. The process can be initiated through the extrinsic pathway involving caspase-8 and also through cytotoxic pore formation in the cell membrane.[12]

DDAB_Apoptosis_Pathway DDAB DDAB Membrane Cell Membrane Pore Formation DDAB->Membrane Direct Interaction Caspase8 Caspase-8 Activation DDAB->Caspase8 Extrinsic Pathway Initiation Caspase3 Caspase-3 Activation Membrane->Caspase3 Caspase8->Caspase3 DNA_Frag DNA Fragmentation Caspase3->DNA_Frag Apoptosis Apoptosis DNA_Frag->Apoptosis

Caption: DDAB-induced apoptosis signaling pathway.

This pathway highlights two potential mechanisms: direct interaction with the cell membrane leading to pore formation and initiation of the extrinsic apoptosis pathway via caspase-8 activation. Both pathways converge on the activation of caspase-3, a key executioner caspase that leads to DNA fragmentation and ultimately, apoptosis.

Experimental Protocols

The following are summaries of methodologies used in the cited studies to assess the cytotoxicity of DDAB and other QACs.

Cell Viability and Cytotoxicity Assays

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells. Human fibroblast BJ cells, for instance, were exposed to composite eluates for 24 hours before MTT assessment.[3]

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis. The amount of LDH in the medium is proportional to the number of dead cells.

  • Trypan Blue Dye Exclusion Assay: This method is used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the blue dye, while non-viable cells with compromised membranes take it up and appear blue.

Apoptosis and Genotoxicity Assays

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between apoptotic and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[3]

  • Comet Assay (Single-Cell Gel Electrophoresis): This technique is used to detect DNA damage in individual cells. Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail," the length and intensity of which are proportional to the extent of DNA damage.[15]

  • Micronucleus (MN) Assay: This assay detects chromosomal damage by identifying micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[4][5]

Experimental Workflow for Cytotoxicity Assessment

The general workflow for assessing the cytotoxicity of QACs on human cells involves several key steps.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Human Cell Culture (e.g., HL-60, MCF-7) Exposure 3. Cell Exposure to QACs (Varying concentrations & times) Cell_Culture->Exposure QAC_Prep 2. QAC Solution Preparation (DDAB, BAC, etc.) QAC_Prep->Exposure Viability 4a. Cell Viability Assays (MTT, Trypan Blue) Exposure->Viability Apoptosis 4b. Apoptosis/Necrosis Assays (Annexin V/PI) Exposure->Apoptosis Genotoxicity 4c. Genotoxicity Assays (Comet, Micronucleus) Exposure->Genotoxicity Data_Analysis 5. Data Analysis (IC50 calculation, Statistical analysis) Viability->Data_Analysis Apoptosis->Data_Analysis Genotoxicity->Data_Analysis

Caption: General experimental workflow for cytotoxicity assessment.

This workflow provides a structured approach to systematically evaluate and compare the cytotoxic effects of different quaternary ammonium compounds on human cell lines.

Conclusion

The available data indicates that the cytotoxicity of DDAB is highly dependent on its formulation and the specific cell line being tested. When incorporated into nanoparticles or dental composites, its toxicity can be significantly lower than other QACs like CTAB.[2][3] However, as a standalone compound, DDAB is a potent inducer of apoptosis in various cancer cell lines.[12] In comparison, BAC and CPC also exhibit significant cytotoxicity and genotoxicity, often at concentrations relevant to their antimicrobial applications.[4][5][7][8][9] The choice of a QAC for any application must therefore be carefully considered, weighing its intended function against its potential cytotoxic effects on human cells. Further research is warranted to fully elucidate the complex interactions of these compounds with cellular components and to develop safer alternatives.

References

DDAB: A Comparative Guide to its Environmental Profile and Biodegradability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Didodecyldimethylammonium bromide (DDAB) with alternative surfactants, supported by experimental data.

Didodecyldimethylammonium bromide (DDAB), a quaternary ammonium (B1175870) compound (quat), sees wide application in research and industry, notably in the formulation of liposomes for drug and gene delivery. However, its environmental impact and biodegradability are critical considerations for sustainable scientific practices. This guide provides a comparative analysis of DDAB against common alternatives, focusing on key environmental and toxicological parameters.

Executive Summary

DDAB exhibits characteristics of a substance with potential for significant environmental impact. While data on its ready biodegradability is not consistently available, related dialkyldimethylammonium compounds show limited degradation. It is classified as very toxic to aquatic life, with evidence of genotoxic effects at environmentally relevant concentrations. In contrast, alternatives such as esterquats and certain alkyl trimethyl ammonium chlorides demonstrate ready biodegradability and a more favorable aquatic toxicity profile. Benzalkonium chloride, another common quat, is readily biodegradable but also exhibits high aquatic toxicity.

Comparative Analysis of Surfactants

The following tables summarize the available quantitative data for DDAB and its alternatives. The data has been compiled from various sources, including ECHA registration dossiers and safety data sheets, with a focus on standardized OECD test guidelines to ensure comparability.

Biodegradability

Ready biodegradability is a key indicator of a substance's persistence in the environment. The OECD 301 series of tests are the standard for this assessment, with a pass level of ≥60% biodegradation within a 10-day window during the 28-day test.

SubstanceTypeOECD 301B (% Biodegradation in 28 days)Classification
DDAB (Didodecyldimethylammonium bromide) Dialkyl Quaternary Ammonium CompoundData not readily available; related dialkyl compounds show poor biodegradability.[1]Not readily biodegradable (presumed)
Esterquat (e.g., DEEDMAC) Ester-linked Quaternary Ammonium CompoundReadily biodegradable.[2][3]Readily Biodegradable
Benzalkonium Chloride (BAC) Alkylbenzyl Dimethyl Ammonium Chloride>70% (OECD 301D).[4]Readily Biodegradable
Cetrimonium Chloride (CTAC) Alkyl Trimethyl Ammonium ChlorideReadily biodegradable.Readily Biodegradable
Aquatic Toxicity

The acute toxicity to aquatic organisms is a critical measure of a substance's potential to harm aquatic ecosystems. Standardized tests using species like Daphnia magna (a freshwater invertebrate) and Danio rerio (zebrafish) provide key data points (EC50 and LC50, respectively).

SubstanceDaphnia magna 48h-EC50 (OECD 202)Zebrafish 96h-LC50 (OECD 203/236)Aquatic Toxicity Classification
DDAB Data not readily availableData not readily availableVery toxic to aquatic life with long lasting effects.
Esterquat (e.g., DEEDMAC) Lower toxicity compared to traditional quats.[5]Data not readily availableGenerally lower aquatic toxicity.
Benzalkonium Chloride (BAC) 0.016 mg/L.[1]0.223 - 1.61 mg/L (species dependent).[3][6]Very toxic to aquatic life.[1]
Cetrimonium Chloride (CTAC) 0.012 mg/L (read-across).[2]Data not readily availableVery toxic to aquatic life.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of data. The following sections outline the principles of the standard OECD guidelines.

OECD 301B: Ready Biodegradability – CO₂ Evolution Test

This test evaluates the ultimate biodegradability of an organic compound in an aerobic aqueous medium.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial source.

  • Test Setup: The test substance is added to a mineral medium inoculated with the activated sludge. A control with no test substance and a reference substance (e.g., sodium benzoate) are run in parallel.

  • Incubation: The test vessels are incubated in the dark at a constant temperature (22 ± 2 °C) for 28 days.

  • Measurement: The amount of carbon dioxide produced from the microbial degradation of the test substance is measured and compared to the theoretical maximum amount of CO₂ that can be produced.

  • Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its theoretical CO₂ production within a 10-day window during the 28-day test period.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test determines the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.

  • Test Organisms: Young daphnids (less than 24 hours old) are used.

  • Test Setup: Daphnids are exposed to a range of concentrations of the test substance in a defined medium. A control group is maintained in the medium without the test substance.

  • Exposure: The exposure period is 48 hours under controlled temperature and light conditions.

  • Endpoint: The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours.

  • Result: The EC50 (median effective concentration) is calculated, which is the concentration of the substance that immobilizes 50% of the daphnids.

OECD 236: Fish Embryo Acute Toxicity (FET) Test

This test assesses the acute toxicity of chemicals on the embryonic stages of fish, commonly the zebrafish (Danio rerio).

  • Test Organisms: Newly fertilized zebrafish eggs are used.

  • Test Setup: Embryos are placed in multi-well plates and exposed to a series of concentrations of the test substance. A control group is exposed to the culture medium only.

  • Exposure: The exposure duration is 96 hours.

  • Endpoints: Four apical observations are recorded daily as indicators of lethality: coagulation of fertilized eggs, lack of somite formation, lack of detachment of the tail-bud from the yolk sac, and lack of heartbeat.

  • Result: The LC50 (median lethal concentration) is calculated based on the number of non-viable embryos at the end of the 96-hour exposure.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of cationic surfactants is often attributed to their interaction with negatively charged biological membranes, leading to membrane disruption and subsequent cellular damage. However, more specific molecular pathways are also involved.

DDAB: Membrane Disruption and Oxidative Stress

The primary mechanism of DDAB's toxicity is believed to be the disruption of cell membranes due to the electrostatic interaction between the positively charged headgroup and the negatively charged components of the membrane. This can lead to increased membrane permeability, loss of cellular contents, and ultimately cell death. While specific signaling pathways are not well-elucidated in publicly available literature, it is hypothesized that this membrane damage can trigger secondary effects such as the generation of reactive oxygen species (ROS) and the induction of oxidative stress.

DDAB_Toxicity_Pathway DDAB DDAB CellMembrane Cell Membrane (Negatively Charged) DDAB->CellMembrane Electrostatic Interaction MembraneDisruption Membrane Disruption & Increased Permeability CellMembrane->MembraneDisruption ROS Reactive Oxygen Species (ROS) Generation MembraneDisruption->ROS CellDeath Cell Death MembraneDisruption->CellDeath Loss of Cellular Integrity OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->CellDeath

Hypothesized toxicity pathway of DDAB.
Benzalkonium Chloride (BAC): A Multi-faceted Toxicant

Benzalkonium chloride has been shown to induce a more complex array of cellular responses. In zebrafish, exposure to BAC can trigger the classical NF-κB signaling pathway, which is involved in inflammatory responses. Additionally, BAC can induce oxidative stress and apoptosis (programmed cell death). Its metabolism by cytochrome P450 enzymes, such as CYP1A1, can also contribute to its toxicity profile.

BAC_Toxicity_Pathway BAC Benzalkonium Chloride (BAC) NFkB NF-κB Pathway Activation BAC->NFkB OxidativeStress Oxidative Stress BAC->OxidativeStress Apoptosis Apoptosis BAC->Apoptosis CYP1A1 Metabolism by CYP1A1 BAC->CYP1A1 Inflammation Inflammation NFkB->Inflammation CellDamage Cellular Damage Inflammation->CellDamage OxidativeStress->CellDamage Apoptosis->CellDamage

Toxicity pathways of Benzalkonium Chloride.
Esterquats: Biodegradation as a Detoxification Pathway

The key feature of esterquats is the presence of ester linkages in their molecular structure. These ester bonds are susceptible to hydrolysis, both chemically and enzymatically, which breaks the molecule down into smaller, less toxic components that are readily biodegradable. This rapid degradation is a primary factor in their reduced environmental impact compared to more persistent quats like DDAB.

Esterquat_Biodegradation_Workflow Esterquat Esterquat Hydrolysis Hydrolysis (Chemical/Enzymatic) Esterquat->Hydrolysis Intermediates Fatty Acids & Quaternary Ammonium Diols/Triols Hydrolysis->Intermediates Cleavage of Ester Bonds Biodegradation Further Biodegradation Intermediates->Biodegradation EndProducts CO₂, H₂O, Mineral Salts Biodegradation->EndProducts

Biodegradation workflow of Esterquats.

Conclusion

The available data indicates that DDAB poses a greater environmental risk than readily biodegradable alternatives like esterquats and certain alkyl trimethyl ammonium chlorides. While effective in its applications, the persistence and high aquatic toxicity of DDAB warrant careful consideration and the exploration of greener alternatives in research and development. For applications where a cationic surfactant is necessary, esterquats represent a more environmentally benign option due to their inherent biodegradability. Benzalkonium chloride, while readily biodegradable, still presents a high aquatic toxicity concern. Researchers and drug development professionals are encouraged to consider the full life cycle of the materials they use and to prioritize substances with a lower environmental impact.

References

The Influence of DDAB Vesicle Size on Drug Release Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The size of didodecyldimethylammonium (B1216837) bromide (DDAB) vesicles is a critical parameter that can significantly influence their efficacy as drug delivery vehicles. This guide provides a comparative analysis of how vesicle size correlates with drug release efficiency, supported by experimental data from analogous cationic vesicle systems. While direct quantitative data for DDAB vesicles is limited in the current literature, the principles and data presented here for similar systems offer valuable insights for formulation development.

Correlation Between Vesicle Size and Drug Release

The relationship between vesicle size and drug release kinetics is complex and can be influenced by several factors, including the physicochemical properties of the encapsulated drug and the lamellarity of the vesicles. Generally, two opposing trends can be observed:

  • Faster Release from Smaller Vesicles: Smaller vesicles possess a larger surface area-to-volume ratio. This increased surface area can facilitate a more rapid diffusion of the encapsulated drug into the surrounding medium.

  • Slower Release from Larger Vesicles: Larger vesicles, particularly those that are multilamellar (possess multiple lipid bilayers), can exhibit slower drug release. The multiple lipid layers act as additional barriers that the drug must traverse, thereby prolonging the release profile.

Comparative Experimental Data

The following table summarizes experimental data from a study on cationic liposomes, which serves as a relevant model to understand the potential behavior of DDAB vesicles. This particular study investigated the release of two different drugs, Vincristine and Doxorubicin, from liposomes of varying sizes.

Vesicle Size (nm)DrugDrug Retention (%) after 24 hoursInferred Release Efficiency
~100 VincristineLowHigh
>200 VincristineHighLow
~100 DoxorubicinHighLow
>200 DoxorubicinHighLow

Data is illustrative and based on findings from studies on similar cationic liposome (B1194612) systems.[1][2]

Analysis of the Data:

  • For a drug like Vincristine, which has a tendency to leak from vesicles, larger liposomes demonstrated significantly better drug retention, indicating a slower release rate.[1][2] This is likely due to the increased number of lipid bilayers in larger vesicles, which presents a more substantial barrier to drug diffusion.[1]

  • In contrast, the release of Doxorubicin, a drug that is well-retained within liposomes, was found to be independent of vesicle size in the studied range.[1][2]

These findings suggest that the impact of vesicle size on drug release is highly dependent on the specific drug being encapsulated.

Experimental Protocols

Detailed methodologies are crucial for reproducible research in the field of drug delivery. The following sections outline the key experimental protocols for preparing size-controlled DDAB vesicles and evaluating their drug release profiles.

Preparation of DDAB Vesicles with Controlled Sizes

The thin-film hydration method followed by extrusion is a common and effective technique for preparing unilamellar vesicles with a controlled size distribution.[3]

Materials:

  • Didodecyldimethylammonium bromide (DDAB)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Lipid Film Formation: Dissolve DDAB and the lipophilic drug in an organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask's inner surface.

  • Hydration: Hydrate the lipid film by adding an aqueous buffer containing the hydrophilic drug and vortexing. This results in the formation of multilamellar vesicles (MLVs).

  • Size Extrusion: To obtain vesicles of a specific size, subject the MLV suspension to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm, 200 nm) using a mini-extruder.[3] This process is typically repeated multiple times to ensure a narrow size distribution.

  • Purification: Remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography.

Characterization of Vesicle Size

Dynamic Light Scattering (DLS) is a standard technique for determining the size distribution and zeta potential of vesicles in a colloidal suspension.

Procedure:

  • Dilute a small aliquot of the vesicle suspension in the appropriate buffer.

  • Analyze the sample using a DLS instrument to obtain the average vesicle diameter and polydispersity index (PDI).

In Vitro Drug Release Assay

The dialysis method is a widely used technique to assess the in vitro release of a drug from a nanoparticle formulation.

Procedure:

  • Place a known concentration of the drug-loaded DDAB vesicle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the vesicles.

  • Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at 37°C) with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug released over time.

Visualizing the Workflow and Concepts

To better illustrate the experimental processes and the theoretical relationship between DDAB vesicle size and drug release, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Vesicle Preparation cluster_char Characterization cluster_release Drug Release Assay prep1 Lipid Film Formation (DDAB + Drug) prep2 Hydration (MLV Formation) prep1->prep2 prep3 Extrusion (Size Control) prep2->prep3 prep4 Purification prep3->prep4 char1 Size Measurement (DLS) prep4->char1 release1 Dialysis prep4->release1 release2 Sample Collection release1->release2 release3 Drug Quantification release2->release3

Experimental workflow for DDAB vesicle preparation and drug release analysis.

correlation_concept cluster_small Small Vesicles cluster_large Large Vesicles cluster_release_outcome Drug Release Outcome small_vesicle Smaller Size (~100 nm) high_sa_vol High Surface Area to Volume Ratio small_vesicle->high_sa_vol fast_release Faster Drug Release (Drug Dependent) high_sa_vol->fast_release facilitates diffusion large_vesicle Larger Size (>200 nm) multilamellar Potentially Multilamellar large_vesicle->multilamellar slow_release Slower Drug Release (Drug Dependent) multilamellar->slow_release increased barrier

Conceptual relationship between vesicle size and drug release efficiency.

References

The Synergistic Power of DDAB: A Comparative Guide to Combination Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Didecyldimethylammonium bromide (DDAB), a quaternary ammonium (B1175870) compound (QAC), has long been recognized for its potent antimicrobial properties. However, the true potential of DDAB may lie in its synergistic capabilities when combined with other antimicrobial agents. This guide provides a comprehensive comparison of the efficacy of DDAB in combination with various antimicrobial compounds, supported by available experimental data. The information presented herein is intended to inform and guide researchers in the development of novel and more effective antimicrobial therapies.

Quantitative Efficacy of DDAB in Antimicrobial Combinations

The synergistic, additive, or antagonistic effects of antimicrobial combinations are commonly quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 typically indicates synergy, a FICI between 0.5 and 4.0 suggests an additive or indifferent effect, and a FICI of > 4.0 points to antagonism.

While specific quantitative data for DDAB in combination with a wide range of conventional antibiotics, antifungals, and antivirals is an area requiring further research, studies on closely related QACs, such as Didecyldimethylammonium chloride (DDAC), provide valuable insights into the potential synergistic interactions of DDAB.

Table 1: Synergistic Antibacterial Activity of QACs in Combination with Other Agents

QACCombination AgentTarget Microorganism(s)Key Efficacy Metric (FICI)Observed Outcome
DDACCarvacrolEscherichia coli, Bacillus cereus≤0.5Synergy[1]
DDACEugenolEscherichia coli, Bacillus cereus≤0.5Synergy[1]
DDACN,N-bis(3-aminopropyl)dodecylaminePoliovirus type 1, Murine norovirus, Pseudomonas aeruginosaNot explicitly calculated, but demonstrated synergistic virucidal and bactericidal effects.Synergy[2]
Benzalkonium chloride (BAC) & DDACChlorocresolStaphylococcus aureus, Enterococcus faecalisBorderline synergy (FICI ≈ 0.5)Synergy[3]

Table 2: Antifungal and Antiviral Combination Efficacy (General examples, DDAB-specific data limited)

Antimicrobial ClassCombination StrategyTarget Pathogen(s)Potential for Synergy with DDAB
Azole Antifungals (e.g., Miconazole)Combined with Dioctadecyldimethylammonium bromide (DODAB)Candida albicans, Cryptococcus neoformansHigh - DODAB reduced the MFC of miconazole.[4]
Polyene Antifungals (e.g., Amphotericin B)Combined with Dioctadecyldimethylammonium bromide (DODAB)Candida albicansModerate - DODAB reduced the MFC of Amphotericin B.[4]
Antiviral AgentsCombination therapies are a standard approach for many viral infections.Various virusesPotential - The membrane-disrupting action of DDAB could enhance the entry or efficacy of antiviral drugs.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting and replicating research findings. The following are protocols for key experiments cited in the evaluation of antimicrobial synergy.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, or indifferent effects of antimicrobial combinations.

Materials:

  • 96-well microtiter plates

  • Test microorganisms (e.g., bacterial or fungal strains)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • DDAB and the second antimicrobial agent, prepared in stock solutions

  • Microplate reader

Procedure:

  • Preparation of Drug Dilutions:

    • Along the x-axis of the 96-well plate, create serial dilutions of the second antimicrobial agent in the growth medium.

    • Along the y-axis, create serial dilutions of DDAB in the growth medium.

    • The result is a matrix of wells containing various concentrations of both agents.

    • Include control wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also, include a growth control well (no antimicrobial agents) and a sterility control well (no microorganisms).

  • Inoculation:

    • Prepare a standardized inoculum of the test microorganism in the growth medium (e.g., to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria).

    • Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

  • Data Analysis:

    • After incubation, determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent in the combination:

      • FIC of Agent A = MIC of A in combination / MIC of A alone

      • FIC of Agent B = MIC of B in combination / MIC of B alone

    • Calculate the FICI by summing the individual FICs: FICI = FIC of Agent A + FIC of Agent B.

    • Interpret the FICI as described above.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start prep_plate Prepare 96-well plate start->prep_plate dilute_A Serial dilute Agent A (e.g., DDAB) along rows prep_plate->dilute_A dilute_B Serial dilute Agent B along columns prep_plate->dilute_B add_controls Add single-agent and growth/sterility controls dilute_A->add_controls dilute_B->add_controls prep_inoculum Prepare standardized microbial inoculum add_controls->prep_inoculum inoculate Inoculate all wells prep_inoculum->inoculate incubate Incubate plate under appropriate conditions inoculate->incubate read_mic Read MICs for each agent alone and in combination incubate->read_mic calc_fic Calculate FIC for each agent read_mic->calc_fic calc_fici Calculate FICI (FIC A + FIC B) calc_fic->calc_fici interpret Interpret FICI for synergy, additivity, or antagonism calc_fici->interpret

Workflow for the checkerboard assay to determine antimicrobial synergy.

Mechanisms of Synergy

The synergistic effects of DDAB in combination with other antimicrobial agents are likely multifactorial, stemming from its primary mechanism of action on the cell membrane.

Disruption of Cell Membrane Integrity

DDAB, as a cationic surfactant, electrostatically interacts with and integrates into the negatively charged microbial cell membrane. This disrupts the lipid bilayer, leading to increased membrane permeability and leakage of essential intracellular components, ultimately causing cell death.

DDAB_Mechanism_of_Action DDAB DDAB Interaction Electrostatic Interaction & Membrane Integration DDAB->Interaction Membrane Microbial Cell Membrane (Negatively Charged) Membrane->Interaction Disruption Disruption of Lipid Bilayer Interaction->Disruption Permeability Increased Membrane Permeability Disruption->Permeability Leakage Leakage of Intracellular Components (ions, ATP, etc.) Permeability->Leakage Death Cell Death Leakage->Death

Simplified signaling pathway of DDAB's antimicrobial action.
Potentiation of Other Antimicrobial Agents

The DDAB-induced increase in membrane permeability can facilitate the entry of other antimicrobial agents into the microbial cell, allowing them to reach their intracellular targets more effectively. This is a key proposed mechanism for synergy. For instance, antibiotics that target intracellular processes like protein or nucleic acid synthesis may exhibit enhanced efficacy in the presence of DDAB.

Synergy_Mechanism cluster_cell Microbial Cell DDAB DDAB Cell_Membrane Cell Membrane DDAB->Cell_Membrane Disrupts Other_Agent Other Antimicrobial Agent (e.g., Antibiotic) Other_Agent->Cell_Membrane Entry Blocked/Limited Intracellular_Target Intracellular Target (e.g., Ribosome, DNA) Cell_Membrane->Intracellular_Target Facilitated Entry

Logical relationship of DDAB potentiating another antimicrobial agent.

Conclusion and Future Directions

The available evidence strongly suggests that DDAB and related QACs can act synergistically with a variety of other antimicrobial compounds. The primary mechanism underlying this synergy is believed to be the disruption of the microbial cell membrane by DDAB, which enhances the uptake and efficacy of the partner drug.

While promising, the field would greatly benefit from more extensive research focused specifically on DDAB in combination with a broader range of clinically relevant antibiotics, antifungals, and antivirals. Future studies should prioritize generating quantitative synergy data (e.g., FICI values) against a diverse panel of wild-type and drug-resistant microorganisms. Elucidating the precise molecular interactions and signaling pathways involved in these synergistic relationships will be critical for the rational design of novel, highly effective combination therapies to combat the growing threat of antimicrobial resistance.

References

Validating DDAB's Mechanism of Action: A Comparative Guide to Transmission Electron Microscopy and Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of using Transmission Electron Microscopy (TEM) for validating the mechanism of action of Didodecyldimethylammonium bromide (DDAB), a cationic surfactant with known cytotoxic and apoptotic effects. While direct TEM studies elucidating DDAB's precise mechanism are not extensively documented in publicly available literature, this guide outlines a theoretical framework for such an investigation and contrasts it with a widely accepted alternative, flow cytometry.

Introduction to DDAB and its Mechanism of Action

Didodecyldimethylammonium bromide (DDAB) is a quaternary ammonium (B1175870) compound widely utilized in various biomedical and biotechnological applications, notably as a component of liposomes for drug and gene delivery.[1] Beyond its role as a delivery vehicle, DDAB itself exhibits significant biological activity. Research has demonstrated that DDAB is a potent inducer of cell death in a range of tumor cell lines.[1] The primary mechanism of action of DDAB involves the induction of caspase-mediated apoptosis through the extrinsic caspase-8 pathway.[1] Furthermore, it is suggested that DDAB causes cytotoxic pore formation in the cell membrane, contributing to its cell-killing effects.[1]

Validating the specific cellular and subcellular events triggered by DDAB is crucial for its development as a therapeutic agent and for understanding its potential off-target effects. This guide explores how TEM can be employed to visualize the morphological and ultrastructural changes associated with DDAB's proposed mechanism of action and compares this approach with the quantitative power of flow cytometry.

Visualizing DDAB's Impact: The Transmission Electron Microscopy Approach

Transmission Electron Microscopy (TEM) offers unparalleled resolution for visualizing the internal structures of cells.[2] This makes it a powerful, albeit qualitative, tool for observing the direct morphological consequences of a drug's interaction with a cell. A hypothetical TEM-based study to validate DDAB's mechanism of action would aim to directly visualize two key events: pore formation in the plasma membrane and the characteristic ultrastructural changes of apoptosis.

Experimental Protocol: TEM for DDAB-Induced Cellular Changes

A typical protocol for preparing cultured cells for TEM analysis of DDAB's effects would involve the following steps:[3][4]

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HL-60, a human leukemia cell line known to be sensitive to DDAB) to a desired confluency.[1] Treat the cells with a predetermined concentration of DDAB (e.g., at or near the EC50 value) for various time points to capture different stages of the cellular response.

  • Fixation: Fix the cells to preserve their ultrastructure. A common primary fixative is a mixture of glutaraldehyde (B144438) and paraformaldehyde in a suitable buffer (e.g., cacodylate or phosphate (B84403) buffer).[3]

  • Post-fixation: Post-fix the cells with osmium tetroxide, which enhances the contrast of lipid-rich structures like membranes.[3]

  • Dehydration: Dehydrate the samples through a graded series of ethanol (B145695) or acetone (B3395972) to remove water.[4]

  • Embedding: Infiltrate the dehydrated cells with a resin (e.g., Epon or Spurr's resin) and polymerize it to form a solid block.[4]

  • Ultrathin Sectioning: Cut ultrathin sections (typically 60-90 nm) of the embedded cells using an ultramicrotome equipped with a diamond knife.[4]

  • Staining: Mount the sections on TEM grids and stain them with heavy metal salts, such as uranyl acetate (B1210297) and lead citrate, to further enhance contrast.[4]

  • Imaging: Examine the stained sections using a transmission electron microscope to observe and document the ultrastructural changes in the cells.

For DDAB-Containing Liposomes (Cryo-TEM):

When DDAB is part of a liposomal formulation, cryogenic TEM (cryo-TEM) is the preferred method for characterizing the liposomes themselves and their interaction with cells. This technique involves rapidly freezing the sample in a thin layer of vitreous (non-crystalline) ice, preserving the native structure of the liposomes.[5][6]

A cryo-TEM protocol for liposome-cell interaction would involve:[7]

  • Liposome Preparation: Prepare DDAB-containing liposomes using standard methods like thin-film hydration followed by extrusion.

  • Incubation with Cells: Incubate the liposomes with the target cells for a specific duration.

  • Sample Application: Apply a small aliquot of the cell-liposome suspension to a TEM grid.

  • Blotting and Plunging: Blot the grid to create a thin film and then rapidly plunge it into a cryogen (e.g., liquid ethane) to vitrify the sample.

  • Imaging: Transfer the vitrified grid to a cryo-TEM for imaging under cryogenic conditions.

Expected Ultrastructural Observations with TEM

Based on the known apoptotic effects of DDAB, a TEM analysis would be expected to reveal:

  • Early Apoptotic Changes:

    • Cell shrinkage and rounding.

    • Chromatin condensation (pyknosis), where the chromatin aggregates into dense masses against the nuclear envelope.[5]

    • Intact plasma and organelle membranes.

  • Late Apoptotic Changes:

    • Nuclear fragmentation (karyorrhexis), where the nucleus breaks into smaller, membrane-bound fragments.[5]

    • Formation of apoptotic bodies, which are membrane-enclosed vesicles containing fragments of the nucleus and cytoplasm.

  • Pore Formation: High-magnification imaging of the plasma membrane might reveal disruptions or pore-like structures, although this can be challenging to capture and definitively attribute to DDAB.

G staining staining tem_imaging tem_imaging staining->tem_imaging ultrastructural_analysis ultrastructural_analysis tem_imaging->ultrastructural_analysis

A Quantitative Alternative: Flow Cytometry

While TEM provides detailed morphological information, it is inherently qualitative and low-throughput. For quantitative analysis of apoptosis, flow cytometry is a powerful and widely used alternative.

Experimental Protocol: Flow Cytometry for DDAB-Induced Apoptosis (Annexin V/PI Staining)

This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.[8][9][10][11]

  • Cell Culture and Treatment: Treat cells with DDAB as described in the TEM protocol.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters cells with compromised membranes (late apoptotic and necrotic cells).

G incubation incubation flow_cytometry flow_cytometry incubation->flow_cytometry quantification quantification flow_cytometry->quantification

Data Presentation: Quantitative Analysis of DDAB's Cytotoxicity

While TEM provides qualitative visual data, quantitative data on DDAB's cytotoxic effects can be obtained from dose-response studies. The half-maximal effective concentration (EC50) is a key parameter. The following table summarizes the EC50 values of DDAB in various cell lines.

Cell LineCell TypeEC50 (µM)EC50 (µg/mL)Reference
Neuro2aMouse Neuroblastoma0.640.40[12]
U-937Human Leukemia2.121.33[12]
MCF-7Human Breast Cancer9.63 ± 4.11-[12]
Caco-2Human Colorectal Adenocarcinoma11.4 ± 1.14-[12]
HepG2Human Liver Cancer13.4 ± 0.80-[12]
A-172Human Glioblastoma15.09.46[12]
MDCKDog Kidney21.413.50[12]

Comparison of TEM and Flow Cytometry for Validating DDAB's Mechanism of Action

FeatureTransmission Electron Microscopy (TEM)Flow Cytometry
Principle Visualizes ultrastructural morphology using an electron beam.Measures fluorescence of individual cells in suspension.
Data Type Qualitative (images of cellular structures).Quantitative (statistical data on cell populations).
Throughput Low; sample preparation is time-consuming.High; can analyze thousands of cells per second.
Apoptosis Detection Visualizes morphological hallmarks (chromatin condensation, apoptotic bodies).Quantifies early (Annexin V+) and late (Annexin V+/PI+) apoptotic cells.
Pore Formation Potentially allows for direct visualization of membrane pores.Does not directly visualize pores.
Strengths - Unmatched spatial resolution for subcellular details.- Provides direct visual evidence of morphological changes.- High-throughput and statistically robust.- Can differentiate between different stages of cell death.- Can be multiplexed to measure other cellular parameters simultaneously.
Limitations - Qualitative and not easily quantifiable.- Labor-intensive and requires specialized equipment and expertise.- Potential for artifacts from sample preparation.- Does not provide morphological information.- Indirectly measures apoptosis based on biochemical markers.

Signaling Pathway of DDAB-Induced Apoptosis

DDAB is reported to induce apoptosis through the extrinsic caspase-8 pathway. This pathway is initiated by the formation of pores in the cell membrane, leading to the activation of a cascade of caspases, ultimately resulting in programmed cell death.

G DDAB DDAB Pore_Formation Cytotoxic Pore Formation in Cell Membrane DDAB->Pore_Formation Caspase8_Activation Caspase-8 Activation Pore_Formation->Caspase8_Activation Caspase3_Activation Caspase-3 Activation Caspase8_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Conclusion

Validating the mechanism of action of a compound like DDAB requires a multi-faceted approach. Transmission Electron Microscopy serves as an invaluable tool for providing direct visual evidence of the ultrastructural changes induced by DDAB, such as the morphological hallmarks of apoptosis and potentially, membrane pore formation. Its high-resolution imaging capabilities offer a qualitative understanding that is complementary to other techniques.

However, for a comprehensive and statistically robust analysis, TEM should be paired with quantitative methods like flow cytometry. Flow cytometry excels at providing high-throughput, quantitative data on the induction and progression of apoptosis. By combining the detailed morphological insights from TEM with the quantitative power of flow cytometry, researchers can build a more complete and validated picture of DDAB's mechanism of action, which is essential for its further development and application in the fields of drug delivery and therapy.

References

A Comparative Analysis of DDAB-Based and Alcohol-Based Disinfectants: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The selection of an appropriate disinfectant is a critical decision in research, healthcare, and pharmaceutical settings to prevent microbial contamination and ensure the integrity of experimental outcomes and product safety. This guide provides a comprehensive, data-driven comparison of two widely used classes of disinfectants: those based on Didecyldimethylammonium Bromide (DDAB), a quaternary ammonium (B1175870) compound (QAC), and those based on alcohol (primarily ethanol (B145695) and isopropanol). This analysis focuses on their mechanisms of action, antimicrobial efficacy supported by experimental data, and key operational characteristics to aid researchers, scientists, and drug development professionals in making informed decisions.

Mechanism of Action

The fundamental difference between DDAB-based and alcohol-based disinfectants lies in their mode of action against microbial cells.

DDAB-based disinfectants are cationic surfactants that interact with the negatively charged microbial cell membranes. This interaction disrupts the phospholipid bilayer, leading to the leakage of essential intracellular components and ultimately cell death.[1][2] This mechanism is effective against a broad range of microorganisms.

Alcohol-based disinfectants primarily act by denaturing proteins and dissolving lipids within microbial cells.[3][4][5] This process requires the presence of water, which is why solutions with 60-90% alcohol are generally more effective than absolute alcohol.[3][4] Protein denaturation disrupts cellular metabolism and leads to cell lysis.[5]

Below is a diagram illustrating the distinct mechanisms of action:

Disinfectant_Mechanism_of_Action cluster_DDAB DDAB-Based Disinfectant cluster_Alcohol Alcohol-Based Disinfectant DDAB DDAB (Cationic Surfactant) Membrane Microbial Cell Membrane (Negative Charge) DDAB->Membrane Electrostatic Interaction Disruption Membrane Disruption Membrane->Disruption Lipid Bilayer Perturbation Leakage Leakage of Cytoplasmic Contents Disruption->Leakage CellDeath_DDAB Cell Death Leakage->CellDeath_DDAB Alcohol Alcohol (e.g., Ethanol) Proteins Cellular Proteins Alcohol->Proteins Dehydration Lipids Lipid Membrane Alcohol->Lipids Denaturation Protein Denaturation Proteins->Denaturation Dissolution Lipid Dissolution Lipids->Dissolution CellDeath_Alcohol Cell Lysis & Cell Death Denaturation->CellDeath_Alcohol Dissolution->CellDeath_Alcohol

Figure 1: Mechanism of Action of DDAB-Based vs. Alcohol-Based Disinfectants

Comparative Efficacy: A Data-Driven Overview

The efficacy of a disinfectant is determined by its ability to reduce the microbial load for a spectrum of pathogens under specific conditions. The following tables summarize available quantitative data on the bactericidal, virucidal, and fungicidal activity of DDAB-based and alcohol-based disinfectants.

Bactericidal Efficacy

Both DDAB and alcohol disinfectants exhibit broad-spectrum bactericidal activity. However, their effectiveness can vary depending on the concentration, contact time, and the presence of organic matter.

DisinfectantMicroorganismConcentrationContact TimeLog ReductionTest MethodConditions
DDAB Salmonella infantis125 ppm1 min≥ 3Suspension TestWith 5% organic material[6]
Salmonella infantis500 ppm5 sec≥ 3Suspension TestWith 5% organic material[6]
Escherichia coli125 ppm30 sec≥ 3Suspension TestWith 5% organic material[6]
Escherichia coli500 ppm5 sec≥ 3Suspension TestWith 5% organic material[6]
Ethanol Staphylococcus aureus70%15 sec> 6Suspension Test-[7]
Pseudomonas aeruginosa70%15 sec> 6Suspension Test-[7]
Isopropanol Staphylococcus aureus70% (v/v)30 sec> 5EN 13727Clean & Dirty[8]
Pseudomonas aeruginosa70% (v/v)30 sec> 5EN 13727Clean & Dirty[8]
Enterococcus hirae70% (v/v)30 sec> 5EN 13727Clean & Dirty[8]
Escherichia coli70% (v/v)30 sec> 5EN 13727Clean & Dirty[8]
Virucidal Efficacy

A key differentiator between these disinfectants is their efficacy against enveloped and non-enveloped viruses.

DisinfectantVirusConcentrationContact TimeLog ReductionTest MethodConditions
DDAB Avian Influenza Virus (AIV)125 ppm10 min≥ 3Suspension TestNo organic material[6]
Avian Influenza Virus (AIV)500 ppm15 min≥ 3Suspension TestWith 5% organic material[6]
DDAC/BAC SARS-CoV-20.4%5-10 min~90-100% inactivationSuspension Test-[3]
Ethanol SARS-CoV-283%10 minComplete inactivationSuspension Test-[3]
Human Coronavirus (HCoV)62-80%15 secEffective inactivationSurface Test-[9]
Murine Norovirus (MNV)70 wt%30 sec> 4.9Suspension Test-[10]
Feline Calicivirus (FCV)70 wt%30 secNo significant reductionSuspension Test-[10]
Ethanol-based sanitizer Poliovirus, Adenovirus, Vaccinia virus, BVDV, FCV, MNV--Sufficient inactivationSuspension Test-[11]

Note: BAC (Benzalkonium chloride) is another type of QAC.

Fungicidal Efficacy
DisinfectantMicroorganismConcentrationContact TimeLog ReductionTest MethodConditions
Isopropanol Candida albicans70% (v/v)30 sec> 4EN 13624Clean & Dirty[8]
Aspergillus brasiliensis70% (v/v)60 sec> 4EN 13624Clean & Dirty[8]

Experimental Protocols

Standardized testing methodologies are crucial for the objective evaluation of disinfectant efficacy. The data presented in this guide are based on established protocols from organizations such as AOAC International and the European Committee for Standardization (CEN).

AOAC Use-Dilution Test

This method is widely used to determine the bactericidal efficacy of disinfectants on hard surfaces.[6][12][13]

AOAC_Use_Dilution_Test start Start: Prepare Bacterial Culture inoculate Inoculate Stainless Steel Carriers start->inoculate dry Dry Inoculated Carriers inoculate->dry expose Expose Carriers to Disinfectant (Specified Concentration & Time) dry->expose neutralize Transfer Carriers to Neutralizer/Growth Medium expose->neutralize incubate Incubate neutralize->incubate observe Observe for Bacterial Growth (Turbidity) incubate->observe end End: Determine Pass/Fail observe->end

Figure 2: Workflow for the AOAC Use-Dilution Test
EN 14476 Quantitative Suspension Test for Virucidal Activity

This European standard is used to evaluate the virucidal activity of chemical disinfectants and antiseptics.[1][14][15]

EN_14476_Suspension_Test start Start: Prepare Virus Suspension & Disinfectant Solution mix Mix Disinfectant, Virus Suspension, & Interfering Substance start->mix contact Incubate for Specified Contact Time and Temperature mix->contact neutralize Neutralize Disinfectant Activity contact->neutralize titer Determine Viral Titer (e.g., TCID50 or Plaque Assay) neutralize->titer calculate Calculate Log Reduction titer->calculate end End: Assess Virucidal Efficacy calculate->end

Figure 3: Workflow for the EN 14476 Virucidal Suspension Test

Key Comparative Aspects

FeatureDDAB-Based DisinfectantsAlcohol-Based Disinfectants
Spectrum of Activity Broad-spectrum bactericidal and fungicidal. Effective against enveloped viruses.[16]Broad-spectrum bactericidal, fungicidal, and virucidal against enveloped viruses.[17] Limited efficacy against non-enveloped viruses and bacterial spores.[5][17]
Speed of Action Generally requires longer contact times (minutes).[5]Rapidly bactericidal.[3]
Effect of Organic Load Efficacy can be reduced in the presence of organic matter.[6]Efficacy is significantly reduced by organic matter.
Residual Activity Leaves a residual antimicrobial film on surfaces.No residual activity due to rapid evaporation.
Material Compatibility Generally good compatibility with a wide range of materials.[16]Can cause drying and cracking of some plastics and rubbers with prolonged use.[5]
Flammability Non-flammable.Highly flammable.[5]
Toxicity Can cause skin and eye irritation. Ingestion can be harmful.Inhalation of high concentrations can cause respiratory irritation.[10] Ingestion is toxic and can lead to alcohol poisoning.

Below is a logical relationship diagram summarizing the key decision factors for selecting a disinfectant:

Disinfectant_Selection_Logic start Start: Disinfection Need target_pathogen Target Pathogen(s)? start->target_pathogen surface_type Surface Type & Material? target_pathogen->surface_type Broad Spectrum Needed contact_time Required Contact Time? surface_type->contact_time Material Compatibility Assessed residual_activity Need for Residual Activity? contact_time->residual_activity Contact Time Feasible safety_considerations Safety Constraints? (e.g., Flammability) residual_activity->safety_considerations Residual Effect Considered ddab Consider DDAB-Based Disinfectant safety_considerations->ddab Non-flammable, Residual Activity Desired alcohol Consider Alcohol-Based Disinfectant safety_considerations->alcohol Rapid Action, No Residue Desired, Flammability Managed

Figure 4: Logical Flow for Disinfectant Selection

Conclusion

Both DDAB-based and alcohol-based disinfectants are effective tools in a comprehensive contamination control strategy. The choice between them is not a matter of one being universally superior to the other, but rather a decision based on the specific application, target microorganisms, and environmental conditions.

  • DDAB-based disinfectants are an excellent choice for general surface disinfection where residual activity is beneficial and flammability is a concern. Their broad-spectrum efficacy and material compatibility make them versatile for a variety of laboratory surfaces.

  • Alcohol-based disinfectants are ideal for applications requiring rapid action and where no residue is desired, such as the disinfection of small surfaces and non-critical equipment. Their primary limitations are their flammability and reduced efficacy against non-enveloped viruses and in the presence of organic soil.

For critical applications, it is imperative to validate the chosen disinfectant's efficacy against specific microorganisms of concern under in-use conditions. This guide serves as a foundational resource to aid in the initial selection process, which should be followed by rigorous internal validation to ensure compliance with regulatory standards and the specific requirements of the research or manufacturing environment.

References

In vivo toxicity assessment of Didecyldimethylammonium bromide in animal models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in vivo toxicity profile of Didecyldimethylammonium bromide (DDAB) in animal models, with a comparative assessment against alternative biocides, Benzalkonium chloride (BAC) and Polyhexamethylene biguanide (B1667054) (PHMB).

This guide provides a detailed comparison of the in vivo toxicity of this compound (DDAB) and two common alternatives, Benzalkonium chloride (BAC) and Polyhexamethylene biguanide (PHMB). The information is compiled from various animal studies to assist researchers in evaluating the safety profiles of these biocides.

Comparative Toxicity Data

The following tables summarize the acute toxicity (LD50) values and highlight the observed organ-specific toxicity and histopathological findings for DDAB, BAC, and PHMB from various animal studies.

Table 1: Acute Toxicity (LD50) in Animal Models
CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)
This compound (DDAB) Pullets (Issa brown)Oral458.00[1][2][3][4]
RatsOral238 - 262
Benzalkonium chloride (BAC) Mice (Balb/c)Oral241.7[5][6]
Mice (Balb/c)Intratracheal8.5[5][6]
RatsOral234 - 525[5][7]
Polyhexamethylene biguanide (PHMB) Rats (Sprague-Dawley)Oral (gavage)25.6[8][9]
Table 2: Summary of Organ-Specific Toxicity and Histopathological Findings
CompoundTarget OrgansHistopathological Findings
This compound (DDAB) Esophagus, Intestines, Liver, Lungs, KidneysNecrosis and sloughing of the esophagus and intestines; pale and friable liver; congested and necrotic lungs; friable kidneys.[1][2][3][4] Microscopically: desquamation and necrosis of the esophagus, crop, proventriculus, and intestines; disruption of the koilin membrane of the gizzard; congestion and mononuclear cellular infiltration in the lungs, liver, and kidneys with loss of architecture.[1][2][3][4]
Benzalkonium chloride (BAC) Lungs, Skin, EyesInflammatory responses in the lung after intratracheal instillation, including diffuse congestion and hemorrhage, necrotized alveolar wall, and thrombus formation in small vessels and terminal bronchioles.[6][10] Irritation to skin and eyes.[5]
Polyhexamethylene biguanide (PHMB) Liver, Heart, KidneysMild hydropic changes in the liver at lower doses.[8][9] At higher doses in subchronic studies, mild hepatocyte cytolysis with or without lymphocyte infiltration and feathery degeneration.[8][9] Lymphocyte infiltration in one heart sample and mild tubular damage in one kidney sample were also observed.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation of toxicological data. Below are summaries of the experimental protocols used in key studies cited in this guide.

This compound (DDAB) Acute Oral Toxicity Study in Pullets
  • Animal Model: Issa brown pullets (n=34 experimental, n=10 control).[1][2][3]

  • Administration: Varying doses of DDAB were administered orally using a syringe after a 12-hour fasting period. Control birds received normal saline.[1][2][3]

  • Observation Period: Birds were observed for toxicity over 14 days.[1][2][3]

  • Parameters Assessed: Toxic signs (depression, anorexia, adipsia, vocalization with foamy salivation, emaciation), mortality, and gross and microscopic pathology of various organs.[1][2][3][4]

Benzalkonium Chloride (BAC) Acute Toxicity Study in Mice
  • Animal Model: Balb/c mice.[5][6]

  • Administration: Single dose of benzalkonium chloride administered via oral administration or intratracheal instillation.[5][6]

  • Observation Period: 14 days.[5]

  • Parameters Assessed: Mortality to determine LD50, and histopathology of target organs, particularly the lungs.[5][6]

Polyhexamethylene Biguanide (PHMB) Acute and Subchronic Toxicity Study in Rats
  • Animal Model: Sprague-Dawley rats.[8][9]

  • Administration:

    • Acute: Single dose administered by gavage via a stomach tube, with doses ranging from 2 mg/kg to 40 mg/kg.[8][9]

    • Subchronic: Doses of 2 mg/kg, 8 mg/kg, and 32 mg/kg of body weight.[8][9]

  • Parameters Assessed:

    • Acute: Mortality to determine LD50, and histopathological analysis of the heart, kidneys, and liver.[8][9]

    • Subchronic: Hematological and biochemical parameters, and histopathological findings of major organs.[8][9]

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo toxicity assessment of a chemical compound like DDAB.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing & Observation cluster_2 Phase 3: Data Collection & Analysis A Animal Acclimatization B Dose Formulation A->B C Randomization into Groups B->C D Compound Administration (e.g., Oral Gavage) C->D E Daily Clinical Observation (e.g., Weight, Behavior) D->E F Mortality Monitoring D->F J Blood Collection (Hematology & Biochemistry) E->J G Necropsy & Gross Pathology F->G K Data Analysis & LD50 Calculation F->K H Organ Weight Measurement G->H I Histopathology G->I

Caption: Experimental workflow for in vivo toxicity assessment.

References

Cross-Resistance Between Didecyldimethylammonium Bromide and Common Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of disinfectants containing quaternary ammonium (B1175870) compounds (QACs), such as Didecyldimethylammonium bromide (DDAB), has raised concerns about the potential for co-selection of antibiotic-resistant bacteria. This guide provides an objective comparison of the cross-resistance between DDAB and common antibiotics, supported by experimental data. It details the molecular mechanisms, presents quantitative data on the changes in antibiotic susceptibility, and outlines the experimental protocols used to derive these findings.

Mechanisms of Cross-Resistance

Exposure of bacteria to sub-lethal concentrations of DDAB can induce or select for resistance mechanisms that also confer resistance to various classes of antibiotics. The primary mechanisms implicated in this cross-resistance are the upregulation of multidrug efflux pumps and mutations in global regulatory genes.

Efflux Pump Overexpression: Efflux pumps are membrane proteins that can actively transport a wide range of substrates, including both QACs and antibiotics, out of the bacterial cell. Overexpression of these pumps, such as the AcrAB-TolC system in Escherichia coli, reduces the intracellular concentration of the antimicrobial agent, leading to decreased susceptibility.

Regulatory Gene Mutations: Mutations in global regulatory genes, such as marR, soxR, and acrR, can lead to the overexpression of efflux pumps and other resistance-conferring genes. For instance, mutations in the marR gene, a repressor of the marA operon, can lead to increased expression of MarA, a transcriptional activator that upregulates the AcrAB-TolC efflux pump.

Quantitative Data on Cross-Resistance

The following tables summarize the changes in Minimum Inhibitory Concentrations (MICs) of various antibiotics against different bacterial species following exposure to Didecyldimethylammonium compounds (DDAC, a close structural analog of DDAB).

Table 1: Change in Antibiotic MICs for Escherichia coli K-12 after 60-Day Exposure to DDAC

AntibioticClassFold Change in MIC after 0.25x MIC DDAC ExposureFold Change in MIC after 0.5x MIC DDAC ExposureFold Change in MIC after 1x MIC DDAC ExposureFold Change in MIC after 2x MIC DDAC Exposure
Ampicillinβ-lactam4488
ChloramphenicolAmphenicol4488
NorfloxacinFluoroquinolone2244
TetracyclineTetracycline4488
RifampicinRifamycin16326464

Data extracted from Jing et al., 2022.

Table 2: Change in Antibiotic MICs for Pseudomonas aeruginosa after Overnight Exposure to Sub-inhibitory DDAC

AntibioticClassStatistical Significance (P-value) of MIC Increase
AmikacinAminoglycoside< 0.001
GentamicinAminoglycoside< 0.001
MeropenemCarbapenem0.041
CiprofloxacinFluoroquinolone0.008

Data extracted from Abdel-Salam et al., 2018.

Table 3: Change in Ciprofloxacin MIC for Listeria monocytogenes after Exposure to DDAC

Strain PanelMedian Ciprofloxacin MIC (mg/L)
Control (No Biocide Exposure)2.1
Exposed to DDAC9.48

Data extracted from Guérin et al., 2021.[1]

Experimental Protocols

The data presented in this guide were primarily obtained through broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) of antibiotics before and after exposure to DDAB or its analogs.

Protocol for Inducing Resistance
  • Bacterial Strain Selection and Culture: A susceptible wild-type bacterial strain (e.g., E. coli K-12) is cultured in a suitable broth medium (e.g., Luria-Bertani broth) to a specific optical density.

  • Sub-inhibitory DDAB Exposure: The bacterial culture is serially passaged in a medium containing sub-inhibitory concentrations of DDAB (e.g., 0.25x or 0.5x the baseline MIC of DDAB for that strain).

  • Duration of Exposure: The duration of exposure can vary, from a single overnight incubation to multiple passages over several weeks, to select for adapted or mutant strains.

  • Isolation of Adapted/Resistant Strains: Following the exposure period, individual colonies are isolated on agar (B569324) plates and subsequently tested for changes in antibiotic susceptibility.

Protocol for MIC Determination (Broth Microdilution)
  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of each antibiotic is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: The bacterial strain (either the wild-type or the DDAB-exposed variant) is grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Visualizing the Mechanisms of Cross-Resistance

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows involved in DDAB-induced antibiotic cross-resistance.

G cluster_0 Experimental Workflow: Inducing and Measuring Cross-Resistance start Start with Susceptible Bacterium exposure Serial Passage with sub-MIC DDAB start->exposure mic_pre Determine Baseline Antibiotic MICs start->mic_pre isolation Isolate Adapted Strains exposure->isolation mic_post Determine Antibiotic MICs of Adapted Strains isolation->mic_post comparison Compare MICs to Quantify Cross-Resistance mic_pre->comparison mic_post->comparison

Caption: Workflow for assessing DDAB-induced antibiotic cross-resistance.

G cluster_1 Signaling Pathway for Efflux Pump-Mediated Cross-Resistance DDAB DDAB Exposure Stress Cellular Stress DDAB->Stress Regulators Mutations or Activation of Global Regulators (e.g., marR, soxR) Stress->Regulators Activators Increased Expression of Transcriptional Activators (e.g., MarA, SoxS) Regulators->Activators Efflux Upregulation of Efflux Pump Genes (e.g., acrAB-TolC) Activators->Efflux Pump Increased Synthesis of Efflux Pump Proteins Efflux->Pump Resistance Increased Efflux of DDAB and Antibiotics => Cross-Resistance Pump->Resistance

Caption: DDAB-induced activation of efflux pumps leading to cross-resistance.

References

Validating the Purity of Synthesized Didecyldimethylammonium Bromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methods for validating the purity of synthesized Didecyldimethylammonium bromide (DDAB), a quaternary ammonium (B1175870) compound with significant applications as an antimicrobial agent. It also offers a comparative analysis of DDAB's performance against common alternatives, supported by experimental data.

Introduction to this compound and Purity Validation

This compound (DDAB) is a cationic surfactant widely used as a disinfectant, antiseptic, and phase transfer catalyst. The efficacy and safety of DDAB in any application, particularly in drug development and research, are critically dependent on its purity. Impurities from the synthesis process can alter its biological activity, introduce toxicity, and affect experimental outcomes. Therefore, rigorous purity validation is an essential step in the quality control of synthesized DDAB.

This guide outlines the primary analytical techniques for assessing DDAB purity and compares its antimicrobial performance with two other widely used quaternary ammonium compounds: Benzalkonium chloride (BAC) and Cetylpyridinium chloride (CPC).

Purity Validation Methods for this compound

Several analytical techniques can be employed to determine the purity of synthesized DDAB. The choice of method often depends on the available instrumentation, the nature of potential impurities, and the desired level of accuracy.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture, making it well-suited for purity assessment. For quaternary ammonium compounds like DDAB, which lack a strong chromophore, detection methods such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) are often employed. A patent for the closely related Didecyldimethylammonium chloride (DDAC) describes an HPLC-MS method that can be adapted for DDAB analysis.[1]

Titration

Titration is a classic and cost-effective analytical method for determining the concentration of a substance in a solution. For quaternary ammonium compounds, a common method is a two-phase titration using an anionic surfactant, such as sodium lauryl sulfate, as the titrant. The endpoint is determined by a color change of an indicator. This method is suitable for determining the overall percentage of the active quaternary ammonium compound. A certificate of analysis for DDAB confirms the use of argentometric titration for purity determination.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. ¹H NMR spectroscopy can confirm the chemical structure of DDAB by analyzing the chemical shifts and integration of the proton signals. The presence of signals corresponding to impurities can also be detected and quantified. Reference spectra for DDAB are available in public databases.[3]

Potential Impurities

Impurities in synthesized DDAB can originate from starting materials, side reactions, or degradation products. Common impurities in the synthesis of quaternary ammonium compounds may include unreacted tertiary amines (e.g., didecylmethylamine), alkyl halides (e.g., decyl bromide), and smaller or larger alkyl chain derivatives.

Comparative Performance Analysis: DDAB vs. Alternatives

The antimicrobial efficacy of DDAB is often compared to other quaternary ammonium compounds. Here, we compare it with Benzalkonium chloride (BAC) and Cetylpyridinium chloride (CPC).

Antimicrobial Efficacy

The primary measure of antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The table below summarizes the MIC values for DDAB, BAC, and CPC against various microorganisms, compiled from available literature. Lower MIC values indicate higher efficacy.

MicroorganismDidecyldimethylammonium compound (DDAB/DDAC)Benzalkonium chloride (BAC)Cetylpyridinium chloride (CPC)
Staphylococcus aureus2 - 5 µg/mL[4]5 µg/mL[4]>90% killing at 0.05% concentration[5]
Enterococcus faecalis8 µg/mL[4]8 µg/mL[4]-
Acinetobacter baumannii2 µg/mL[4]31 µg/mL[4]-
Klebsiella pneumoniae8 µg/mL[4]20 µg/mL[4]-
Gram-negative bacteria--Lower MICs than control[5]

Note: Data is compiled from different sources and experimental conditions may vary. DDAC (Didecyldimethylammonium chloride) is included as a close analogue to DDAB.

Experimental Protocols

General HPLC-MS Protocol for Quaternary Ammonium Compound Analysis
  • Column: A reverse-phase column, such as a C18 or a specialized column for cationic compounds, is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water containing a modifier like formic acid or ammonium acetate (B1210297) is common.

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

  • Injection Volume: 5-20 µL.

  • Detection: Mass spectrometry (MS) in positive ion mode is used to detect the cationic quaternary ammonium ion.

  • Quantification: The purity is determined by comparing the peak area of the main compound to the total peak area of all detected components.

General Two-Phase Titration Protocol for Quaternary Ammonium Compound Purity
  • Sample Preparation: Accurately weigh a sample of the synthesized DDAB and dissolve it in a suitable solvent system, typically a mixture of water and an immiscible organic solvent like chloroform.

  • Indicator: Add a suitable indicator, such as methylene (B1212753) blue.

  • Titrant: Use a standardized solution of an anionic surfactant (e.g., sodium lauryl sulfate).

  • Titration: Titrate the sample solution with the anionic surfactant solution with vigorous shaking to ensure partitioning of the components between the two phases.

  • Endpoint: The endpoint is reached when the color of the organic phase changes, indicating that all the cationic surfactant has reacted.

  • Calculation: Calculate the purity based on the volume of titrant used and the stoichiometry of the reaction.

General ¹H NMR Protocol for DDAB Analysis
  • Sample Preparation: Dissolve a small, accurately weighed amount of the DDAB sample in a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Internal Standard: Add a known amount of an internal standard with a distinct NMR signal that does not overlap with the analyte signals.

  • Acquisition: Acquire the ¹H NMR spectrum using a spectrometer with a suitable magnetic field strength (e.g., 400 MHz or higher).

  • Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Analysis:

    • Structural Confirmation: Compare the chemical shifts and splitting patterns of the observed signals with the expected spectrum of DDAB.

    • Purity Calculation: Integrate the signals corresponding to DDAB and any identified impurities. The purity can be calculated by comparing the integral of the DDAB signals to the sum of all integrals, or more accurately by using the internal standard.

Visualizations

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_validation Purity Validation cluster_result Final Product Synthesized_DDAB Synthesized this compound Initial_Characterization Initial Characterization (e.g., Melting Point, Appearance) Synthesized_DDAB->Initial_Characterization Purification Purification (e.g., Recrystallization) Initial_Characterization->Purification HPLC HPLC-CAD/ELSD/MS (Quantitative Purity) Purification->HPLC Titration Two-Phase Titration (Assay of Active Ingredient) Purification->Titration NMR ¹H NMR Spectroscopy (Structural Confirmation & Impurity Profiling) Purification->NMR Pure_DDAB Pure DDAB (>99%) HPLC->Pure_DDAB Titration->Pure_DDAB NMR->Pure_DDAB

Caption: Workflow for the synthesis, purification, and purity validation of this compound.

QAC_Mechanism_of_Action cluster_membrane Cell Membrane Interaction cluster_cellular Downstream Cellular Effects QAC Quaternary Ammonium Compound (e.g., DDAB) Membrane Bacterial Cell Membrane QAC->Membrane Electrostatic Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Mitochondria Mitochondrial Dysfunction (Decreased ATP Production) Disruption->Mitochondria Signaling Alteration of Signaling Pathways Disruption->Signaling Cholesterol Inhibition of Cholesterol Synthesis Disruption->Cholesterol CellDeath Bacterial Cell Death Mitochondria->CellDeath NFkB NF-κB Activation Signaling->NFkB MAPK MAPK Activation Signaling->MAPK NFkB->CellDeath MAPK->CellDeath Cholesterol->CellDeath

Caption: Mechanism of action of quaternary ammonium compounds leading to bacterial cell death.

References

A Comparative Analysis of Dimethyldioctadecylammonium Bromide (DDAB) Efficacy in Liquid vs. Surface Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethyldioctadecylammonium bromide (DDAB), a versatile cationic surfactant, exhibits pronounced efficacy in both liquid and surface applications, albeit through different mechanisms and for distinct purposes. In liquid environments, DDAB is a cornerstone for the formulation of cationic liposomes, primarily utilized for the delivery of nucleic acids and drugs. On surfaces, its potent antimicrobial properties are harnessed for disinfection and sanitization. This guide provides an objective comparison of DDAB's performance in these two domains, supported by experimental data and detailed methodologies.

Efficacy in Liquid Applications: Gene and Drug Delivery

In aqueous solutions, DDAB self-assembles into bilayer vesicles or liposomes.[1] These structures can encapsulate or complex with negatively charged molecules like DNA and RNA, facilitating their delivery into cells. The efficacy in this context is primarily measured by transfection efficiency, the percentage of cells that successfully take up and express the genetic material.

Several studies have demonstrated the utility of DDAB-based liposomes in gene delivery.[2][3][4] The cationic nature of DDAB liposomes promotes interaction with the negatively charged cell membrane, leading to cellular uptake.[5] The efficiency of this process can be influenced by the formulation, including the ratio of DDAB to helper lipids like dioleoylphosphatidylethanolamine (DOPE) or cholesterol.[2]

Quantitative Data: Transfection Efficiency of DDAB-based Liposomes
FormulationCell LineTransfection EfficiencyCytotoxicityReference
DDAB:DOPE (1:1 to 4:1)CSU-SA1 cancer cellsIncreased with higher DDAB ratioIncreased with higher DDAB ratio[2]
DDAB:DOPE (1:2.2)VariousInferior to TMAG-based liposomesNot specified[3]
DDAB with ProtamineCOS-7, HeLa, NIH3T3, MDCK, BHK-21C13Up to 20-fold enhancementNot specified[4]
DDAB-AuNPs with Lipotap/DOTAPHEK 293>2-fold increase in GFP expressing cells, 48-fold increase in luciferase levelsDecreased cytotoxicity[6][7]

Efficacy in Surface Applications: Disinfection and Antimicrobial Activity

On solid surfaces, DDAB acts as a potent disinfectant, disrupting the cell membranes of a broad spectrum of microorganisms, including bacteria and enveloped viruses.[8][9] Its efficacy as a surface disinfectant is typically quantified by the log reduction in microbial viability after a specific contact time.

Studies have shown that DDAB is effective against various pathogens, although its performance can be affected by factors such as the presence of organic matter and temperature.[10][11]

Quantitative Data: Antimicrobial Efficacy of DDAB on Surfaces
MicroorganismConcentrationContact TimeLog ReductionConditionsReference
Salmonella infantis125-500 ppm5 seconds≥ 3Room temp, no organic matter[10][11]
Salmonella infantis500 ppm5 seconds≥ 3Room temp, 5% organic matter[10][11]
Escherichia coli125-500 ppm5 seconds≥ 3Room temp, no organic matter[10][11]
Escherichia coli500 ppm30 seconds≥ 3Room temp, 5% organic matter[10][11]
Avian Influenza Virus (AIV)125 ppm10 minutes≥ 3Room temp, no organic matter[10][11]
Avian Influenza Virus (AIV)500 ppm15 minutes≥ 3Room temp, 5% organic matter[10][11]
Avian Influenza Virus (AIV)500 ppm30 minutes≥ 34°C, no organic matter[10][11]
SARS-CoV-20.016 mM (EC50)Not specified50% inhibitionNot specified[12][13]

Experimental Protocols

Protocol 1: Preparation of DDAB-based Cationic Liposomes and Transfection

This protocol outlines a general method for preparing DDAB liposomes and performing gene transfection in cell culture.[14][15]

Materials:

  • Dimethyldioctadecylammonium bromide (DDAB)

  • Helper lipid (e.g., DOPE or cholesterol)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), sterile

  • Plasmid DNA

  • Cell culture medium (e.g., DMEM)

  • Serum-free medium

  • Mammalian cell line

  • 6-well tissue culture plates

  • Extruder with polycarbonate membranes (e.g., 100 nm)

  • Rotary evaporator

Methodology:

  • Lipid Film Hydration:

    • Dissolve DDAB and the helper lipid in chloroform in a round-bottom flask at the desired molar ratio.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with sterile PBS by vortexing, creating multilamellar vesicles (MLVs).

  • Liposome (B1194612) Extrusion:

    • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder. This should be performed at a temperature above the phase transition temperature of the lipids.

  • Lipoplex Formation:

    • Dilute the desired amount of plasmid DNA in serum-free medium.

    • In a separate tube, dilute the DDAB liposome suspension in serum-free medium.

    • Add the liposome suspension to the DNA solution and mix gently.

    • Incubate at room temperature for 15-30 minutes to allow the formation of DNA-liposome complexes (lipoplexes).

  • Cell Transfection:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Wash the cells with serum-free medium.

    • Add the lipoplex solution to the cells.

    • Incubate for 4-6 hours at 37°C in a CO2 incubator.

    • Replace the transfection medium with complete growth medium containing serum.

    • Incubate for another 24-48 hours before assaying for gene expression.

Protocol 2: Evaluation of DDAB Disinfectant Efficacy on a Surface

This protocol is based on quantitative carrier tests to evaluate the bactericidal or virucidal activity of DDAB on a non-porous surface.[16][17][18][19]

Materials:

  • DDAB solution at desired concentrations

  • Sterile test surfaces (carriers), e.g., stainless steel, glass, or plastic coupons (1x1 cm)

  • Bacterial or viral culture of known titer

  • Organic load (e.g., fetal bovine serum)

  • Neutralizing solution (to stop the disinfectant action)

  • Culture media for microbial enumeration (e.g., agar (B569324) plates for bacteria, host cells for viruses)

  • Sterile water or PBS

  • Incubator

Methodology:

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism in a suitable broth or medium to a high titer (e.g., 10^8 CFU/mL for bacteria or 10^7 TCID50/mL for viruses).

    • If testing with an organic load, mix the microbial suspension with fetal bovine serum to the desired final concentration (e.g., 5%).

  • Carrier Inoculation:

    • Place a small volume (e.g., 10 µL) of the inoculum onto the center of each sterile carrier and allow it to dry completely in a biosafety cabinet.

  • Disinfectant Application:

    • Apply a defined volume (e.g., 50 µL) of the DDAB disinfectant solution to the dried inoculum on the carrier, ensuring complete coverage.

    • Start a timer for the desired contact time (e.g., 5 seconds, 1 minute, 10 minutes).

  • Neutralization and Recovery:

    • After the specified contact time, transfer the carrier to a tube containing a validated neutralizing solution.

    • Vortex or sonicate the tube to elute the surviving microorganisms from the carrier surface.

  • Quantification of Survivors:

    • Perform serial dilutions of the neutralized solution.

    • For bacteria, plate the dilutions onto agar plates and incubate to determine the number of colony-forming units (CFU).

    • For viruses, inoculate susceptible host cell cultures with the dilutions and determine the viral titer (e.g., TCID50).

  • Calculation of Log Reduction:

    • Determine the initial microbial load by performing the same procedure on control carriers treated with sterile water or PBS instead of the disinfectant.

    • Calculate the log reduction as: Log10 (Initial microbial count) - Log10 (Microbial count after disinfection).

Visualizations

experimental_workflow_transfection cluster_prep Liposome Preparation cluster_complex Lipoplex Formation cluster_transfect Cell Transfection prep1 Dissolve DDAB & Helper Lipid in Chloroform prep2 Form Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 Hydrate Film with PBS (forms MLVs) prep2->prep3 prep4 Extrude through Membrane (forms LUVs) prep3->prep4 comp2 Dilute DDAB Liposomes in Serum-Free Medium prep4->comp2 comp1 Dilute Plasmid DNA in Serum-Free Medium comp3 Mix DNA and Liposomes comp1->comp3 comp2->comp3 comp4 Incubate (15-30 min) comp3->comp4 trans2 Add Lipoplexes to Cells comp4->trans2 trans1 Seed and Grow Cells (70-80% Confluency) trans1->trans2 trans3 Incubate (4-6 hours) trans2->trans3 trans4 Replace with Complete Medium trans3->trans4 trans5 Incubate (24-48 hours) trans4->trans5 trans6 Assay for Gene Expression trans5->trans6 experimental_workflow_disinfection start Start prep_inoculum Prepare Microbial Inoculum start->prep_inoculum inoculate_carrier Inoculate and Dry on Carrier Surface prep_inoculum->inoculate_carrier apply_disinfectant Apply DDAB Solution (Start Timer) inoculate_carrier->apply_disinfectant neutralize Neutralize Disinfectant after Contact Time apply_disinfectant->neutralize recover Recover Surviving Microbes neutralize->recover quantify Quantify Survivors (e.g., Plating) recover->quantify calculate Calculate Log Reduction quantify->calculate end End calculate->end signaling_pathway_uptake cluster_liquid Liquid Application: Cellular Uptake cluster_surface Surface Application: Antimicrobial Action lipoplex DDAB Liposome-DNA Complex (Lipoplex) interaction Electrostatic Interaction lipoplex->interaction membrane Cell Membrane (Negatively Charged) membrane->interaction endocytosis Endocytosis interaction->endocytosis fusion Membrane Fusion interaction->fusion release Endosomal Escape / Cytosolic Release of DNA endocytosis->release fusion->release nucleus Nuclear Translocation release->nucleus expression Gene Expression nucleus->expression ddab_surface DDAB on Surface contact Direct Contact ddab_surface->contact microbe Bacterium / Virus microbe->contact adsorption Adsorption to Microbial Surface contact->adsorption disruption Membrane Disruption / Permeabilization adsorption->disruption leakage Leakage of Intracellular Components disruption->leakage death Cell Death / Inactivation leakage->death

References

Comparative Efficacy of DDAB as a Cationic Surfactant in Drug Delivery: A Statistical and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cationic surfactant Didodecyldimethylammonium Bromide (DDAB) with other commonly used alternatives in drug and gene delivery. The following sections present a statistical analysis of efficacy data from multiple experiments, detailed experimental protocols, and an exploration of the underlying signaling pathways.

Quantitative Efficacy and Cytotoxicity Data

The following tables summarize the performance of DDAB in comparison to other cationic lipids, namely 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) and 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol), in terms of transfection efficiency and cytotoxicity.

Table 1: Comparison of Transfection Efficiency

FormulationCell LineTransfection Efficiency (%)Reference
DDAB/DOPEMurine Melanoma B16(F10)Higher than DC-Chol/DOPE[1]
DDAB/DOPEDrosophila S2 cells>10-fold higher than calcium phosphate[2]
DDAB/PtdChol or DOPE (2:1 ratio)CSU-SA1 cancer cellsComparable to commercial formulations[3]
DOTAP/DOPEVariousCell-type dependent[4]
DC-Chol/DOPEC6 rat glioma cellsHigher than DDAB/DOPE[5]

Table 2: Comparison of Cytotoxicity

Cationic LipidCell LineIC50 / ED50Reference
DDAB/DOPEMacrophages<10 nmol/ml (ED50)[6][7]
DOTAP/DOPEMacrophages12 nmol/ml (ED50)[6][7]
DC-Chol/DOPEMurine Melanoma B16(F10)Less toxic than DDAB/DOPE[1]
CDA14 (Quaternary Ammonium Headgroup)NCI-H460109.4 µg/mL (IC50)[8]
CDO14 (Tri-peptide Headgroup)NCI-H460340.5 µg/mL (IC50)[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.

Preparation of Cationic Liposomes (Thin-Film Hydration Method)

This protocol is a widely used method for preparing cationic liposomes containing DDAB, DOTAP, or DC-Chol.

Materials:

  • Cationic lipid (DDAB, DOTAP, or DC-Chol)

  • Helper lipid (e.g., DOPE or Cholesterol)

  • Chloroform (B151607)

  • Hydration buffer (e.g., sterile, nuclease-free water or HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Dissolve the cationic lipid and helper lipid in chloroform in a round-bottom flask at the desired molar ratio.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Further dry the lipid film under a high vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film by adding the hydration buffer and vortexing or gently swirling.

  • To produce small unilamellar vesicles (SUVs), sonicate the liposome (B1194612) suspension in a bath sonicator until the solution becomes clear. Alternatively, for a more uniform size distribution, extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder.

  • The resulting liposome solution can be stored at 4°C.

Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[9]

Materials:

  • Cells in 96-well plates

  • Liposome formulations at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing serial dilutions of the liposome formulations. Include untreated cells as a control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[9]

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the absorbance of the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Transfection Efficiency Assessment (Luciferase Reporter Assay)

This assay is used to quantify the level of gene expression after transfection with a reporter plasmid encoding luciferase.[6][10]

Materials:

  • Cells in 24- or 48-well plates

  • Lipoplexes (cationic liposome/DNA complexes)

  • Luciferase reporter plasmid (e.g., pGL3)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed cells in a multi-well plate and grow to 70-80% confluency.

  • Prepare lipoplexes by mixing the cationic liposome suspension with the luciferase reporter plasmid DNA in a serum-free medium. The optimal lipid-to-DNA ratio should be determined empirically.

  • Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.

  • Replace the cell culture medium with a fresh serum-free medium and add the lipoplex solution to the cells.

  • Incubate the cells for 4-6 hours at 37°C.

  • After incubation, add serum-containing medium and continue to incubate for 24-48 hours to allow for gene expression.

  • Lyse the cells and measure the luciferase activity in the cell lysate using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[6]

  • Transfection efficiency is reported as relative light units (RLU) and can be normalized to the protein concentration of the cell lysate.

Signaling Pathways and Cellular Mechanisms

The interaction of cationic surfactants with cells is a complex process involving multiple signaling pathways and cellular mechanisms. The following diagrams illustrate some of the known interactions of DDAB and its alternatives.

DDAB-Induced Apoptosis Signaling Pathway

DDAB has been shown to induce apoptosis in various cell lines through the activation of the extrinsic caspase pathway.[11]

DDAB_Apoptosis DDAB DDAB Membrane Cell Membrane Pore Formation DDAB->Membrane Interaction Caspase8 Caspase-8 Activation Membrane->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

DDAB-induced caspase-mediated apoptosis pathway.
General Workflow for Cationic Liposome-Mediated Transfection

The process of delivering genetic material into a cell using a cationic liposome involves several key steps, from the formation of the lipoplex to the expression of the delivered gene.

Transfection_Workflow cluster_prep Lipoplex Formation cluster_cell Cellular Interaction cluster_expression Gene Expression CationicLiposome Cationic Liposome (e.g., DDAB) Lipoplex Lipoplex CationicLiposome->Lipoplex DNA Plasmid DNA DNA->Lipoplex CellSurface Cell Surface Interaction Lipoplex->CellSurface Endocytosis Endocytosis CellSurface->Endocytosis Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape Cytoplasm DNA Release into Cytoplasm EndosomalEscape->Cytoplasm Nucleus Nuclear Entry Cytoplasm->Nucleus Transcription Transcription & Translation Nucleus->Transcription Protein Protein Expression Transcription->Protein

General workflow of cationic liposome transfection.
Immunomodulatory Effects of Cationic Lipids

Cationic lipids can also interact with the immune system, particularly with antigen-presenting cells (APCs) like dendritic cells (DCs), leading to their activation. This can involve Toll-like receptor (TLR) signaling pathways.[12][13]

Immune_Response cluster_signaling DC Activation CationicLiposome Cationic Liposome (e.g., DOTAP) DC Dendritic Cell (APC) CationicLiposome->DC Uptake TLR TLR Signaling DC->TLR Cytokine Pro-inflammatory Cytokine Release TLR->Cytokine CoStim Upregulation of Co-stimulatory Molecules TLR->CoStim

Cationic liposome interaction with dendritic cells.

Broader Alternatives to DDAB

Beyond the commonly used cationic lipids, other classes of cationic surfactants are also employed in drug and gene delivery.

  • Polymeric Cationic Surfactants: These are macromolecules with positive charges along their backbone or side chains.[14] Examples include chitosan (B1678972) and poly(L-lysine). They can condense nucleic acids into nanoparticles and facilitate cellular uptake.[14] Their biodegradability and low toxicity are advantageous.[14]

  • Gemini (B1671429) Surfactants: These consist of two hydrophobic tails and two hydrophilic head groups linked by a spacer.[2] They are highly efficient at compacting DNA and have shown promise as non-viral vectors for gene therapy.[2][15]

Conclusion

DDAB is a potent cationic surfactant for drug and gene delivery, often used in liposomal formulations. Its efficacy in transfection is comparable to or, in some cases, exceeds that of other cationic lipids like DC-Chol, though this can be cell-type dependent.[1][2][5] However, DDAB also exhibits significant cytotoxicity, which appears to be a common trait among quaternary ammonium-based cationic lipids.[1][8] The choice of cationic surfactant for a particular application will depend on a careful balance between transfection efficiency and acceptable levels of toxicity. The exploration of alternative surfactant structures, such as those with peptide-based headgroups or polymeric and gemini surfactants, offers promising avenues for developing safer and more efficient delivery systems. The immunomodulatory properties of cationic lipids also present opportunities for their use as vaccine adjuvants, an area that warrants further investigation.

References

Assessing the Impact of Didodecyldimethylammonium Bromide (DDAB) on Soil Microbes: A Comparative Guide to Peer-Reviewed Methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing peer-reviewed methodologies to assess the impact of Didodecyldimethylammonium Bromide (DDAB) on soil microbial communities. This guide provides a comparative analysis of DDAB's potential effects alongside other quaternary ammonium (B1175870) compounds (QACs), supported by experimental data and detailed protocols.

Introduction

Didodecyldimethylammonium bromide (DDAB) is a fourth-generation quaternary ammonium compound (QAC) recognized for its broad-spectrum efficacy against a wide range of bacteria, fungi, and viruses. Its primary mode of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and subsequent cell death. While extensively used as a disinfectant and biocide in various applications, its impact on the complex and vital soil microbial ecosystem is not as well-documented in peer-reviewed literature. Understanding these effects is crucial for assessing the environmental fate and ecotoxicology of DDAB.

This guide synthesizes available data on the impact of DDAB and related dialkyl QACs, such as Didecyldimethylammonium chloride (DDAC) and Benzalkonium chloride (BKC), on soil microbial communities. It presents a comparative overview of key analytical methods, their underlying principles, and detailed experimental protocols to facilitate rigorous and standardized assessment.

Comparative Analysis of QAC Impact on Soil Microbial Parameters

Due to a scarcity of direct peer-reviewed data on the impact of DDAB on soil microbial communities, this section presents a comparative analysis using data from studies on the closely related dialkyl quaternary ammonium compounds, DDAC and BKC. This information serves as a valuable proxy for understanding the potential effects of DDAB.

Table 1: Effect of Quaternary Ammonium Compounds on Soil Microbial Biomass and Diversity

TreatmentConcentrationMicrobial Biomass (e.g., PLFA, Cmic)Bacterial Diversity (e.g., Shannon Index)Fungal Diversity (e.g., Shannon Index)Reference
Control (No QAC) N/ABaselineBaselineBaselineN/A
Benzalkonium Chloride (BKC) 10 mg/kg soilReduced by 25%Significant decreaseModerate decreaseHypothetical Data
Benzalkonium Chloride (BKC) 50 mg/kg soilReduced by 60%Drastic decrease; enrichment of resistant speciesSignificant decreaseHypothetical Data
Didecyldimethylammonium Chloride (DDAC) 10 mg/kg soilReduced by 30%Significant decreaseSignificant decreaseHypothetical Data
Didecyldimethylammonium Chloride (DDAC) 50 mg/kg soilReduced by 75%Drastic decrease; significant shift in community structureDrastic decreaseHypothetical Data

*Note: The quantitative data presented in this table is hypothetical and for illustrative purposes, synthesized from general findings on the impact of biocides on soil microbes. Specific numerical impacts can vary significantly based on soil type, microbial community composition, and experimental conditions.

Table 2: Effect of Quaternary Ammonium Compounds on Soil Enzyme Activities

TreatmentConcentrationDehydrogenase ActivityUrease ActivityPhosphatase ActivityReference
Control (No QAC) N/ABaselineBaselineBaselineN/A
Benzalkonium Chloride (BKC) 10 mg/kg soilInhibited by 40%Inhibited by 30%Inhibited by 20%Hypothetical Data
Benzalkonium Chloride (BKC) 50 mg/kg soilInhibited by 80%Inhibited by 65%Inhibited by 50%Hypothetical Data
Didecyldimethylammonium Chloride (DDAC) 10 mg/kg soilInhibited by 50%Inhibited by 45%Inhibited by 30%Hypothetical Data
Didecyldimethylammonium Chloride (DDAC) 50 mg/kg soilInhibited by 90%Inhibited by 80%Inhibited by 60%Hypothetical Data

*Note: The quantitative data presented in this table is hypothetical and for illustrative purposes, based on general trends observed for biocides. The actual degree of enzyme inhibition will depend on various environmental factors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of DDAB and other biocides on soil microbial communities.

Phospholipid Fatty Acid (PLFA) Analysis

Principle: PLFAs are essential components of microbial cell membranes and degrade rapidly upon cell death. The analysis of the total amount and composition of PLFAs provides a quantitative measure of the viable microbial biomass and a fingerprint of the microbial community structure (e.g., the ratio of different microbial groups like gram-positive and gram-negative bacteria, and fungi).

Protocol:

  • Lipid Extraction: Extract lipids from 1-3 g of freeze-dried soil using a single-phase extraction solvent (e.g., a mixture of chloroform (B151607), methanol, and phosphate (B84403) buffer).

  • Fractionation: Separate phospholipids (B1166683) from other lipids using solid-phase extraction (SPE) columns. Neutral lipids and glycolipids are washed away with chloroform and acetone, respectively. Phospholipids are then eluted with methanol.

  • Methylation: Convert the phospholipid fatty acids into fatty acid methyl esters (FAMEs) through mild alkaline methanolysis.

  • Quantification: Analyze the FAMEs using a gas chromatograph equipped with a flame ionization detector (GC-FID). Individual FAMEs are identified and quantified based on comparison to known standards.

  • Data Analysis: Calculate the total microbial biomass based on the total concentration of PLFAs. Determine the relative abundance of different microbial groups by summing the concentrations of their specific biomarker fatty acids.

16S rRNA and ITS Gene Sequencing (High-Throughput Sequencing)

Principle: The 16S ribosomal RNA (rRNA) gene in bacteria and archaea, and the Internal Transcribed Spacer (ITS) region in fungi, contain both conserved and hypervariable regions. Sequencing these regions allows for the taxonomic identification and phylogenetic analysis of the microbial community, providing detailed insights into its diversity and composition.

Protocol:

  • DNA Extraction: Extract total genomic DNA from soil samples using a commercially available soil DNA extraction kit, which typically includes steps for cell lysis, removal of inhibitors (like humic acids), and DNA purification.

  • PCR Amplification: Amplify the target gene region (e.g., V3-V4 region of the 16S rRNA gene or the ITS1/ITS2 region for fungi) using specific primers with attached sequencing adapters and barcodes.

  • Library Preparation: Purify the PCR products and quantify the DNA concentration. Pool the barcoded amplicons in equimolar amounts to create a sequencing library.

  • Sequencing: Perform high-throughput sequencing of the amplicon library on a platform such as Illumina MiSeq.

  • Bioinformatic Analysis:

    • Quality Control: Trim low-quality reads and remove adapter sequences.

    • OTU Clustering/ASV Inference: Group sequences into Operational Taxonomic Units (OTUs) based on a similarity threshold (e.g., 97%) or infer Amplicon Sequence Variants (ASVs).

    • Taxonomic Assignment: Assign taxonomy to each OTU/ASV by comparing the sequences to a reference database (e.g., SILVA, Greengenes for 16S rRNA; UNITE for ITS).

    • Diversity Analysis: Calculate alpha diversity indices (e.g., Shannon, Simpson) to assess species richness and evenness within samples, and beta diversity metrics (e.g., Bray-Curtis, Jaccard) to compare community composition between samples.

Denaturing Gradient Gel Electrophoresis (DGGE)

Principle: DGGE is a molecular fingerprinting technique that separates PCR-amplified DNA fragments of the same length based on their nucleotide sequence. As the DNA fragments migrate through a polyacrylamide gel with an increasing gradient of denaturants, they partially melt. The melting point is sequence-dependent, causing fragments with different sequences to stop at different positions in the gel, resulting in a band pattern that represents the dominant members of the microbial community.

Protocol:

  • DNA Extraction and PCR: Extract DNA from soil samples and amplify the target gene (e.g., 16S rRNA gene) using primers, one of which has a GC-clamp (a GC-rich sequence) at the 5' end to prevent complete denaturation of the DNA fragment.

  • Gel Preparation: Prepare a polyacrylamide gel with a linear gradient of denaturants (e.g., urea (B33335) and formamide).

  • Electrophoresis: Load the PCR products onto the DGGE gel and perform electrophoresis at a constant voltage and temperature.

  • Visualization: Stain the gel with a fluorescent dye (e.g., SYBR Green) and visualize the DNA bands under UV light.

  • Analysis: Analyze the banding patterns. The number and intensity of bands can be used to compare the richness and evenness of microbial communities across different samples. Bands of interest can be excised from the gel, re-amplified, and sequenced for taxonomic identification.

Soil Enzyme Assays

Principle: Soil enzymes are crucial for the decomposition of organic matter and nutrient cycling. The activity of specific enzymes can serve as a sensitive indicator of soil health and the impact of pollutants. Common enzymes assayed include dehydrogenase (as an indicator of overall microbial activity), urease (involved in the nitrogen cycle), and phosphatase (involved in the phosphorus cycle).

Protocol (General):

  • Sample Preparation: Use fresh, sieved soil samples.

  • Incubation: Incubate a known amount of soil with a specific substrate for the enzyme of interest under controlled temperature and pH conditions.

  • Product Quantification: After a set incubation time, stop the reaction and measure the amount of product formed. This is typically done colorimetrically using a spectrophotometer.

    • Dehydrogenase: Measures the reduction of a tetrazolium salt (e.g., TTC) to a colored formazan.

    • Urease: Measures the release of ammonia (B1221849) from urea.

    • Phosphatase: Measures the release of p-nitrophenol from p-nitrophenyl phosphate.

  • Calculation: Express the enzyme activity as the amount of product formed per unit of soil per unit of time (e.g., µg of product / g of soil / hour).

Visualizations

experimental_workflow cluster_sampling 1. Soil Sampling & Treatment cluster_analysis 2. Microbial Community Analysis cluster_molecular Molecular Methods cluster_biochemical Biochemical Methods cluster_data 3. Data Interpretation S Soil Sampling T Treatment Application (DDAB, Alternatives, Control) S->T DNA DNA Extraction T->DNA PLFA_ext PLFA Extraction T->PLFA_ext Enzyme Soil Enzyme Assays T->Enzyme PCR PCR Amplification DNA->PCR PLFA_an PLFA Analysis PLFA_ext->PLFA_an Seq 16S/ITS Sequencing PCR->Seq DGGE DGGE PCR->DGGE Bioinfo Bioinformatics & Statistical Analysis Seq->Bioinfo DGGE->Bioinfo PLFA_an->Bioinfo Enzyme->Bioinfo Comp Comparative Assessment Bioinfo->Comp

Caption: Experimental workflow for assessing DDAB's impact on soil microbes.

qac_mechanism cluster_qac Quaternary Ammonium Compound (DDAB) cluster_membrane Bacterial Cell Membrane cluster_disruption Membrane Disruption & Cell Lysis N N+ R1 Alkyl Chain N->R1 R2 Alkyl Chain N->R2 CH3a CH3 N->CH3a CH3b CH3 N->CH3b PL2 Phospholipid N->PL2 p1 p2 p4 p3 PL1 Phospholipid PL3 Phospholipid PL4 Phospholipid PL5 Phospholipid Disrupt Membrane Permeabilization PL5->Disrupt PL6 Phospholipid Leak Leakage of Intracellular Components Disrupt->Leak Death Cell Death Leak->Death

Caption: Mechanism of action of DDAB on bacterial cell membranes.

Safety Operating Guide

Proper Disposal of Didecyldimethylammonium Bromide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. Didecyldimethylammonium bromide (DDAB), a quaternary ammonium (B1175870) compound commonly used as a disinfectant and surfactant, requires careful management at the end of its lifecycle. This guide provides essential, step-by-step procedures for the safe disposal of DDAB, ensuring compliance with regulatory standards and promoting a culture of safety within the laboratory.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures personal safety.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[1]Protects against splashes and dust, which can cause serious eye irritation or burns.[1]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact, which can cause skin irritation or burns.[1]
Body Protection Laboratory coat or apron.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[1]Prevents inhalation of dust or aerosols, which can cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The proper disposal of DDAB is governed by local, regional, and national regulations. Therefore, the primary step is to classify the waste according to these regulations.

Step 1: Waste Classification

As the generator of the waste, you are responsible for determining if it is hazardous.[2]

  • Consult Safety Data Sheet (SDS): The SDS for your specific DDAB product is the first point of reference. It will provide information on hazards and potential regulatory classifications.

  • Review Local and National Regulations: Familiarize yourself with the Resource Conservation and Recovery Act (RCRA) in the United States or equivalent regulations in your region. Some quaternary ammonium compound formulations may be classified as hazardous waste due to corrosivity (B1173158) (EPA hazardous waste code D002).[3]

  • Aqueous Solutions: For dilute aqueous solutions of DDAB, neutralization of pH to a range of 5.5 to 9.5 may be permissible for drain disposal in some jurisdictions, but only if the solution does not contain other hazardous components.[4] However, given the ecotoxicity of quaternary ammonium compounds, this is often not recommended without explicit approval from your institution's Environmental Health & Safety (EHS) department and local wastewater treatment authority.

Step 2: Waste Segregation and Collection

Proper segregation prevents accidental mixing of incompatible chemicals and ensures compliant disposal.

  • Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for DDAB waste.[1] Polyethylene or polypropylene (B1209903) containers are suitable.[1]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" (if classified as such) and include the full chemical name: "this compound." Also, note the concentration and any other components in the waste stream.

  • Solid vs. Liquid Waste:

    • Solid DDAB: Collect in a sealed container, avoiding dust generation.[1]

    • Liquid DDAB solutions: Collect in a sealed, compatible liquid waste container.

    • Contaminated Materials: Any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) should also be placed in the designated hazardous waste container.[1]

Step 3: Storage of Waste

Store the collected DDAB waste in a designated satellite accumulation area within the laboratory.

  • Secure and Incompatible Materials: Keep the waste container tightly closed and store it away from incompatible materials, such as strong oxidizing agents.[2]

  • Ventilation: Ensure the storage area is well-ventilated.

Step 4: Arranging for Final Disposal

The final disposal of DDAB waste should be handled by a licensed professional waste disposal service.

  • Contact your EHS Department: Your institution's Environmental Health and Safety department is the primary resource for guidance on waste disposal procedures and for arranging pickups.

  • Professional Disposal Service: The EHS department will coordinate with a certified hazardous waste contractor for the transportation and ultimate disposal of the DDAB waste, likely through high-temperature incineration.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Personal Protective Equipment: Before cleaning the spill, don the appropriate PPE as outlined in the table above.

  • Containment and Cleanup:

    • For solid spills: Carefully sweep up the material, avoiding dust generation, and place it in the designated hazardous waste container.[2]

    • For liquid spills: Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial absorbent pads).[2] Once absorbed, scoop the material into the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup are considered contaminated and must be disposed of as hazardous waste.

Logical Workflow for DDAB Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

DDAB_Disposal_Workflow start Start: DDAB Waste Generated classify Classify Waste (Consult SDS & Regulations) start->classify is_hazardous Is Waste Hazardous? classify->is_hazardous non_hazardous Non-Hazardous Waste Stream (Consult EHS for confirmation) is_hazardous->non_hazardous No hazardous Hazardous Waste Stream is_hazardous->hazardous  Yes drain_disposal_check Dilute Aqueous Solution? No other hazardous components? non_hazardous->drain_disposal_check segregate Segregate and Collect in Labeled, Compatible Container hazardous->segregate store Store in Designated Satellite Accumulation Area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pro_disposal Arrange for Professional Waste Disposal Service contact_ehs->pro_disposal end End: Compliant Disposal pro_disposal->end drain_disposal_check->segregate No ehs_approval Obtain EHS & Local Authority Approval for Drain Disposal drain_disposal_check->ehs_approval Yes ehs_approval->segregate Not Approved neutralize Neutralize pH (5.5-9.5) ehs_approval->neutralize Approved drain_disposal Dispose via Drain with Copious Amounts of Water neutralize->drain_disposal drain_disposal->end

Caption: DDAB Waste Disposal Decision Workflow.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Essential Safety and Operational Guide for Didecyldimethylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for Didecyldimethylammonium bromide (DDAB), tailored for research and drug development professionals. Following these procedures is critical to ensure a safe laboratory environment.

Health Hazard Summary

This compound is a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Ingestion may be harmful.[4] It is crucial to avoid all personal contact, including inhalation of dust.[4]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to prevent exposure.

Protection TypeRequired EquipmentSpecification
Eye/Face Protection Safety Goggles and Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is also recommended.[2][4][5]
Skin Protection Chemical-Resistant Gloves and Protective ClothingWear compatible chemical-resistant gloves and impervious clothing to prevent skin exposure.[1][2][6] An apron should be used if splashing is likely.[7]
Respiratory Protection NIOSH/MSHA Approved RespiratorIn case of insufficient ventilation or if exposure limits are exceeded, use a full-face respirator.[1][2]

Operational Plan: Step-by-Step Handling and Disposal

1. Preparation and Handling:

  • Ensure adequate ventilation and that a safety shower and eye wash station are readily accessible.[1][6]

  • Handle DDAB in a well-ventilated place, such as a chemical fume hood.[2][8]

  • Avoid the formation of dust and aerosols.[2][4]

  • Wash hands and face thoroughly after handling.[6][9]

  • Do not eat, drink, or smoke in the handling area.[6]

  • Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing and reducing agents.[3][6][9]

2. In Case of a Spill:

  • Evacuate the area and ensure adequate ventilation.[2][9]

  • Remove all sources of ignition.[2][4]

  • Wear the prescribed personal protective equipment.[2][4]

  • For minor spills, use dry clean-up procedures to avoid generating dust.[4] Collect the spilled material with an inert absorbent material (e.g., sand, silica (B1680970) gel) and place it in a suitable, labeled container for disposal.[4][6]

  • Prevent the spill from entering drains.[2][9]

3. Disposal:

  • Dispose of waste in accordance with all applicable local, regional, and national regulations.[1][8]

  • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[3]

  • Do not empty into drains.[3]

Emergency Procedures

In Case of Inhalation:

  • Move the individual to fresh air and keep them in a position comfortable for breathing.[1][2]

  • If breathing is difficult, give oxygen.[2]

  • If not breathing, give artificial respiration.[2]

  • Seek immediate medical attention.[2][8]

In Case of Skin Contact:

  • Immediately remove all contaminated clothing.[4][9]

  • Wash the affected area with plenty of soap and water.[1][2]

  • If skin irritation occurs, seek medical attention.[2][8]

In Case of Eye Contact:

  • Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][2][3]

  • Remove contact lenses, if present and easy to do.[1][9]

  • Seek immediate medical attention from an ophthalmologist.[9]

In Case of Ingestion:

  • Rinse the mouth with water.[2]

  • Do NOT induce vomiting.[2][10]

  • Never give anything by mouth to an unconscious person.[2]

  • Call a doctor or Poison Control Center immediately.[2]

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_workspace Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_workspace prep_emergency Verify Access to Safety Shower & Eyewash prep_workspace->prep_emergency handle_weigh Weigh Compound (Avoid Dust Generation) prep_emergency->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve emergency_spill Spill handle_weigh->emergency_spill emergency_exposure Personal Exposure handle_weigh->emergency_exposure handle_transfer Transfer Solution handle_dissolve->handle_transfer handle_dissolve->emergency_spill handle_dissolve->emergency_exposure cleanup_decontaminate Decontaminate Glassware & Work Surfaces handle_transfer->cleanup_decontaminate handle_transfer->emergency_spill handle_transfer->emergency_exposure cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Didecyldimethylammonium bromide
Reactant of Route 2
Didecyldimethylammonium bromide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.